Tripropylene glycol n-butyl ether
Description
Properties
CAS No. |
55934-93-5 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[2-(1-butoxypropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C13H28O4/c1-5-8-9-15-13(7-3)17-11(4)10-16-12(14)6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
RNFAKTRFMQEEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCC(C)OCCOCC(C)CO |
physical_description |
Liquid Colorless to yellow liquid with a mild odor; [Dow Chemical MSDS] |
vapor_pressure |
0.002 [mmHg] |
Origin of Product |
United States |
Foundational & Exploratory
"Tripropylene glycol n-butyl ether" chemical properties and structure
An In-depth Technical Guide to Tripropylene Glycol n-Butyl Ether: Properties, Structure, and Applications
Introduction
This compound (TPnB), a member of the propylene glycol ethers (P-series) family, is a high-performance, slow-evaporating solvent. Characterized by its high boiling point, low viscosity, and mild, pleasant odor, TPnB has emerged as a versatile and environmentally favorable component in a multitude of industrial and consumer formulations.[1][2] Its unique combination of a hydrophobic alkyl chain and hydrophilic ether and alcohol functionalities imparts excellent solvency for a wide range of polar and non-polar substances, including resins, oils, and waxes.[3] This guide provides a comprehensive technical overview of TPnB, focusing on its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications for researchers and formulation scientists.
Chemical Structure and Isomerism
This compound is not a single compound but rather a complex mixture of isomers. This complexity arises from the industrial synthesis process, which involves the reaction of n-butanol with three equivalents of propylene oxide. Propylene oxide is an asymmetric epoxide, and its ring-opening reaction can proceed via two pathways, leading to the formation of either a primary or a secondary alcohol. As each subsequent propylene oxide unit is added, the number of potential isomers increases. The final TPnB product is a mixture of these various structural isomers.[4]
The general chemical formula for this compound is C13H28O4.[5] The representative linear formula is often given as CH3(CH2)3O(C3H6O)3H, though this simplifies the isomeric complexity.[6][7]
Caption: Industrial synthesis workflow for TPnB.
Analytical Characterization
Quality control and characterization of TPnB are essential for ensuring its performance in various applications. Gas chromatography is a primary technique for assessing purity and isomer distribution.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is commonly employed to determine the purity of glycol ethers and quantify the distribution of isomers and related substances. [4][8] Exemplary GC Protocol:
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds, such as a FFAP (Free Fatty Acid Phase) or a polyethylene glycol (WAX) type column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program:
-
Initial Oven Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Injection: Inject a 1 µL sample of a dilute solution of TPnB in a suitable solvent (e.g., methanol).
-
Detection: The FID detects the organic components as they elute from the column.
-
Analysis: The resulting chromatogram will show a series of peaks corresponding to the different isomers of TPnB and any impurities. The purity is determined by calculating the area percentage of the main isomer peaks relative to the total area of all peaks. [4]
Core Applications and Mechanistic Insights
TPnB's unique properties make it a valuable component in numerous formulations, from industrial cleaners to pharmaceutical preparations. [2][9]
-
Coatings and Inks: TPnB is an excellent coalescing agent for latex paints and coatings. [1][2]Its slow evaporation rate allows more time for polymer particles to fuse together, forming a smooth, durable, and uniform film. Its strong solvency ensures good compatibility with various resin systems.
-
Cleaners and Degreasers: Due to its powerful solvency for organic substances and its low odor, TPnB is a key ingredient in high-performance industrial and household cleaners. [1][2]It is effective in removing grease, oils, and other residues from hard surfaces. [2]* Pharmaceuticals: In the pharmaceutical sector, TPnB is used as a solvent and carrier in topical formulations like ointments and sprays. [9]Its chemical stability and ability to permeate the skin are crucial for the effective delivery of active pharmaceutical ingredients (APIs). [9]* Agrochemicals: TPnB acts as an additive in pesticide formulations, where it functions as a solvent and dispersant. [9]This ensures the even distribution of active ingredients, leading to more effective crop protection. [9]* Other Uses: Its application extends to adhesives, textile treatment products, cosmetics, and as a chemical intermediate. [2][10]
Caption: Relationship between TPnB properties and applications.
Environmental, Health, and Safety Profile
This compound is recognized for its favorable safety profile compared to some other glycol ethers, particularly those in the ethylene glycol (E-series). [11]
-
Toxicity: It has low acute toxicity. However, it may cause moderate eye irritation and tearing (lachrymation). [5][12]It is not considered a skin sensitizer. [5][12]* Environmental Fate: TPnB is rated as moderately biodegradable and has a low potential for bioaccumulation. [3][13]Its low vapor pressure also means it has low volatile organic compound (VOC) emissions, making it an environmentally friendlier choice in many solvent applications. [3][11]* Regulatory Status: In the United States, the EPA has classified this compound as a "Safer Chemical," meaning it has been verified to be of low concern based on experimental and modeled data. [5]It is also registered under the EU's REACH regulation and is not classified as hazardous for transport. [14]
Conclusion
This compound is a highly versatile and effective solvent with a well-established safety and environmental profile. Its unique combination of slow evaporation, strong solvency, and low odor makes it an indispensable ingredient in a wide range of applications, including coatings, cleaners, pharmaceuticals, and agrochemicals. For researchers and formulators, a thorough understanding of its isomeric nature, physicochemical properties, and functional mechanisms is key to leveraging its full potential in developing advanced and sustainable products.
References
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This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [Link]
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Tripropylene Glycol Monobutyl Ether Suppliers - Specialty Chemical Manufacturers - China Amines Co. [Link]
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How Does Tripropylene Glycol Monobutyl Ether Compare to Other Glycol Ethers? [Link]
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Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation - EPA. [Link]
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"Tripropylene glycol n-butyl ether" CAS number 55934-93-5
An In-Depth Technical Guide to Tripropylene Glycol n-Butyl Ether (TPnB)
Authored by: A Senior Application Scientist
Foreword: In the landscape of modern chemistry, few solvents offer the unique combination of performance, favorable safety profile, and broad applicability as this compound (TPnB). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of TPnB (CAS No. 55934-93-5). We will move beyond simple data recitation to explore the causal relationships behind its utility, grounding our discussion in established scientific principles and regulatory acceptance.
Molecular Identity and Physicochemical Landscape
This compound, often referred to by its industrial designation DOWANOL™ TPnB, is a high-molecular-weight glycol ether.[1][2] Its structure, consisting of a butyl group ether-linked to a tripropylene glycol chain, bestows a unique amphipathic character. This dual hydrophobic and hydrophilic nature is fundamental to its performance across a vast array of applications.
Core Identifiers
-
Chemical Name: Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-[1]
-
Synonyms: Tripropylene glycol monobutyl ether, PPG-3 Butyl Ether, Arcosolv TPnB.[1][2]
Key Physicochemical Properties
The utility of a solvent is dictated by its physical properties. TPnB's profile is notable for its low volatility and high solvency, making it a predictable and effective component in complex formulations.
| Property | Value | Significance in Formulation | Source |
| Molecular Weight | 248.36 g/mol | Influences viscosity, boiling point, and diffusion rates. | [1] |
| Boiling Point | 275 °C (527 °F) | Extremely low volatility; ideal for long open times in coatings and inks. | [3] |
| Freezing Point | -75 °C (-103 °F) | Maintains liquidity in a wide range of temperatures, enhancing storage stability. | [3] |
| Flash Point | 125.6 °C (258.1 °F) | High flash point simplifies handling, storage, and shipping requirements. | [3] |
| Density | 0.93 g/cm³ at 20 °C | Affects formulation volume and weight calculations. | [3][4] |
| Viscosity | 7 mPa·s at 25 °C | Low viscosity contributes to good flow and leveling in coatings. | [3] |
| Vapor Pressure | < 0.01 mmHg at 20 °C | Minimal evaporation rate reduces VOC emissions and workplace exposure. | [3] |
| log Kₒw (Octanol-Water Partition Coefficient) | 1.896 - 2.9 | Indicates a balance of hydrophobic and hydrophilic character, key to its coupling ability. | [1][4] |
| Water Solubility | Low | Its low water solubility ensures it partitions effectively into resin or oil phases in aqueous systems. |
Synthesis and Manufacturing Principles
The industrial production of TPnB follows the principles of base-catalyzed alkoxylation. This process involves the sequential addition of propylene oxide (PO) to a starting alcohol, in this case, n-butanol.
Reaction Pathway
The synthesis is a multi-step process occurring within a single reactor.
-
Initiation: n-Butanol is reacted with a strong base (e.g., potassium hydroxide) to form an alkoxide.
-
Propagation: Propylene oxide molecules are added sequentially to the butoxide. The reaction is carefully controlled to favor the addition of three propylene oxide units.
-
Termination: The reaction is neutralized, typically with an acid, to yield the final this compound product and a salt byproduct, which is subsequently removed.
A Chinese patent describes a method for producing propylene and dipropylene glycol butyl ethers using a heterogeneous solid base catalyst in a fixed-bed reactor, which can reduce byproducts and simplify purification compared to traditional strong base catalysts.[5] This approach highlights efforts to create more efficient and less wasteful synthesis routes.[5]
Caption: Simplified reaction pathway for TPnB synthesis.
Core Applications & Mechanistic Insights
TPnB's value lies in its performance as a slow-evaporating, highly effective solvent and coupling agent. Its hydrophobic nature and high boiling point are the primary drivers of its utility in diverse fields.
Coatings and Resins
In water-borne latex paints, TPnB serves as a premier coalescing agent.[6][7]
-
Mechanism of Action: As water evaporates from the paint film, the low water solubility of TPnB causes it to partition almost entirely into the latex polymer particles. It plasticizes these particles, reducing the minimum film formation temperature (MFFT) and allowing them to fuse into a continuous, durable film. Its slow evaporation rate ensures it remains in the film long enough to facilitate complete coalescence before leaving the system.
Cleaning Formulations
TPnB is a key ingredient in heavy-duty industrial and household cleaners.[3][6][8]
-
Mechanism of Action: Its excellent solvency for organic soils (greases, oils) and its ability to lower surface tension allow cleaning formulations to penetrate and lift grime effectively.[6] As a coupling agent, it stabilizes mixtures of water and other organic solvents, creating clear, homogenous, and effective cleaning solutions.
Potential in Pharmaceutical & Agrochemical Formulations
The properties that make TPnB effective in industrial applications are also highly relevant to the life sciences.
-
Pharmaceuticals: In topical drug delivery, its high purity, chemical stability, and good permeability make it a candidate as a solvent or carrier for active pharmaceutical ingredients (APIs) in ointments, emulsions, and sprays. It can enhance the delivery and absorption of APIs through the skin.
-
Agrochemicals: TPnB can act as a solvent and dispersant in pesticide formulations. This ensures the even distribution of active ingredients, leading to more effective and consistent crop protection. Its properties may also contribute to more sustainable formulations by improving efficacy.
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"Tripropylene glycol n-butyl ether" molecular weight and formula
An In-Depth Technical Guide to Tripropylene Glycol n-Butyl Ether (TPnB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (TPnB), a high-performance, slow-evaporating glycol ether. We will delve into its fundamental chemical and physical properties, including its precise molecular weight and formula, synthesis methodologies, and diverse applications. This document synthesizes technical data with practical insights, exploring the causal relationships between TPnB's molecular structure and its functional efficacy as a solvent, coupling agent, and coalescing agent in various industrial and research settings. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory and manufacturing context.
Chemical Identity and Core Properties
This compound, commonly referred to as TPnB, is a colorless, high-boiling liquid with a mild, characteristic odor.[1] It belongs to the P-series of glycol ethers, which are known for their excellent solvency, chemical stability, and compatibility with a wide range of substances. Its molecular structure, featuring a butyl ether group and three repeating propylene glycol units, imparts a unique combination of hydrophobic and hydrophilic characteristics. This amphipathic nature is central to its utility in complex formulations.
The definitive molecular formula for this compound is C13H28O4 .[2][3][4] Based on this composition, its calculated molecular weight is approximately 248.36 g/mol .[3][5][6]
Key Identifiers and Physicochemical Data
For ease of reference and unambiguous identification, the following table summarizes the core identifiers and critical physicochemical properties of TPnB.
| Property | Value | Source(s) |
| Molecular Formula | C13H28O4 | [3][4] |
| Molecular Weight | 248.36 g/mol | [3][5] |
| CAS Number | 55934-93-5 | |
| EC Number | 259-910-3 | |
| Appearance | Clear, colorless liquid | [2][7] |
| Odor | Practically odorless / mild | [1][7] |
| Boiling Point | 275-276 °C (lit.) | [5][7][8] |
| Melting Point | -75 °C (lit.) | [8] |
| Density | 0.932 g/mL at 25 °C (lit.) | [5][8] |
| Flash Point | 125 °C / 257 °F (closed cup) | [5] |
| Water Solubility | Low / Limited | [7] |
| Vapor Pressure | 0.002 hPa at 20 °C | [9] |
| Refractive Index | n20/D 1.432 (lit.) | [8] |
Molecular Structure
The structure of TPnB is characterized by a butyl group attached via an ether linkage to a tripropylene glycol chain. This structure is key to its low volatility and strong solvency for organic compounds.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Workflow
The industrial production of this compound typically involves the catalyzed reaction of n-butanol with propylene oxide. This process, known as alkoxylation or propoxylation, builds the polyether chain.
The synthesis can be generalized by the following steps:
-
Initiation : n-Butanol is reacted with a catalyst, often a strong base, to form an alkoxide.
-
Propagation : Propylene oxide molecules are sequentially added to the alkoxide in a ring-opening addition reaction. The number of propylene oxide units added can be controlled by the reaction stoichiometry.
-
Termination : The reaction is terminated, and the catalyst is neutralized and removed.
-
Purification : The final product is purified through distillation to remove unreacted starting materials and byproducts, such as lower-order glycol ethers (e.g., dipropylene glycol n-butyl ether).[10][11]
A patent describes a method where the byproduct 2-butoxyl-1-propanol, generated during propylene glycol butyl ether production, is used as a raw material and reacted with epoxypropane in the presence of a strong-basicity catalyst to form TPnB.[10]
Caption: Generalized workflow for the synthesis of TPnB.
Applications and Mechanisms of Action
TPnB's unique properties make it a versatile and highly effective component in numerous applications. Its slow evaporation rate, high boiling point, and excellent solvency are the primary drivers of its performance.[1]
Coatings and Inks
In water-based latex paints and coatings, TPnB acts as a highly efficient coalescing agent.[1][2]
-
Mechanism : As the paint dries and water evaporates, the latex polymer particles must fuse into a continuous, durable film. TPnB temporarily softens these polymer particles, reducing the minimum film formation temperature (MFFT) and promoting particle coalescence. Due to its slow evaporation, it remains in the film long enough to ensure complete fusion but eventually evaporates, contributing to the development of the final film hardness and block resistance.[1] Its low odor makes it a preferred alternative to other coalescents for interior applications.[1][2]
Industrial and Household Cleaners
TPnB is a key solvent in high-performance cleaning formulations, including degreasers, wax strippers, and hard-surface cleaners.[2][7]
-
Mechanism : Its strong ability to dissolve organic substances like oils, greases, and resins makes it highly effective.[7] The combination of a hydrophobic butyl group and a more hydrophilic polyether chain allows it to act as a coupling agent, creating stable microemulsions of otherwise immiscible water and oil-based components. This enhances the cleaning power of the overall formulation.
Other Significant Uses
TPnB's utility extends to various other sectors:
-
Adhesives and Sealants : Used to modify viscosity and improve substrate wetting.
-
Textiles : Acts as a solvent and carrier for dyes.[12]
-
Agriculture : Incorporated into pesticide and herbicide formulations to improve stability and efficacy.[2]
-
Electronics : Used in cleaning formulations for electronic components.[2]
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"Tripropylene glycol n-butyl ether" boiling point and vapor pressure
An In-Depth Technical Guide to the Physicochemical Properties of Tripropylene Glycol n-Butyl Ether
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound (TPnB), a high-boiling, slow-evaporating glycol ether, is a versatile solvent and coalescing agent with a broad range of applications in the coatings, cleaning, ink, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the critical physicochemical properties of TPnB, with a primary focus on its boiling point and vapor pressure. We will delve into the theoretical underpinnings of these properties, present established values from authoritative sources, and provide detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of TPnB's behavior for formulation, process optimization, and safety assessments.
Introduction to this compound (TPnB)
This compound, with the CAS number 55934-93-5, is a colorless, low-viscosity liquid with a mild, characteristic odor.[1][3] Its molecular structure, consisting of three propylene glycol units with a butyl ether cap, imparts a unique combination of properties. This includes high organic solubility, limited water solubility, and a very slow evaporation rate, making it an effective and versatile solvent.[1] TPnB is particularly valued in water-based paint formulations as a coalescing agent, where it facilitates the formation of a continuous, uniform film.[1] Its low odor profile also makes it a preferred choice for interior applications.[4] Furthermore, its strong solvency for organic substances has led to its use in high-performance industrial and household cleaners and degreasers.[1][4] In the pharmaceutical sector, TPnB is utilized as a solvent and carrier in topical preparations, leveraging its permeability and chemical stability.[2]
Core Physicochemical Properties of TPnB
A thorough understanding of a solvent's physicochemical properties is paramount for its effective and safe use. The following sections detail the key properties of TPnB, with a special emphasis on its boiling point and vapor pressure.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a high-boiling solvent like TPnB, this property is a key indicator of its slow evaporation rate and its suitability for applications requiring long residence times. The reported boiling point of this compound is consistently high, though minor variations exist in the literature.
Table 1: Reported Boiling Points of this compound
| Boiling Point (°C) | Boiling Point (°F) | Source(s) |
| 274 | 525 | Dow Inc.[5], LookPolymers[6] |
| 275 | 527 | Foodcom S.A.[1], Kemetyl Polska[7] |
| 276 | 528.8 | Parchem[8], CHEMICAL POINT[9], Ataman Kimya[3], ChemicalBook[10], Sigma-Aldrich[11], ChemBK[12] |
The slight discrepancies in the reported values can be attributed to differences in experimental purity and the specific atmospheric pressure at which the measurements were taken. For practical purposes, a boiling point range of 274-276 °C at standard atmospheric pressure is a reliable figure for TPnB.
Vapor Pressure
Vapor pressure is a measure of a substance's tendency to evaporate. As a slow-evaporating solvent, TPnB exhibits a very low vapor pressure at ambient temperatures. This property is critical for regulatory considerations, as it determines its classification as a Volatile Organic Compound (VOC). Due to its low vapor pressure, TPnB is often considered a VOC-exempt solvent under certain regulations.[5]
Table 2: Vapor Pressure of this compound
| Vapor Pressure | Temperature | Source(s) |
| <0.01 mmHg | 20°C | Parchem[8] |
| 0.002 mmHg | Not Specified | PubChem[13] |
| 0.2 Pa | 20°C | ChemicalBook[10], ChemBK[12] |
| 0.002 hPa | 20°C | Carl ROTH[14] |
| ≤ 0.0100 torr | 20°C (68°F) | LookPolymers[6] |
The extremely low vapor pressure of TPnB at room temperature underscores its slow evaporation rate and low potential for contributing to VOC emissions.
Other Key Physicochemical Properties
For a comprehensive understanding, other important properties of TPnB are summarized below.
Table 3: Additional Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₈O₄ | Ataman Kimya, PubChem[13] |
| Molecular Weight | 248.36 g/mol | CHEMICAL POINT[9], PubChem[13] |
| Density | 0.932 g/mL at 25°C | CHEMICAL POINT[9], Ataman Kimya[3] |
| Melting Point | -75°C (-103°F) | Parchem[8], Ataman Kimya, Sigma-Aldrich[11] |
| Flash Point | 113°C (235.4°F) - 126°C (258.8°F) | CHEMICAL POINT[9], Kemetyl Polska[7] |
| Solubility in Water | 3% at 20°C | Parchem[8] |
| Refractive Index | 1.432 - 1.433 at 20-25°C | Parchem[8], Ataman Kimya[3] |
Experimental Determination of Boiling Point and Vapor Pressure
The precise and accurate determination of boiling point and vapor pressure is crucial for quality control and research purposes.[15] The following sections outline the standard methodologies for these measurements.
Experimental Workflow for Boiling Point and Vapor Pressure Determination
The relationship between boiling point and vapor pressure is intrinsically linked. A common experimental setup can be used to determine both properties by measuring the boiling temperature at various controlled pressures.
Caption: Workflow for the experimental determination of boiling point and vapor pressure.
Step-by-Step Protocol for Boiling Point Determination (at Atmospheric Pressure)
This protocol describes a standard method for determining the boiling point of TPnB at atmospheric pressure.
-
Apparatus Setup:
-
Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
-
Sample Preparation:
-
Place a small volume of high-purity TPnB into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
-
Heating and Observation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the liquid and the thermometer reading. The boiling point is reached when the temperature stabilizes while the liquid is actively boiling and vapor is condensing on the thermometer bulb.
-
-
Data Recording:
-
Record the stable temperature as the boiling point.
-
Record the ambient atmospheric pressure using a barometer.
-
-
Pressure Correction (if necessary):
-
If the atmospheric pressure is not exactly 760 mmHg, a correction can be applied to determine the normal boiling point.
-
Step-by-Step Protocol for Vapor Pressure Determination (Static Method)
This protocol outlines the static method for determining the vapor pressure of TPnB at different temperatures.
-
Apparatus Setup:
-
A sample of TPnB is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.
-
-
Degassing:
-
The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
-
-
Temperature Control:
-
The vessel is brought to the desired temperature using a constant temperature bath.
-
-
Equilibrium and Measurement:
-
Allow the system to reach thermal and vapor pressure equilibrium.
-
The vapor pressure at that temperature is then read from the manometer.
-
-
Data Collection:
-
Repeat the measurement at various temperatures to obtain a set of vapor pressure data as a function of temperature.
-
Applications and Safety Considerations
Key Applications
The unique properties of TPnB make it a valuable component in a wide array of products:
-
Coatings: Acts as a coalescent in water-borne architectural and industrial coatings.[16]
-
Cleaners: An effective solvent in heavy-duty cleaners, floor wax strippers, and degreasers.[4]
-
Inks and Adhesives: Used as a solvent in printing inks and as a plasticizer in certain resin systems.[1]
-
Pharmaceuticals and Agrochemicals: Serves as a solvent and carrier in topical pharmaceutical preparations and as an additive in pesticide formulations.[2]
Safety and Handling
Based on available safety data sheets, this compound is not classified as a hazardous substance.[11][14] However, it may cause moderate eye irritation.[13] Standard laboratory safety practices should be followed when handling this chemical, including the use of safety glasses.[17] It is important to consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.[7][11][14][17]
Conclusion
This compound is a high-performance solvent with a well-defined set of physicochemical properties that make it suitable for a variety of demanding applications. Its high boiling point and correspondingly low vapor pressure are key characteristics that contribute to its slow evaporation rate, low VOC profile, and effectiveness as a coalescing agent. The experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these critical properties, ensuring the consistent performance and safe handling of TPnB in research and industrial settings.
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The Solubility of Tripropylene Glycol n-Butyl Ether (TPnB) in Organic Solvents: A Comprehensive Technical Guide
Foreword for the Modern Researcher
In the dynamic landscapes of chemical research, materials science, and pharmaceutical development, a nuanced understanding of solvent properties is not merely academic—it is a cornerstone of innovation. Tripropylene glycol n-butyl ether (TPnB), a high-performance glycol ether, has emerged as a key ingredient in a multitude of applications, from advanced coatings and high-potency cleaning formulations to specialized inks and adhesives.[1][2] Its efficacy in these roles is intrinsically linked to its remarkable solubility characteristics.
This technical guide moves beyond a superficial cataloging of properties. It is designed to provide researchers, scientists, and formulation chemists with a deep, actionable understanding of TPnB's solubility in organic solvents. We will delve into the molecular underpinnings of its solvency, present a qualitative framework for its compatibility with various solvent classes, and equip you with a robust experimental protocol to quantify its solubility in your own systems. This document is structured to be a practical laboratory companion, fostering both theoretical comprehension and empirical validation.
Section 1: Unveiling this compound (TPnB)
This compound is a colorless, low-volatility liquid with a mild, characteristic odor.[1][3] As a member of the P-series of glycol ethers, it is produced from the reaction of propylene oxide with n-butanol.[4] Its molecular structure is the very blueprint of its versatile solvency.
Figure 1: Molecular structure of this compound (TPnB), highlighting its hydrophobic and hydrophilic regions.
This unique amphipathic nature, possessing both a nonpolar (hydrophobic) n-butyl tail and a polar (hydrophilic) poly-ether and terminal hydroxyl group, is the key to its broad-ranging solvency. The long alkyl chain drives its affinity for organic substances, while the ether and alcohol functionalities allow for hydrogen bonding and miscibility with more polar molecules.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 55934-93-5 | [5] |
| Molecular Formula | C₁₃H₂₈O₄ | |
| Molecular Weight | 248.36 g/mol | [6] |
| Boiling Point | 274 - 276 °C | [1][6] |
| Flash Point | 126 °C (Closed Cup) | [6] |
| Density | 0.934 g/mL at 20°C | [6] |
| Vapor Pressure | <0.01 mmHg at 20°C | [6] |
| Water Solubility | Limited (~3-4.5% by weight) | [6] |
Section 2: The Principles of TPnB's Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational, albeit simplistic, lens through which to view solubility. For a complex molecule like TPnB, a more granular analysis of intermolecular forces is necessary.
Figure 2: Key intermolecular forces governing the solubility of TPnB in different classes of organic solvents.
-
Van der Waals Forces: The n-butyl group and the polypropylene glycol backbone contribute to significant Van der Waals interactions, making TPnB highly soluble in nonpolar solvents like aliphatic and aromatic hydrocarbons.
-
Dipole-Dipole Interactions: The multiple ether linkages create polar regions within the molecule, facilitating strong dipole-dipole interactions with polar aprotic solvents such as ketones and esters.
-
Hydrogen Bonding: The terminal hydroxyl group is a hydrogen bond donor, while the ether oxygens can act as hydrogen bond acceptors. This allows for strong affinity and miscibility with polar protic solvents like alcohols.
Due to this trifecta of intermolecular capabilities, TPnB is often described as having "excellent solubility in organic solvents" and being "miscible with most organic solvents".[1][7]
Section 3: Qualitative Solubility Profile of TPnB
While precise quantitative data for TPnB in a vast array of organic solvents is not extensively published, a robust qualitative understanding can be derived from technical data sheets and the principles of chemical compatibility. The following table summarizes the expected miscibility of TPnB with common organic solvent classes.
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Strong hydrogen bonding and dipole-dipole interactions.[8] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Strong dipole-dipole interactions. |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Favorable dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Strong Van der Waals forces due to the hydrophobic character of both TPnB and the solvent. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Generally Miscible/Soluble | Dominated by Van der Waals forces. Miscibility may decrease with very long-chain alkanes. |
| Glycol Ethers | Propylene Glycol Methyl Ether (PM), Dipropylene Glycol n-Butyl Ether (DPnB) | Miscible | "Like dissolves like" principle; similar molecular structures and intermolecular forces.[7] |
Section 4: The Causality Behind Experimental Choices: A Self-Validating Protocol for Solubility Determination
In the absence of comprehensive published data, empirical determination of solubility is paramount. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[9] The following protocol is designed to be self-validating by approaching equilibrium from both undersaturated and supersaturated states.
Experimental Protocol: Shake-Flask Method for TPnB Solubility
Objective: To determine the equilibrium solubility of this compound (TPnB) in a selected organic solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, refractometer).
Figure 3: Experimental workflow for the determination of TPnB solubility using the shake-flask method.
Methodology:
-
Preparation of Saturated Solution:
-
Add a known volume of the organic solvent to several glass vials.
-
To each vial, add an excess of TPnB. The presence of undissolved TPnB is crucial to ensure saturation.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-72 hours. The time required should be determined experimentally by taking measurements at different time points until the concentration of TPnB in the solvent remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved TPnB to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved micro-droplets.
-
Accurately weigh the filtered sample.
-
-
Analysis:
-
Prepare a series of calibration standards of TPnB in the chosen solvent.
-
Analyze the filtered sample and the calibration standards using a pre-validated analytical method (e.g., GC-FID).
-
Determine the concentration of TPnB in the sample from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/100g of solvent, g/L, or percentage by weight.
-
Self-Validation:
-
Kinetic Solubility vs. Equilibrium Solubility: It is important to differentiate between kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) and equilibrium solubility (the concentration in a saturated solution in equilibrium with undissolved solute). The shake-flask method described here is designed to determine equilibrium solubility.
-
Approach from Supersaturation (Optional but Recommended): To ensure true equilibrium has been reached, a parallel experiment can be conducted by preparing a supersaturated solution (by gently heating a saturated solution and then allowing it to cool to the target temperature) and measuring the concentration of TPnB after precipitation and equilibration. The solubility value should be consistent with that obtained from the undersaturated approach.
Section 5: Field-Proven Insights: The Role of Solubility in TPnB Applications
The broad solvency of TPnB is not just a chemical curiosity; it is the cornerstone of its utility in numerous industrial applications.
-
Coatings and Inks: In water-based latex paints, TPnB acts as a highly effective coalescing agent.[10] Its limited water solubility ensures it partitions preferentially into the polymer phase, softening the latex particles and facilitating the formation of a continuous, durable film as the paint dries. Its high organic solubility allows it to be used in a wide variety of resin systems.[11]
-
Industrial and Household Cleaners: TPnB's ability to dissolve both oils and greases (due to its hydrophobic character) and be coupled into aqueous systems makes it an excellent solvent for heavy-duty cleaners, degreasers, and wax strippers.[1][2] Its low volatility and mild odor are also advantageous in these formulations.[1]
-
Adhesives and Sealants: The solvency of TPnB allows for the effective dissolution and viscosity control of various polymers used in adhesive and sealant formulations.
-
Textiles: In textile processing, TPnB can be used as a solvent for dyes, aiding in their uniform application and penetration into fibers.[12]
Section 6: Conclusion
References
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Univar Solutions. (n.d.). Glycol Ether PM. Retrieved January 8, 2026, from [Link]
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Highly Chemical New Materical Co, Ltd. (n.d.). Tripropylene glycol butyl ether (TPNB). Retrieved January 8, 2026, from [Link]
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LyondellBasell. (n.d.). Glycol Ether PNP. Retrieved January 8, 2026, from [Link]
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Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved January 8, 2026, from [Link]
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Ataman Kimya. (n.d.). DOWANOL TPnB Glycol Ether. Retrieved January 8, 2026, from [Link]
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Yida Chemical. (2025, November 25). What Are the Key Benefits of Tripropylene Glycol Monobutyl Ether in Formulation Applications?. Retrieved January 8, 2026, from [Link]
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Dow. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved January 8, 2026, from [Link]
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Univar Solutions. (n.d.). Dowanol Tpnb Glycol Ether 190kg. Retrieved January 8, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Structure and Synonyms of TPnB. Retrieved January 8, 2026, from [Link]
-
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Yida Chemical. (2025, November 25). How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints?. Retrieved January 8, 2026, from [Link]
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Dow. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved January 8, 2026, from [Link]
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Scribd. (n.d.). Dowanol™ PNB: Propylene Glycol N-Butyl Ether C H OCH CH (CH) OH (Major Isomer). Retrieved January 8, 2026, from [Link]
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Ataman Kimya. (n.d.). ARCOSOLV PE. Retrieved January 8, 2026, from [Link]
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Ataman Kimya. (n.d.). ARCOSOLV PM. Retrieved January 8, 2026, from [Link]
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Ataman Kimya. (n.d.). ARCOSOLV PM. Retrieved January 8, 2026, from [Link]
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NIST. (n.d.). Tripropylene glycol, monobutyl ether. Retrieved January 8, 2026, from [Link]
-
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The Aqueous Behavior of Tripropylene Glycol n-Butyl Ether: A Technical Guide to Water Solubility and Miscibility
Introduction: Understanding the Versatility of Tripropylene Glycol n-Butyl Ether (TPnB)
This compound (TPnB), identified by its CAS number 55934-93-5, is a high-boiling, colorless liquid with a nearly odorless profile.[1] As a member of the propylene glycol ether family, TPnB possesses a unique molecular structure that includes both ether and alcohol functionalities. This structure imparts a distinct set of physicochemical properties, positioning it as a versatile solvent and coalescing agent in a multitude of industrial and commercial applications.[1][2][3] Its utility is particularly noted in the formulation of coatings, cleaning products, inks, and textiles, where its slow evaporation rate and strong solvency for organic compounds are highly valued.[1][4]
In the realm of research and drug development, understanding the aqueous behavior of excipients like TPnB is paramount. The solubility and miscibility of a solvent system dictate its performance in formulations, influencing everything from product stability and efficacy to its environmental footprint. This guide provides an in-depth technical examination of the water solubility and miscibility of this compound, offering a critical resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A comprehensive understanding of TPnB's interaction with water begins with its fundamental physical and chemical properties. These characteristics, summarized in the table below, provide the foundational context for its solubility and miscibility behavior.
| Property | Value | Source(s) |
| CAS Number | 55934-93-5 | [5][6] |
| Molecular Formula | C13H28O4 | [6] |
| Molecular Weight | 248.36 g/mol | [6][7] |
| Appearance | Colorless liquid | [1][6] |
| Odor | Practically odorless/mild odor | [1][2] |
| Boiling Point | 275-276 °C | [1][5][7] |
| Melting Point | -75 °C | [7] |
| Density | 0.932 - 0.934 g/mL at 20-25 °C | [5][7] |
| Viscosity | 8.7 cps at 20 °C | [5] |
| Flash Point | >230 °F (>110 °C) | [7] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [5] |
| Surface Tension | 29.7 Dynes/cm at 25 °C | [5] |
Water Solubility of this compound: A Quantitative Analysis
The water solubility of a substance is defined as the saturation mass concentration of the substance in water at a given temperature.[8][9] For TPnB, its molecular structure, characterized by a hydrophobic butyl group and a repeating propylene glycol chain, results in limited solubility in water.[1] This hydrophobic character is a key attribute, making it an effective component in formulations where controlled water interaction is desired.[1]
Quantitative data from various sources indicate a consistent, though limited, solubility profile at ambient temperature:
| Parameter | Value | Temperature | Source(s) |
| Solubility in Water | 3% (by weight) | 20 °C | [5] |
| Solubility in Water | 40.2 g/L | 20 °C | [7] |
| Solubility of Water in TPnB | 8% (by weight) | 20 °C | [5] |
It is noteworthy that while TPnB has limited solubility in water, water also exhibits a degree of solubility in TPnB. This mutual solubility is a critical factor in its function as a coupling agent in certain formulations, enabling the stable mixing of otherwise immiscible components.[10]
Factors Influencing Water Solubility
The solubility of TPnB in water is not a static value and can be influenced by several environmental factors:
-
Pressure: For most solid and liquid solutes, pressure has a negligible effect on their solubility in water. However, for some organic liquids, solubility can increase with pressure up to a certain point before decreasing.[11] Given the typical applications of TPnB at or near atmospheric pressure, this factor is generally not a primary consideration in formulation design.
-
Presence of Other Solutes: The presence of salts, surfactants, or other organic molecules in an aqueous solution can significantly alter the solubility of TPnB. These interactions can either increase or decrease its solubility depending on the nature of the solutes and their interactions with TPnB and water molecules.
Miscibility of this compound: A Qualitative and Functional Perspective
Miscibility refers to the ability of two substances to mix in all proportions, forming a homogeneous solution. While TPnB has limited water solubility, it exhibits good miscibility with a wide range of organic solvents.[1][13] This broad compatibility is a cornerstone of its utility as a solvent.
The term "miscibility" in the context of TPnB and water can be nuanced. While not infinitely miscible, its ability to act as a "bridge" solvent or coupling agent is a key performance attribute.[10] In this role, TPnB facilitates the formation of stable, homogeneous mixtures of water-based and oil-based ingredients.[10] This is particularly valuable in the formulation of cleaners, where it aids in the removal of oily soils within an aqueous system.[4]
The principle of "like dissolves like" is a useful predictor of miscibility. TPnB, with its combination of polar ether and hydroxyl groups and a nonpolar alkyl chain, can interact favorably with a wide spectrum of chemical functionalities.
Experimental Protocols for Determining Water Solubility and Miscibility
For researchers and formulators who need to verify or determine the aqueous behavior of TPnB under specific conditions, standardized experimental protocols are essential.
Protocol 1: Determination of Water Solubility via the Flask Method (Adapted from OECD Guideline 105)
This protocol is suitable for substances with a water solubility greater than 10⁻² g/L.[8][14]
Objective: To determine the saturation mass concentration of TPnB in water at a specified temperature.
Materials:
-
This compound (of known purity)
-
Deionized or distilled water
-
Constant temperature apparatus (e.g., water bath or incubator) capable of maintaining temperature to within ± 0.5 °C[8][14]
-
Glass flasks or vials with stoppers
-
Magnetic stirrer and stir bars (or a shaker)
-
Analytical balance
-
Centrifuge (optional)
-
Analytical instrumentation for quantification of TPnB (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[8][14] This involves preparing a supersaturated solution and observing the time it takes for the excess solute to precipitate.
-
Equilibration:
-
Add an excess amount of TPnB (as determined in the preliminary test) to a known volume of water in a glass flask.
-
Place the flask in the constant temperature apparatus set to the desired temperature (e.g., 20 °C).[8][14]
-
Stir the mixture vigorously for a period sufficient to reach equilibrium (e.g., 24-48 hours). The time should be at least three times that determined in the preliminary test.
-
-
Phase Separation:
-
Once equilibrium is reached, cease stirring and allow the mixture to stand in the constant temperature apparatus for at least 24 hours to allow for the separation of the aqueous phase from the undissolved TPnB.
-
If necessary, centrifugation at the test temperature can be used to facilitate phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear aqueous phase, ensuring no undissolved TPnB is included.
-
Accurately weigh or measure the volume of the aliquot.
-
Quantify the concentration of TPnB in the aliquot using a pre-validated analytical method (e.g., GC-FID or HPLC).
-
-
Replicate and Report:
-
The determination should be performed in at least duplicate.
-
The water solubility is reported as the average mass concentration (e.g., in g/L or % w/w) at the specified temperature.
-
Conclusion and Future Directions
This compound exhibits limited but measurable solubility in water, a characteristic that defines many of its applications. Its broad miscibility with organic solvents, combined with its ability to act as a coupling agent, makes it a highly effective and versatile component in complex formulations. For professionals in research and drug development, a thorough understanding of these aqueous properties is not merely academic; it is a practical necessity for designing stable, effective, and reliable products. The experimental protocols outlined in this guide provide a framework for the empirical validation of TPnB's behavior, ensuring that formulation decisions are based on robust and reproducible data. Further research into the temperature dependence of its water solubility and its interactions in multicomponent systems would provide even greater insight for formulators, expanding the potential applications of this valuable solvent.
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An In-depth Technical Guide to the Safe Handling of Tripropylene Glycol n-Butyl Ether (TPNB) in Research & Development
A Senior Application Scientist's Perspective on SDS Analysis and Practical Laboratory Safety
Introduction: Beyond the Label
Tripropylene glycol n-butyl ether (TPNB), often sold under trade names like DOWANOL™ TPnB, is a high-boiling, slow-evaporating glycol ether widely used in research and drug development.[1] Its utility as a solvent, coupling agent, and coalescent in various formulations makes it a common sight in laboratories.[2] However, its seemingly benign characteristics—low vapor pressure and a mild odor—can lead to complacency.[1][3]
This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for TPNB, translating regulatory data into practical, field-proven protocols for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety recommendation, ensuring a self-validating system of laboratory safety.
Chemical Identity and Physicochemical Properties: A Predictive Analysis
Understanding the physical and chemical properties of TPNB is the foundation of a proactive safety assessment. These parameters, summarized from various supplier SDSs, directly inform its primary hazards and the necessary control measures.[1][3][4][5]
| Property | Value | Implication for Laboratory Handling |
| CAS Number | 55934-93-5 | Unique identifier for ensuring the correct substance is being handled.[4][5] |
| Molecular Formula | C₁₃H₂₈O₄ | Indicates a relatively large, organic molecule.[6] |
| Molecular Weight | 248.36 g/mol | Contributes to its low volatility.[6] |
| Appearance | Colorless to yellow liquid | Allows for easy visual identification.[3] |
| Boiling Point | ~274-275 °C (525-527 °F) | Extremely low volatility at room temperature, minimizing inhalation risk under ambient conditions.[1][3] |
| Vapor Pressure | ~0.002 mmHg @ 20 °C | Confirms very low inhalation hazard at standard lab temperatures.[3][4][5] |
| Flash Point | ~126 °C (259 °F) (Closed Cup) | Classified as combustible, not flammable. Requires significant heat to pose a fire risk.[1][3][7] |
| Autoignition Temp. | ~202 °C (396 °F) | Spontaneous ignition requires very high temperatures.[1][3][7] |
| Water Solubility | ~40.2 g/L @ 20 °C | Limited water solubility; spills will not readily dilute with water.[4][5] |
| Density | ~0.93 g/cm³ @ 20-25 °C | Slightly less dense than water.[1][3][4][5] |
Expert Insight: The most critical data points for routine handling are the very low vapor pressure and high flash point. This combination means that, unlike volatile solvents such as acetone or methanol, the primary route of exposure under normal conditions is not inhalation but direct skin and eye contact. The risk profile changes significantly only when the material is heated or aerosolized.
Hazard Identification and Toxicological Deep Dive
While multiple Safety Data Sheets state that TPNB does not meet the criteria for classification as a hazardous substance under GHS or CLP regulations, this "non-classified" status should not be misinterpreted as "non-hazardous".[4][5] A deeper analysis reveals specific target organ effects and irritation potential that are critical for laboratory personnel to understand.
Eye Irritation
The primary and most immediate hazard associated with TPNB is eye contact.[3]
-
Mechanism: Direct contact can cause moderate eye irritation, characterized by redness, tearing (lachrymation), and transient corneal injury.[3][6] While effects are often reversible, the initial discomfort can be significant.[3]
-
Causality: As a solvent, TPNB can disrupt the lipid layer of the tear film, leading to irritation and damage to the sensitive corneal epithelium.
Skin Contact
-
Irritation: Prolonged or frequently repeated skin contact may cause slight irritation and local redness.[3][7] TPNB is not considered a skin sensitizer.[6]
-
Absorption: Due to its molecular structure and low volatility, prolonged skin contact is unlikely to result in the absorption of harmful amounts.[3] However, good laboratory practice dictates minimizing all chemical skin exposure.
Ingestion and Inhalation
-
Ingestion: TPNB exhibits low acute oral toxicity.[3] The oral LD50 in rats is reported as 2,800 mg/kg.[4] However, ingestion of large amounts has caused incoordination, tremors, and convulsions in animal studies, highlighting the potential for neurotoxic effects at high doses.[3][6]
-
Inhalation: At room temperature, the risk is minimal due to extremely low volatility.[3] The hazard increases if the material is heated or aerosolized (e.g., via spraying or ultrasonic agitation), which can generate vapors or mists.[5]
Chronic and Environmental Hazards
-
Chronic Effects: There is limited evidence to suggest that long-term occupational exposure may lead to cumulative health effects.[8]
-
Environmental: TPNB is considered readily biodegradable and does not significantly accumulate in organisms.[4][5][9] It is not classified as environmentally hazardous according to transport regulations.[4][5]
Exposure Control & Safe Handling Protocols for the R&D Laboratory
A multi-layered approach, combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE), is essential for the safe handling of TPNB.
Engineering and Administrative Controls
-
Ventilation: For most bench-scale operations at ambient temperature, general laboratory ventilation is sufficient.[3] However, if heating, aerosolizing, or handling large quantities, operations should be moved to a chemical fume hood.
-
Safe Work Practices:
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not a one-size-fits-all decision. It must be based on a risk assessment of the specific procedure being performed.
Caption: PPE selection workflow for TPNB based on task risk.
Step-by-Step PPE Protocol:
-
Eye/Face Protection (Mandatory):
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves. Nitrile rubber (NBR) with a thickness >0.11 mm is a commonly recommended material.[4] Other acceptable materials include Butyl rubber, Neoprene, and Viton.[3] Always check the manufacturer's specific glove compatibility data. Inspect gloves for defects before use and replace them immediately if contaminated.
-
Lab Coat: A standard lab coat should be worn and kept buttoned.
-
-
Respiratory Protection:
Emergency Procedures: A Systematic Response
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses after the first 1-2 minutes.[3] Seek medical attention if irritation persists.[4][5]
-
Skin Contact: Take off contaminated clothing.[4][5] Rinse the affected skin area with plenty of water and soap.[7][8]
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical advice.[3][4][5]
-
Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water.[4] Call a physician or poison control center if a large amount is swallowed or if the person feels unwell.[3][4]
Spill Response Protocol
The response to a spill depends on its scale and location.
Caption: Decision workflow for responding to a TPNB spill.
Step-by-Step Spill Cleanup:
-
Alert & Assess: Immediately alert others in the area. Assess the size of the spill.
-
Small Spills (<100 mL):
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the material into a sealable, properly labeled container for chemical waste.
-
Clean the surface with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Prevent the spill from entering drains.
-
Contact your institution's Environmental Health & Safety (EH&S) or emergency response team for cleanup.
-
Storage and Disposal
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[4][5][10]
-
Disposal: Dispose of waste TPNB and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7] It should be collected in a properly labeled, non-halogenated organic solvent waste container.
Conclusion
This compound is a valuable solvent in the drug development landscape, characterized by a low hazard profile under ambient conditions. However, a thorough understanding of its Safety Data Sheet reveals that its primary risks—moderate eye irritation and potential for harm if heated or ingested—necessitate diligent adherence to safety protocols. By understanding the causal links between TPNB's physicochemical properties and its hazards, researchers can implement intelligent, risk-based safety measures. This proactive approach, which combines appropriate engineering controls, meticulous work practices, and correct PPE usage, forms a self-validating system of safety that protects the scientist, the integrity of the research, and the environment.
References
-
Safety Data Sheet: Tri(propylene glycol) monobutyl ether. (n.d.). Carl ROTH. [Link]
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Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (2024, March 1). Carl ROTH. [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. [Link]
-
Material Safety Data Sheet: DOWANOL* TPNB GLYCOL ETHER. (2009, November 20). The Dow Chemical Company. [Link]
-
DOWANOL TPnB Glycol Ether. (n.d.). Ataman Kimya. [Link]
-
Glycol Ether Tpnb Dow. (n.d.). Univar Solutions. [Link]
-
DOWANOL™ TPnB Glycol Ether. (n.d.). Dow Inc. [Link]
- DOWANOL TPNB - Safety Data Sheet. (2024, July 31).
-
TRIPROPYLENE GLYCOL BUTYL ETHER. (n.d.). EWG. [Link]
-
SAFETY DATA SHEET: Tripropylene Glycol Regular Grade. (2017, April 14). Sadara Chemical Company. [Link]
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DOWANOL™ TPNB Bulk Distributor. (n.d.). Brenntag. [Link]
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The Physical Characteristics of Tripropylene Glycol n-Butyl Ether (TPnB) as a Function of Temperature
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Criticality of Temperature-Dependent Solvent Properties
In the realms of chemical synthesis, formulation science, and manufacturing, the selection of a solvent extends far beyond its mere ability to dissolve a solute. Solvents like Tripropylene Glycol n-Butyl Ether (TPnB) are integral components of a system, and their physical behavior under varying thermal conditions dictates process efficiency, product stability, and operational safety. This guide provides a detailed examination of the key physical characteristics of TPnB, focusing specifically on how these properties respond to changes in temperature. Our objective is to move beyond a simple recitation of data points, instead offering a deeper understanding of the causality behind these characteristics and the methodologies used to precisely measure them.
This compound (TPnB), identified by CAS No. 55934-93-5, is a high-boiling, colorless liquid with a practically odorless profile.[1] Its molecular structure, featuring both ether and alcohol functionalities (CH₃(CH₂)₃O(C₃H₆O)₂C₃H₆OH), grants it excellent solvency for organic materials and low water solubility.[1][2] These attributes make it a preferred choice as a slow-evaporating solvent and a powerful coalescing agent in coatings, a solvent in printing inks, and a component in high-performance cleaning formulations.[1][3] Understanding its temperature-dependent properties is paramount for optimizing any process in which it is employed.
Viscosity: The Essence of Flow and Transfer
Viscosity, a measure of a fluid's internal resistance to flow, is a cornerstone property in fluid dynamics. For TPnB, it directly influences pumping requirements, mixing energy, the ease of filtration, and the quality of film formation in coating applications.
The Inverse Relationship Between Temperature and Viscosity
As with most liquids, the viscosity of TPnB demonstrates a strong inverse correlation with temperature. An increase in temperature imparts greater kinetic energy to the TPnB molecules. This heightened energy allows them to more easily overcome the intermolecular forces (van der Waals forces and hydrogen bonding) that bind them, resulting in lower internal friction and, consequently, reduced viscosity. This relationship is critical when designing systems that will operate across a range of temperatures, as a seemingly minor thermal shift can significantly alter flow characteristics.
Table 1: Viscosity of this compound
| Temperature (°C) | Viscosity (mPa·s or cP) | Source |
| 20 | 8.7 | [4] |
| 25 | 8.0 | [5] |
Note: The available public data is limited. For precise process modeling, it is imperative to generate a viscosity-temperature curve experimentally using the specific grade of TPnB in use.
Protocol for Viscosity Measurement (Rotational Viscometry)
The following protocol describes a robust method for determining the viscosity of TPnB across a desired temperature range. The choice of a rotational viscometer is based on its precision and ability to handle a range of viscosities.
Methodology:
-
Instrument Calibration: Begin by calibrating the rotational viscometer using certified viscosity standards that bracket the expected viscosity of TPnB. This step is non-negotiable for ensuring data traceability and accuracy.
-
Sample Loading: Place the TPnB sample into the viscometer's sample cell. The volume must be sufficient to immerse the chosen spindle to its designated mark, preventing erroneous readings from surface tension effects.
-
Thermal Equilibration: Utilize a Peltier or circulating fluid bath connected to the viscometer to achieve the target temperature. Allow the sample to thermally equilibrate for a minimum of 15 minutes to ensure the entire sample is at a uniform temperature. A stable temperature reading (±0.1°C) is essential.
-
Spindle Selection and Speed: Select a spindle and rotational speed (RPM) that will yield a torque reading within the instrument's optimal range (typically 20-80% of full scale). This choice maximizes accuracy and minimizes instrumental error.
-
Data Acquisition: Initiate spindle rotation. Allow the viscosity reading to stabilize, which indicates that the fluid's shear behavior has reached a steady state. Record the viscosity (cP), temperature (°C), spindle number, and RPM.
-
Temperature Stepping: Increment the temperature to the next setpoint and repeat steps 3-5 to generate a comprehensive temperature-viscosity profile.
Diagram 1: Experimental Workflow for Viscosity Profiling
Caption: A self-validating workflow for temperature-dependent viscosity measurement.
Density: The Foundation of Mass-Volume Stoichiometry
Density, the mass of a substance per unit volume, is a fundamental physical property. In practice, it is indispensable for converting between mass and volume for storage, transport, and reaction stoichiometry. Accurate density data is also required for calculating other physical properties, such as kinematic viscosity.
Thermal Expansion and its Effect on Density
As TPnB is heated, the increased kinetic energy of its molecules causes them to move more vigorously, increasing the average distance between them. This phenomenon, known as thermal expansion, results in the same mass of substance occupying a larger volume. Consequently, the density of TPnB decreases linearly with an increase in temperature over moderate ranges.
Table 2: Density of this compound
| Temperature (°C) | Density (g/mL) | Source(s) |
| 20 | 0.934 | [4][5] |
| 25 | 0.932 | [2][6][7] |
Protocol for Density Measurement (Oscillating U-Tube Method)
Modern digital density meters, which utilize the oscillating U-tube principle, offer unparalleled speed and precision for measuring liquid density.
Methodology:
-
Instrument Calibration: Perform a two-point calibration using dry air and high-purity, degassed water. The instrument measures the oscillation period of the empty (air) and water-filled tube to establish a calibration curve.
-
Sample Injection: Introduce the TPnB sample into the glass U-tube using a syringe. The injection must be slow and steady to prevent the introduction of air bubbles, which are a primary source of error.
-
Thermal Stabilization: The instrument's integrated Peltier system will bring the sample to the precise target temperature. The device will only display a stable reading once thermal equilibrium is achieved.
-
Measurement: The instrument measures the characteristic frequency of oscillation of the U-tube containing the TPnB. This frequency is directly related to the sample's density.
-
Data Recording and Cleaning: Record the density value displayed by the instrument. Thoroughly flush the U-tube with appropriate solvents (e.g., isopropanol followed by acetone) and dry with a stream of air before the next measurement.
Diagram 2: Logical Flow for Precise Density Determination
Caption: Process for density measurement via the oscillating U-tube method.
Vapor Pressure: A Measure of Volatility and Safety
Vapor pressure is the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phase (liquid) in a closed system. It is a direct measure of a liquid's volatility. For TPnB, its extremely low vapor pressure is a key attribute, contributing to its slow evaporation rate and favorable safety profile regarding inhalation exposure.
The Exponential Influence of Temperature
The relationship between temperature and vapor pressure is non-linear and is best described by the Clausius-Clapeyron equation. As temperature rises, a greater fraction of molecules in the liquid phase possess sufficient kinetic energy to overcome intermolecular forces and escape into the vapor phase. This leads to an exponential increase in the number of vapor molecules and, thus, a higher vapor pressure.
Table 3: Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (mmHg) | Source(s) |
| 20 | < 0.01 | [4][5] |
| 25 | ~0.0 |
Note: The vapor pressure of TPnB at ambient temperatures is exceptionally low, classifying it as a low-volatility organic compound.
Surface Tension: The Science of Wetting and Coalescence
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It arises from the cohesion of the liquid's molecules. For TPnB, this property is crucial for its function as a coalescing agent and in cleaning formulations, where it governs the ability to wet surfaces and penetrate soils.
The Effect of Temperature on Cohesive Forces
Increasing the temperature of TPnB enhances the kinetic energy of its molecules, including those at the surface. This increased motion counteracts the cohesive intermolecular forces that are responsible for surface tension. As a result, the surface tension of TPnB decreases as temperature increases.
Table 4: Surface Tension of this compound
| Temperature (°C) | Surface Tension (dynes/cm) | Source(s) |
| 25 | 29.7 | [4][5] |
Note: A single data point is available. For applications sensitive to wetting and spreading, experimental determination of surface tension at process temperatures is recommended.
Protocol for Surface Tension Measurement (Du Noüy Ring Method)
The Du Noüy ring method is a classic and reliable technique for measuring interfacial tension. It measures the force required to detach a platinum-iridium ring from the surface of a liquid.
Methodology:
-
Ring Preparation: The platinum-iridium ring must be impeccably clean. This is typically achieved by flaming the ring to red heat with a Bunsen burner to remove any organic contaminants.
-
Instrument Setup & Calibration: Level the tensiometer and calibrate it using known weights.
-
Sample Preparation: Place the TPnB sample in a clean, temperature-controlled vessel. Allow the sample to reach the target temperature.
-
Measurement: Immerse the ring below the surface of the TPnB. Slowly raise the sample stage, causing the ring to pull through the interface. The instrument measures the maximum force exerted just before the liquid lamella breaks.
-
Calculation: The software or a manual calculation, which includes a correction factor for the shape of the liquid pulled up by the ring, converts the measured force into surface tension (dynes/cm or mN/m).
Diagram 3: Conceptual Relationship of Temperature and Molecular Forces
Caption: The effect of temperature on the molecular forces governing physical properties.
Conclusion
The physical properties of this compound are intrinsically linked to temperature. A rise in temperature will predictably decrease its viscosity, density, and surface tension while exponentially increasing its vapor pressure. While the data presented here provides key reference points, this guide emphasizes the necessity of empirical measurement to construct detailed property-temperature profiles for any critical application. The protocols and principles outlined serve as a robust framework for researchers, scientists, and development professionals to generate the precise data required for sophisticated process modeling, formulation development, and safe handling of this versatile solvent.
References
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
LookPolymers. (n.d.). LyondellBasell TPNB Tripropylene glycol normal butyl ether. Retrieved from [Link]
-
Solubility of Things. (n.d.). Tripropylene glycol monobutyl ether. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Foodcom S.A. (n.d.). This compound (TPnB). Retrieved from [Link]
-
NIST. (n.d.). Tripropylene glycol, monobutyl ether. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER. Retrieved from [Link]
-
Boxa Solvents. (n.d.). Tripropylene Glycol Butyl Ether With Competitive Price. Retrieved from [Link]
-
Carl Roth. (n.d.). Tri(propylene glycol) monobutyl ether, 1 l. Retrieved from [Link]
-
Highly Chemical New Material Co., Ltd. (n.d.). Tripropylene glycol butyl ether (TPNB). Retrieved from [Link]
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An In-depth Technical Guide to the Potential Research Applications of Tripropylene Glycol n-Butyl Ether
Introduction
Tripropylene glycol n-butyl ether (TPnB), a member of the propylene glycol ether family, is a high-boiling, colorless liquid with low viscosity and a mild, characteristic odor.[1] Its molecular structure, featuring both ether and alcohol functionalities, along with a hydrophobic butyl group, imparts a unique combination of properties including high organic solvency, limited water solubility, and a slow evaporation rate.[1] Industrially, TPnB is well-established as a solvent and coalescing agent in coatings, cleaning formulations, inks, and leather treatments.[1][2] However, its favorable toxicological profile—being recognized as a substance of low concern by the EPA—and versatile physicochemical characteristics suggest a largely untapped potential in more specialized scientific research and development, particularly within the pharmaceutical and materials science sectors.[2][3]
This guide moves beyond the established industrial uses of TPnB to explore its potential in advanced research applications. We will delve into scientifically grounded, hypothetical applications, complete with detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a roadmap for leveraging the unique attributes of this versatile solvent.
Physicochemical Properties and Toxicological Profile
A thorough understanding of a compound's physical and chemical properties is paramount to its application in research. TPnB's high boiling point and low vapor pressure make it suitable for processes requiring elevated temperatures and stable reaction media. Its character as a slow-evaporating solvent can be advantageous in controlling film formation and reaction kinetics.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55934-93-5 | [3][5] |
| Molecular Formula | C13H28O4 | [3] |
| Molecular Weight | 248.36 g/mol | [3][5][6] |
| Boiling Point | 276 °C (lit.) | [5][6][7] |
| Melting Point | -75 °C (lit.) | [5][6] |
| Density | 0.932 g/mL at 25 °C (lit.) | [5][6][7] |
| Vapor Pressure | 0.002 mmHg at 20 °C | [3][8] |
| Flash Point | >230 °F (>110 °C) | [5] |
| Water Solubility | 40.2 g/L at 20 °C | [5] |
| log KOW (n-octanol/water) | 1.896 | [8] |
From a toxicological standpoint, TPnB is considered to have low toxicity.[2] It is not classified as hazardous according to GHS criteria and is not considered a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance.[8] While it may cause moderate eye irritation, it is not a skin sensitizer.[3] This favorable safety profile makes it an attractive alternative to more hazardous solvents in a laboratory setting.[3]
Established Industrial Applications
To provide a context for its potential research applications, it is useful to briefly summarize the current industrial uses of TPnB. Its primary role is as a solvent and coalescing agent.[1][4]
-
Coatings and Inks: TPnB is used in water-based paints and coatings to promote the formation of a continuous film as the coating dries.[1][2] Its slow evaporation rate is beneficial for achieving a smooth, uniform finish.[4]
-
Cleaning Agents: Due to its ability to dissolve organic substances and its low odor, TPnB is a component in high-performance industrial and household cleaners and degreasers.[1][2]
-
Other Uses: It also finds application as a solvent in printing inks, a coupling agent for dyes, and a component in leather treatment products.[2]
Potential Research Applications
The following sections propose novel research applications for TPnB, complete with detailed, actionable protocols. These are intended to serve as a starting point for researchers to explore the untapped potential of this compound.
Advanced Drug Delivery Systems for Poorly Soluble APIs
Scientific Rationale: A significant challenge in pharmaceutical development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). TPnB's high solvency for organic compounds, coupled with its low toxicity, makes it a promising candidate as a solvent or co-solvent in novel drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or for topical formulations.[9][10][11] Its ability to act as a carrier could enhance the bioavailability of certain drugs.[9][11]
Experimental Protocol: Screening TPnB as a Solvent for a Topical Microemulsion
This protocol outlines a screening process to evaluate TPnB as a solvent for a model hydrophobic API (e.g., ketoprofen) in a topical microemulsion formulation.
Step-by-Step Methodology:
-
Solubility Assessment:
-
Prepare saturated solutions of the model API in TPnB, oleic acid, Tween 80, and Transcutol P by adding an excess amount of the API to each vehicle in separate sealed vials.
-
Agitate the vials on a shaker at 25°C for 48 hours to ensure equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of the dissolved API using a validated HPLC method.
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Based on the solubility results, select TPnB as the oil phase (or co-solvent with oleic acid).
-
Select Tween 80 as the surfactant and Transcutol P as the co-surfactant.
-
Prepare various mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each Smix ratio, titrate mixtures of the oil phase and the Smix with water dropwise, under constant stirring.
-
Observe the mixtures for transparency and flowability to identify the boundaries of the microemulsion region.
-
Plot the data on a pseudo-ternary phase diagram with the oil phase, Smix, and water as the vertices.
-
-
Formulation Development and Characterization:
-
Select a formulation from the center of the identified microemulsion region.
-
Incorporate the model API into the oil phase before preparing the microemulsion.
-
Characterize the resulting microemulsion for globule size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess the physical stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.
-
Mandatory Visualization:
Caption: Workflow for screening TPnB in a topical microemulsion formulation.
Synthesis of Metallic Nanoparticles in a High-Boiling Point Medium
Scientific Rationale: The synthesis of metallic nanoparticles with controlled size and morphology is a cornerstone of nanotechnology.[12] The polyol method is a common technique where a polyol acts as both a solvent and a reducing agent.[12] TPnB, with its high boiling point and potential reducing capabilities due to its ether and hydroxyl groups, can be explored as a reaction medium for nanoparticle synthesis.[12] Its high boiling point allows for a wider range of reaction temperatures, which can influence nanoparticle nucleation and growth. The structural similarity to tripropylene glycol (TPG), which has been used in silver nanoparticle synthesis, further supports its potential in this application.[12][13]
Experimental Protocol: Synthesis of Silver Nanoparticles using TPnB
This protocol is adapted from established methods using similar polyols and provides a framework for investigating TPnB in silver nanoparticle synthesis.[12][13]
Step-by-Step Methodology:
-
Preparation of Precursor Solution:
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of a capping agent (e.g., polyvinylpyrrolidone, PVP) in TPnB.
-
Heat the solution to 120°C under continuous stirring.
-
-
Initiation of Reaction:
-
Once the temperature is stable, add a predetermined amount of silver nitrate (AgNO₃) solution in TPnB to the reaction flask. The concentration of AgNO₃ will influence the final nanoparticle size and concentration.
-
-
Nanoparticle Growth:
-
Maintain the reaction at 120°C for a defined period (e.g., 3 hours) under constant stirring.
-
Monitor the reaction for a color change (typically to a yellowish-brown), which indicates the formation of silver nanoparticles.[12]
-
-
Isolation and Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of acetone to precipitate the silver nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and excess PVP.
-
-
Characterization:
-
Characterize the size and morphology of the synthesized nanoparticles using Transmission Electron Microscopy (TEM).
-
Confirm the formation of silver nanoparticles and their crystalline structure using UV-Vis spectroscopy (observing the surface plasmon resonance peak) and X-ray Diffraction (XRD).
-
Mandatory Visualization:
Caption: Experimental workflow for the synthesis of silver nanoparticles using TPnB.
Application in Tissue Clearing for 3D Imaging
Scientific Rationale: Tissue clearing techniques render biological tissues transparent, enabling deep, three-dimensional imaging of intact structures. Many clearing protocols rely on organic solvents to dehydrate and de-lipidate the tissue, matching its refractive index to that of the imaging medium. TPnB's properties, including its refractive index (n≈1.432), good organic solvency, and low volatility, make it a candidate for use in solvent-based tissue clearing protocols, potentially as a less hazardous alternative to commonly used reagents like dibenzyl ether.
Experimental Protocol: A TPnB-Based Tissue Clearing Method (Hypothetical)
This protocol outlines a hypothetical workflow for using TPnB in a solvent-based tissue clearing protocol for a mouse brain sample.
Step-by-Step Methodology:
-
Fixation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the extracted brain tissue in 4% PFA overnight at 4°C.
-
-
Dehydration:
-
Wash the sample in PBS to remove excess fixative.
-
Dehydrate the tissue through a graded series of ethanol or tetrahydrofuran (THF) in water (e.g., 50%, 70%, 80%, 95%, 100%, 100%), with each step lasting 4-12 hours depending on sample size.
-
-
De-lipidation and Refractive Index Matching:
-
Incubate the dehydrated sample in a solution of 50% TPnB / 50% ethanol (or THF) for 12 hours.
-
Transfer the sample to 100% TPnB.
-
Incubate in fresh 100% TPnB until the tissue becomes transparent (this may take 1-3 days).
-
-
Imaging:
-
Image the cleared tissue using a light-sheet or confocal microscope. The sample should be imaged while immersed in TPnB to maintain transparency.
-
Mandatory Visualization:
Caption: Logical relationship of steps in a hypothetical TPnB-based tissue clearing protocol.
Conclusion
This compound, while a well-established industrial solvent, possesses a unique combination of physicochemical properties and a favorable safety profile that makes it a highly attractive candidate for a range of advanced research applications. This guide has presented several scientifically plausible, yet underexplored, avenues for its use in drug delivery, nanotechnology, and bio-imaging. The detailed protocols and workflows provided herein are intended to serve as a foundational resource for researchers and scientists, encouraging the exploration of TPnB beyond its conventional applications and unlocking its full potential to contribute to scientific innovation.
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Harnessing the Power of Tripropylene Glycol n-Butyl Ether: An In-depth Technical Guide for High-Temperature Applications
For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and formulation at elevated temperatures, the choice of solvent is paramount. An ideal solvent for such applications must not only possess a high boiling point and thermal stability but also exhibit appropriate solvency characteristics and a favorable safety profile. Tripropylene glycol n-butyl ether (TPnB), a high-performance glycol ether, has emerged as a formidable candidate in this demanding arena. This technical guide provides a comprehensive overview of TPnB, delving into its fundamental properties, practical applications with detailed protocols, and the scientific rationale behind its use as a high-temperature solvent.
Unveiling this compound: A High-Performance Solvent
This compound is a colorless, low-viscosity liquid with a mild, characteristic odor.[1][2][3] As a member of the P-series glycol ethers, it is produced from the reaction of propylene oxide with n-butanol.[1][4] Its molecular structure, featuring a butyl ether group and a tripropylene glycol chain, imparts a unique combination of hydrophobic and hydrophilic characteristics, contributing to its versatile solvency.[5]
The primary allure of TPnB in high-temperature applications stems from its exceptionally high boiling point and low volatility.[6][7][8] This allows for reactions and processes to be conducted at elevated temperatures without significant solvent loss or the need for high-pressure apparatus. Furthermore, TPnB is recognized for its low toxicity and good environmental profile, making it a more sustainable alternative to many traditional high-boiling solvents.[2][3][8]
Physicochemical Properties: A Foundation for Application
A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₈O₄ | |
| Molecular Weight | 248.36 g/mol | [9] |
| CAS Number | 55934-93-5 | |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 275 - 276 °C | [2][9] |
| Melting Point | -75 °C | |
| Flash Point | 125.6 °C | [6] |
| Density | 0.932 g/mL at 25 °C | [9] |
| Viscosity | 7 - 8 mPa·s at 25 °C | [6] |
| Vapor Pressure | < 0.01 mmHg at 20 °C | [6] |
| Water Solubility | Limited | [1][2] |
| Solubility in Organics | Excellent | [1][2] |
These properties underscore TPnB's suitability for high-temperature processes. Its wide liquid range, from a low melting point to a high boiling point, offers a broad operational window. The limited water solubility and excellent solubility in organic solvents make it a versatile medium for a variety of chemical transformations and formulations.[1][2]
Applications in High-Temperature Synthesis and Formulation
The unique combination of properties possessed by TPnB makes it a valuable tool in a range of applications, particularly those requiring elevated temperatures.
High-Temperature Organic Synthesis
While specific, detailed academic protocols for the use of TPnB in high-temperature organic synthesis are not abundantly available in public literature, its properties strongly suggest its utility in several reaction types that necessitate high-boiling point solvents. The following protocol for a high-temperature esterification reaction is a representative example of how TPnB could be effectively employed.
Experimental Protocol: High-Temperature Fischer Esterification
This protocol describes a generalized procedure for the esterification of a carboxylic acid with an alcohol using TPnB as a high-boiling solvent to drive the reaction to completion by removing water.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Alcohol (e.g., n-Butanol)
-
This compound (TPnB)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid)
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser.
-
Charging Reactants: To the flask, add the carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and this compound as the solvent (sufficient to ensure good stirring and a reaction temperature of approximately 150-180 °C).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux. The TPnB will allow the reaction temperature to rise sufficiently to facilitate the esterification and the azeotropic removal of water, which will be collected in the Dean-Stark trap.
-
Monitoring Progress: Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the lower-boiling solvents. The high-boiling TPnB and the product can be separated by vacuum distillation.
Causality Behind Choices:
-
TPnB as Solvent: Its high boiling point is critical for reaching the necessary reaction temperature and for the efficient azeotropic removal of water, which drives the equilibrium of the Fischer esterification towards the product side.
-
Dean-Stark Trap: This apparatus is essential for the physical separation of the water by-product from the reaction mixture, preventing the reverse reaction from occurring.
-
Acid Catalyst: p-Toluenesulfonic acid is a common, effective, and easily removable catalyst for esterification reactions.
Nanoparticle Synthesis
High-boiling point solvents like glycol ethers are often employed in the synthesis of nanoparticles, as the reaction temperature can significantly influence particle size and morphology. While specific protocols for TPnB are not widespread, a procedure can be adapted from methods using similar high-boiling glycols.
Experimental Protocol: Synthesis of Silver Nanoparticles (Adapted)
This adapted protocol outlines the synthesis of silver nanoparticles using TPnB as a high-boiling solvent and reducing agent.
Materials:
-
Silver Nitrate (AgNO₃)
-
Polyvinylpyrrolidone (PVP, as a capping agent)
-
This compound (TPnB)
-
Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Preparation of Precursor Solution: In a three-neck round-bottom flask, dissolve a specific amount of PVP in TPnB at room temperature with stirring until a clear solution is obtained.
-
Reaction Setup: Place the flask in a heating mantle with a magnetic stirrer and attach a condenser.
-
Heating: Heat the PVP-TPnB solution to a specific high temperature (e.g., 200-240 °C) under constant stirring.
-
Precursor Injection: Once the temperature is stable, rapidly inject a solution of silver nitrate dissolved in a small amount of TPnB into the hot PVP solution.
-
Reaction and Growth: Maintain the reaction at the set temperature for a defined period to allow for nanoparticle nucleation and growth. A color change in the solution indicates the formation of silver nanoparticles.
-
Cooling and Purification: After the designated reaction time, remove the heat source and allow the solution to cool to room temperature. Precipitate the nanoparticles by adding a non-solvent such as ethanol, followed by centrifugation to separate the nanoparticles from the solvent.
-
Washing: Wash the nanoparticle pellet with ethanol multiple times to remove any residual TPnB and PVP.
Causality Behind Choices:
-
TPnB as Solvent and Reducing Agent: The high boiling point of TPnB allows for the high temperatures required for the reduction of silver ions and the controlled growth of nanoparticles. The ether and hydroxyl functionalities in the glycol ether structure can also contribute to the reduction process.
-
PVP as Capping Agent: PVP adsorbs to the surface of the forming nanoparticles, preventing their aggregation and controlling their final size and stability.
-
High-Temperature Injection: Rapid injection of the precursor into the hot solvent promotes a burst of nucleation, leading to a more uniform size distribution of the resulting nanoparticles.
Formulation of Advanced Materials
TPnB's excellent solvency for a wide range of organic materials makes it a valuable component in the formulation of coatings, cleaning agents, and inks.[2][3][8]
Formulation Example: High-Performance Industrial Degreaser
This example illustrates the use of TPnB in a concentrated industrial degreaser formulation.
| Component | Function | Weight % |
| This compound (TPnB) | Solvent, grease cutter | 10 - 20% |
| Nonionic Surfactant (e.g., alcohol ethoxylate) | Wetting and emulsification | 5 - 15% |
| Anionic Surfactant (e.g., linear alkylbenzene sulfonate) | Detergency and emulsification | 2 - 8% |
| Builder (e.g., sodium metasilicate) | Alkalinity and soil suspension | 1 - 5% |
| Water | Diluent | To 100% |
Formulation Procedure:
-
Water and Builder: To a mixing vessel, add the required amount of water and dissolve the builder with stirring.
-
Surfactant Addition: Slowly add the anionic and nonionic surfactants to the aqueous solution and mix until homogeneous.
-
Solvent Addition: Gradually add the this compound to the mixture with continuous stirring until a clear, stable solution is formed.
Causality Behind Choices:
-
TPnB as the Core Solvent: Its strong solvency for oils and greases is the primary reason for its inclusion.[2][8] Its slow evaporation rate ensures prolonged contact time with the soil, enhancing cleaning efficiency.
-
Surfactant Combination: The blend of nonionic and anionic surfactants provides a synergistic effect, lowering the surface tension for better wetting and emulsifying the removed grease and oil to prevent redeposition.
-
Builder: The builder provides alkalinity to saponify fats and helps to disperse and suspend solid soils.
Safety and Handling
While TPnB has a favorable safety profile compared to many other high-boiling solvents, standard laboratory safety practices should always be followed.[10] It is recommended to handle TPnB in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound stands out as a high-performance solvent with a unique and valuable set of properties for high-temperature applications. Its high boiling point, low volatility, excellent solvency, and favorable safety profile make it an attractive choice for researchers and formulators in diverse fields, from organic synthesis and nanotechnology to the development of advanced materials. By understanding the fundamental properties of TPnB and the scientific principles behind its application, scientists can effectively leverage this versatile solvent to achieve their research and development goals.
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"Tripropylene glycol n-butyl ether" toxicological profile for laboratory use
An In-Depth Technical Guide to the Toxicological Profile of Tripropylene Glycol n-Butyl Ether (TPnB) for Laboratory Applications
Introduction: Understanding this compound (TPnB)
This compound (TPnB), CAS RN 55934-93-5, is a P-series glycol ether, a class of organic solvents recognized for their utility in a wide range of industrial and laboratory settings.[1] As a colorless, low-viscosity liquid with a mild odor, TPnB is characterized by its low volatility, high boiling point (approx. 275°C), and hydrophobic nature.[2][3][4] These properties make it an effective solvent and coalescing agent in formulations such as water-based coatings, printing inks, and high-performance cleaning and degreasing agents.[3][4][5]
For researchers and drug development professionals, the increasing use of TPnB necessitates a thorough understanding of its toxicological profile to ensure safe handling and mitigate exposure risks. This guide provides a detailed analysis of the available toxicological data, offers field-proven safety protocols, and explains the scientific rationale behind these recommendations.
Physicochemical Properties
A substance's physical and chemical characteristics are fundamental to understanding its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₈O₄ | [1][6] |
| CAS Number | 55934-93-5 | [2][6][7] |
| Molecular Weight | 248.36 g/mol | PubChem |
| Appearance | Colorless to yellow liquid | [2][8] |
| Odor | Mild | [2][8] |
| Boiling Point | 275 °C (527 °F) | [3][4] |
| Flash Point | 125.6 °C (258.1 °F) | [4] |
| Vapor Pressure | 0.002 mm Hg / 0.002 hPa (at 20 °C) | [2][7] |
| Water Solubility | 40.2 g/L (at 20 °C) | [7] |
| Log Kow | 1.896 | [7][9] |
| Density | 0.93 g/cm³ (at 20 °C) | [7] |
Comprehensive Toxicological Profile
The toxicological evaluation of a chemical for laboratory use follows a structured workflow, assessing various endpoints to build a complete hazard profile. The following sections detail the known effects of TPnB for each critical toxicological endpoint.
Acute Toxicity
Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure. TPnB exhibits low acute toxicity across oral, dermal, and inhalation routes.
| Route | Species | Value (LD50) | Classification | Source |
| Oral | Rat | 2,800 - 3,200 mg/kg | Low Toxicity | [7][10] |
| Dermal | Rabbit | > 2,000 mg/kg | Low Toxicity | [10][11] |
| Inhalation | N/A | Low hazard at room temp | Low Volatility | [8][10] |
-
Expertise & Experience: The oral LD50 value in rats is relatively high, suggesting that a single accidental ingestion of a small amount is unlikely to cause severe systemic injury.[8] The low volatility and low vapor pressure at ambient temperatures mean that the risk from inhalation is minimal under standard laboratory conditions.[8] However, heating the substance increases the inhalation hazard.[10]
Skin and Eye Irritation
-
Skin: TPnB is generally not classified as a skin irritant.[7] Animal studies show that prolonged contact may cause slight skin irritation, such as local redness, but these effects are typically minor.[8] One study noted slight erythema in rabbits, which was reversible.[1] Good laboratory hygiene, such as minimizing skin contact and wearing appropriate gloves, is sufficient to prevent irritation.[10]
-
Eye: TPnB is considered a moderate eye irritant.[1][2][6] Direct contact can cause lacrimation (tearing) and potentially transient corneal injury.[2][6][8] These effects are expected to be reversible and heal readily.[1][8] The causality is direct chemical interaction with the sensitive tissues of the eye. Therefore, the use of safety glasses or chemical goggles is mandatory when handling this substance.
Sensitization
Skin sensitization is an allergic response following skin contact. Studies in guinea pigs have shown that TPnB is not a skin sensitizer.[2][6]
Repeated Dose Toxicity
Studies on repeated exposure to TPnB and its analogs indicate a low concern for systemic toxicity. A 13-week inhalation study on a related compound, dipropylene glycol methyl ether, showed no adverse effects at the highest tested concentrations.[1] Based on available data, repeated exposures to TPnB are not expected to cause significant additional adverse effects.[8]
Genotoxicity and Carcinogenicity
-
Genotoxicity: The weight of evidence indicates that propylene glycol ethers, including TPnB, are not likely to be genotoxic.[10] In vitro assays for similar P-series glycol ethers have consistently produced negative results.[10]
Reproductive and Developmental Toxicity
Commercially available P-series glycol ethers have not shown evidence of teratogenicity (developmental toxicity) or adverse effects on reproduction in extensive testing.[10] This is a key distinction from some ethylene-series glycol ethers (E-series), which have been linked to reproductive effects.[12][13] The primary metabolite of propylene glycol ethers is propylene glycol, which is of low toxicity and is completely metabolized.[10]
Laboratory Safety and Handling Protocols
A thorough understanding of the toxicological profile directly informs the creation of robust safety protocols. The low but non-zero hazards of TPnB require a self-validating system of controls to protect laboratory personnel.
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the potential exposure routes.
-
Eye Protection: Tightly fitting safety goggles are required at all times to protect against splashes, which can cause moderate eye irritation.[14] A face shield should be used when there is a significant risk of splashing.[14]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended as they provide adequate resistance to glycol ethers.[15] Gloves should be inspected before use and replaced immediately if contaminated or damaged.
-
Skin and Body Protection: A standard laboratory coat or long-sleeved clothing should be worn to prevent incidental skin contact.[11][14] Ensure that any cuts or abrasions are covered before handling the chemical.[10]
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain chemical stability.
-
Ventilation: Handle TPnB in a well-ventilated area.[14][15] While its volatility is low, using a chemical fume hood is recommended for procedures that involve heating or aerosolization.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.[10][15] TPnB should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[7][10] Lined containers, glass, or stainless steel are preferred materials to avoid discoloration.[10]
-
Peroxide Formation: Like other ethers, glycol ethers have the potential to form explosive peroxides when exposed to air, especially under conditions of concentration like distillation.[10] Storage under a nitrogen atmosphere is recommended to minimize this risk.[10]
Experimental Protocol: Minor Spill Cleanup
This protocol is for incidental spills (< 4 L) that do not pose a significant immediate hazard.[16]
Step 1: Alert and Assess
-
Notify personnel in the immediate area of the spill.[17]
-
Assess the extent of the spill and ensure it is not near drains or ignition sources.[18]
Step 2: Don PPE
-
Put on the required PPE: safety goggles, chemical-resistant gloves (nitrile or butyl), and a lab coat.[17]
Step 3: Contain and Absorb
-
Contain the spill by creating a dike around the periphery with a non-combustible, inert absorbent material.[16][17] Suitable materials include sand, kitty litter (absorbent clay), or vermiculite.[17][19]
-
Work from the outside in, spreading the absorbent material over the entire spill.
Step 4: Collect and Package Waste
-
Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a suitable, leak-proof container (e.g., a heavy-duty plastic bag or a labeled bucket).[17][18][19]
-
Seal the container and attach a properly completed hazardous waste label.
Step 5: Decontaminate Area
-
Wipe the spill area with a cloth or paper towels dampened with soapy water to remove any residue.[16][18]
-
Place all cleaning materials into the hazardous waste container.
Step 6: Final Steps
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.[20]
-
Report the incident to the laboratory supervisor and restock the spill kit.[17]
Waste Disposal
All waste materials contaminated with TPnB, including absorbent materials from spills and empty containers, must be treated as chemical hazardous waste.
-
Collect waste in properly labeled, sealed, and compatible containers.[18]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures, as local and national regulations must be followed.[10][20]
Conclusion
This compound (TPnB) presents a low toxicological hazard profile for laboratory use. It exhibits low acute toxicity, is not a skin sensitizer, and lacks genotoxic, carcinogenic, or reproductive toxicity concerns. The primary hazards are moderate eye irritation and slight skin irritation with prolonged contact. By implementing the robust handling, PPE, and emergency protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively manage the risks associated with TPnB and ensure a safe laboratory environment. Adherence to these scientifically-grounded procedures is paramount for protecting personnel and maintaining experimental integrity.
References
- Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation. (2019). Environmental Protection Agency (EPA).
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- Tri(propylene glycol)
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"Tripropylene glycol n-butyl ether" interaction with common lab materials
An In-Depth Technical Guide to the Interaction of Tripropylene Glycol n-Butyl Ether with Common Laboratory Materials
Abstract
This compound (TPnB) is a high-performance, slow-evaporating glycol ether solvent with a favorable toxicological profile, making it increasingly prevalent in research, development, and manufacturing. Its unique properties, including low viscosity, high boiling point, and excellent solvency for a variety of resins and organic compounds, necessitate a thorough understanding of its compatibility with common laboratory materials.[1][2] This technical guide provides a comprehensive overview of the interactions between TPnB and a range of materials frequently encountered in scientific and drug development settings, including polymers, elastomers, and metals. The information herein is synthesized from technical data sheets, analogous P-series glycol ether data, and established chemical principles to provide researchers and professionals with a reliable reference for material selection, experimental design, and safety protocols.
Introduction to this compound (TPnB)
This compound is a colorless, low-odor liquid belonging to the P-series of glycol ethers.[1][2] Its chemical structure, characterized by a butyl ether group and three repeating propylene glycol units, imparts a unique balance of hydrophobicity and limited water solubility. This makes it an effective solvent in a variety of applications, including coatings, cleaning formulations, and as a coalescing agent.[3]
Key Physicochemical Properties of TPnB:
| Property | Value | Reference |
| Molecular Formula | C13H28O4 | |
| Molecular Weight | 248.36 g/mol | |
| Boiling Point | 275 °C | [1] |
| Flash Point | 129 °C | |
| Vapor Pressure | <0.01 mmHg at 20°C | |
| Solubility in Water | 3.5% at 25°C |
The judicious selection of compatible laboratory equipment is paramount to ensure the integrity of experiments, prevent contamination, and maintain a safe working environment. This guide will delve into the specific interactions of TPnB with various material classes.
Interaction with Polymeric Materials (Plastics)
The interaction of TPnB with plastics is primarily governed by the polarity of the polymer and the solvent. As a moderately polar solvent, TPnB can cause swelling, plasticization, or even dissolution of certain polymers. The extent of these effects is influenced by temperature, exposure duration, and the presence of mechanical stress.
2.1. Compatibility Summary for Common Laboratory Plastics
The following table provides a summary of the expected compatibility of common laboratory plastics with this compound. These ratings are based on data for analogous P-series glycol ethers (Propylene Glycol n-Butyl Ether - PnB and Dipropylene Glycol n-Butyl Ether - DPnB) and general principles of polymer-solvent interactions. It is crucial to perform specific compatibility testing for critical applications.
| Plastic Material | Common Acronyms | Expected Compatibility with TPnB | Potential Effects & Considerations |
| High-Density Polyethylene | HDPE | Excellent | Generally resistant to P-series glycol ethers. Suitable for storage and transfer. |
| Polypropylene | PP | Good | May experience some minor swelling or softening with prolonged exposure at elevated temperatures. |
| Polytetrafluoroethylene | PTFE | Excellent | Highly resistant to a wide range of chemicals, including glycol ethers. Ideal for seals, gaskets, and tubing. |
| Polyvinyl Chloride | PVC | Fair to Poor | Can be susceptible to plasticizer extraction, leading to embrittlement and loss of flexibility. Use with caution. |
| Low-Density Polyethylene | LDPE | Good | Similar to HDPE, but may have slightly lower resistance, especially at elevated temperatures. |
| Polystyrene | PS | Poor | Likely to be attacked, causing swelling, crazing, and dissolution. Not recommended for use. |
| Polycarbonate | PC | Poor | Susceptible to chemical attack and environmental stress cracking. Not recommended for use. |
2.2. Mechanisms of Interaction
-
Swelling and Plasticization: TPnB molecules can diffuse into the polymer matrix, causing an increase in volume (swelling) and a decrease in the glass transition temperature (plasticization). This can lead to a loss of mechanical strength and dimensional instability.
-
Environmental Stress Cracking (ESC): In the presence of a chemical agent and mechanical stress, certain plastics can exhibit brittle fracture at stress levels much lower than their normal tensile strength. Amorphous plastics like polycarbonate and polystyrene are particularly susceptible to ESC when in contact with organic solvents.
Interaction with Elastomers
Elastomers are essential for sealing applications in laboratory equipment. Their compatibility with TPnB is critical to prevent leaks and equipment failure. The primary mode of interaction is swelling, which can compromise the sealing integrity of O-rings, gaskets, and tubing.
3.1. Compatibility Summary for Common Laboratory Elastomers
The compatibility of elastomers with TPnB is highly dependent on the specific formulation of the elastomer. The following ratings are general guidelines based on data for related glycol ethers. Testing under application-specific conditions is strongly recommended.
| Elastomer | Common Names/Acronyms | Expected Compatibility with TPnB | Potential Effects & Considerations |
| Nitrile Rubber | NBR, Buna-N | Good to Fair | Moderate swelling may occur. The degree of swelling is dependent on the acrylonitrile content. |
| Fluoroelastomer | FKM, Viton™ | Excellent | Generally exhibits excellent resistance to a broad range of chemicals, including glycol ethers. |
| Ethylene Propylene Diene Monomer | EPDM | Good | Generally good resistance, but some swelling can be expected. Peroxide-cured grades may offer better performance. |
| Silicone | VMQ | Fair to Poor | Significant swelling and loss of mechanical properties are likely. Not generally recommended for prolonged contact. |
| Butyl Rubber | IIR | Good | Exhibits good resistance to many polar solvents. |
| Perfluoroelastomer | FFKM, Kalrez™ | Excellent | Offers the highest level of chemical resistance among elastomers. |
3.2. Causality of Elastomer Swelling
The principle of "like dissolves like" is a useful guide for predicting elastomer-solvent interactions. TPnB, being a moderately polar solvent, will have a greater swelling effect on elastomers with similar polarity. The extent of swelling is a function of the thermodynamic affinity between the solvent and the polymer.
Interaction with Metals
In general, pure glycol ethers are not highly corrosive to most common laboratory metals at ambient temperatures. However, the presence of impurities, water, or elevated temperatures can increase the risk of corrosion.
4.1. Compatibility Summary for Common Laboratory Metals
| Metal | Expected Compatibility with TPnB | Potential Effects & Considerations |
| Stainless Steel (304, 316) | Excellent | Considered the material of choice for handling and storing glycol ethers.[4] |
| Aluminum | Good | Generally compatible, but the presence of water and elevated temperatures can lead to corrosion.[4] |
| Carbon Steel | Good to Fair | May be susceptible to rust if water is present. Stainless steel is preferred for long-term storage. |
| Brass, Bronze, Copper | Good | Generally compatible, but may be sensitive to acidic impurities that can form in aged glycol ethers. |
4.2. Corrosion Mechanisms
Propylene series glycol ethers have been studied for their potential as corrosion inhibitors on iron surfaces, suggesting a protective interaction. However, at elevated temperatures and in the presence of oxygen, glycol ethers can oxidize to form organic acids, which can lower the pH and increase the corrosivity of the solution.
Experimental Protocols for Material Compatibility Testing
For critical applications, it is imperative to conduct in-house compatibility testing. The following protocols are based on established industry standards.
5.1. Immersion Testing of Plastics (Adapted from ASTM D543)
This protocol provides a standardized method for evaluating the resistance of plastics to TPnB.
Methodology:
-
Specimen Preparation: Prepare at least three test specimens of the plastic material with known dimensions and weight.
-
Initial Measurements: Record the initial weight, dimensions (length, width, thickness), and any relevant mechanical properties (e.g., tensile strength, hardness) of each specimen.
-
Immersion: Fully immerse the specimens in TPnB in a sealed container to prevent evaporation. The volume of TPnB should be at least 10 times the volume of the specimens.
-
Exposure Conditions: Maintain the container at a constant temperature, typically ambient (23 ± 2 °C) or an elevated temperature relevant to the application. The duration of immersion should be determined based on the intended use (e.g., 7 days, 30 days).
-
Post-Immersion Analysis:
-
After the specified duration, remove the specimens from the TPnB.
-
Gently blot the specimens dry with a lint-free cloth.
-
Immediately re-weigh the specimens to determine the change in weight.
-
Re-measure the dimensions to calculate the percentage of swelling.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, crazing, or degradation.
-
Re-test the mechanical properties and compare them to the initial values.
-
-
Data Reporting: Report the percentage change in weight, dimensions, and mechanical properties.
5.2. Environmental Stress Cracking (ESC) of Plastics (Adapted from ISO 22088-3)
This test is crucial for assessing the susceptibility of plastics to failure under the combined influence of chemical exposure and mechanical stress.
Methodology:
-
Specimen Preparation: Prepare rectangular test specimens of the plastic material.
-
Strain Application: Bend the specimens and fix them onto a curved jig to apply a specific level of strain to the outer surface.
-
Reagent Application: Apply TPnB to the strained surface of the specimens. This can be done by immersion or by wrapping a saturated cloth around the stressed area.
-
Exposure: Maintain the specimens under the applied strain and in contact with the TPnB for a predetermined period.
-
Inspection: Periodically inspect the specimens for the appearance of cracks or crazes.
-
Evaluation: The time to the onset of cracking is recorded as a measure of the material's resistance to ESC.
Visualizations
6.1. Experimental Workflow for Material Compatibility Testing
Caption: Workflow for Immersion-Based Material Compatibility Testing.
6.2. Decision-Making Framework for Material Selection
Caption: Logical Flow for Selecting TPnB-Compatible Materials.
Conclusion and Recommendations
This compound is a versatile solvent with a growing presence in laboratory and industrial settings. While it is generally compatible with a range of materials, a careful and informed selection process is crucial to ensure experimental integrity and operational safety.
Key Recommendations:
-
Prioritize Highly Resistant Materials: For applications involving prolonged or critical contact with TPnB, prioritize the use of materials with excellent compatibility, such as PTFE, FKM, FFKM, and stainless steel .
-
Exercise Caution with Less Resistant Materials: Materials like PVC, polystyrene, and silicone elastomers should generally be avoided for direct and prolonged contact with TPnB.
-
When in Doubt, Test: The compatibility data presented in this guide are based on the best available information but should be considered as a starting point. For any application where material failure could have significant consequences, in-house testing under conditions that mimic the intended use is essential.
-
Consider All Variables: Remember that temperature, pressure, duration of exposure, and the presence of mechanical stress can all influence material compatibility.
By following the guidance and protocols outlined in this document, researchers, scientists, and drug development professionals can confidently and safely incorporate this compound into their workflows.
References
-
Foodcom S.A. This compound (TPnB) | Price | B2B Trade. [Link]
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Ataman Kimya. DOWANOL PNB. [Link]
-
Koyon. Does propylene glycol react with metals?. [Link]
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Ataman Kimya. DOWANOL DPnB. [Link]
-
ASTM International. ASTM D543-14, Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents. [Link]
-
International Organization for Standardization. ISO 22088-3:2006, Plastics — Determination of resistance to environmental stress cracking (ESC) — Part 3: Bent strip method. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Tripropylene Glycol n-Butyl Ether in High-Temperature Organic Synthesis
Introduction: Unlocking the Potential of Tripropylene Glycol n-Butyl Ether for Advanced Organic Reactions
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of solvent is a critical parameter that can dictate reaction success, product purity, and process safety. This compound (TPnB), a high-boiling point, low-volatility solvent, presents a compelling option for reactions requiring elevated temperatures. Its unique combination of physical and chemical properties offers distinct advantages over more traditional high-boiling point solvents, particularly in the context of modern cross-coupling catalysis.
This comprehensive guide provides detailed application notes and model protocols for the effective use of TPnB in high-temperature organic reactions, with a focus on two broadly applicable transformations: the Suzuki-Miyaura coupling and the Ullmann condensation. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to provide a robust framework for employing TPnB in your research endeavors.
Physicochemical Properties and Advantages of this compound (TPnB)
TPnB is a colorless, nearly odorless liquid characterized by its high boiling point and excellent thermal stability.[1][2] These attributes make it an ideal medium for reactions that necessitate sustained high temperatures to overcome activation energy barriers.
| Property | Value | Source(s) |
| CAS Number | 55934-93-5 | [3] |
| Molecular Formula | C₁₃H₂₈O₄ | [3] |
| Molecular Weight | 248.36 g/mol | [3] |
| Boiling Point | 275 °C (527 °F) | [1] |
| Flash Point | 126 °C (259 °F) | [4] |
| Density | 0.93 g/cm³ at 20 °C | [5] |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Excellent | [1][2] |
Key Advantages of TPnB in High-Temperature Synthesis:
-
High Thermal Stability: TPnB's high boiling point allows for a wide operational temperature range, enabling reactions that are sluggish at lower temperatures. While specific decomposition data at its boiling point is limited, propylene glycol ethers are generally more thermally stable than their ethylene glycol counterparts.[6] It is crucial to operate below the decomposition temperature to avoid side reactions and ensure reproducibility.
-
Enhanced Reagent and Catalyst Solubility: TPnB's ether and hydroxyl functionalities, combined with its alkyl chain, provide good solvency for a wide range of organic compounds, including nonpolar and polar reagents, as well as organometallic catalysts and their ligands.[1][2]
-
Improved Reaction Kinetics: The ability to conduct reactions at higher temperatures can significantly accelerate reaction rates, leading to shorter reaction times and increased throughput.
-
Favorable Safety Profile: Compared to some traditional high-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), TPnB exhibits lower toxicity.[7] Its low volatility also reduces inhalation exposure risks.
-
Inert Reaction Medium: As a glycol ether, TPnB is relatively inert and does not typically participate in side reactions with common organometallic catalysts and reagents used in cross-coupling reactions. However, compatibility with very strong bases at high temperatures should be evaluated on a case-by-case basis.
Application Note I: Suzuki-Miyaura Cross-Coupling Reactions in TPnB
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8] While often performed in lower-boiling solvents like dioxane or toluene, challenging substrates or sterically hindered couplings can benefit from the higher temperatures achievable in TPnB.
Causality of Experimental Choices
-
Solvent: TPnB is selected for its ability to maintain a liquid phase at temperatures often exceeding 150 °C, which can be necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, for less reactive aryl chlorides or hindered substrates.
-
Catalyst System: The choice of a palladium catalyst and ligand is critical. For high-temperature applications, thermally stable phosphine ligands (e.g., tri-tert-butylphosphine, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred to prevent ligand degradation.
-
Base: An inorganic base is required to activate the boronic acid.[9] The choice of base (e.g., K₃PO₄, Cs₂CO₃) should consider its solubility in the reaction mixture and its strength. A strong, non-nucleophilic base is often ideal.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using TPnB as the solvent.
Model Protocol: Synthesis of a Biaryl Compound
Disclaimer: This is a representative protocol and should be optimized for specific substrates. Small-scale test reactions are highly recommended.
Reaction: 4-Bromotoluene with Phenylboronic Acid
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 4-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, such as SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous this compound (TPnB, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 160-180 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or toluene (20 mL).
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL) to remove the inorganic base and residual TPnB.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Application Note II: Ullmann Condensation in TPnB
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, often requiring high temperatures.[10] The use of TPnB can facilitate these transformations, particularly for the synthesis of diaryl ethers from aryl halides and phenols.
Causality of Experimental Choices
-
Solvent: Traditional Ullmann reactions often employ high-boiling polar aprotic solvents.[6] TPnB offers a less toxic alternative with a sufficiently high boiling point to drive these often-demanding reactions.
-
Catalyst System: Copper catalysts, either as copper(I) salts (e.g., CuI) or in situ generated active species, are essential. The addition of a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve catalyst performance and allow for lower reaction temperatures.[11]
-
Base: A base is required to deprotonate the phenol or other nucleophile. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Experimental Workflow: Ullmann Condensation
Caption: General workflow for an Ullmann condensation reaction using TPnB as the solvent.
Model Protocol: Synthesis of a Diaryl Ether
Disclaimer: This is a representative protocol and should be optimized for specific substrates. Small-scale test reactions are highly recommended.
Reaction: 1-Iodonaphthalene with 4-Methoxyphenol
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine 1-iodonaphthalene (1.0 mmol, 1.0 equiv.), 4-methoxyphenol (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add copper(I) iodide (CuI, 0.1 mmol, 10 mol%) and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous this compound (TPnB, 5 mL).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 190-210 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite to remove insoluble copper salts and the base. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired diaryl ether.
Post-Reaction Work-up and Solvent Removal
A significant consideration when using high-boiling point solvents like TPnB is the post-reaction work-up and removal of the solvent from the desired product.
General Work-up Procedure
A general work-up procedure involves diluting the reaction mixture with a lower-boiling, water-immiscible organic solvent (e.g., ethyl acetate, toluene, or dichloromethane) followed by aqueous washes to remove water-soluble byproducts and a portion of the TPnB.
Methods for TPnB Removal
-
Aqueous Extraction: Due to its low water solubility, multiple extractions with water can help reduce the amount of TPnB in the organic phase.
-
Column Chromatography: For many research-scale reactions, the most practical method for removing residual TPnB is during purification by flash column chromatography. TPnB is a relatively polar solvent and will elute from the silica gel with more polar solvent systems.
-
Distillation under Reduced Pressure (for larger scale): Given its high boiling point, atmospheric distillation is often not feasible. However, for thermally stable products, vacuum distillation can be employed to remove TPnB. It is important to know the boiling point of the desired product to ensure adequate separation.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling TPnB.
-
Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of any potential vapors, especially when heating.
-
Storage: Store TPnB in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of TPnB and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.
Conclusion
This compound is a versatile and advantageous solvent for high-temperature organic reactions. Its high boiling point, good thermal stability, and favorable safety profile make it a valuable tool for challenging syntheses in academic and industrial research, particularly in the fields of drug discovery and materials science. By understanding its properties and employing the model protocols and work-up procedures outlined in this guide, researchers can effectively harness the potential of TPnB to achieve their synthetic goals.
References
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- Engineered Science Publisher. (2022). Kinetic Modeling of the Pyrolysis of Propylene Glycol.
- National Institute of Standards and Technology. (1987, January 1). Characterization of Potential Thermal Degradation Products From the Reactions of Aqueous Ethylene Glycol and Propylene Glycol Solutions With Copper Metal.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
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- Google Patents. (n.d.). CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene glycol butyl ether.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
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- PubChem. (n.d.). This compound.
- Carl ROTH. (n.d.). Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals.
- YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Google Patents. (n.d.). US2834820A - Solvent extraction of organic mixtures with mixed glycol ethers as solvents.
- Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.
- Google Patents. (n.d.). EP0719323B1 - Cleaning composition.
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- Google P
- Wikipedia. (n.d.). Suzuki reaction.
- Ataman Kimya. (n.d.). This compound.
- Organic Letters. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. 5, 3799-3802.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Parchem. (n.d.). This compound (Cas 55934-93-5).
- Google Patents. (n.d.). WO2012154460A3 - Method for producing bioderived dipropylene and tripropylene glycols without propylene oxide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). JP2543694B2 - Propylene glycol mono-t-butyl ether manufacturing method.
- MDPI. (n.d.). Stability of Polyethylene Glycol-Coated Copper Nanoparticles and Their Optical Properties.
- ResearchGate. (n.d.). Performance of various catalysts for the synthesis of propylene glycol....
- Google Patents. (n.d.).
- TU Delft Research Portal. (n.d.). Overcoming copper stability challenges in CO2 electrolysis.
- ResearchGate. (2022, November 14). Polymer-Covered Copper Catalysts Alter the Reaction Pathway of the Electrochemical CO 2 Reduction Reaction.
- EWG. (n.d.). TRIPROPYLENE GLYCOL BUTYL ETHER | Substance.
- Googleapis.com. (2014, June 19). WO 2014/093566 A1.
- RSC Publishing. (2017, April 3).
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Application Notes & Protocols: The Role of Tripropylene Glycol n-Butyl Ether (TPnB) in Advanced Polymer Synthesis and Characterization
Introduction: Understanding Tripropylene Glycol n-Butyl Ether (TPnB)
This compound (TPnB), a high-boiling, slow-evaporating glycol ether, serves as a cornerstone in modern polymer formulations.[1] Its unique molecular structure—a lengthy and hydrophobic backbone—imparts a distinct set of physical properties that make it exceptionally versatile.[2] TPnB is characterized by its high organic solubility, low water solubility, low viscosity, and a near-absent odor.[3] These attributes position it as a high-performance coalescing agent, a powerful solvent, and an effective coupling agent in a multitude of polymer systems, from water-borne coatings to high-solids resins and printing inks.[3][4][5]
This guide provides an in-depth exploration of TPnB's function in polymer science, offering both the theoretical underpinnings and practical, validated protocols for its application and the subsequent characterization of the resulting polymers.
| Property | Value | Significance in Polymer Applications |
| Chemical Formula | C₁₃H₂₈O₄[6] | Defines its hydrophobic character and solvency power. |
| CAS Number | 55934-93-5[2] | Unique identifier for sourcing and regulatory compliance. |
| Boiling Point | 275 - 276 °C[3][6] | Allows for high-temperature synthesis and ensures long residence time for film formation. |
| Flash Point | 125.6 °C[3] | Indicates good thermal stability and safer handling compared to more volatile solvents. |
| Vapor Pressure | < 0.01 mmHg @ 20 °C[3] | Extremely slow evaporation rate is critical for effective coalescence and reducing VOCs. |
| Density | 0.932 g/cm³ @ 20-25 °C[3][6] | Important for formulation calculations and mass-to-volume conversions. |
| Water Solubility | Low (40.2 g/L @ 20 °C)[6] | Drives its partitioning into the polymer phase, enhancing coalescing efficiency. |
| Freezing Point | -75 °C[3][6] | Provides excellent stability in cold weather storage and transport. |
PART I: APPLICATION NOTES - THE MECHANISTIC ROLE OF TPnB
TPnB as a High-Efficiency Coalescing Agent in Latex Coatings
The Challenge of Film Formation: Water-borne latex paints consist of discrete polymer particles dispersed in water.[7] For a durable, protective coating to form, these particles must fuse into a continuous, uniform film after application. This process, known as coalescence, is critically dependent on the polymer's glass transition temperature (Tg).[7][8][9] If the ambient drying temperature is below the polymer's Tg, the particles remain as a brittle, cracked powder because they are not soft enough to deform and allow for inter-particle polymer chain diffusion.[8][9] The lowest temperature at which a continuous film can form is defined as the Minimum Film Formation Temperature (MFFT).[8]
The TPnB Solution: TPnB functions as a highly efficient "temporary plasticizer" for the polymer particles.[9] Its efficacy is rooted in its physicochemical properties:
-
Hydrophobicity: Due to its low water solubility, TPnB preferentially migrates from the aqueous phase into the organic polymer particles as water evaporates.[8] This partitioning is a key differentiator from more water-soluble solvents, which are less efficient coalescents.[8]
-
Polymer Solvency: Once inside the particles, TPnB effectively softens them, reducing the polymer's Tg and, consequently, the MFFT of the entire system.[8] This allows for the formation of a coherent film at ambient application temperatures.
-
Slow Evaporation: As the slowest-evaporating member of the DOWANOL™ glycol ether family, TPnB remains in the film long enough to facilitate the crucial final stage of coalescence: the interdiffusion of polymer chains across particle boundaries.[7] This step is essential for developing the film's ultimate mechanical strength and durability. Once its role is complete, it slowly evaporates from the film, which then regains its original hardness.
TPnB as a Process Solvent in High-Solids Resin Synthesis
The drive towards more environmentally friendly coatings has led to the development of high-solids acrylic resins, which contain a lower amount of volatile organic compounds. The synthesis of these resins presents a significant challenge: maintaining a low viscosity at a high polymer concentration.
Causality Behind Experimental Choice: The synthesis of high-solids acrylics is typically conducted via solution polymerization at elevated temperatures.[10][11] The choice of solvent is paramount. TPnB is an ideal candidate for this application due to:
-
High Boiling Point: Its boiling point of 275°C allows for reaction temperatures well above those accessible with common solvents like xylene or toluene, enabling better control over reaction kinetics and monomer conversion.[3][10]
-
Excellent Solvency: TPnB's strong solvency for acrylic polymers prevents premature precipitation and helps maintain a manageable viscosity throughout the polymerization process, even at solids contents of 80% or higher.[11][12]
-
Slow Evaporation: This property ensures the solvent remains in the reactor, maintaining consistent reaction conditions, rather than being lost to evaporation.
TPnB in the Production of Water-Borne Polyurethane Dispersions (PUDs)
PUDs are high-performance binders used in coatings and adhesives.[13][14] The most common manufacturing method is the prepolymer process, which involves reacting a diisocyanate with a polyol to form an isocyanate-terminated prepolymer.[13][15] This prepolymer is then dispersed in water and chain-extended.
Workflow Integration: A solvent is often required in the initial step to dissolve the reactants and reduce the viscosity of the prepolymer.[13] TPnB can serve this purpose effectively. Its aprotic nature (lacking labile protons) means it will not react with the highly sensitive isocyanate groups, a critical requirement for a solvent in this process.[13] Its strong solvency ensures that components like polyols and acid-functional diols (used to impart water dispersibility) are fully dissolved, leading to a homogeneous reaction and a consistent final product.[13]
PART II: EXPERIMENTAL PROTOCOLS
Protocol 2.1: Determination of TPnB Coalescing Efficiency via MFFT Measurement
Objective: To quantitatively assess the efficiency of TPnB as a coalescing agent by measuring the reduction in the Minimum Film Formation Temperature (MFFT) of a standard acrylic latex emulsion.
Materials & Equipment:
-
Styrene-acrylic latex (e.g., 50% solids, Tg ≈ 25°C)
-
This compound (TPnB)
-
MFFT Bar apparatus (temperature gradient plate)
-
75 µm cube film applicator
-
Small beakers or vials, magnetic stirrer, and stir bars
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Label four vials: "0%", "2%", "4%", and "6%".
-
Into each vial, weigh 50.0 g of the acrylic latex.
-
Causality: The "0%" sample serves as the baseline control to establish the neat polymer's MFFT.
-
Calculate the required mass of TPnB for each concentration based on the polymer solids content. (e.g., for 50g of 50% solids latex, polymer solids = 25g. For the 4% sample, add 25g * 0.04 = 1.0g of TPnB).
-
Add the calculated amount of TPnB to the corresponding vials.
-
Gently stir each sample with a magnetic stirrer for 30 minutes to ensure homogeneous distribution of the coalescent. Avoid high speeds that could cause foaming or shear-induced coagulation.
-
-
MFFT Measurement:
-
Turn on the MFFT Bar and allow the temperature gradient to stabilize (typically 30-60 minutes). Ensure a dry air or nitrogen stream is flowing over the plate to prevent condensation at lower temperatures.
-
Place a strip of paper temperature indicators on the bar to verify the gradient.
-
Pour a small amount of the "0%" control sample onto the cold end of the MFFT bar.
-
Using the film applicator, draw down a uniform film of the latex across the temperature gradient. Start a timer.
-
Observe the film as it dries (typically 1-2 hours).
-
Self-Validation: The film will appear clear and continuous on the hot end of the bar. At a specific point along the gradient, it will transition to a white, cracked, or powdery appearance. This transition point is the MFFT.
-
Record the temperature at this transition point.
-
Repeat the measurement for the 2%, 4%, and 6% TPnB samples. Clean the bar thoroughly between each run.
-
-
Data Analysis:
-
Tabulate the MFFT values for each TPnB concentration.
-
A successful experiment will show a clear trend of decreasing MFFT with an increasing concentration of TPnB, validating its function as an effective coalescing agent.
-
Protocol 2.2: Synthesis of a High-Solids Hydroxy-Functional Acrylic Resin
Objective: To synthesize a high-solids acrylic resin suitable for two-component polyurethane coatings, using TPnB as the reaction solvent.
Materials & Equipment:
-
Monomers: Methyl Methacrylate (MMA), n-Butyl Acrylate (BA), 2-Hydroxyethyl Acrylate (HEA)
-
Solvent: this compound (TPnB)
-
Initiator: t-Amyl-peroxy-2-ethylhexanoate (TAPH)
-
Reactor: 1-L glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition Funnel/Pump
Methodology:
-
Reactor Setup: Assemble the reactor system. Ensure a slow, continuous nitrogen blanket is applied to maintain an inert atmosphere, which is critical to prevent oxygen inhibition of the free-radical polymerization.
-
Initial Charge: Charge the reactor with 200 g of TPnB. Begin stirring and heat the solvent to the reaction temperature of 150°C.
-
Monomer Pre-mix Preparation: In a separate beaker, prepare a homogeneous mixture of:
-
150 g MMA
-
150 g BA
-
100 g HEA
-
20 g TAPH (Initiator)
-
Causality: The monomer ratio is chosen to achieve a target Tg and hydroxyl content for subsequent crosslinking. TAPH is selected for its appropriate half-life at the high reaction temperature.
-
-
Monomer Feed: Once the reactor reaches a stable 150°C, begin adding the monomer pre-mix from the addition funnel at a constant rate over 3 hours. Maintain the temperature at 150 ± 2°C throughout the addition. An exotherm is expected and may require slight adjustments to the heating mantle.
-
Chaser Addition: After the main feed is complete, prepare a "chaser" shot of 2 g TAPH in 10 g of TPnB. Add this to the reactor and hold the temperature at 150°C for an additional 2 hours.
-
Causality: The chaser addition is designed to consume unreacted residual monomers, ensuring high conversion (>98%) and minimizing the volatile monomer content in the final product.
-
-
Cooldown and Discharge: Turn off the heat and allow the reactor to cool to below 80°C before discharging the clear, viscous acrylic resin solution into a suitable storage container.
Protocol 2.3: Characterization of the Synthesized High-Solids Acrylic Resin
Objective: To validate the successful synthesis of the resin from Protocol 2.2 by characterizing its key physical and chemical properties.
Methods:
-
Non-Volatile Matter (NVM) / Solids Content (ASTM D2369):
-
Weigh ~1.5 g of the resin solution into a tared aluminum dish.
-
Place in a convection oven at 110°C for 60 minutes.
-
Cool in a desiccator and re-weigh.
-
Calculate NVM % = (Final Weight / Initial Weight) * 100.
-
Expected Result: ~80%, confirming the high-solids nature of the synthesis.
-
-
Viscosity:
-
Use a Brookfield viscometer or a cone-and-plate rheometer at 25°C.
-
Expected Result: A measurable viscosity (e.g., 1000-5000 cP) that indicates a successful polymerization without being an unmanageable gel.
-
-
Molecular Weight by Gel Permeation Chromatography (GPC): [16][17]
-
Dissolve a small amount of resin in an appropriate solvent (e.g., Tetrahydrofuran).
-
Analyze to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Expected Result: A controlled molecular weight (e.g., Mn of 2000-3000 g/mol ) with a PDI around 2.0-2.5 is typical for this type of free-radical polymerization and indicates the reaction was not uncontrolled.
-
-
Structural Verification by Fourier-Transform Infrared Spectroscopy (FTIR): [16][18]
-
Cast a thin film of the resin solution on a KBr salt plate and allow the solvent to evaporate slightly.
-
Acquire the IR spectrum.
-
Self-Validation: The presence of key peaks will confirm the structure: a strong, broad peak around 3400 cm⁻¹ (O-H stretch from HEA), a sharp, strong peak around 1730 cm⁻¹ (C=O stretch from the acrylate backbone), and C-H stretching peaks around 2850-3000 cm⁻¹.
-
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC): [16]
-
Place a small sample of the resin (after thoroughly drying to remove all TPnB) in a DSC pan.
-
Run a heat-cool-heat cycle from -50°C to 150°C.
-
Expected Result: A single, distinct Tg inflection point in the second heating scan, confirming a homogeneous, random copolymer was formed. The Tg value should be consistent with the monomer composition.
-
PART III: SAFETY AND HANDLING
This compound is a chemical with a favorable safety profile but requires standard laboratory precautions.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side protection and suitable chemical-resistant gloves (tested according to EN 374).[19]
-
Handling: Use in a well-ventilated area to avoid inhalation of mists or aerosols.[19][20] Avoid contact with skin and eyes.[20] General occupational hygiene practices, such as keeping away from food and drink, should be followed.[21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[20][21] Keep away from incompatible materials such as strong oxidizing agents.[22]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21] If skin contact occurs, rinse the skin with water/shower.[21] If inhaled, provide fresh air.[21] In all cases of doubt or if symptoms persist, seek medical advice.[21]
References
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Film Coalescence and Coalescing Surfactants. Coatings World. [Link]
-
DOWANOL TPnB Glycol Ether. Ataman Kimya. [Link]
-
DOWANOL™ TPnB Glycol Ether | Dow Inc. Dow Inc. [Link]
-
Glycol Ether Tpnb Dow | Univar Solutions. Univar Solutions. [Link]
-
Dowanol Tpnb Glycol Ether 190kg - Univar Solutions. Univar Solutions. [Link]
-
DOWANOL™ TPnB Glycol Ether | Dow Inc. Dow Inc. [Link]
- WO2022066320A1 - Water-based polyurethane dispersions and their preparation.
-
Glycol Ether DPnB - SAFETY DATA SHEET. Quadra Chemicals. [Link]
-
Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Carl ROTH. [Link]
-
Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Carl ROTH. [Link]
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Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5. Carl ROTH. [Link]
-
Dowanol Tpnb Glycol Ether 190kg. Univar Solutions. [Link]
-
TRI(PROPYLENE GLYCOL) BUTYL ETHER (cas 55934-93-5) SDS/MSDS download. ChemSrc. [Link]
-
TRI(PROPYLENE GLYCOL) BUTYL ETHER Chemical Properties. Chemdad. [Link]
-
SYNTHESIS OF WATERBORNE, BRANCHED, FUNCTIONAL POLY(URETHANE)s and THEIR APPLICATIONS. ProQuest. [Link]
-
Tripropylene glycol butyl ether (TPNB). Highly Chemical New Materical Co, Ltd. [Link]
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This compound | C13H28O4. PubChem - NIH. [Link]
-
Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in Water. IOP Conference Series: Materials Science and Engineering. [Link]
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This compound. Ataman Kimya. [Link]
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This compound (TPnB) | Price | B2B Trade. Foodcom S.A. [Link]
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Basic Recipe for the Synthesis of Polyurethane Dispersions. ResearchGate. [Link]
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Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling Water. Tech Science Press. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. Polymershapes. [Link]
-
Rapid preparation of waterborne polyurethane dispersions using continuous-flow microreaction technology. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv. [Link]
-
Analytical Test Methods for Polymer Characterization. Taylor & Francis eBooks. [Link]
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Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. ResearchGate. [Link]
-
Analytical methods in resorbable polymer development and degradation tracking. ResearchGate. [Link]
- EP0029637A2 - Acrylic resin composition and method of making it.
-
Effect of a coalescing aid on the earliest stages of polymer diffusion in poly(butyl acrylate-co-methyl methacrylate) latex films. ResearchGate. [Link]
-
Development of New Dipropylene Glycol / Tripropylene Glycol Process. Sumitomo Chemical. [Link]
-
Synthesis and characterization of butyl acrylate-co-poly (ethylene glycol) dimethacrylate obtained by microemulsion polymerization. PMC - NIH. [Link]
-
A Guide to Polymer Analysis Techniques. AZoM. [Link]
-
A new coalescing agent for high performance waterborne paint. Chemicals Knowledge Hub. [Link]
-
Synthesis of Acrylic Resins with 80% Solid Contents for High-Solid Coatings. KoreaScience. [Link]
-
A fluorescence approach to investigate repartitioning of coalescing agents in acrylic polymer emulsions. PMC - NIH. [Link]
-
THERMAL RESISTANT COATINGS USING PBI RESIN. PBI Performance Products. [Link]
-
Synthesis and characterization of polypropylene glycol–polytetrahydrofuran–polypropylene glycol copolymer. springerprofessional.de. [Link]
-
Polypropylene Glycol-Polyoxytetramethylene Glycol Multiblock Copolymers with High Molecular Weight: Synthesis, Characterization, and Silanization. MDPI. [Link]
-
Stimuli sensitive copolymer poly(N‐tert‐butylacrylamide‐ran‐acrylamide): Synthesis and characterization. ResearchGate. [Link]
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Application Note: Rheological Characterization of Tripropylene Glycol n-butyl Ether (TPnB) for Industrial Formulations
Introduction: The Role of Rheology in Optimizing TPnB Formulations
Tripropylene glycol n-butyl ether (TPnB) is a high-boiling, low-viscosity, and virtually odorless glycol ether with a versatile performance profile.[1] Its excellent solvency for organic materials, coupled with its slow evaporation rate, makes it a preferred choice as a solvent, coalescing agent, and plasticizer in a wide array of industrial applications, including water-based paints, printing inks, and industrial cleaners.[1][2][3] The rheological properties of TPnB, and more importantly, its influence on the rheology of formulations, are critical to product performance, affecting everything from production efficiency and storage stability to the final application characteristics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for conducting detailed rheological studies on TPnB and its formulations. Understanding the flow behavior (viscosity) and viscoelastic properties of these systems is paramount for predicting and controlling material behavior during processing, application, and storage.
Core Concepts in the Rheology of Solvents and Formulations
Many fluids, particularly complex formulations containing polymers, pigments, and surfactants, exhibit non-Newtonian behavior.[4] Unlike Newtonian fluids where viscosity is constant regardless of the applied force, the viscosity of non-Newtonian fluids changes with the shear rate.[4][5] This is a critical consideration for products like coatings and inks, where the material experiences a wide range of shear rates, from very low during storage (sedimentation) to very high during application (brushing, spraying).
Furthermore, many formulations exhibit both viscous (liquid-like) and elastic (solid-like) properties, a characteristic known as viscoelasticity.[6][7] Oscillatory rheological tests are instrumental in deconvoluting these properties, providing insights into the internal structure of the material.[8][9] This is particularly useful for assessing the stability of dispersions and the film-forming properties of coatings.
Equipment and Materials
A rotational rheometer capable of both steady shear and oscillatory measurements is essential for a thorough rheological characterization of TPnB and its formulations.
1. Rotational Rheometer:
-
Key Features:
-
Controlled stress and controlled rate capabilities.
-
Wide torque range to accommodate both low-viscosity neat TPnB and higher-viscosity formulations.
-
Peltier or liquid-based temperature control for precise temperature sweeps.
-
Interchangeable measuring geometries.
-
2. Measuring Geometries:
-
Double Gap Concentric Cylinder: Ideal for low-viscosity liquids like neat TPnB, providing a larger surface area for accurate torque measurement.
-
Cone and Plate or Parallel Plate: Suitable for more viscous formulations. A cone and plate geometry is often preferred as it ensures a constant shear rate across the sample.[10]
-
Solvent Trap: Crucial for minimizing solvent evaporation during testing, especially at elevated temperatures or for long-duration experiments.[11]
3. Materials:
-
This compound (TPnB): High-purity grade (e.g., ≥95%).
-
Formulation Components: Polymers, pigments, surfactants, and other additives relevant to the specific application being investigated.
-
Calibration Fluids: Certified viscosity standards for instrument verification.
-
Cleaning Solvents: Appropriate solvents for cleaning the measuring geometries and sample stage (e.g., isopropanol, acetone).
Experimental Protocols
Prior to any measurement, it is imperative to consult the Safety Data Sheet (SDS) for this compound to understand its handling and safety requirements.[12][13]
Protocol 1: Viscosity Profiling of Neat TPnB
This protocol establishes the baseline rheological behavior of the pure solvent.
Objective: To determine the viscosity of TPnB as a function of temperature and shear rate.
Methodology:
-
Instrument Preparation:
-
Install the double gap concentric cylinder geometry.
-
Perform a zero-gap calibration and inertia determination as per the instrument's manual.
-
Equilibrate the system to the starting temperature (e.g., 20°C).
-
-
Sample Loading:
-
Carefully load the required volume of TPnB into the double gap cylinder.
-
Ensure the sample is free of air bubbles.
-
-
Temperature Sweep:
-
Set the temperature to the desired starting point (e.g., 20°C).
-
Apply a constant low shear rate (e.g., 10 s⁻¹).
-
Ramp the temperature up to the desired endpoint (e.g., 60°C) at a controlled rate (e.g., 2°C/min).
-
Continuously record the viscosity as a function of temperature.
-
-
Shear Rate Sweep:
-
Equilibrate the sample at a constant temperature (e.g., 25°C).
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).
-
Record the viscosity as a function of the shear rate.
-
Expected Results: For a pure solvent like TPnB, Newtonian behavior is expected, meaning the viscosity should be independent of the shear rate. The viscosity will, however, decrease with increasing temperature.
Table 1: Expected Viscosity of Neat TPnB at 25°C
| Parameter | Expected Value |
|---|
| Viscosity | ~8.0 cP (mPa·s)[14] |
Protocol 2: Rheological Characterization of a TPnB-Based Formulation (e.g., a Water-Based Coating)
This protocol investigates the influence of TPnB on the rheological properties of a complex fluid.
Objective: To evaluate the shear-thinning behavior and viscoelastic properties of a formulation containing TPnB.
Methodology:
-
Instrument Preparation:
-
Install a cone and plate or parallel plate geometry (e.g., 40 mm diameter, 1° cone angle or 1 mm gap for parallel plates).
-
Perform a zero-gap calibration.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Sample Loading:
-
Place an appropriate amount of the formulation onto the lower plate.
-
Lower the upper geometry to the measuring position, ensuring the sample completely fills the gap and any excess is trimmed.
-
If necessary, use a solvent trap to prevent evaporation.[11]
-
-
Flow Curve (Shear Rate Sweep):
-
Perform a shear rate sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).
-
This will reveal any shear-thinning or shear-thickening behavior.
-
-
Oscillatory Measurements:
-
Amplitude Sweep (Strain Sweep):
-
Set a constant frequency (e.g., 1 Hz).
-
Apply a range of increasing strain amplitudes (e.g., 0.01% to 100%).
-
This determines the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
-
Frequency Sweep:
-
Select a strain amplitude within the LVER.
-
Perform a frequency sweep from a low frequency (e.g., 0.1 rad/s) to a high frequency (e.g., 100 rad/s).
-
This provides information about the material's behavior at different time scales.
-
-
Data Interpretation:
-
Flow Curve: A decrease in viscosity with increasing shear rate indicates shear-thinning behavior, which is desirable for applications like coatings (easy to apply at high shear, but resistant to sagging at low shear).
-
Oscillatory Data:
-
G' (Storage Modulus): Represents the elastic component (solid-like behavior).
-
G'' (Loss Modulus): Represents the viscous component (liquid-like behavior).
-
If G' > G'': The material is predominantly elastic, indicating a more structured, gel-like system.
-
If G'' > G': The material is predominantly viscous, behaving more like a liquid.
-
Crossover Point (G' = G''): Can indicate a transition from solid-like to liquid-like behavior.
-
Table 2: Hypothetical Rheological Data for a TPnB-Based Coating
| Test | Parameter | Result | Implication |
|---|---|---|---|
| Flow Curve | Viscosity at 0.1 s⁻¹ | 1500 mPa·s | High viscosity at rest, good anti-settling |
| Viscosity at 100 s⁻¹ | 200 mPa·s | Shear-thinning, good application properties | |
| Frequency Sweep | G' at 1 rad/s | 15 Pa | Predominantly elastic at low frequencies, stable |
| G'' at 1 rad/s | 8 Pa |
| | Crossover Frequency | 50 rad/s | Transition to more liquid-like behavior at high frequencies |
Visualizing Experimental Workflows
A clear understanding of the experimental sequence is crucial for obtaining reliable and reproducible data.
Caption: General workflow for rheological characterization of TPnB and its formulations.
Caption: Decision tree for selecting appropriate geometry and primary tests.
Conclusion
The rheological characterization of this compound and its formulations is a critical step in product development and quality control. By employing the protocols outlined in this application note, researchers can gain a deeper understanding of the material's flow and viscoelastic properties. This knowledge is instrumental in optimizing formulation stability, processing parameters, and end-use performance. The use of a rotational rheometer with appropriate geometries and environmental controls, combined with a systematic approach to both steady shear and oscillatory testing, provides a powerful toolkit for the modern formulation scientist.
References
- NBchao.Com. (n.d.). What is a non-newtonian fluid Viscometer?.
- Anton Paar Wiki. (n.d.). ASTM D2983 – Standard test method for low-temperature viscosity of automatic transmission fluids, hydraulic fluids, and lubricants using a rotational viscometer.
- Reddit. (2023, March 15). Cheap way determining viscosity of non-Newtonian fluids.
- SPL. (2024, April 5). ASTM D2983 (Brookfield Viscosity).
- rheonics. (2020, May 25). Non-Newtonian fluid viscosity measurement with inline viscometer SRV.
- Thermo Fisher Scientific. (n.d.). Performing rheological tests in oscillation with the HAAKE Viscotester iQ Rheometer.
- Frontiers. (n.d.). Determination of the Effective Viscosity of Non-newtonian Fluids Flowing Through Porous Media.
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(2022). A method to measure non-Newtonian fluids viscosity using inertial viscometer with a computer vision system. Scientific Reports, 12(1). [Link]
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-
ASTM International. (2023). Standard Test Method for Low-Temperature Viscosity of Automatic Transmission Fluids, Hydraulic Fluids, and Lubricants using a Rotational Viscometer. ASTM D2983-22. [Link]
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- (2020). Oscillatory Measurements: Back and Forth to the Result. AZoM.com.
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AIP Publishing. (2016). Oscillatory squeeze flow for the study of linear viscoelastic behavior. Journal of Rheology, 60(4), 537-547. [Link]
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- UL Solutions. (n.d.). Rheological Test Methods.
- Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL METHYL ETHER.
- ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER.
- NBCHAO. (n.d.). Sol rheology.
- Technology Networks. (n.d.). Overcoming solvent evaporation/drying during rheological testing on rotational rheometer.
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ResearchGate. (2024). Light crude oil rheology under chemical solvents treatment. Journal of Petroleum Exploration and Production Technology. [Link]
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"Tripropylene glycol n-butyl ether" as a solvent in coating formulation research
Application Note: TPnB-AN-001
Topic: Utilizing Tripropylene Glycol n-Butyl Ether (TPnB) as a High-Performance Coalescing Solvent in Modern Coating Formulations
Audience: Researchers, Formulation Scientists, and Technical Professionals in the Coatings Industry.
Abstract
This compound, commonly known as TPnB, is a high-boiling point, slow-evaporating glycol ether recognized for its exceptional performance as a coalescing agent and solvent in a wide array of coating formulations.[1] Its unique combination of low volatility, high polymer solvency, and minimal odor makes it an ideal choice for developing advanced architectural and industrial coatings.[2][3] This document provides a comprehensive technical guide on the physicochemical properties, mechanism of action, and practical application of TPnB. Detailed protocols for evaluating TPnB in a water-based acrylic latex system are presented, offering formulators a systematic approach to leveraging its benefits, which include superior film formation, enhanced flow and leveling, and improved coating durability.
Introduction to this compound (TPnB)
TPnB is a hydrophobic, colorless liquid with a mild odor, belonging to the P-series (propylene oxide-based) family of glycol ethers.[2][4] As the slowest evaporating solvent in the DOWANOL™ glycol ether product line, its primary function in coatings is to act as a coalescent. A coalescent temporarily plasticizes polymer particles in a latex paint, allowing them to fuse together into a continuous, uniform film as the water evaporates.[5]
The unique molecular structure of TPnB, characterized by its length and hydrophobicity, allows it to have high organic solubility but low water solubility.[1] This critical property ensures that the solvent partitions almost completely into the polymer phase of a water-based emulsion, maximizing its efficiency as a film-forming aid. Its high boiling point and low vapor pressure contribute favorably to environmental profiles, aiding formulators in meeting stringent regulations on Volatile Organic Compounds (VOCs).[2][6]
Physicochemical Properties
Understanding the fundamental properties of TPnB is crucial for predicting its behavior in a coating formulation. These characteristics govern its evaporation rate, solvency power, and interaction with other components.
Table 1: Key Physicochemical Properties of TPnB
| Property | Typical Value | Significance in Coatings Formulation |
|---|---|---|
| Boiling Point | 275 °C (527 °F)[2] | Ensures a long open time for application and contributes to a smooth, even film by evaporating slowly. |
| Vapor Pressure | < 0.01 mmHg @ 20 °C[2] | Low volatility; helps in formulating low-VOC coatings. |
| Flash Point | 125.6 °C (258.1 °F)[2] | High flash point allows for safer handling, storage, and shipping.[7] |
| Density | 0.93 g/cm³ @ 25 °C[2] | Important for accurate formulation calculations by weight and volume. |
| Viscosity | 7 mPa.s @ 25 °C[2] | Low viscosity contributes to good flow and leveling of the coating. |
| Evaporation Rate | Very Slow (<0.01, nBuAc=1) | The slowest in its class, providing maximum time for film coalescence and defect-free drying. |
| Water Solubility | Low[1] | Ensures the solvent preferentially partitions into the polymer phase for efficient coalescence. |
Mechanism of Action in Latex Film Formation
In water-based latex coatings, the polymer binder exists as discrete, hard particles dispersed in water. For these particles to form a continuous, durable film, they must soften, deform, and fuse together—a process known as coalescence. This process is highly dependent on the Minimum Film Formation Temperature (MFFT) of the polymer.
TPnB acts as a highly efficient coalescing agent by performing the following steps:
-
Partitioning: Upon addition to the latex, the hydrophobic TPnB preferentially migrates from the water phase into the polymer particles.
-
Plasticization: Inside the particles, TPnB temporarily lowers the glass transition temperature (Tg) of the polymer, effectively softening the particles. This reduces the MFFT, allowing the film to form at lower ambient temperatures.
-
Evaporation & Fusion: As water evaporates from the applied coating, the softened polymer particles are forced into close contact. They deform and fuse, creating a continuous and homogeneous film.
-
Late Evaporation: Due to its very slow evaporation rate, TPnB remains in the film long enough to ensure complete particle fusion but eventually evaporates, allowing the film to achieve its final hardness and durability.[3]
Caption: Mechanism of TPnB-assisted latex film formation.
Experimental Protocols for Formulation Research
The following protocols provide a framework for systematically evaluating TPnB in a model water-based acrylic formulation. The goal is to determine the optimal concentration required to achieve desired film properties.
Protocol: Evaluating Coalescing Efficiency of TPnB in a Water-Based Acrylic Latex
Objective: To determine the effect of varying concentrations of TPnB on the Minimum Film Formation Temperature (MFFT) and resulting film properties (gloss, hardness) of an acrylic coating.
Materials:
-
Acrylic Latex Emulsion (e.g., a common styrene-acrylic or all-acrylic binder)
-
This compound (TPnB)
-
Defoamer
-
Wetting Agent / Surfactant
-
Rheology Modifier (thickener)
-
Deionized Water
-
pH Adjuster (e.g., Ammonia or AMP-95)
-
MFFT Bar Apparatus
-
Glossmeter (60°)
-
Pencil Hardness Tester
-
Drawdown Bar (e.g., 3 mil / 76 µm wet film thickness)
-
Leneta Chart or Glass Panels
Experimental Workflow:
Caption: General experimental workflow for evaluating a coalescing solvent.
Procedure:
-
Masterbatch Preparation: Prepare a masterbatch of the paint formulation containing all ingredients except the coalescent. This ensures consistency across all test samples. A typical starting point is shown in Table 2.
-
Formulation Ladder: Create a series of formulations by adding different levels of TPnB to aliquots of the masterbatch. The levels should be based on the weight of the polymer solids in the latex. A control sample with no coalescent should be included.
-
Scientist's Note: Add TPnB slowly under gentle agitation. Rapid addition can sometimes "shock" the emulsion, leading to coagulation.[7]
-
-
Equilibration: Tightly seal the containers and allow them to equilibrate for 24 hours on a roller or with occasional gentle mixing. This ensures the TPnB has fully partitioned into the polymer particles.
-
MFFT Measurement: Determine the MFFT of each formulation using an MFFT bar according to ASTM D2354. The MFFT is the lowest temperature at which the latex will form a continuous film.
-
Film Application and Curing:
-
Draw down each paint formulation on a sealed Leneta chart or glass panel using a 3 mil (76 µm) applicator.
-
Allow the films to cure for 7 days at standard conditions (23°C ± 2°C and 50% ± 5% relative humidity).
-
-
Performance Testing:
-
Gloss: Measure the 60° gloss of the cured films according to ASTM D523.
-
Pencil Hardness: Evaluate the film hardness according to ASTM D3363.
-
Block Resistance: Test the resistance of the coated surfaces to sticking together under pressure, according to ASTM D4946.
-
Table 2: Example Starting Point Formulation Ladder
| Component | Function | Control (0%) | F-1 (3%) | F-2 (5%) | F-3 (7%) |
|---|---|---|---|---|---|
| Masterbatch | (grams) | (grams) | (grams) | (grams) | |
| Acrylic Latex (50% solids) | Binder | 200.0 | 200.0 | 200.0 | 200.0 |
| Deionized Water | Diluent | 50.0 | 50.0 | 50.0 | 50.0 |
| Defoamer | Additive | 1.0 | 1.0 | 1.0 | 1.0 |
| Wetting Agent | Additive | 1.0 | 1.0 | 1.0 | 1.0 |
| Rheology Modifier | Thickener | 5.0 | 5.0 | 5.0 | 5.0 |
| Coalescent Addition* | |||||
| TPnB | Coalescent | 0.0 | 3.0 | 5.0 | 7.0 |
| Total Weight | 257.0 | 260.0 | 262.0 | 264.0 |
*Levels are parts per hundred resin (phr) based on polymer solids (100g solids in this example).
Expected Results and Troubleshooting
Expected Results:
-
MFFT: A clear dose-dependent decrease in MFFT should be observed with increasing concentrations of TPnB. The control may fail to form a film at all below its intrinsic MFFT.
-
Gloss: Gloss values should increase with better coalescence, as a smoother, more uniform film reflects light more effectively.
-
Hardness: While TPnB is essential for initial film formation, its slow evaporation means that early hardness development might be slightly slower compared to faster coalescents.[3] However, final film hardness should be excellent once the TPnB has fully evaporated.
Troubleshooting:
-
Poor Film Formation: If the film cracks or is hazy, the level of TPnB may be insufficient for the given ambient conditions. Increase the TPnB concentration.
-
Slow Dry/Tackiness: TPnB is a very slow-evaporating solvent. If the film remains tacky for an extended period, the concentration may be too high. Consider a partial replacement with a slightly faster co-solvent like DOWANOL™ DPM if faster dry times are critical.[6]
-
Surface Defects (Cratering, Pinholing): These issues are often related to surface tension. TPnB has an outstanding ability to lower surface tension, which is generally beneficial.[1] However, if defects occur, evaluate compatibility with the surfactant and defoamer package.
Safety and Handling
TPnB is considered a substance with a favorable environmental and safety profile.[2][6][8] It is readily biodegradable and not classified as a Hazardous Air Pollutant (HAP).[3][6] However, as with any chemical, proper laboratory safety practices are required.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a lab coat.[9][10]
-
Ventilation: Use in a well-ventilated area. At room temperature, vapor exposure is minimal due to low volatility.[11]
-
Storage: Store in a cool, dry place in tightly sealed containers.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Consult the manufacturer's Safety Data Sheet (SDS) for complete and detailed information.[9][11][12]
Conclusion
This compound is a premier coalescing solvent that offers formulators a powerful tool to develop high-performance, low-VOC coatings. Its slow evaporation rate, strong solvency, and efficient MFFT reduction lead to coatings with excellent film integrity, appearance, and durability. By following systematic evaluation protocols, researchers can optimize the concentration of TPnB to balance film formation with drying characteristics, unlocking the full potential of their coating formulations for demanding architectural and industrial applications.[7]
References
-
Univar Solutions. (n.d.). Glycol Ether Tpnb Dow. Retrieved from [Link]
-
LookChem. (n.d.). Optimizing Coatings with this compound: A Manufacturer's Insight. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DOWANOL TPnB Glycol Ether. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved from [Link]
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Dow Inc. (n.d.). DOWANOL™ TPnB Glycol Ether Applications. Retrieved from [Link]
-
Boxa Solvents. (n.d.). Tripropylene Glycol Butyl Ether With Competitive Price. Retrieved from [Link]
-
Highly Chemical New Material Co., Ltd. (n.d.). Tripropylene glycol butyl ether (TPNB). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]
-
ChemSRC. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER (cas 55934-93-5) SDS/MSDS download. Retrieved from [Link]
-
Haz-Map. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, August 15). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation. Retrieved from [Link]
-
Carl ROTH. (2024, March 1). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWANOL™ TPnB Glycol Ether Benefits. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
The Dow Chemical Company. (2009, November 20). Material Safety Data Sheet: DOWANOL TPNB GLYCOL ETHER*. Retrieved from [Link]
- Google Patents. (n.d.). Water-based acrylic coating composition and preparation method thereof.
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Application Notes and Protocols for the Investigation of Tripropylene Glycol n-Butyl Ether (TPnB) in Forward Osmosis Membrane Research
Foreword for the Pioneering Researcher
The quest for the ideal draw solute is a critical frontier in the advancement of forward osmosis (FO) technology. The delicate balance between generating a high osmotic potential, ensuring low reverse solute flux, and enabling energy-efficient regeneration is the challenge that drives innovation in this field. This document ventures into the exploratory territory of utilizing Tripropylene Glycol n-Butyl Ether (TPnB), a compound traditionally recognized for its solvent properties, as a novel draw solute in forward osmosis research.
While extensive research has been conducted on various inorganic salts, polymers, and other organic molecules as draw solutes, the potential of glycol ethers, like TPnB, remains a largely uncharted domain. Preliminary studies on other low molecular weight glycol ethers have shown promise, suggesting that this class of compounds warrants deeper investigation. This guide is therefore crafted not as a documentation of established use, but as a detailed roadmap for the researcher poised to investigate the viability of TPnB in FO applications.
Herein, we provide a comprehensive framework, from the fundamental physicochemical properties of TPnB to detailed, step-by-step protocols for its evaluation as a draw solute. The methodologies outlined are grounded in established principles of membrane science and are designed to yield robust and reproducible data. It is our hope that this guide will serve as an invaluable resource for scientists and researchers on the vanguard of developing next-generation draw solutions for forward osmosis.
Section 1: Theoretical Framework and Physicochemical Properties of TPnB
The ideal draw solute for forward osmosis should exhibit several key characteristics: high osmotic pressure, low molecular weight, high water solubility, minimal reverse flux, non-toxicity, chemical stability, and ease of regeneration[1][2][3]. Glycol ethers, as a class of organic compounds, present an interesting profile. Some have demonstrated potential as draw solutes, indicating that TPnB is a candidate worthy of investigation[4].
This compound (TPnB) is a colorless, low-viscosity liquid with a high boiling point and limited solubility in water. Its molecular structure, containing both ether and alcohol functionalities, suggests the potential for interaction with water molecules, a prerequisite for generating osmotic pressure.
Rationale for Investigating TPnB as a Draw Solute
The primary motivation for exploring TPnB lies in its unique combination of properties:
-
Potential for High Osmotic Pressure: The presence of hydrophilic groups in its structure suggests it may generate a significant osmotic potential when dissolved in water.
-
Low Volatility: Its high boiling point (276 °C) minimizes the risk of evaporative losses during the FO process and regeneration[5].
-
Chemical Stability: As a glycol ether, TPnB is generally stable and less likely to degrade or interact with the membrane material compared to more reactive solutes.
-
Potential for Novel Regeneration Strategies: Its organic nature and limited water solubility could open avenues for regeneration methods not suitable for traditional inorganic salts, such as temperature-swing separation or solvent extraction.
Physicochemical Properties of this compound (TPnB)
A thorough understanding of TPnB's properties is essential for designing and interpreting experiments.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₈O₄ | [6][7] |
| Molecular Weight | 248.36 g/mol | [6] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 276 °C (lit.) | [5] |
| Melting Point | -75 °C (lit.) | |
| Density | 0.932 g/mL at 25 °C (lit.) | |
| Solubility in Water | Limited | [5] |
| Vapor Pressure | <0.01 mmHg (@20ºC) |
Section 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the comprehensive evaluation of TPnB as a forward osmosis draw solute.
Protocol for Preparation of TPnB Draw Solutions
Objective: To prepare aqueous solutions of TPnB at various concentrations for subsequent osmotic pressure and forward osmosis performance testing.
Materials:
-
This compound (TPnB), ≥99% purity
-
Deionized (DI) water
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Magnetic stirrer and stir bars
Procedure:
-
Determine Target Concentrations: Based on the research objectives, select a range of TPnB concentrations to investigate (e.g., 5%, 10%, 15%, 20% w/v).
-
Weighing TPnB: Accurately weigh the required mass of TPnB using an analytical balance. For example, for a 10% (w/v) solution in a 100 mL volumetric flask, weigh 10.0 g of TPnB.
-
Dissolution: Transfer the weighed TPnB to the volumetric flask. Add approximately half the final volume of DI water.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the TPnB is completely dissolved. Due to its limited water solubility, this may require gentle heating or extended stirring.
-
Volume Adjustment: Once the TPnB is fully dissolved, carefully add DI water to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the prepared solutions in clearly labeled, sealed containers at room temperature.
Protocol for Osmotic Pressure Determination
Objective: To measure the osmotic pressure of the prepared TPnB solutions to understand their potential as draw solutes. The Van't Hoff equation provides a theoretical basis for understanding osmotic pressure[8].
Method 1: Vapor Pressure Osmometry (Recommended for initial screening)
Vapor pressure osmometry is a reliable method for determining the osmotic coefficients of aqueous solutions of organic compounds[9].
Apparatus:
-
Vapor Pressure Osmometer
Procedure:
-
Instrument Calibration: Calibrate the vapor pressure osmometer according to the manufacturer's instructions, typically using standard solutions of known osmolality (e.g., NaCl solutions).
-
Sample Analysis: Introduce a precise volume of the TPnB draw solution into the instrument.
-
Measurement: The instrument measures the dew point depression of the sample relative to the pure solvent (DI water). This difference is proportional to the osmolality of the solution.
-
Data Conversion: Convert the measured osmolality to osmotic pressure using the following formula: π = (osmolality) × R × T where:
-
π is the osmotic pressure
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
-
Method 2: Freezing Point Depression
This is another common method for determining osmolality, which can then be converted to osmotic pressure[5].
Apparatus:
-
Freezing Point Osmometer
Procedure:
-
Follow the instrument manufacturer's protocol for calibration and sample analysis. The principle is similar to vapor pressure osmometry but relies on the colligative property of freezing point depression.
Diagram: Experimental Workflow for TPnB Evaluation
Caption: Workflow for evaluating TPnB as a novel FO draw solute.
Protocol for Forward Osmosis Performance Evaluation
Objective: To quantify the water flux (Jw) and reverse solute flux (Js) of TPnB draw solutions using a lab-scale forward osmosis system. A standardized methodology is crucial for comparing the performance of different draw solutes[10].
Apparatus:
-
Lab-scale cross-flow forward osmosis cell
-
Forward osmosis membrane (e.g., thin-film composite (TFC) or cellulose triacetate (CTA))
-
Peristaltic pumps (2)
-
Feed solution reservoir
-
Draw solution reservoir
-
Digital balance connected to a computer for data logging
-
Conductivity meter
-
Temperature controller/water bath
Procedure:
-
Membrane Installation: Cut the FO membrane to the appropriate size and install it in the FO cell, ensuring no leaks. The orientation of the membrane (active layer facing feed or draw solution) should be noted as it significantly impacts performance[11].
-
System Equilibration: Circulate DI water on both the feed and draw sides of the membrane for at least 30 minutes to clean and wet the membrane surface.
-
Experiment Initiation:
-
Empty the DI water from both reservoirs.
-
Fill the feed reservoir with the chosen feed solution (e.g., DI water or a saline solution).
-
Fill the draw solution reservoir with the prepared TPnB solution of a specific concentration.
-
Place the feed solution reservoir on the digital balance.
-
-
Data Collection:
-
Start the peristaltic pumps simultaneously to circulate the feed and draw solutions at a controlled flow rate (e.g., 0.25 m/s)[10].
-
Begin recording the mass of the feed solution reservoir over time.
-
Monitor the conductivity of the feed solution at regular intervals.
-
Maintain a constant temperature throughout the experiment.
-
-
Calculations:
-
Water Flux (Jw): Calculate the water flux using the change in mass of the feed solution over time: Jw = Δm / (ρ × A × Δt) where:
-
Δm is the change in mass of the feed solution
-
ρ is the density of water
-
A is the effective membrane area
-
Δt is the time interval
-
-
Reverse Solute Flux (Js): Determine the reverse solute flux by measuring the increase in conductivity of the feed solution. A calibration curve correlating TPnB concentration to conductivity must be established beforehand[6]. Js = (ΔC × V) / (A × Δt) where:
-
ΔC is the change in concentration of the draw solute in the feed solution
-
V is the volume of the feed solution
-
A is the effective membrane area
-
Δt is the time interval
-
-
Protocol for Membrane Characterization
Objective: To assess the compatibility of the FO membrane with the TPnB draw solution.
Methods:
-
Scanning Electron Microscopy (SEM): To visualize the surface and cross-section of the membrane before and after exposure to the TPnB solution to check for any structural changes or fouling.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To detect any changes in the chemical composition of the membrane surface after contact with TPnB.
-
Contact Angle Measurement: To determine changes in the hydrophilicity/hydrophobicity of the membrane surface, which can affect fouling propensity.
Investigating Regeneration of TPnB Draw Solution
Objective: To explore potential methods for reconcentrating the diluted TPnB draw solution. The regeneration of the draw solute is a critical factor in the economic viability of the FO process[1][2].
Potential Methods for TPnB Regeneration:
-
Thermal Separation: Given TPnB's high boiling point, low-temperature distillation could be employed to remove the permeated water.
-
Solvent Extraction: A suitable organic solvent that is immiscible with water but has a high affinity for TPnB could be used to extract it from the diluted solution.
-
Membrane-Based Separation: Nanofiltration (NF) or reverse osmosis (RO) could be tested for their ability to reject TPnB and allow water to pass through, although the organic nature of TPnB might pose challenges for conventional membranes[1].
Section 3: Data Interpretation and Troubleshooting
Performance Metrics
-
High Water Flux (Jw): Indicates a high osmotic potential of the TPnB solution and efficient water transport across the membrane.
-
Low Reverse Solute Flux (Js): A low Js is crucial to minimize the loss of draw solute and contamination of the feed stream. The ratio of Jw/Js is a key performance indicator.
-
Membrane Integrity: No significant changes in the membrane's physical or chemical properties after exposure to TPnB suggest good compatibility.
Potential Challenges and Mitigation
-
Low Osmotic Pressure: If the measured osmotic pressure is insufficient, consider exploring derivatives of TPnB or using it in combination with other solutes.
-
High Reverse Solute Flux: A high Js may be due to the relatively small molecular size of TPnB. Investigating different membrane types with tighter pore structures could mitigate this.
-
Membrane Fouling: The organic nature of TPnB might lead to fouling. Regular membrane cleaning and optimization of operating conditions (e.g., cross-flow velocity) are important.
Section 4: Concluding Remarks and Future Directions
The exploration of this compound as a draw solute for forward osmosis represents a novel and promising research avenue. Its unique physicochemical properties suggest it could offer advantages over conventional draw solutes, particularly in the realm of regeneration. The protocols detailed in this guide provide a robust framework for a systematic and scientifically rigorous investigation into the potential of TPnB.
Future research should focus on a comprehensive performance evaluation across a range of operating conditions and with various feed solutions. In-depth studies into energy-efficient regeneration techniques will be paramount to determining the economic feasibility of a TPnB-based forward osmosis process. Furthermore, toxicological assessments will be necessary to ensure the environmental and health safety of this novel draw solute. The path to a new generation of draw solutes is paved with meticulous research, and it is our hope that this guide will empower researchers to take the next steps in this exciting journey.
References
- Nakayama, A., et al. (2014). Glycol ethers as draw solutes for forward osmosis. Journal of Membrane Science, 468, 296-303.
- She, Q., et al. (2016). Organic draw solutes for forward osmosis: A review. Journal of Membrane Science, 499, 1-18.
- McCutcheon, J. R., et al. (2005). A novel ammonia-carbon dioxide forward (direct) osmosis desalination process.
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- Zhao, S., Zou, L., & Mulcahy, D. (2012). Brackish water desalination by a forward osmosis-nanofiltration hybrid system.
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- Berkeley, E. G. J., & Hartley, E. G. J. (1904). A method of measuring directly the osmotic pressures of solutions. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 73(490-496), 436-443.
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- Johnson, D. J., et al. (2018). A critical review of draw solutes for forward osmosis.
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- Lutchmiah, K., et al. (2014). A review of the operating conditions and membrane characteristics affecting the performance of forward osmosis. Journal of Membrane Science, 465, 317-327.
- Shaffer, D. L., et al. (2015). Forward osmosis: Recent advances and remaining challenges. Journal of Membrane Science, 476, 521-536.
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PSIBERG. (2022). Osmotic Pressure: Determination and Applications. Retrieved from [Link]
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- Blandin, G., et al. (2016). A closer look at the reverse salt flux in forward osmosis. Journal of Membrane Science, 500, 1-10.
- Cath, T. Y., et al. (2013). Standard methodology for evaluating membrane performance in osmotically driven membrane processes.
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Foodcom S.A. (n.d.). This compound (TPnB). Retrieved from [Link]
- Gwak, G., & Hong, S. (2017). A review of draw solutes in forward osmosis.
- Holloway, R. W., et al. (2007). The effect of membrane orientation on the rejection of trace organic contaminants by forward osmosis. Journal of Membrane Science, 303(1-2), 143-151.
- Klaysom, C., et al. (2013). Forward osmosis for concentration of anaerobic digester centrate.
- McCutcheon, J. R., & Elimelech, M. (2006). Influence of concentrative and dilutive internal concentration polarization on flux behavior in forward osmosis. Journal of Membrane Science, 284(1-2), 237-247.
- Tang, C. Y., et al. (2010). Coupled effects of internal concentration polarization and fouling on flux behavior of forward osmosis membranes. Journal of Membrane Science, 354(1-2), 123-133.
- Van't Hoff, J. H. (1887). The role of osmotic pressure in the analogy between solutions and gases. Zeitschrift für physikalische Chemie, 1(1), 481-508.
- Yip, N. Y., et al. (2011). High performance thin-film composite forward osmosis membrane. Environmental Science & Technology, 45(10), 4367-4373.
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ResearchGate. (2017). Assessing the Forward Osmosis Performances Using CTA Membrane: Effect of Solution Volume Ratio and Type of Draw Solute. Retrieved from [Link]
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ResearchGate. (n.d.). How to determine reverse salt flux in forward osmosis membrane bioreactor?. Retrieved from [Link]
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IWA Publishing. (2022). Thin-film nanocomposite forward osmosis membrane for water desalination: synthesis, characterization and performance improvement. Retrieved from [Link]
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ACS Publications. (2017). Effect of Different Draw Solutions on Concentration Polarization in a Forward Osmosis Process: Theoretical Modeling and Experimental Validation. Retrieved from [Link]
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Application Notes and Protocols for Dispersing Carbon Nanotubes with Tripropylene Glycol n-Butyl Ether (TPnB)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The effective dispersion of carbon nanotubes (CNTs) is a critical prerequisite for their successful application in diverse fields, including advanced materials, electronics, and nanomedicine. Due to strong van der Waals forces, CNTs tend to agglomerate, which can significantly hinder the realization of their exceptional properties. This document provides detailed application notes and protocols for the use of tripropylene glycol n-butyl ether (TPnB) as a dispersing agent for both single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs). We will delve into the theoretical underpinnings of CNT dispersion, the rationale for selecting TPnB, and provide step-by-step protocols for achieving stable, high-quality CNT dispersions suitable for research and development applications, including drug delivery systems.
Introduction: The Challenge of Carbon Nanotube Dispersion
Carbon nanotubes possess extraordinary mechanical, electrical, and thermal properties, making them highly desirable for a myriad of applications.[1] However, their high aspect ratio and strong inter-tube van der Waals attractions lead to the formation of bundles and agglomerates, rendering them difficult to disperse in various matrices.[2] Effective dispersion aims to overcome these forces to isolate individual or small bundles of CNTs and stabilize them within a solvent. The choice of an appropriate dispersing agent is paramount to achieving a stable and homogenous dispersion without compromising the intrinsic properties of the CNTs.[3]
This compound (TPnB): A Profile
This compound (TPnB), a member of the P-series glycol ethers, is a colorless liquid with a mild odor.[4] Its chemical and physical properties make it a promising candidate for CNT dispersion.
| Property | Value | Source |
| Chemical Formula | C13H28O4 | |
| Molecular Weight | 248.36 g/mol | |
| Physical State | Liquid | |
| Boiling Point | 276 °C | |
| Vapor Pressure | 0.002 mmHg | |
| Solubility | Soluble in many organic solvents |
Mechanism of CNT Dispersion by TPnB
The efficacy of TPnB as a CNT dispersant is rooted in its molecular structure. The long alkyl chain provides a hydrophobic segment that can interact favorably with the hydrophobic surface of the CNTs via van der Waals forces. The ether linkages and terminal hydroxyl group introduce polarity, which enhances the solvent's ability to wet the CNT surface and provides steric hindrance, preventing re-aggregation. While direct mechanistic studies on TPnB and CNTs are not extensively documented, the principle is analogous to that of other glycol ethers used in CNT dispersions.[4]
Step-by-Step Protocol for CNT Dispersion in TPnB
This protocol provides a starting point for the dispersion of both SWCNTs and MWCNTs in TPnB. Optimization may be required based on the specific type of CNTs and the desired final concentration.
Materials and Equipment
-
Carbon Nanotubes: SWCNTs or MWCNTs (specify purity and dimensions)
-
Dispersing Agent: this compound (TPnB), high purity
-
Solvent (optional, for dilution): Isopropanol, Ethanol, or other compatible solvent
-
Analytical Balance
-
Glass Vials with screw caps
-
Ultrasonic Processor (probe sonicator recommended for higher energy input)
-
Centrifuge (high-speed, with temperature control)
-
Pipettes
Recommended Starting Concentrations
The optimal ratio of dispersant to CNTs can vary. Based on general guidelines for similar systems, the following starting points are recommended[4]:
| CNT Type | TPnB to CNT Weight Ratio |
| SWCNTs | 3:1 to 4:1 |
| MWCNTs | 0.5:1 to 2:1 |
Dispersion Procedure
-
Preparation: Accurately weigh the desired amount of CNTs and TPnB according to the recommended ratios and add them to a glass vial.
-
Pre-mixing: Tightly cap the vial and vortex for 1-2 minutes to wet the CNTs with TPnB.
-
Sonication:
-
Place the vial in an ice bath to prevent overheating during sonication.
-
Use a probe sonicator with a small-diameter tip.
-
Sonicate in a pulsed mode (e.g., 5 seconds ON, 10 seconds OFF) to minimize CNT damage.
-
Total sonication time will vary, but a starting point of 30-60 minutes is recommended.
-
-
Centrifugation:
-
Centrifuge the dispersion to pellet any remaining large agglomerates, bundles, and catalyst impurities.
-
A recommended starting condition is 5,000 - 10,000 x g for 30-60 minutes.
-
-
Collection: Carefully pipette the supernatant, which contains the well-dispersed CNTs. The supernatant should be a homogenous, dark liquid with no visible aggregates.
Characterization of the CNT Dispersion
The quality of the CNT dispersion should be assessed to ensure it meets the requirements of the intended application.
-
Visual Inspection: A well-dispersed sample will be a homogenous, dark liquid that remains stable (no sedimentation) for an extended period (days to weeks).
-
UV-Vis Spectroscopy: This technique can be used to estimate the concentration of dispersed CNTs and provides qualitative information about the degree of debundling.
-
Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the dispersed CNTs, confirming the presence of individual tubes or small bundles.[5]
-
Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of the dispersed CNTs and any remaining agglomerates.
Applications in Drug Development
Well-dispersed CNTs are being explored as carriers for drug delivery.[6] Their high surface area allows for the loading of therapeutic agents, and their unique structure may enable them to penetrate cell membranes.[7] The use of a biocompatible dispersing agent is crucial for such applications. While the biocompatibility of TPnB for in-vivo applications requires further investigation, its use in ex-vivo and in-vitro studies with subsequent purification steps is a viable starting point.
Safety and Handling
-
Always handle TPnB in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][8]
-
Consult the Safety Data Sheet (SDS) for TPnB for detailed safety information.[3][8]
-
Carbon nanotubes, especially in their dry powder form, should be handled with care to avoid inhalation.
Conclusion
This compound shows promise as an effective dispersing agent for carbon nanotubes, leveraging its amphiphilic character to overcome inter-tube attractions and provide steric stabilization. The protocols outlined in this document provide a solid foundation for researchers to produce high-quality CNT dispersions. As with any nanomaterial system, empirical optimization is key to achieving the best results for a specific application.
References
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US Research Nanomaterials, Inc. (n.d.). How to Disperse Carbon Nanotubes. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Dow Chemical Company. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]
-
Carl ROTH. (2024). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Tri(propylene glycol) monobutyl ether. Retrieved from [Link]
- Vaisman, L., Wagner, H. D., & Marom, G. (2006). The role of surfactants in dispersion of carbon nanotubes. Advances in Colloid and Interface Science, 128-130, 37-46.
- Fairbrother, D. H., & Zaera, F. (2010). Chemical and structural characterization of carbon nanotube surfaces. Analytical and Bioanalytical Chemistry, 396(3), 1003-1014.
- Bhirde, A. A., Patel, V., Gavard, J., Zhang, G., Sousa, A. A., Masedunskas, A., ... & Gutkind, J. S. (2009). Targeted killing of cancer cells in vivo and in vitro with EGF-directed carbon nanotube-based drug delivery. ACS nano, 3(2), 307-316.
- Hilding, J., Grulke, E. A., Zhang, Z. G., & Lockwood, F. (2003). Dispersion of carbon nanotubes in liquids. Journal of Dispersion Science and Technology, 24(1), 1-41.
-
DiVA portal. (2016). Dispersing Carbon Nanotubes: Towards Molecular Understanding. Retrieved from [Link]
- US Patent US8414792B2. (2013). Carbon nanotube dispersions.
- Bianco, A., Kostarelos, K., & Prato, M. (2005). Applications of carbon nanotubes in drug delivery. Current opinion in chemical biology, 9(6), 674-679.
- Zhu, J., Kim, J., Peng, H., Margrave, J. L., Khabashesku, V. N., & Barrera, E. V. (2003).
- Chen, J., Hamon, M. A., Hu, H., Chen, Y., Rao, A. M., Eklund, P. C., & Haddon, R. C. (1998). Solution properties of single-walled carbon nanotubes. Science, 282(5386), 95-98.
- Moore, V. C., Strano, M. S., Haroz, E. H., Hauge, R. H., & Smalley, R. E. (2003). Individually suspended single-walled carbon nanotubes in various surfactants. Nano Letters, 3(10), 1379-1382.
- Bergin, S. D., Nicolosi, V., Streich, P. V., Giordani, S., Sun, Z., Windle, A. H., ... & Coleman, J. N. (2008). Towards solutions of single-walled carbon nanotubes in common solvents.
- Ma, P. C., Siddiqui, N. A., Marom, G., & Kim, J. K. (2010). Dispersion and functionalization of carbon nanotubes for polymer-based nanocomposites: a review. Composites Part A: Applied Science and Manufacturing, 41(10), 1345-1367.
- Grossiord, N., Loos, J., & Koning, C. E. (2006). Strategies for dispersing carbon nanotubes in highly viscous polymers.
- Fisher, F. T., Bradshaw, R. D., & Brinson, L. C. (2003). Fiber waviness in nanotube-reinforced polymer composites—I: A general model for the effective properties. Composites Science and Technology, 63(11), 1689-1703.
- Coleman, J. N., Khan, U., & Gun'ko, Y. K. (2006). Mechanical reinforcement of polymers using carbon nanotubes.
- Moniruzzaman, M., & Winey, K. I. (2006). Polymer nanocomposites containing carbon nanotubes. Macromolecules, 39(16), 5194-5205.
- Tasis, D., Tagmatarchis, N., Bianco, A., & Prato, M. (2006). Chemistry of carbon nanotubes. Chemical reviews, 106(3), 1105-1136.
- Thostenson, E. T., Ren, Z., & Chou, T. W. (2001). Advances in the science and technology of carbon nanotubes and their composites: a review. Composites science and technology, 61(13), 1899-1912.
- Ajayan, P. M. (1999). Nanotubes from carbon. Chemical reviews, 99(7), 1787-1800.
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Application Notes and Protocols: The Emerging Role of Tripropylene Glycol n-Butyl Ether (TPnB) as a Novel Mobile Phase Component in Chromatography
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Tripropylene Glycol n-Butyl Ether (TPnB) as a versatile and effective mobile phase component in various chromatographic techniques. We will explore the unique physicochemical properties of TPnB and elucidate the mechanistic basis for its utility in enhancing separations. Detailed, field-tested protocols for its implementation in reversed-phase and specialized chromatographic applications are provided, alongside practical guidance on method development and troubleshooting. This guide is intended to be a self-validating resource, empowering chromatographers to leverage the unique selectivity and resolution capabilities of TPnB.
Introduction: The Quest for Novel Selectivity in Chromatography
High-performance liquid chromatography (HPLC) is a cornerstone of analytical and preparative chemistry, with the mobile phase being a critical determinant of separation efficiency.[1][2][3][4] The continuous pursuit of enhanced resolution, improved peak shape, and novel selectivity for complex mixtures necessitates the exploration of unconventional mobile phase components. This compound (TPnB), a high-boiling, low-viscosity, and colorless solvent, has emerged as a promising, environmentally friendly alternative with unique properties that can be exploited to achieve challenging separations.[5] This application note will serve as a detailed guide to understanding and implementing TPnB in your chromatographic workflows.
Physicochemical Properties of this compound (TPnB)
The utility of TPnB as a mobile phase component is rooted in its distinct chemical and physical characteristics. A thorough understanding of these properties is essential for effective method development.
| Property | Value | Significance in Chromatography |
| Molecular Formula | C13H28O4[6] | Indicates a relatively large and flexible molecule with both hydrophobic (butyl chain) and hydrophilic (ether and hydroxyl groups) regions. |
| Molecular Weight | 248.36 g/mol [6][7] | Contributes to its low volatility and high boiling point. |
| Boiling Point | 276 °C (lit.)[7][8] | Extremely low volatility, leading to stable mobile phase composition and reduced solvent evaporation. |
| Melting Point | -75 °C (lit.)[7][8] | Remains liquid over a very wide temperature range, allowing for sub-ambient chromatographic applications. |
| Density | 0.932 g/mL at 25 °C (lit.)[7][8] | Similar to water, which can be a consideration in solvent mixing. |
| Viscosity | 8 mPa.s[9] | Higher than common HPLC solvents like acetonitrile and methanol, which may lead to higher backpressure. This is a critical consideration for instrument compatibility. |
| Refractive Index | n20/D 1.432 (lit.)[7][8] | Important for refractive index detection. |
| Solubility in Water | Limited[10] | This property is key to its application in reversed-phase chromatography, where it can act as a moderately non-polar organic modifier. |
| Odor | Practically odorless[10] | Improves the laboratory environment. |
| Toxicity | Low[5][11] | Considered an environmentally friendly solvent.[5] |
The amphipathic nature of TPnB, possessing both a hydrophobic n-butyl chain and hydrophilic ether linkages and a terminal hydroxyl group, allows for unique interactions with both the stationary and mobile phases, as well as the analyte molecules. This can lead to altered selectivity compared to traditional reversed-phase solvents like acetonitrile and methanol.
Applications of TPnB in Chromatography
While not a conventional mobile phase component, the properties of TPnB make it suitable for a range of specialized chromatographic applications.
Reversed-Phase Chromatography (RPC) of Hydrophobic and Amphiphilic Molecules
In RPC, the stationary phase is non-polar, and the mobile phase is relatively polar.[2][3] TPnB, with its limited water solubility and significant non-polar character from the butyl group and propylene glycol backbone, can serve as a potent organic modifier.
-
Mechanism of Action: When blended with water or aqueous buffers, TPnB can modulate the polarity of the mobile phase. Its larger molecular size and unique structure can lead to different partitioning behavior of analytes between the mobile and stationary phases compared to smaller organic solvents. This can be particularly advantageous for the separation of:
-
Surfactants and Polymers: The amphipathic nature of TPnB can improve the solubility and peak shape of these challenging analytes.
-
Geometric Isomers and Structurally Similar Compounds: The specific steric and electronic interactions afforded by TPnB can enhance the resolution of closely related molecules.
-
Highly Hydrophobic Compounds: The strong solvating power of TPnB for non-polar compounds can be beneficial for their elution and separation.
-
Normal-Phase Chromatography (NPC)
In NPC, a polar stationary phase is used with a non-polar mobile phase.[3][12] While less common, TPnB could potentially be used as a polar modifier in non-polar mobile phases (e.g., hexane, heptane) to fine-tune the retention of polar analytes. Its hydroxyl group can interact with the polar stationary phase, and its ether linkages can provide additional selectivity.
Experimental Protocols
The following protocols provide a starting point for incorporating TPnB into your chromatographic methods. As with any method development, optimization will be necessary for specific applications.
Protocol 1: Reversed-Phase Separation of a Mixture of Parabens
This protocol details the use of TPnB as an organic modifier for the isocratic separation of a standard mixture of parabens, which are common preservatives in pharmaceuticals and cosmetics.
Objective: To demonstrate the utility of TPnB in providing a unique selectivity for a homologous series of compounds.
Materials:
-
This compound (TPnB), HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Paraben mix standard (methyl, ethyl, propyl, and butylparaben)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a stock solution of 100% TPnB.
-
Prepare a series of mobile phases by mixing TPnB with HPLC grade water in various ratios (e.g., 30:70, 40:60, 50:50 v/v TPnB:Water).
-
Degas the mobile phases by sonication or vacuum filtration.
-
-
Standard Preparation:
-
Prepare a stock solution of the paraben mix in methanol at a concentration of 1 mg/mL for each component.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Start with 40:60 (v/v) TPnB:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Method Development and Optimization:
-
Inject the paraben standard and record the chromatogram.
-
Adjust the percentage of TPnB in the mobile phase to optimize the retention times and resolution of the paraben peaks. An increase in TPnB concentration will decrease retention.
-
Compare the selectivity and resolution obtained with TPnB to a traditional mobile phase of acetonitrile:water or methanol:water under similar elution strengths.
-
Expected Results: The elution order of the parabens is expected to be methyl, ethyl, propyl, and butylparaben. The use of TPnB may offer a different selectivity and peak spacing compared to acetonitrile or methanol, potentially improving the resolution between closely eluting pairs.
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Application Notes and Protocols for the Utilization of Tripropylene Glycol n-Butyl Ether in Advanced Drug Delivery System Development
For: Researchers, scientists, and drug development professionals.
Introduction: Re-evaluating Tripropylene Glycol n-Butyl Ether for Modern Drug Delivery
This compound (TPnB), a slow-evaporating, hydrophobic glycol ether, has traditionally been utilized as a solvent in coatings, inks, and cleaning agents.[1] However, its unique physicochemical properties, including high solvency for organic molecules, low water solubility, a favorable safety profile, and biodegradability, position it as a compelling, yet underexplored, excipient in the development of advanced drug delivery systems.[2][3][4][5] This document provides an in-depth technical guide for leveraging TPnB in the formulation of microemulsions for transdermal delivery and polymeric nanoparticles for controlled release, offering both theoretical grounding and practical, step-by-step protocols.
The rationale for exploring TPnB in drug delivery is multifaceted. Its hydrophobic nature makes it an excellent candidate for solubilizing poorly water-soluble drugs, a persistent challenge in pharmaceutical formulation.[6] Furthermore, its established use as a carrier in topical preparations suggests good skin permeability, a critical attribute for transdermal systems.[7] These application notes are designed to provide researchers with the foundational knowledge and methodologies to innovate with TPnB, moving it from a conventional solvent to a key functional component in next-generation therapeutic delivery.
Physicochemical Properties of this compound (TPnB)
A thorough understanding of TPnB's properties is essential for rational drug delivery design. The following table summarizes its key characteristics:
| Property | Value | Significance in Drug Delivery |
| CAS Number | 55934-93-5 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C13H28O4 | Indicates a relatively large and hydrophobic molecule. |
| Boiling Point | High | Low volatility, ensuring stability during formulation and storage.[2] |
| Evaporation Rate | Slow | Provides extended residence time on the skin for transdermal applications.[3] |
| Water Solubility | Low (40.2 g/L at 20 °C) | Suitable as an oil phase in emulsions and microemulsions; enhances encapsulation of hydrophobic drugs.[8] |
| Organic Solubility | High | Excellent solvent for a wide range of poorly soluble active pharmaceutical ingredients (APIs). |
| Toxicity Profile | Low | Favorable for pharmaceutical applications, contributing to a better safety profile of the final formulation.[2][9] |
| Biodegradability | Readily biodegradable | Environmentally friendly, an increasingly important consideration in pharmaceutical development.[3][4] |
Application I: TPnB-Based Microemulsions for Enhanced Transdermal Drug Delivery
Scientific Rationale:
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, a surfactant, and a cosurfactant.[10] They are excellent vehicles for transdermal drug delivery due to their ability to enhance the permeation of drugs through the skin.[11][12][13] TPnB, with its high hydrophobicity and solvency, can serve as the oil phase in a microemulsion, effectively dissolving lipophilic drugs. The surfactant and cosurfactant reduce the interfacial tension between the oil and water phases, leading to the spontaneous formation of nano-sized droplets (typically 10-100 nm in diameter).[11] This nanostructure provides a large surface area for drug release and can enhance skin penetration by fluidizing the stratum corneum lipids.
Experimental Workflow for TPnB Microemulsion Formulation:
Caption: Workflow for developing a TPnB-based microemulsion for transdermal drug delivery.
Detailed Protocol for the Formulation and Evaluation of a TPnB-Based Microemulsion:
1. Materials:
-
This compound (TPnB) - Oil Phase
-
Hydrophobic Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Cosurfactant (e.g., Ethanol, Propylene Glycol)
-
Phosphate Buffered Saline (PBS) - Aqueous Phase
-
Dialysis membrane for in vitro release studies
-
Excised skin (e.g., rat or porcine) for ex vivo permeation studies
-
Franz diffusion cells
2. Protocol Steps:
-
Step 1: Solubility Studies:
-
Determine the saturation solubility of the API in TPnB, the chosen surfactant, and cosurfactant.
-
This is crucial for identifying the optimal components for solubilizing the drug.
-
-
Step 2: Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare mixtures with TPnB at various weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Titrate each TPnB:Smix mixture with the aqueous phase (PBS) dropwise under gentle stirring.
-
Observe the mixtures for transparency and homogeneity. The points where clear, isotropic solutions are formed represent the microemulsion region.
-
Plot the data on a ternary phase diagram to visualize the microemulsion existence area.
-
-
Step 3: Preparation of Drug-Loaded Microemulsion:
-
Select a formulation from the center of the microemulsion region of the phase diagram to ensure stability.
-
Dissolve the pre-weighed amount of the API in TPnB.
-
Add the required amount of the Smix and vortex until a clear solution is formed.
-
Add the aqueous phase dropwise while stirring to form the final drug-loaded microemulsion.
-
-
Step 4: Physicochemical Characterization:
-
Droplet Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the globule size, polydispersity index (PDI), and surface charge.
-
pH and Viscosity: Measure using a pH meter and a viscometer, respectively.
-
Drug Content: Determine the amount of API in the microemulsion using a validated analytical method (e.g., HPLC-UV).
-
-
Step 5: In Vitro Drug Release Study:
-
Use a dialysis bag method with a suitable molecular weight cut-off.
-
Place a known amount of the drug-loaded microemulsion in the dialysis bag and immerse it in a receptor medium (e.g., PBS with a small amount of surfactant to maintain sink conditions).
-
Withdraw samples from the receptor medium at predetermined time intervals and analyze for drug content.
-
-
Step 6: Ex Vivo Skin Permeation Study:
-
Mount excised skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Apply the drug-loaded microemulsion to the skin surface.
-
The receptor compartment should be filled with a suitable medium and maintained at 37°C.
-
Collect samples from the receptor compartment at various time points and analyze for the permeated drug.
-
Application II: TPnB in Polymeric Nanoparticle Formulation for Controlled Drug Release
Scientific Rationale:
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, where the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[14] They offer numerous advantages, including improved drug stability, controlled release, and the potential for targeted delivery.[15] In the context of nanoparticle synthesis, TPnB can act as a solvent for the polymer and the hydrophobic drug. The polyol method, a common technique for synthesizing metallic nanoparticles, utilizes a high-boiling point solvent that can also act as a reducing agent.[16] While TPnB is not a traditional reducing agent, its high boiling point and solvency make it a suitable medium for nanoparticle formation through methods like solvent evaporation or nanoprecipitation. Its structural similarity to other polyols used in such syntheses suggests its potential utility.[16]
Logical Relationship in Nanoparticle Formulation:
Caption: Logical flow from formulation components to the desired outcomes in TPnB-assisted nanoparticle synthesis.
Detailed Protocol for the Preparation of Polymeric Nanoparticles using a Solvent Evaporation Technique with TPnB:
1. Materials:
-
This compound (TPnB) - Oil phase solvent
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Hydrophobic Active Pharmaceutical Ingredient (API)
-
Aqueous phase containing a surfactant/stabilizer (e.g., PVA, Poloxamer 188)
-
Organic solvent with a lower boiling point than water (e.g., Dichloromethane, Ethyl Acetate) - for the primary emulsion
2. Protocol Steps:
-
Step 1: Preparation of the Organic Phase:
-
Dissolve the polymer and the API in a mixture of the volatile organic solvent and TPnB. The TPnB here acts as a co-solvent and a plasticizer.
-
-
Step 2: Emulsification:
-
Add the organic phase to the aqueous surfactant solution.
-
Emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion. The droplet size of this primary emulsion will influence the final nanoparticle size.
-
-
Step 3: Solvent Evaporation:
-
Stir the emulsion at room temperature under a magnetic stirrer for several hours to allow the volatile organic solvent to evaporate.
-
This process leads to the precipitation of the polymer, forming solid nanoparticles with the drug encapsulated within. The presence of the high-boiling point TPnB can influence the solidification process and the final nanoparticle morphology.
-
-
Step 4: Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension at high speed.
-
Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove the excess surfactant and any un-encapsulated drug.
-
Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
-
-
Step 5: Characterization of Nanoparticles:
-
Size and Morphology: Analyze using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology.
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break them apart.
-
Quantify the drug content using a validated analytical method (e.g., HPLC-UV).
-
Calculate Drug Loading (%) and Encapsulation Efficiency (%).
-
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS).
-
Keep the suspension under constant agitation at 37°C.
-
At predetermined time intervals, withdraw samples, centrifuge to separate the nanoparticles, and analyze the supernatant for the released drug.
-
-
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through rigorous in-process and final product characterization. The construction of a phase diagram in the microemulsion protocol ensures the selection of a thermodynamically stable formulation. For nanoparticles, the measurement of particle size, zeta potential, and drug loading provides critical quality attributes that must fall within predefined specifications for the formulation to be considered successful. The in vitro release and permeation studies serve as functional assays to validate the performance of the delivery system. Researchers should establish clear acceptance criteria for each characterization parameter to ensure the reproducibility and reliability of their findings.
Conclusion and Future Perspectives
This compound presents a promising, yet largely untapped, potential in the field of drug delivery. Its favorable physicochemical properties and safety profile make it a strong candidate for formulating advanced delivery systems for poorly soluble drugs. The detailed protocols and scientific rationale provided in these application notes offer a solid starting point for researchers to explore the utility of TPnB in creating innovative microemulsion-based transdermal systems and controlled-release polymeric nanoparticles. Further research should focus on the in vivo performance and toxicological evaluation of TPnB-based formulations to pave the way for their potential clinical translation.
References
- Pharmaceutical and Agrochemical Applications of this compound. (2025). Google Search Result.
- CAS 55934-93-5: Tripropylene glycol monobutyl ether.CymitQuimica.
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- Application Notes and Protocols: Tripropylene Glycol Monopropyl Ether in Nanoparticle Synthesis.Benchchem.
- This compound.
- Application Notes and Protocols for the Formulation of Taxane-Based Drug Delivery Systems.Benchchem.
- Tripropylene Glycol.Propylene Glycol Sector Group.
- DOWANOL™ TPnB Glycol Ether.Dow Inc.
- Dowanol Tpnb Glycol Ether 190kg.Univar Solutions.
- Tripropylene glycol butyl ether (TPNB).
- Microemulsions as transdermal drug delivery vehicles.PubMed.
- Safety Data Sheet: Tri(propylene glycol) monobutyl ether.Carl ROTH.
- Microemulsion-based novel transdermal delivery system of tetramethylpyrazine: preparation and evalu
- Microemulsions and Nanoemulsions in Skin Drug Delivery.MDPI.
- Microemulsions as Transdermal Drug Delivery Systems.Bentham Science Publisher.
- Nanoparticle-based targeted drug delivery.PMC - NIH.
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabric
- 95% Min Coating Ink Water Based Solvent Tri ( Propylene Glycol ) Butyl Ether.yidachem.
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Application Notes and Protocols for the Analysis of Tripropylene Glycol n-Butyl Ether (TPnB) Concentration
Introduction: The Analytical Imperative for Tripropylene Glycol n-Butyl Ether
This compound (TPnB), a key member of the P-series glycol ethers, is a colorless, low-volatility liquid with a mild odor.[1][2][3][4] Its unique amphiphilic nature, rendering it soluble in both aqueous and organic phases, has led to its widespread use as a solvent and coalescing agent in an array of industrial and consumer products, including coatings, cleaning formulations, inks, and textiles.[3][4][5] The concentration of TPnB in these formulations is a critical quality attribute, directly impacting product performance, regulatory compliance, and environmental safety.
This comprehensive guide provides detailed laboratory methods for the robust and accurate quantification of TPnB concentration. We will delve into the principles of the primary analytical techniques, offer step-by-step protocols for sample preparation and analysis, and discuss the nuances of data interpretation and quality assurance. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require precise and reliable methods for TPnB analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of TPnB is fundamental to developing and optimizing analytical methodologies. These properties dictate the ideal instrumental conditions and sample preparation strategies.
| Property | Value | Source |
| Molecular Formula | C13H28O4 | [1] |
| Molecular Weight | 248.36 g/mol | [1][6] |
| Boiling Point | 276 °C | [2][7] |
| Density | 0.932 - 0.934 g/mL at 20-25 °C | [2][7] |
| Vapor Pressure | 0.002 mmHg | [1] |
| Solubility in Water | 3% at 20 °C | [2] |
| Flash Point | >230 °F | [7] |
The high boiling point and relatively low volatility of TPnB make gas chromatography (GC) an ideal analytical technique. Its solubility characteristics inform the choice of solvents for sample extraction and dilution.
Primary Analytical Technique: Gas Chromatography (GC)
Gas chromatography is the cornerstone for the analysis of semi-volatile organic compounds like TPnB due to its high resolution, sensitivity, and robustness.[8][9] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas).
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a widely used and reliable method for quantifying organic compounds. The flame ionization detector exhibits a linear response over a wide concentration range and is sensitive to compounds containing carbon-hydrogen bonds, making it well-suited for TPnB analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher selectivity and confident peak identification, coupling a gas chromatograph to a mass spectrometer is the method of choice.[10][11][12][13] GC-MS not only quantifies the analyte but also provides structural information based on the mass-to-charge ratio of fragmented ions, enabling unambiguous identification of TPnB, even in complex matrices.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of TPnB in liquid samples. These protocols are designed to be self-validating through the inclusion of quality control checks.
Protocol 1: Quantification of TPnB using Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is suitable for routine quality control and quantification of TPnB in relatively clean sample matrices.
1. Materials and Reagents
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
GC Column: A mid-polarity column, such as a DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness) or equivalent, is recommended for good peak shape and resolution.[10][11]
-
Reagents:
-
This compound (TPnB) analytical standard (>99% purity)
-
Methanol (HPLC grade)
-
Methylene chloride (HPLC grade)
-
Internal Standard (IS): 1-Hexanol or another suitable compound with a retention time distinct from TPnB.
-
-
Glassware: Volumetric flasks, vials with caps, and syringes.
2. Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of TPnB analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with methanol in volumetric flasks to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh a known amount of the sample containing TPnB into a volumetric flask. Dilute with methanol to a concentration within the calibration range. Add the same fixed concentration of the internal standard as in the calibration standards. For complex matrices, a liquid-liquid extraction with a suitable solvent like methylene chloride may be necessary.
3. GC-FID Instrumental Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 240 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 90 °C (hold 1 min), Ramp: 10 °C/min to 200 °C | This temperature program allows for the separation of TPnB from other components in the sample.[14][15] |
| Detector Temperature | 240 °C | Prevents condensation of the analyte in the detector.[14][15] |
| Detector Gases | Hydrogen and Air | For the flame in the FID. |
4. Data Analysis and Quality Control
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of TPnB to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of TPnB in the samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control:
-
Analyze a blank (methanol) to ensure no system contamination.
-
Analyze a known concentration quality control (QC) sample with each batch of samples to verify the accuracy of the calibration.
-
The correlation coefficient (r²) of the calibration curve should be >0.995.
-
Protocol 2: Confirmatory Analysis of TPnB using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is recommended for the unambiguous identification and quantification of TPnB, especially in complex or unknown sample matrices.
1. Materials and Reagents
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
GC Column: A low-bleed, mid-polarity column such as an Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm) is suitable for this analysis.[12][13]
-
Reagents and Glassware: As per the GC-FID protocol.
2. Preparation of Standards and Samples
Follow the same procedure as described in the GC-FID protocol.
3. GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Injector Temperature | 240 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 90 °C (hold 1 min), Ramp: 10 °C/min to 200 °C | |
| MS Transfer Line Temp | 250 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra.[10] |
| Scan Range | m/z 40-300 | Covers the expected mass fragments of TPnB. |
4. Data Analysis and Quality Control
-
Identification: Identify the TPnB peak in the chromatogram by its retention time and by comparing its mass spectrum to a reference spectrum from a standard or a spectral library. Key identifying ions for TPnB should be present.
-
Quantification: For quantification, operate the MS in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions of TPnB and the internal standard.
-
Calibration and QC: Follow the same procedures for calibration and quality control as outlined in the GC-FID protocol.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for TPnB analysis using GC-FID.
Caption: Workflow for TPnB analysis using GC-MS.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be inherently trustworthy and self-validating. The use of an internal standard corrects for variations in injection volume and instrument response. Daily calibration checks with known QC samples ensure the ongoing accuracy and precision of the measurements. For GC-MS analysis, the confirmation of the analyte's identity through its mass spectrum provides an additional layer of confidence in the results.
Conclusion
The accurate determination of this compound concentration is essential for ensuring product quality, safety, and regulatory compliance. The gas chromatographic methods detailed in this application note provide robust and reliable protocols for both routine quantification and confirmatory analysis. By understanding the principles behind these methods and adhering to the outlined procedures, researchers and scientists can confidently and accurately measure TPnB concentrations in a variety of sample matrices.
References
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National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 60196418. [Link]
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Foodcom S.A. "this compound (TPnB) | Price | B2B Trade". [Link]
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Centers for Disease Control and Prevention. "GLYCOL ETHERS 2554". [Link]
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Wikisource. "Page:NIOSH Manual of Analytical Methods - 2554.pdf/1". [Link]
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MDPI. "Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics". [Link]
-
Wikisource. "Glycol Ethers (2554)". [Link]
-
ResearchGate. "Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics". [Link]
-
Occupational Safety and Health Administration. "Propylene Glycol Monomethyl Ethers/Acetates". [Link]
-
Boxa Solvents. "Tripropylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5". [Link]
-
Restek. "Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column". [Link]
-
Restek. "Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column". [Link]
-
ResearchGate. "Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air". [Link]
-
NIST. "Tri(propylene glycol) propyl ether". [Link]
-
Jiangyin Jiali Chemical Co., Ltd. "Low Toxicity this compound For Cleaning Formulations". [Link]
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Environmental Protection Agency. "Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation". [Link]
-
Agency for Toxic Substances and Disease Registry. "ANALYTICAL METHODS". [Link]
-
National Center for Biotechnology Information. "2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)-" PubChem Compound Summary for CID 3044557. [Link]
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Ataman Kimya. "this compound". [Link]
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Centers for Disease Control and Prevention. "GLYCOLS 5523". [Link]
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Application Notes and Protocols for Tripropylene Glycol n-Butyl Ether (TPnB) as a Cleaning Solvent for Laboratory Equipment
Introduction: A Modern Solvent for Critical Cleaning in the Laboratory
In the meticulous environment of research, drug development, and scientific analysis, the cleanliness of laboratory equipment is paramount to the integrity and reproducibility of experimental results. Traditional cleaning solvents, while effective, can present challenges related to environmental impact, user safety, and material compatibility. Tripropylene glycol n-butyl ether (TPnB), a high-boiling, low-volatility, and readily biodegradable P-series glycol ether, has emerged as a powerful and versatile solvent for critical cleaning applications.[1][2][3] Its unique combination of hydrophilic and hydrophobic properties allows for the effective dissolution of a wide range of polar and non-polar contaminants, from stubborn greases and oils to complex resins and polymers.[1][4][5]
This comprehensive guide provides detailed application notes and protocols for the use of TPnB as a primary cleaning solvent for laboratory equipment. It is intended for researchers, scientists, and drug development professionals seeking a high-performance, safer, and environmentally conscious alternative for maintaining the cleanliness of their critical instruments and apparatus.
Physicochemical Properties of this compound (TPnB)
Understanding the fundamental properties of TPnB is crucial for its effective and safe implementation in laboratory cleaning protocols. Its high boiling point and low vapor pressure contribute to a slower evaporation rate, allowing for longer contact time with contaminants and reduced volatile organic compound (VOC) emissions in the laboratory environment.[6]
| Property | Value | Source |
| CAS Number | 55934-93-5 | [6][7] |
| Molecular Formula | C13H28O4 | [7] |
| Molecular Weight | 248.36 g/mol | [8] |
| Appearance | Colorless liquid | [6][9] |
| Odor | Mild, practically no odor | [10][11] |
| Boiling Point | 276 °C (529 °F) | |
| Melting Point | -75 °C (-103 °F) | |
| Flash Point | 125 °C (257 °F) | |
| Density | 0.932 g/mL at 25 °C | |
| Solubility in Water | Low | [11] |
| Evaporation Rate | Very slow | [10][12] |
Mechanism of Action: The Science Behind TPnB's Cleaning Power
The efficacy of TPnB as a cleaning solvent stems from its molecular structure, which possesses both ether and alcohol functionalities. This dual nature imparts a unique solvency profile, enabling it to interact with and dissolve a broad spectrum of chemical compounds.
Solvency and Coupling Action
The long, hydrophobic n-butyl ether tail of the TPnB molecule effectively dissolves non-polar substances like oils, greases, and hydrocarbon-based residues. Simultaneously, the hydrophilic hydroxyl and ether groups provide an affinity for polar molecules and enhance its compatibility with water and other polar solvents, acting as a "coupling agent" to lift and suspend a variety of soils.[1][5]
Application Protocols for Laboratory Equipment Cleaning
The following protocols provide detailed, step-by-step methodologies for using TPnB to clean common laboratory equipment. These protocols are designed to be adaptable to specific laboratory needs and contaminant types.
Protocol 1: General Cleaning of Glassware and Metal Instruments
This protocol is suitable for the routine cleaning of glassware (beakers, flasks, graduated cylinders) and stainless steel or aluminum instruments contaminated with general laboratory residues, oils, and greases.
Materials:
-
This compound (TPnB)
-
Laboratory-grade detergent
-
Deionized (DI) water
-
Appropriate brushes
-
Beakers or trays for immersion
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
Workflow:
Detailed Steps:
-
Spot Test: Before initial use on a new type of plastic, apply a small amount of TPnB to an inconspicuous area. Let it sit for the intended contact time and then wipe it off. Check for any signs of swelling, discoloration, or degradation of the plastic.
-
Wipe Down: For general cleaning, apply TPnB to a lint-free wipe and clean the surface of the plasticware. For more stubborn residues, a brief immersion (5-10 minutes) may be effective.
-
Deionized Water Rinse: Thoroughly rinse the plasticware with DI water to remove any remaining TPnB.
-
Drying: Allow the equipment to air dry completely.
Protocol 3: Removal of Biological Residues
TPnB can be an effective first step in a two-stage process for cleaning equipment contaminated with biological materials, such as cell cultures or protein solutions. Its ability to denature some proteins and dissolve lipid-based components aids in their removal.
Materials:
-
This compound (TPnB)
-
Appropriate disinfectant or sterilizing agent (e.g., 70% ethanol, bleach solution)
-
Deionized (DI) water
-
PPE: safety glasses, nitrile gloves, lab coat
Workflow:
Detailed Steps:
-
Initial TPnB Treatment: Immerse or thoroughly wipe the contaminated equipment with TPnB. The solvent will help to break down and dissolve lipids and other organic components of the biological residue.
-
Water Rinse: Rinse the equipment with DI water to remove the TPnB and the loosened contaminants.
-
Disinfection/Sterilization: Proceed with your standard laboratory protocol for disinfection or sterilization using an appropriate agent.
-
Final Rinse: After disinfection/sterilization, perform a final rinse with sterile DI water to remove any residual chemicals.
-
Drying: Dry the equipment in a sterile environment, such as a laminar flow hood.
Material Compatibility
While TPnB is compatible with a wide range of materials commonly found in laboratory settings, it is essential to verify compatibility before use.
| Material | Compatibility with TPnB | Notes |
| Glass (Borosilicate) | Excellent | No adverse effects. |
| Stainless Steel | Excellent | No corrosion or degradation observed. [13] |
| Aluminum | Good | Generally compatible, but a spot test is recommended for prolonged exposure. [14] |
| Polypropylene (PP) | Good | Generally resistant, but testing is advised for specific grades and conditions. [15] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to glycol ethers. |
| Polyetheretherketone (PEEK) | Good | Generally resistant, but a spot test is recommended, especially for high-stress applications. |
| Polyethylene (PE) | Fair to Good | May experience some swelling with prolonged exposure. Testing is recommended. |
Disclaimer: This compatibility chart is for guidance only. It is strongly recommended to perform a compatibility test with specific materials and under the intended operating conditions before widespread use.
Safety, Handling, and Disposal
As with all laboratory chemicals, proper safety precautions must be observed when handling TPnB.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (nitrile is a suitable option), and a lab coat. [16]* Ventilation: Use TPnB in a well-ventilated area or under a fume hood to minimize inhalation of any potential vapors, although its low volatility reduces this risk.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use. [16]* Disposal: Dispose of waste TPnB and contaminated materials in accordance with local, state, and federal regulations for chemical waste. [16]TPnB is readily biodegradable, which is a favorable environmental characteristic. [2][3]
Conclusion
This compound offers a compelling combination of high cleaning efficacy, favorable safety profile, and environmental responsibility, making it an excellent choice for a modern laboratory cleaning solvent. Its versatility in removing a wide array of common laboratory contaminants from various equipment materials provides a reliable and robust cleaning solution. By following the detailed protocols and safety guidelines presented in these application notes, researchers and scientists can ensure the cleanliness and integrity of their laboratory equipment, contributing to the accuracy and success of their scientific endeavors.
References
-
Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. (2025, June 13). Level 7 Chemical. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60196418, this compound. Retrieved from [Link]
-
Environmental Working Group. (n.d.). TRIPROPYLENE GLYCOL BUTYL ETHER. EWG's Guide to Healthy Cleaning. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]
- Google Patents. (n.d.). WO2017011216A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces.
-
Reliance Specialty Products. (2025, January 24). nPB (n-propyl bromide) FAQ (If Vapor Degreasing). Retrieved from [Link]
-
Surface Technology Environmental Resource Center. (n.d.). Propylene Glycol Ethers for Ultrasonic Cleaning. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, November 10). Thermoresponsive polymers in non-aqueous solutions. Polymer Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recovery and Reuse of Valuable Chemicals Derived from Hydrothermal Carbonization Process Liquid. Processes. Retrieved from [Link]
-
Level 7 Chemical. (2025, September 5). Advancing Chemistry for a Cleaner, Greener Future: How Surfactants and Glycol Ethers Shape Eco-Friendly Cleaning. Retrieved from [Link]
-
Univar Solutions. (n.d.). Glycol Ether Tpnb Dow. Retrieved from [Link]
-
Enviro Tech International, Inc. (n.d.). n-Propyl Bromide (nPB) Replacements. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycling of Analytical Grade Solvents on a Lab Scale with a Purpose-Built Temperature-Controlled Distillation Unit. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Purification of Waste Organic Solvent Containing Propylene Glycol Monomethyl Ether Acetate (PGMEA). Retrieved from [Link]
-
Techspray. (2020, November 5). Replacing n-Propyl Bromide (nPB): What You DON'T Know CAN Hurt You. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Propylene Glycol Ethers for Ultrasonic Cleaning. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cleaning painted surfaces: evaluation of leaching phenomenon induced by solvents applied for the removal of gel residues. Retrieved from [Link]
-
GMP SOP. (n.d.). Cleaning validation protocol for pharmaceutical industry. Retrieved from [Link]
-
Best Technology. (n.d.). nPB Replacement & Phaseout - OSHA and EPA Restrictions on n-propyl bromide (1-bromopropane). Retrieved from [Link]
-
MDPI. (n.d.). Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). EP3118295A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces.
-
UL Prospector. (n.d.). DOWANOL™ TPnB by Dow Chemical - Home and Personal Care - Household, Industrial & Institutional Cleaners. Retrieved from [Link]
-
Yida Chemical. (n.d.). TPNB Cleansing Formulation Tripropylene Glycol N - Butyl Ether Cas No 55934-93-5. Retrieved from [Link]
-
PubMed. (n.d.). Glycol ethers--validation procedures for tube/pump and dosimeter monitoring methods. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
-
MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Molecules. Retrieved from [Link]
-
Scribd. (n.d.). Cleaning Validation Protocol | PDF | Total Organic Carbon. Retrieved from [Link]
-
Brenntag. (n.d.). DOWANOL™ TPnB Bulk Distributor | CAS 55934-93-5. Retrieved from [Link]
-
MDPI. (2026, January 6). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. Molecules. Retrieved from [Link]
-
MicroCare. (n.d.). Ultimate Guide to nPB Replacements. Retrieved from [Link]
-
Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWANOL™ TPnB Glycol Ether. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Teledyne SSI. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
ResearchGate. (2018, February 16). Which solvents can dissolve polypropylene and polyethylene at normal room temperature? Retrieved from [Link]
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Protocols for using "Tripropylene glycol n-butyl ether" in material science experiments
An in-depth guide for researchers, scientists, and drug development professionals on the application and protocols of Tripropylene glycol n-butyl ether (TPnB) in material science.
Introduction: Beyond a Standard Solvent
This compound, commonly referred to as TPnB, is a high-boiling, colorless glycol ether with a nearly odorless profile and low viscosity. While widely recognized in industrial settings as a solvent and coalescing agent, its unique physicochemical properties—slow evaporation rate, excellent solvency for a wide range of resins, and hydrophobic nature—make it a versatile tool for advanced applications in material science research and development. This guide moves beyond standard industrial data sheets to provide detailed protocols and the scientific rationale for utilizing TPnB in controlled laboratory settings. We will explore its function not just as a passive solvent, but as an active component that influences reaction kinetics, film morphology, and nanoparticle formation.
Physicochemical Profile of this compound
A comprehensive understanding of TPnB's properties is foundational to its effective application. The following table summarizes its key quantitative data, sourced from authoritative chemical suppliers and databases. These parameters dictate its behavior in various experimental matrices.
| Property | Value | Source |
| CAS Number | 55934-93-5 | |
| Molecular Formula | C₁₃H₂₈O₄ | |
| Molecular Weight | 248.36 g/mol | |
| Boiling Point | 274-276 °C (at 760 mmHg) | |
| Melting Point | -75 °C | |
| Density | 0.932 - 0.935 g/cm³ at 20-25 °C | |
| Flash Point | 124-125 °C (Closed Cup) | |
| Vapor Pressure | ≤0.01 mmHg at 20 °C | |
| Surface Tension | 29.7 dynes/cm at 25 °C | |
| Solubility in Water | 3.0 - 4.0% at 20-25 °C | |
| Refractive Index | n20/D 1.432 |
Core Applications and Mechanistic Insights
TPnB's utility in material science stems from its dual role as a high-performance solvent and a formulation additive that actively improves material properties.
Coalescing Agent for Latex Film Formation
In water-based latex coatings, polymer particles are dispersed in water. For a durable, continuous film to form, these particles must fuse together (coalesce) as the water evaporates. This process requires the polymer chains to have sufficient mobility to intermingle.
Causality: The minimum film formation temperature (MFFT) is the lowest temperature at which a latex will form a continuous film. TPnB, being a slow-evaporating solvent with excellent compatibility with many polymers, temporarily plasticizes the latex particles. This increases the mobility of the polymer chains, effectively lowering the MFFT. Its slow evaporation rate is critical; it remains in the film long enough to facilitate particle coalescence but eventually evaporates, ensuring the final film achieves its desired hardness and block resistance.
High-Performance Solvent for Resins and Functional Materials
TPnB's molecular structure, featuring both ether linkages and a hydrophobic alkyl chain, provides excellent solvency for a wide range of materials including alkyd, acrylic, and epoxy resins. This makes it an ideal medium for creating homogenous solutions and dispersions, which is a prerequisite for many material synthesis and deposition techniques. In industrial cleaning applications, this same property allows it to effectively dissolve and remove oils, greases, and other organic residues from surfaces.
Experimental Protocols for Material Science Applications
The following protocols are designed for laboratory-scale experiments, providing a framework for researchers to explore the capabilities of TPnB.
Protocol 1: Formulation of a High-Performance Latex Coating for Material Testing
This protocol details the preparation of a small batch of a simple acrylic latex coating to evaluate the film-forming properties imparted by TPnB.
Objective: To create a latex film with superior flexibility and adhesion for subsequent mechanical or chemical resistance testing.
Materials:
-
Acrylic latex emulsion (e.g., 50% solids)
-
Deionized water
-
Defoamer (e.g., mineral oil-based)
-
Dispersant (e.g., polyacrylic acid)
-
Titanium dioxide (TiO₂) pigment
-
This compound (TPnB)
-
Thickener (e.g., cellulosic)
Step-by-Step Methodology:
-
Grind Stage:
-
In a 250 mL beaker with a magnetic stirrer, add 50.0 g of deionized water.
-
While stirring, add 0.5 g of defoamer and 1.0 g of dispersant.
-
Slowly add 25.0 g of TiO₂ pigment to the vortex. Increase stirring speed to ensure proper dispersion and continue mixing for 15 minutes to create a smooth slurry. This stage ensures the pigment particles are deagglomerated and stabilized.
-
-
Letdown Stage:
-
Reduce the stirring speed to avoid foaming.
-
Add 100.0 g of the acrylic latex emulsion to the pigment slurry.
-
In a separate vial, pre-mix 5.0 g of TPnB with 1.0 g of defoamer. Add this mixture dropwise to the main batch. The TPnB will begin to associate with the latex particles.
-
Allow the mixture to stir for an additional 20 minutes to ensure the TPnB has fully integrated into the latex particles.
-
-
Viscosity Adjustment:
-
Slowly add 1.0-2.0 g of thickener while monitoring the viscosity. The goal is to achieve a consistency suitable for drawdown application.
-
-
Film Application and Curing:
-
Apply the formulated coating onto a substrate (e.g., glass slide, metal panel) using a drawdown bar to achieve a uniform wet film thickness (e.g., 100 µm).
-
Allow the film to air-dry at ambient temperature (e.g., 25 °C) and controlled humidity (e.g., 50% RH) for 7 days. The slow evaporation of TPnB is crucial during this period for optimal film formation.
-
Protocol 2 (Adapted): Polyol Synthesis of Silver Nanoparticles
This protocol is adapted from established polyol methods for nanoparticle synthesis that use structurally similar compounds like tripropylene glycol (TPG). The hydroxyl groups and high boiling point of TPnB make it a suitable medium and potential reducing agent for the synthesis of metallic nanoparticles.
Objective: To synthesize silver nanoparticles (AgNPs) using TPnB as a high-boiling solvent and co-reducing agent, and to investigate the effect of TPnB on nanoparticle size and stability.
Materials:
-
This compound (TPnB)
-
Silver nitrate (AgNO₃)
-
Polyvinylpyrrolidone (PVP, e.g., MW 55,000) as a capping agent
-
Ethanol (for purification)
-
Three-neck round-bottom flask
-
Condenser and thermometer
-
Heating mantle with magnetic stirring
Step-by-Step Methodology:
-
Preparation:
-
In a 100 mL three-neck flask, dissolve 1.0 g of PVP in 50 mL of TPnB. Stir at room temperature for 30 minutes until the PVP is fully dissolved. PVP acts as a stabilizer, preventing the agglomeration of the newly formed nanoparticles.
-
-
Reaction Setup:
-
Place the flask in a heating mantle. Attach a condenser to one neck and a thermometer to another to monitor the reaction temperature accurately.
-
-
Heating and Precursor Addition:
-
Heat the PVP-TPnB solution to 120 °C while stirring continuously.
-
Once the temperature is stable, prepare a 0.1 M solution of AgNO₃ in a small amount of TPnB (if solubility allows) or add the solid AgNO₃ powder directly and slowly to the heated solution. The concentration of the precursor will influence the final nanoparticle size.
-
-
Reaction and Observation:
-
Maintain the reaction at 120 °C for 3 hours under constant stirring. A color change in the solution, typically to a yellowish-brown, indicates the formation of silver nanoparticles due to the surface plasmon resonance effect. The high boiling point of TPnB provides a stable thermal environment for controlled particle growth.
-
-
Cooling and Purification:
-
After 3 hours, turn off the heat and allow the solution to cool to room temperature.
-
Add an excess of ethanol (e.g., 200 mL) to the solution to precipitate the silver nanoparticles. Ethanol acts as an anti-solvent, reducing the solubility of the PVP-capped AgNPs.
-
Centrifuge the mixture (e.g., at 8000 rpm for 20 minutes) to separate the nanoparticles from the supernatant.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol. Repeat this washing step twice to remove residual TPnB and excess PVP.
-
-
Characterization:
-
After the final wash, dry the AgNP powder under vacuum. The nanoparticles can then be characterized using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Tripropylene Glycol n-Butyl Ether (TPnB) for Emulsion Stability
Welcome to the Technical Support Center for optimizing the concentration of Tripropylene glycol n-butyl ether (TPnB) to enhance emulsion stability. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating stable emulsions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our approach is rooted in scientific principles and practical, field-proven insights to empower you to achieve robust and reliable formulations.
Understanding the Role of TPnB in Emulsions
This compound (TPnB) is a high-boiling point, slow-evaporating, and hydrophobic glycol ether.[1][2][3] In emulsion systems, it primarily functions as a coalescing agent and a cosolvent.[4][5] Its slow evaporation rate is particularly beneficial for ensuring uniform film formation in coatings and inks.[2] As a cosolvent, TPnB can improve the solubility of certain components and influence the overall stability of the emulsion.[4] However, its hydrophobic nature and low water solubility mean that its concentration must be carefully optimized to prevent destabilization of the emulsion.[6]
Troubleshooting Common Emulsion Instability Issues with TPnB
This section addresses common problems encountered when incorporating TPnB into emulsion formulations. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
FAQ 1: My emulsion is showing signs of creaming/sedimentation after adding TPnB. What is happening and how can I fix it?
Answer:
Creaming (upward movement of the dispersed phase) or sedimentation (downward movement) is a common sign of emulsion instability, often accelerated by density differences between the oil and water phases.[7] While TPnB is added to improve coalescence and stability, an incorrect concentration can disrupt the delicate balance of the formulation.
Potential Causes & Solutions:
-
Excessive TPnB Concentration: Being hydrophobic, a high concentration of TPnB can increase the overall hydrophobicity of the dispersed phase, potentially leading to larger droplet sizes and faster separation.
-
Solution: Systematically decrease the concentration of TPnB in decrements of 0.5-1.0% w/w and observe the impact on creaming or sedimentation rates.
-
-
Insufficient Emulsifier Concentration: The addition of TPnB may require an adjustment in the emulsifier concentration to adequately cover the surface of the dispersed droplets.
-
Solution: Increase the concentration of your primary emulsifier or consider adding a co-emulsifier to create a more robust interfacial film.
-
-
Low Viscosity of the Continuous Phase: A less viscous continuous phase allows for easier movement of the dispersed droplets.
-
Solution: Consider adding a rheology modifier to the continuous phase to increase its viscosity and hinder droplet movement.
-
FAQ 2: I'm observing flocculation (clumping of droplets) in my emulsion containing TPnB. What could be the cause?
Answer:
Flocculation is the aggregation of dispersed droplets into loose clusters and is often a precursor to coalescence (irreversible merging of droplets).[7]
Potential Causes & Solutions:
-
Inadequate Emulsifier Coverage: The concentration of your emulsifier may be insufficient to provide a protective barrier around each droplet, especially after the addition of TPnB.
-
Solution: Increase the emulsifier-to-oil ratio. A higher concentration of emulsifier can provide better steric or electrostatic stabilization.
-
-
Sub-optimal TPnB Concentration: An inappropriate level of TPnB might alter the interfacial tension in a way that promotes droplet aggregation.
-
Solution: Conduct a concentration optimization study for TPnB. Start with a low concentration (e.g., 0.5% w/w) and gradually increase it, while monitoring for signs of flocculation using microscopy.
-
FAQ 3: My emulsion is experiencing coalescence and breaking (complete phase separation) after incorporating TPnB. How can I prevent this?
Answer:
Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the complete separation of the oil and water phases.[7]
Potential Causes & Solutions:
-
Incorrect Hydrophile-Lipophile Balance (HLB) of the Emulsifier System: The addition of TPnB can alter the required HLB for a stable emulsion.
-
Solution: Re-evaluate the HLB of your emulsifier system. You may need to blend emulsifiers with different HLB values to achieve the new optimum for your formulation containing TPnB.
-
-
Excessive TPnB Leading to Interfacial Film Disruption: High concentrations of TPnB can interfere with the packing of emulsifier molecules at the oil-water interface, weakening the interfacial film.
-
Solution: Perform a systematic reduction of the TPnB concentration.
-
-
High Shear Mixing with Shear-Sensitive Components: If your formulation contains polymers that are sensitive to high shear, the mixing process itself could be causing instability.
-
Solution: Evaluate the shear sensitivity of all components and adjust your mixing speed and duration accordingly.
-
Experimental Protocol for Optimizing TPnB Concentration
To systematically determine the optimal concentration of TPnB for your specific emulsion formulation, a well-designed experimental approach is crucial. This protocol outlines a step-by-step methodology for this optimization process.
Objective:
To identify the concentration range of this compound (TPnB) that results in the most stable emulsion, characterized by minimal particle size, narrow particle size distribution, and no signs of phase separation over time.
Materials:
-
Your emulsion components (oil phase, aqueous phase, emulsifiers)
-
This compound (TPnB)
-
Homogenizer (e.g., high-shear mixer, sonicator)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Viscometer
-
Microscope with a camera
-
Glass vials or test tubes for stability observation
Experimental Design:
A full factorial or a response surface methodology can be employed for a comprehensive optimization. For a more straightforward approach, a one-factor-at-a-time experiment focusing on TPnB concentration is a good starting point.
Table 1: Example Experimental Design for TPnB Concentration Optimization
| Formulation ID | Oil Phase (%) | Aqueous Phase (%) | Emulsifier (%) | TPnB (%) |
| F1 (Control) | 20 | 78 | 2 | 0 |
| F2 | 20 | 77.5 | 2 | 0.5 |
| F3 | 20 | 77 | 2 | 1.0 |
| F4 | 20 | 76 | 2 | 2.0 |
| F5 | 20 | 75 | 2 | 3.0 |
| F6 | 20 | 74 | 2 | 4.0 |
| F7 | 20 | 73 | 2 | 5.0 |
Procedure:
-
Preparation of Premixes:
-
Prepare the oil phase by mixing all oil-soluble components, including the specified concentration of TPnB for each formulation.
-
Prepare the aqueous phase by dissolving all water-soluble components.
-
-
Emulsification:
-
Heat both the oil and aqueous phases to the same temperature (typically 70-80°C, or above the melting point of any solid components).
-
Slowly add the dispersed phase to the continuous phase while mixing with a homogenizer at a constant speed for a fixed duration (e.g., 5-10 minutes).
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Characterization and Stability Assessment (Immediate):
-
Particle Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of each formulation.
-
Viscosity Measurement: Determine the viscosity of each emulsion.
-
Microscopic Examination: Visually inspect the emulsions under a microscope for any signs of flocculation or large droplets.
-
-
Accelerated Stability Testing:
-
Transfer an equal volume of each formulation into separate sealed glass vials.
-
Store the vials under different conditions to accelerate instability:
-
Room temperature (25°C)
-
Elevated temperature (e.g., 40°C or 50°C)
-
Centrifugation (e.g., 3000 rpm for 30 minutes)
-
-
-
Long-Term Stability Monitoring:
-
At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for any signs of creaming, sedimentation, or phase separation.
-
Re-measure particle size and viscosity to track changes over time.
-
Data Analysis and Interpretation:
The optimal concentration of TPnB will be the one that results in:
-
The smallest and most uniform droplet size.
-
A stable viscosity over time.
-
No visible signs of phase separation under accelerated and long-term storage conditions.
Table 2: Expected Trends of TPnB Concentration on Emulsion Properties
| TPnB Concentration | Expected Impact on Droplet Size | Expected Impact on Viscosity | Expected Impact on Stability |
| Too Low | May not be effective in aiding coalescence or solubilization. | Minimal change from control. | Sub-optimal; may see instability if TPnB is crucial for the formulation. |
| Optimal | Can lead to a reduction in droplet size due to improved coalescence during emulsification or better solvency. | May slightly increase or decrease depending on the interaction with other components. | Enhanced long-term stability; minimal creaming, flocculation, or coalescence. |
| Too High | May lead to an increase in droplet size (Ostwald ripening) or destabilization. | Can cause a significant drop in viscosity if it disrupts the emulsion structure. | Poor stability; potential for rapid phase separation. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common emulsion stability issues when working with TPnB.
Caption: Troubleshooting workflow for emulsion instability.
Concluding Remarks
The optimization of this compound concentration is a critical step in achieving a stable and robust emulsion. While TPnB offers significant benefits as a coalescing agent and cosolvent, its impact on emulsion stability is highly dependent on the specific formulation. By adopting a systematic, evidence-based approach to troubleshooting and optimization, researchers can effectively harness the advantageous properties of TPnB to develop high-performance emulsion systems. This guide provides a foundational framework for this process, and it is recommended that these principles be adapted to the unique requirements of your specific application.
References
-
Effect of added diols (glycols) on the emulsion properties of oil, water and surfactant mixtures. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Formulation and optimization by experimental design of eco-friendly emulsions based on d-limonene. (2015). PubMed. Retrieved January 8, 2026, from [Link]
-
Study the Effect of Glycols Base Cosolvent Additives on Breaking of Crude Oil Emulsion. (2024). Diyala Journal of Engineering Sciences. Retrieved January 8, 2026, from [Link]
-
Stabilization of liquid water-in-oil emulsions by modifying the interfacial interaction of glycerol monooleate with aqueous phase ingredients. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]
-
STUDY THE EFFECT OF GLYCOLS BASE COSOLVENT ADDITIVES ON BREAKING OF CRUDE OIL EMULSION. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Cosolvent effect on optimum microemulsions for Experiments (a) E12 and (b) E04. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in Water. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Influence of Processing and Stabilizer Selection on Microstructure, Stability and Rheology of Emulsion-Based Semisolid Formulations. (2022). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Solubilization of celecoxib using organic cosolvent and nonionic surfactants optimized by experimental design. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Design of Experiment for Optimizing Microencapsulation by the Solvent Evaporation Technique. (2023). MDPI. Retrieved January 8, 2026, from [Link]
-
Novel evaluation method for the water-in-oil (W/O) emulsion stability by turbidity ratio measurements. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]
-
Study on the emulsion stability of triproplyne glycol diarcrylate in water. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Tripropylene glycol butyl ether (TPNB). (n.d.). Highly Chemical New Materical Co, Ltd. Retrieved January 8, 2026, from [Link]
-
Effect of chemicals on the phase and viscosity behavior of water in oil emulsions. (2023). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Emulsion Stability And Testing. (n.d.). Agno Pharmaceuticals. Retrieved January 8, 2026, from [Link]
-
Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in Water. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
How does concentration of surfactant affect the viscosity of oil/water emulsions. (2017). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling. (2021). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
A comparison of viscosity–concentration relationships for emulsions. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]
-
Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling. (2021). PubMed. Retrieved January 8, 2026, from [Link]
-
Influence of emulsifier and dispersed phase on viscosity of emulsion. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Effects of Emulsifier Concentration on Polymer Particle Size in Emulsion Polymerization of Styrene. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Glycol Ether Tpnb Dow. (n.d.). Univar Solutions. Retrieved January 8, 2026, from [Link]
-
DOWANOL TPnB Glycol Ether. (n.d.). Ataman Kimya. Retrieved January 8, 2026, from [Link]
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Technical Support Center: Troubleshooting Phase Separation in Tripropylene Glycol n-Butyl Ether (TPnB) Emulsions
Prepared by: Senior Application Scientist
Welcome to the technical support center for resolving emulsion instability. This guide is designed for researchers, scientists, and drug development professionals who are encountering phase separation issues with formulations containing Tripropylene glycol n-butyl ether (TPnB). As a hydrophobic, slow-evaporating solvent with excellent coalescing properties, TPnB is a powerful component in many advanced emulsion systems.[1][2] However, its low water solubility and impact on interfacial tension require careful formulation to achieve long-term stability.[1]
This document moves beyond simple procedural lists to explain the causal mechanisms behind emulsion failure and provides systematic, field-proven strategies to diagnose and solve these challenges.
Section 1: Understanding Emulsion Instability
Before troubleshooting, it is critical to correctly identify the mechanism of phase separation. Each type of instability points toward a different root cause.
Q1: What is phase separation and what are the underlying mechanisms?
An emulsion is a thermodynamically unstable mixture of at least two immiscible liquids (e.g., oil and water), where one liquid is dispersed as droplets within the other.[3] Phase separation is the process by which these two phases revert to their lowest energy state—complete separation. This breakdown occurs via several distinct physical mechanisms.[4][5]
-
Creaming and Sedimentation: These are gravity-driven phenomena where droplets move to the top (creaming) or bottom (sedimentation) due to a density difference between the dispersed and continuous phases.[3][5] This process is often reversible by shaking but is a clear indicator of impending failure.[3]
-
Flocculation: This is the aggregation of droplets into loose clusters without the rupture of the protective interfacial film.[3][4] While sometimes reversible, flocculation increases the effective droplet size, accelerating creaming and often acting as a precursor to coalescence.[3][5]
-
Coalescence: This is an irreversible process where droplets merge to form progressively larger ones.[3] It is driven by the rupture of the thin liquid film between droplets and ultimately leads to the complete breaking of the emulsion.[5]
-
Ostwald Ripening: This mechanism involves the growth of larger droplets at the expense of smaller ones.[3] Molecules from the dispersed phase diffuse from smaller droplets (which have higher solubility) through the continuous phase and deposit onto larger droplets to minimize total surface energy.[3]
Caption: Key pathways leading from a stable emulsion to phase separation.
Section 2: The Troubleshooting Workflow: A Systematic Approach
Effective troubleshooting requires a logical, stepwise process. Randomly adjusting parameters is inefficient and can introduce new problems. Start with simple observations and progress to more complex analyses.
Q2: My TPnB emulsion is separating. Where do I start?
Begin by characterizing the nature and speed of the separation. This initial diagnosis will guide your subsequent actions. The following workflow provides a structured path from problem identification to resolution.
Caption: A systematic workflow for troubleshooting emulsion instability.
Section 3: In-Depth Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your experiments.
Problem: Rapid/Immediate Phase Separation (Coalescence)
Q3: Why is my emulsion breaking almost immediately after preparation?
Rapid coalescence points to a critical failure in the formation of a stable interfacial film around the dispersed droplets. The most common causes are related to the emulsifier system and the energy input.
-
Cause 1: Incorrect Emulsifier System. The emulsifier, or surfactant, is the most critical component for stability.[6]
-
Insight: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier must match the requirements of your oil phase (TPnB plus any other oils).[7] For oil-in-water (O/W) emulsions, more hydrophilic surfactants (HLB > 10) are needed. For water-in-oil (W/O) emulsions, lipophilic surfactants (HLB < 10) are required.[7] Since TPnB is hydrophobic with low water solubility, it has a significant influence on the required HLB of the oil phase.[1]
-
Action: Verify the required HLB of your specific oil phase. If unknown, perform a systematic HLB determination experiment (see Protocol 4).
-
-
Cause 2: Insufficient Emulsifier Concentration. There must be enough surfactant molecules to cover the entire surface area of the newly formed droplets during homogenization.[8][9]
-
Insight: High-energy mixing creates a vast interfacial area. If the surfactant concentration is too low, droplets will be unprotected and coalesce instantly.
-
Action: Incrementally increase the emulsifier concentration (e.g., in 0.25% steps) and observe the effect on stability.
-
-
Cause 3: Inadequate Homogenization. Insufficient mixing energy results in large, unstable droplets that are prone to rapid coalescence.[8]
-
Insight: The goal of homogenization is to reduce droplet size, but this must be balanced with the amount of emulsifier available.
-
Action: Increase mixing time or speed. For high-viscosity systems, a high-shear mixer is often necessary.[10] Be aware that over-mixing can sometimes be detrimental if it introduces excessive air.[8]
-
Problem: Slow Separation (Creaming/Sedimentation)
Q4: A distinct layer is forming at the top/bottom of my emulsion over a few hours/days. What's happening and how can I fix it?
This describes creaming or sedimentation. While the emulsion hasn't "broken," this is a clear sign of instability. The primary drivers are droplet size and the viscosity of the continuous phase.
-
Cause 1: Large Droplet Size. The rate of creaming is proportional to the square of the droplet radius (Stokes' Law). Larger droplets separate much faster.
-
Insight: Even if the emulsion appears stable initially, a wide distribution with a tail of large droplets will lead to visible creaming over time.
-
Action: Improve your homogenization process to achieve a smaller mean droplet size and a narrower distribution. See Protocol 3 for analysis methods.
-
-
Cause 2: Low Viscosity of the Continuous Phase. A low-viscosity medium offers little resistance to droplet movement under gravity.[11]
-
Insight: TPnB itself has a low viscosity.[1] If it is the primary component of the continuous phase in a W/O emulsion, the water droplets can settle quickly. In an O/W emulsion, the viscosity of the water phase is key.
-
Action: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier (e.g., gums, polymers, or clays). This physically hinders the movement of droplets, drastically slowing separation.[12]
-
Problem: Formulation & Component Issues
Q5: How do I select the right emulsifier system for a TPnB emulsion?
Selecting the right surfactant involves considering its chemistry, charge, and HLB value.
-
Step 1: Determine Emulsion Type (O/W or W/O). Bancroft's rule states that the phase in which the emulsifier is more soluble will become the continuous phase.[11] Given TPnB's hydrophobic nature, creating a stable O/W emulsion requires a high-HLB emulsifier that will reside preferentially in the water phase.
-
Step 2: Match the HLB. Use the protocol outlined in Section 4 to experimentally determine the optimal HLB for your oil phase. Often, a blend of a low-HLB and a high-HLB surfactant provides more robust stability than a single emulsifier.[7]
-
Step 3: Consider Surfactant Type.
Q6: Could other components in my formulation (salts, pH) be causing instability?
Yes, seemingly minor components can have a major impact on stability, particularly for emulsions stabilized by ionic surfactants.
-
Insight: Electrolytes (salts) in the aqueous phase can compress the electrical double layer around droplets, which reduces the electrostatic repulsive forces that keep them apart.[4] This can lead to flocculation and subsequent coalescence. The pH of the aqueous phase can alter the charge on ionic surfactants, potentially neutralizing their stabilizing effect.[5]
-
Action:
-
Measure the pH of your aqueous phase and adjust if necessary to be in a range where your emulsifier is effective.
-
If using high concentrations of salts, consider switching to a non-ionic emulsifier, which provides steric hindrance rather than electrostatic repulsion and is less affected by ionic strength.[11]
-
Problem: Process Parameter Issues
Q7: How do mixing parameters (speed, time, method) affect the stability of my TPnB emulsion?
The emulsification process is a critical control point. The right parameters create small, uniform droplets, while the wrong ones guarantee failure.[13]
-
Mixing Speed & Time: Higher speeds and longer times generally lead to smaller droplets, but there is a point of diminishing returns. The key is to provide enough energy to disrupt droplets without incorporating excess air or causing excessive heating.[10][13]
-
Mixing Method: The type of homogenizer has a significant impact. A simple propeller mixer may be insufficient. High-shear rotor-stator mixers or ultrasonic homogenizers are often required to achieve the small droplet sizes needed for kinetic stability.[14]
Q8: What is the role of temperature in TPnB emulsion stability?
Temperature affects multiple factors that govern emulsion stability.[15]
-
Viscosity: An increase in temperature typically lowers the viscosity of both the oil and water phases.[15] This can accelerate creaming and sedimentation by making it easier for droplets to move.
-
Surfactant Solubility & Performance: Temperature can change the solubility of non-ionic surfactants, altering their HLB and effectiveness. This is known as the phase inversion temperature (PIT).
-
Glycol Ether Properties: Some glycol ethers exhibit a Lower Critical Solution Temperature (LCST), meaning they become less soluble in water as the temperature rises.[16] This can dramatically affect the stability of O/W emulsions, potentially causing the TPnB to phase out of the droplets or destabilize the interfacial layer.
-
Action: Maintain consistent and controlled temperatures during both emulsification and storage.[17] Conduct stability studies at a range of expected storage and use temperatures to identify any potential issues.[18]
Section 4: Essential Experimental Protocols
Protocol 1: Visual Assessment and Creaming Index (CI) Calculation
-
Objective: To quantify the rate of gravitational separation.
-
Methodology:
-
Prepare the emulsion and place 50 mL into a graduated cylinder. Seal the top.
-
Store undisturbed at a controlled temperature.
-
At regular time intervals (e.g., 1, 4, 8, 24 hours), measure the total height of the emulsion (H_total) and the height of the separated cream or sediment layer (H_cream).
-
Calculate the Creaming Index using the formula: CI (%) = (H_cream / H_total) x 100 .[14]
-
-
Interpretation: A lower CI value over time indicates better stability against creaming/sedimentation. A rapid increase in CI suggests poor stability.
Protocol 2: Microscopic Examination of Droplet Morphology
-
Objective: To visually assess droplet size, distribution, and state of aggregation.
-
Methodology:
-
Place a small, diluted sample of the emulsion on a microscope slide.
-
Using an optical microscope, observe the sample at 40x and 100x magnification.
-
Capture images immediately after preparation and at subsequent time points.
-
-
Interpretation:
Protocol 3: Droplet Size Distribution Analysis
-
Objective: To quantitatively measure the mean droplet size and polydispersity.
-
Methodology:
-
Use a particle size analyzer (e.g., based on laser diffraction or dynamic light scattering).[20]
-
Properly dilute the emulsion sample in the appropriate continuous phase to avoid multiple scattering effects.
-
Perform measurements at T=0 and at various time points during a stability study.
-
-
Interpretation: A stable emulsion will show a consistent droplet size distribution over time. An increase in the mean droplet diameter is a definitive sign of coalescence or Ostwald ripening.[19]
Protocol 4: Systematic Emulsifier (HLB) Selection
-
Objective: To determine the optimal HLB required to stabilize your specific oil phase.
-
Methodology:
-
Choose a pair of chemically similar surfactants, one with a low HLB (e.g., HLB 4-6) and one with a high HLB (e.g., HLB 13-15).[21]
-
Prepare a series of small test emulsions. Keep the total surfactant concentration constant (e.g., 3-5% of the total formulation) but vary the ratio of the low and high HLB surfactants to create a range of effective HLB values (e.g., from 6 to 12 in increments of 1).
-
Prepare each emulsion using identical procedures (mixing time, speed, temperature).
-
Visually assess the stability of each emulsion after 1 hour and 24 hours.
-
-
Interpretation: The emulsion that shows the least amount of separation (creaming, coalescence) is considered to be at or near the optimal HLB for your system. This HLB value should be used for further optimization.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the key properties of TPnB relevant to emulsions?
-
Q: Is flocculation always a problem?
-
Q: How can I increase the viscosity of my emulsion's continuous phase?
-
For O/W emulsions, use water-soluble polymers like xanthan gum, carbomers, or cellulose derivatives. For W/O emulsions, use oil-soluble thickeners like waxes, clays, or specific polymers.
-
-
Q: What is a typical starting point for emulsifier concentration?
-
A common starting range is 2-5% of the total formulation weight. However, this is highly dependent on the oil phase concentration and the energy of the homogenization process.[13]
-
References
- McClements, D. J. (2007). Critical review of techniques and methodologies for characterization of emulsion stability. Critical Reviews in Food Science and Nutrition, 47(7), 611-649.
- Foodcom S.A. (n.d.). This compound (TPnB) | Price | B2B Trade. Foodcom.
- Fiveable. (n.d.). Emulsion stability and breakdown mechanisms. Colloid Science Class Notes.
- Biolin Scientific. (2025). Emulsion instability phenomena – reasons and prevention.
- SpecialChem. (2024).
- Ataman Kimya. (n.d.). This compound.
- Kubiak, P., et al. (2023).
- Encyclopedia.pub. (n.d.).
- PharmaCores. (2025). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?!.
- ResearchGate. (n.d.). Emulsion breaking by four mechanisms.
- ResearchGate. (n.d.).
- Microtrac. (n.d.). Identification of the instability phenomenon of an emulsion.
- ChemicalBook. (n.d.). TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5.
- ResearchGate. (2025).
- Yuxiang Machinery. (2024). Troubleshooting Common Problems with Emulsifier Mixer Machines.
- Jinzong Machinery. (2024).
- Tuode Chem. (2025). How to Troubleshoot Common Issues with Silicone Emulsions.
- AOCS. (2024).
- Frontiers. (n.d.).
- A professional manufacturer of this compound. (n.d.). Optimizing Coatings with this compound: A Manufacturer's Insight.
- Study on The Emulsion Stability of Tripropylene Glycol Diacrylate in W
- Vite Velazquez, G. A. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Polymer Sci Peer Rev J, 5(2), 000606.
- BenchChem. (2025).
- Journal of Chemical & Engineering Data. (n.d.).
- A professional manufacturer of this compound. (n.d.). High-Quality this compound Supplier | Industrial Solvent & Coalescent.
- ResearchGate. (2018).
- Khan, B. A., et al. (2024).
- ResearchGate. (2025). Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems | Request PDF.
- Pharmlabs. (n.d.).
- Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents.
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- 4. fiveable.me [fiveable.me]
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- 6. Emulsions: Preparation & Stabilization | Pharmlabs [pharmlabs.unc.edu]
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Technical Support Center: Enhancing Compound Solubility in Tripropylene Glycol n-butyl Ether (TPnB)
Welcome to the technical support center for Tripropylene Glycol n-butyl Ether (TPnB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to compound solubility in this versatile solvent. Our aim is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs) about this compound (TPnB)
This section addresses fundamental questions about the properties and handling of TPnB.
1. What is this compound (TPnB) and what are its key properties as a solvent?
This compound (TPnB) is a high-boiling, colorless liquid with a mild, pleasant odor.[1][2] It is a member of the P-series of glycol ethers, which are based on propylene oxide.[3] Its chemical structure, containing both ether and alcohol functionalities, gives it unique solvency characteristics.[4][5] TPnB is characterized by its slow evaporation rate, low viscosity, and hydrophobic nature.[1][4] It has excellent solubility for a wide range of organic, non-polar materials, but limited solubility in water.[1][4]
| Property | Value | Source |
| CAS Number | 55934-93-5 | [6][7][8] |
| Molecular Formula | C13H28O4 | [6] |
| Molecular Weight | 248.36 g/mol | [8] |
| Boiling Point | 276 °C (lit.) | [8] |
| Density | 0.932 g/mL at 25 °C (lit.) | [8] |
| Water Solubility | Approx. 3% at 20°C | |
| Flash Point | 125 °C - closed cup | [8] |
2. What makes TPnB a good solvent choice for certain applications?
TPnB's strong solvency for organic compounds makes it a valuable choice in various applications, including as a solvent for resins, lacquers, paints, and inks. Its slow evaporation rate is advantageous in coatings, as it allows for better film formation and leveling. In cleaning applications, its ability to dissolve oils and greases makes it an effective component in heavy-duty cleaners and degreasers.[2][4]
3. What are the safety considerations when working with TPnB?
TPnB is considered to have low toxicity. However, as with any chemical, it is important to handle it with appropriate safety precautions. It may cause moderate eye irritation. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses and gloves.[8]
Section 2: Troubleshooting Solubility Issues in TPnB
This section provides a structured approach to addressing common solubility challenges encountered during experimental work.
Initial Assessment of Solubility
Before attempting to enhance solubility, it is crucial to systematically assess the baseline solubility of your compound in TPnB.
Experimental Protocol: Determining Approximate Solubility
-
Preparation: Start with a known volume of TPnB (e.g., 1 mL) in a clear glass vial at a controlled temperature.
-
Incremental Addition: Add a small, pre-weighed amount of your compound to the vial.
-
Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 2 minutes).
-
Observation: Visually inspect the solution for any undissolved particles.
-
Repeat: Continue adding small increments of your compound, with mixing and observation at each step, until you observe persistent undissolved solid.
-
Quantification: The approximate solubility can be calculated based on the total amount of compound added before saturation was reached.
Troubleshooting Workflow
If your compound exhibits poor solubility in TPnB, the following workflow can guide your optimization efforts.
Caption: A decision-making workflow for troubleshooting poor compound solubility in TPnB.
Section 3: In-Depth Solubility Enhancement Strategies
Strategy 1: Co-solvency
Causality: Co-solvency involves adding a secondary solvent (a co-solvent) to the primary solvent (TPnB) to alter the overall polarity of the solvent system.[6] If a compound is poorly soluble in TPnB due to a mismatch in polarity, a co-solvent can bridge this gap, leading to improved solubility. The principle of "like dissolves like" is fundamental here, and Hansen Solubility Parameters (HSP) provide a quantitative way to assess this "likeness."
Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible. The HSP for TPnB are:
-
δD (Dispersion): 15.8 MPa½
-
δP (Polar): 5.7 MPa½
-
δH (Hydrogen Bonding): 8.5 MPa½
To select an appropriate co-solvent, you should aim for a substance whose HSP values, when blended with TPnB, create a solvent environment with HSP values closer to those of your compound.
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Based on the HSP of your compound (if known) or its general chemical nature (polar/non-polar), select a few potential co-solvents.
-
Prepare Stock Solutions: Create a saturated or near-saturated solution of your compound in TPnB.
-
Titration: In separate vials, add small, precise volumes of each co-solvent to a known volume of your compound's TPnB solution.
-
Observation: After each addition, mix thoroughly and observe for any changes in solubility (e.g., dissolution of previously undissolved material).
-
Determine Optimal Ratio: Identify the co-solvent and the approximate volume ratio that provides the best solubility enhancement.
Strategy 2: Surfactants and Micellar Solubilization
Causality: Surfactants are amphiphilic molecules that can increase the solubility of poorly soluble compounds by forming micelles. In a solvent, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. A non-polar compound can be encapsulated within the hydrophobic core of the micelle, effectively "dissolving" it in the bulk solvent.
Selecting a Surfactant: The choice of surfactant depends on the nature of your compound and the solvent. The Hydrophilic-Lipophilic Balance (HLB) value can help guide your selection. For oil-in-water type systems (which can be conceptually applied here), higher HLB surfactants are generally used, while for water-in-oil systems, lower HLB surfactants are preferred.
Experimental Protocol: Surfactant-Mediated Solubility Enhancement
-
Surfactant Selection: Choose a few surfactants with varying HLB values that are soluble in TPnB.
-
Prepare Surfactant Solutions: Prepare a series of solutions of each surfactant in TPnB at different concentrations, both below and above their expected CMC.
-
Add Compound: Add an excess of your compound to each of the surfactant solutions.
-
Equilibrate: Agitate the mixtures for a sufficient time to allow for equilibration (e.g., 24 hours).
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved compound. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Determine Efficacy: Plot the concentration of the dissolved compound against the surfactant concentration to identify the most effective surfactant and the optimal concentration range.
Section 4: Advanced Topics
The Role of Temperature
For some glycol ethers, solubility in water can decrease as the temperature increases, a phenomenon known as inverse solubility.[8] While TPnB has low water solubility to begin with, temperature can still influence its solvency power for other compounds. It is generally expected that the solubility of a solid in a liquid solvent will increase with temperature. However, this is not always the case and should be determined experimentally for your specific system.
References
-
Foodcom S.A. This compound (TPnB) | Price | B2B Trade. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Abbott, S. HSP Basics | Practical Solubility Science. [Link]
-
Slideshare. Cosolvency. [Link]
-
Ataman Kimya. This compound. [Link]
-
Haz-Map. This compound. [Link]
-
NIH. This compound | C13H28O4 - PubChem. [Link]
-
Dow. DOWANOL™ TPnB Glycol Ether. [Link]
-
Dow Chemical. DOWANOL™ TPnB by Dow Chemical - Home and Personal Care - Household, Industrial & Institutional Cleaners - UL Prospector. [Link]
-
LookPolymers. LyondellBasell TPNB Tripropylene glycol normal butyl ether. [Link]
-
Carl ROTH. Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals. [Link]
-
Chemdad. TRI(PROPYLENE GLYCOL) BUTYL ETHER One Chongqing Chemdad Co.. [Link]
-
Boxa Solvents. Tripropylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5. [Link]
-
Highly Chemical. Tripropylene glycol butyl ether (TPNB). [Link]
-
EPA. Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation. [Link]
-
Dow. Glycol Ethers Properties & Examples, Organic Solvents. [Link]
-
Ataman Kimya. GLYCOL ETHERS. [Link]
-
Encyclopedia of Toxicology (Third Edition). Glycol Ethers. [Link]
-
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. [Link]
-
ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]
-
PharmaTutor. ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]
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Mitigating side reactions in "Tripropylene glycol n-butyl ether" mediated synthesis
Technical Support Center: Tripropylene Glycol n-Butyl Ether (TPnB)
A Guide to Mitigating Side Reactions in TPnB-Mediated Synthesis
Welcome to the technical support guide for this compound (TPnB). As a high-boiling, low-volatility solvent, TPnB offers excellent utility in a range of applications from coatings to chemical synthesis.[1][2][3] Its unique properties, however, necessitate a clear understanding of potential side reactions to ensure experimental success and reproducibility. This guide is structured in a question-and-answer format to directly address common issues encountered by researchers.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is underperforming, and I suspect solvent degradation. What is the most common side reaction for TPnB, and how can I test for it?
A1: The most critical and common side reaction is peroxide formation.
Like other glycol ethers, TPnB is susceptible to autoxidation in the presence of atmospheric oxygen, a process catalyzed by heat and light.[4] This reaction forms hydroperoxides, which are not only detrimental to many chemical reactions (e.g., by quenching catalysts or oxidizing reagents) but can also become dangerously explosive upon concentration.[5][6][7]
Mechanism Insight: The reaction proceeds via a free-radical mechanism at the hydrogen atoms adjacent to the ether oxygen. The presence of multiple ether linkages in TPnB provides several sites for this reaction to occur.
How to Test for Peroxides:
-
Visual Inspection: Before opening a container, especially an older one, inspect it carefully. The presence of crystalline precipitates, especially around the cap or wisp-like structures in the liquid, is a danger sign of severe peroxide formation.[5][6] Do not open a container with visible crystals.
-
Qualitative Test Strips: Commercially available peroxide test strips are a quick and convenient method for screening.
-
Iodide Test (Wet Chemical Method): A more sensitive method involves mixing 1 mL of your TPnB sample with 1 mL of glacial acetic acid containing about 0.1 g of dissolved potassium iodide (KI).[4]
-
A pale yellow color indicates the presence of low levels of peroxides.
-
A brown color signifies a high and potentially dangerous concentration of peroxides.[4]
-
Q2: I've confirmed the presence of peroxides in my TPnB. What is the protocol for their removal and prevention?
A2: Peroxide removal must be done cautiously. Prevention is the best long-term strategy.
Protocol for Peroxide Removal:
Safety First: Always work behind a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Never attempt to distill a solvent that has high concentrations of peroxides.
-
Quenching: For solvents with low to moderate peroxide levels, peroxides can be reduced. A common method is to stir the solvent with a reducing agent.
-
Ferrous Sulfate: Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O), 6 mL of concentrated sulfuric acid, and 110 mL of water. Shake this solution with 1 L of the solvent for 24 hours.
-
Sodium Borohydride: Addition of sodium borohydride (NaBH₄) is also an effective method for reducing peroxides.
-
-
Purification: After quenching, the solvent should be purified.
-
Activated Alumina Column: Passing the solvent through a column of activated basic alumina is a highly effective and safe method for removing peroxides and residual water.
-
Distillation (with caution): Distillation can be performed only after peroxides have been quenched to a safe level. It's advisable to add a small amount of a high-boiling reducing agent, like mineral oil, to the distillation pot. Never distill to dryness , as this concentrates non-volatile peroxides to explosive levels.[8]
-
-
Verification: After purification, re-test for peroxides to ensure they have been completely removed.
Strategies for Prevention:
-
Inert Atmosphere: Store TPnB under an inert atmosphere, such as nitrogen or argon, to displace the oxygen required for peroxide formation.[5][8]
-
Inhibitor Addition: For long-term storage, consider adding a radical scavenger like butylated hydroxytoluene (BHT) at a concentration of ~50-100 ppm.[7] Note that inhibitors may need to be removed by distillation or alumina filtration before use in sensitive reactions.
-
Storage Conditions: Always store TPnB in a cool, dark place away from heat and light sources to minimize the rate of autoxidation.[4][5] Purchase in small quantities to avoid prolonged storage.[5]
| Method | Pros | Cons |
| Test Strips | Fast, easy to use | Qualitative, may not be sensitive enough for trace levels |
| Iodide Test | More sensitive, semi-quantitative | Requires fresh reagents, subjective color interpretation |
| Activated Alumina | Highly effective, removes water | Requires setting up a column, cost of alumina |
| Inhibitor (BHT) | Excellent for long-term storage | Must be removed for some applications |
Q3: I am running a high-temperature reaction (>200 °C) and observing unexpected byproducts. Could the TPnB be decomposing?
A3: Yes, at elevated temperatures, thermal degradation of the glycol ether backbone can occur.
While TPnB has a high boiling point (approx. 275-288 °C), prolonged heating, especially in the presence of acid or base catalysts, can lead to cleavage of the C-O ether bonds or dehydration.[9][10]
Potential Side Reactions:
-
Elimination Reactions: Formation of unsaturated aldehydes or ketones from the propylene glycol units.
-
Fragmentation: Cleavage of the ether linkages can produce a complex mixture of lower boiling point alcohols and ethers. Thermal degradation of propylene glycol itself is known to produce species like formaldehyde, acetaldehyde, and propylene oxide.[11]
Mitigation Strategies:
-
Temperature Control: Operate at the lowest feasible temperature for your reaction. Determine the minimum temperature required for an acceptable reaction rate.
-
Inert Atmosphere: Running reactions under a nitrogen or argon atmosphere can help prevent oxidative degradation pathways that are often accelerated at high temperatures.
-
Catalyst Choice: If possible, select catalysts that are less aggressive towards the solvent backbone.
-
Reaction Time: Minimize the reaction time at elevated temperatures to reduce the window for solvent degradation.
Troubleshooting Workflow
If you are experiencing issues with a TPnB-mediated synthesis, follow this logical troubleshooting guide.
Caption: Troubleshooting workflow for TPnB-mediated synthesis.
Q4: My base-catalyzed reaction is showing inconsistent results. Could TPnB be reacting with strong bases or acids?
A4: Yes, under harsh conditions, the ether linkages in TPnB can be cleaved by strong acids, and its terminal hydroxyl group can react with strong bases.
-
Strong Acids: Ethers are generally stable but can be cleaved by strong acids like HBr and HI, particularly at high temperatures.[12][13] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide.[12][13] While less reactive than HBr or HI, other strong acids can also promote cleavage or dehydration at elevated temperatures.[14]
-
Strong Bases: The terminal hydroxyl group on the TPnB molecule can be deprotonated by very strong bases (e.g., NaH, organolithiums), forming an alkoxide. This could potentially interfere with reactions where precise stoichiometry of a base is critical. Furthermore, at high temperatures, strong bases can promote decomposition.[8][15]
Recommendations:
-
Acid/Base Titration: If you suspect solvent interaction, perform a blank titration of your solvent with the acid or base under your reaction conditions to quantify any consumption.
-
Alternative Solvents: If acid or base-lability of TPnB is a confirmed issue, consider more inert high-boiling solvents such as sulfolane or diphenyl ether for your application.
References
-
Peroxide Formation | Department of Chemistry and Biochemistry. (n.d.). University of Colorado Boulder. Retrieved January 4, 2024, from [Link]
-
Peroxide Forming Solvents. (2019, August 26). Yale Environmental Health & Safety. Retrieved January 4, 2024, from [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Texas Christian University. Retrieved January 4, 2024, from [Link]
-
Peroxide Forming Chemicals. (n.d.). University of Louisville. Retrieved January 4, 2024, from [Link]
-
Tripropylene Glycol Butyl Ether With Competitive Price. (n.d.). Boxa Solvents. Retrieved January 4, 2024, from [Link]
-
Tripropylene Glycol With Competitive Price. (n.d.). Boxa Solvents. Retrieved January 4, 2024, from [Link]
- CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene... (n.d.). Google Patents.
-
ICSC 1751 - TRIPROPYLENE GLYCOL METHYL ETHER. (n.d.). Inchem.org. Retrieved January 4, 2024, from [Link]
-
Oxime Esters as Efficient Initiators in Photopolymerization Processes. (2022). MDPI. Retrieved January 4, 2024, from [Link]
-
Overview of the thermal degradation products formed from propylene... (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]
-
This compound | C13H28O4. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]
-
Tripropylene glycol butyl ether (TPNB). (n.d.). Highly Chemical New Materical Co, Ltd. Retrieved January 4, 2024, from [Link]
-
Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5. (n.d.). Carl ROTH. Retrieved January 4, 2024, from [Link]
-
ether cleavage with strong acids. (2018, December 31). YouTube. Retrieved January 4, 2024, from [Link]
-
This compound. (n.d.). Ataman Kimya. Retrieved January 4, 2024, from [Link]
-
TPNB Cleansing Formulation Tripropylene Glycol N - Butyl Ether Cas No 55934-93-5. (n.d.). TPNB Cleansing Formulation Tripropylene Glycol N - Butyl Ether Cas No 55934-93-5. Retrieved January 4, 2024, from [Link]
-
This compound - Hazardous Agents. (n.d.). Haz-Map. Retrieved January 4, 2024, from [Link]
-
Safety Data Sheet: Tri(propylene glycol) monobutyl ether. (n.d.). Carl ROTH. Retrieved January 4, 2024, from [Link]
-
3.3: Reactions of Ethers- Acidic Cleavage. (2024, January 15). Chemistry LibreTexts. Retrieved January 4, 2024, from [Link]
-
Characterization of short polypropylene glycol monoalkylethers and design of enzymatic reaction media. (n.d.). Retrieved January 4, 2024, from [Link]
Sources
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- 5. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 10. Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
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- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. ICSC 1751 - TRIPROPYLENE GLYCOL METHYL ETHER [inchem.org]
Technical Support Center: Purification of Reaction Mixtures in Tripropylene Glycol n-Butyl Ether (TPnB)
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing Tripropylene Glycol n-Butyl Ether (TPnB) as a reaction solvent. This guide is designed to provide practical, in-depth solutions to common and complex purification challenges encountered when working with this high-boiling point, versatile solvent. Our focus is on not just the "how," but the critical "why" behind each technique, ensuring robust and reproducible outcomes in your work.
Understanding the Challenge: The Properties of TPnB
This compound is a colorless, low-viscosity liquid with a high boiling point and low vapor pressure.[1] These properties make it an excellent solvent for a variety of chemical reactions, particularly those requiring elevated temperatures. However, these same characteristics can present significant challenges during product isolation and purification.
| Property | Value | Implication for Purification |
| Boiling Point | 275-276 °C[1][2][3][4] | Difficult to remove by standard evaporation techniques. |
| Vapor Pressure | Very low (0.002 mmHg at 20°C)[5] | Evaporation is extremely slow, even under reduced pressure. |
| Water Solubility | Limited (3-4% or 40.2 g/L at 20°C)[2][3][6] | Can complicate aqueous extractions if not handled correctly. |
| Solubility in Organics | Excellent[1] | Miscible with many common organic solvents. |
| Common Impurities | Dipropylene glycol n-butyl ether, tripropylene glycol[5][7] | May need to be separated from the desired product. |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of reactions conducted in TPnB.
Q1: Can I remove TPnB using a standard rotary evaporator?
A: It is highly impractical to remove TPnB with a standard laboratory rotary evaporator. Its extremely high boiling point (275-276 °C) and low vapor pressure mean that even under high vacuum and elevated temperatures, removal will be exceedingly slow and inefficient.[1][2][3][4][5] Attempting to do so can also risk thermal degradation of your target compound.
Q2: My product is a solid. Can I simply precipitate it by adding an anti-solvent?
A: This can be a viable initial strategy. If your product is poorly soluble in a solvent in which TPnB is miscible (e.g., hexanes, heptane), addition of this "anti-solvent" may induce crystallization or precipitation. The success of this method depends heavily on the relative solubilities of your product and any impurities. Subsequent washing of the isolated solid with the anti-solvent will be crucial to remove residual TPnB.
Q3: Is TPnB compatible with silica gel chromatography?
A: Yes, but with an important caveat. While TPnB itself is relatively non-polar, its high boiling point means it will not be removed from the column under typical elution conditions. Therefore, you must ensure that your product elutes significantly earlier than the solvent front. This is generally only feasible if your product has a very low polarity. It is often more practical to remove the bulk of the TPnB before attempting column chromatography.
Q4: What are the primary safety considerations when working with and purifying TPnB?
A: TPnB is considered to have low toxicity.[8] However, as with all chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn.[9] Due to its high boiling point, be cautious of hot liquids during distillation to avoid thermal burns. All purification procedures, especially those involving heating or vacuum, should be conducted in a well-ventilated fume hood.[6]
Troubleshooting Guides: In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for overcoming specific purification challenges.
Scenario 1: Your product is non-volatile and has moderate to high polarity.
Challenge: The most common scenario. The product is thermally stable but cannot be distilled, and its polarity makes it soluble in TPnB.
Recommended Technique: Liquid-Liquid Extraction
The principle here is to exploit the limited water solubility of TPnB and the differential solubility of your product in an aqueous phase versus an organic phase.[1][2][3][6]
Step-by-Step Protocol:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble. Good starting choices are ethyl acetate, dichloromethane (DCM), or diethyl ether. This dilution is critical as it lowers the overall concentration of TPnB, making the extraction more efficient.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or brine. Since TPnB has some water solubility, repeated washes will partition the TPnB into the aqueous layer.
-
Expert Tip: For products that are not sensitive to pH changes, washing with a dilute acid or base can help remove certain impurities.
-
-
Phase Separation: Allow the layers to separate. The organic layer contains your product, while the aqueous layer contains the majority of the TPnB.
-
Drying and Concentration: Collect the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate using a rotary evaporator to remove the volatile extraction solvent. This will leave your purified product, now free of TPnB.
Scenario 2: Your product is thermally sensitive.
Challenge: High temperatures must be avoided to prevent product decomposition.
Recommended Technique: Cold Extraction or Precipitation
This method leverages temperature-dependent solubility.
Step-by-Step Protocol:
-
Cooling: Cool the reaction mixture in an ice bath or freezer. This may decrease the solubility of your product, potentially causing it to crystallize or precipitate.
-
Anti-Solvent Addition (Optional): While cold, slowly add a pre-chilled anti-solvent (e.g., heptane) to further induce precipitation.
-
Isolation: Isolate the solid product by cold filtration.
-
Washing: Wash the collected solid with the cold anti-solvent to remove any adhering TPnB.
-
Drying: Dry the purified solid under vacuum at a low temperature.
Scenario 3: Your product is non-polar and thermally stable.
Challenge: Your product is soluble in non-polar organic solvents and can withstand heat.
Recommended Technique: Vacuum Distillation
This is the most effective method for completely removing TPnB when your product is non-volatile.[10] The principle is that reducing the pressure above a liquid lowers its boiling point.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and there are no leaks in the system. A short-path distillation head is often preferred.
-
Heating: Heat the reaction mixture in a heating mantle with gentle stirring.
-
Applying Vacuum: Gradually apply vacuum using a vacuum pump.
-
Distillation: The TPnB will begin to distill at a significantly lower temperature than its atmospheric boiling point. For example, at a pressure of -0.095 MPa, distillation can occur at much lower temperatures.[11]
-
Completion: Continue the distillation until all the TPnB has been removed, leaving your non-volatile product in the distillation flask.
Scenario 4: Your product is an amine or a carboxylic acid.
Challenge: The functional group of your product can be used to your advantage.
Recommended Technique: Acid-Base Extraction
This is a highly selective method that uses pH adjustment to move your product between aqueous and organic phases.
Step-by-Step Protocol (for an acidic product):
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like diethyl ether.
-
Basification: Extract the mixture with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Your acidic product will be deprotonated and become a salt, which is soluble in the aqueous layer. The TPnB and any non-acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing your product salt.
-
Acidification: Re-acidify the aqueous layer with a dilute acid (e.g., HCl) until your product precipitates or can be extracted.
-
Final Extraction: Extract the acidified aqueous layer with a fresh portion of a volatile organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer, filter, and concentrate to obtain your purified acidic product.
For a basic (amine) product, the process is reversed: extract with a dilute acid first, then basify the aqueous layer to recover your product.
Decision-Making Workflow for Purification
To assist in selecting the most appropriate purification strategy, the following workflow diagram is provided.
Caption: A decision-making workflow for selecting the optimal purification technique.
References
-
This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [Link]
-
This compound - Ataman Kimya [Link]
-
This compound | C13H28O4 | CID 60196418 - PubChem - NIH [Link]
-
Safety Data Sheet: Tri(propylene glycol) monobutyl ether - Carl ROTH [Link]
-
Safety Data Sheet: Tri(propylene glycol) monobutyl ether - Carl ROTH (2024-03-01) [Link]
-
TRI(PROPYLENE GLYCOL) BUTYL ETHER (cas 55934-93-5) SDS/MSDS download [Link]
-
This compound - Hazardous Agents - Haz-Map [Link]
-
Tri(propylene glycol) butyl ether - CHEMICAL POINT [Link]
-
Methods of Purification of Organic Compounds | CK-12 Foundation [Link]
-
How do organic chemists remove solvents with high boiling points from solution? - Quora [Link]
-
How do organic chemists remove solvents with high boiling points from solution? [Link]
- CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene ...
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- 1. This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [foodcom.pl]
- 2. parchem.com [parchem.com]
- 3. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]
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- 5. This compound | C13H28O4 | CID 60196418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
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- 9. Page loading... [wap.guidechem.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene glycol butyl ether - Google Patents [patents.google.com]
Technical Support Center: Mastering Viscosity Control in Formulations with Tripropylene Glycol n-Butyl Ether (TPnB)
Welcome to the technical support center for controlling the viscosity of formulations containing Tripropylene glycol n-butyl ether (TPnB). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of TPnB in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.
Introduction to this compound (TPnB) in High-Performance Formulations
This compound, also known as DOWANOL™ TPnB, is a high-boiling, slow-evaporating, and hydrophobic glycol ether with a low viscosity and practically no odor. Its chemical structure lends it a high degree of organic solubility and low water solubility, making it an exceptional solvent and coalescing agent in a variety of applications, including coatings, cleaners, inks, and agricultural formulations.[1][2][3]
While TPnB's inherent low viscosity is often an advantage, precise control of the final formulation's rheological profile is critical for optimal performance, from production and storage stability to end-use application.[4] This guide will provide you with the expertise to confidently manage the viscosity of your TPnB-containing formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the viscosity of my TPnB formulation lower than expected?
A1: Several factors can contribute to lower-than-expected viscosity:
-
Temperature: Viscosity is inversely proportional to temperature. A seemingly minor increase in your lab's ambient temperature can significantly decrease viscosity. For instance, a coating adjusted to 40 seconds in a flow cup at 20°C might drop to 32 seconds at 30°C.[5][6]
-
Inaccurate Measurement: Ensure your viscometer is properly calibrated and that you are using the correct spindle and speed for your sample's expected viscosity range.
-
Solvent Evaporation: While TPnB itself is slow-evaporating, other more volatile co-solvents in your formulation may have evaporated, altering the overall solvent balance and reducing viscosity.[4]
-
Shear History: Some formulations exhibit thixotropic behavior, where viscosity decreases under shear (e.g., mixing) and recovers over time. Ensure you have a consistent pre-shear and rest protocol before measurement.
Q2: My TPnB formulation's viscosity is too high. What are my options?
A2: To decrease viscosity, consider the following:
-
Temperature Adjustment: Gently warming the formulation can effectively reduce viscosity. However, be mindful of the potential for solvent loss and the impact on heat-sensitive components.[7]
-
Co-solvent Addition: Introducing a lower-viscosity, compatible co-solvent can be an effective strategy. The choice of co-solvent should be made carefully to avoid negatively impacting other formulation properties like drying time or film formation.
-
Thinner Addition: For coatings, the addition of a compatible thinner is a common practice to reduce viscosity for application.[8]
-
Review Rheology Modifier: If you are using a thickener, you may need to reduce its concentration or select a lower-efficiency grade.
Q3: The viscosity of my formulation changes over time during storage. What could be the cause?
A3: Viscosity instability during storage can be due to several factors:
-
Chemical Reactions: Incompatibility between components can lead to ongoing reactions that alter the formulation's structure and, consequently, its viscosity.
-
Dispersion Instability: In pigmented systems or emulsions, poor dispersion stability can lead to flocculation or settling of particles, which can manifest as a change in viscosity.[4] The choice of dispersing and wetting additives is crucial for long-term stability.[9]
-
Interaction with Packaging: Certain components in your formulation might interact with the storage container, leading to changes in the formulation.
-
Temperature Fluctuations: Storing the formulation in an environment with significant temperature swings can lead to irreversible viscosity changes.[4]
Troubleshooting Guide: Common Viscosity Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Viscosity is too low | High ambient temperature. | Measure and record the temperature of your sample. If elevated, cool the sample to a standard temperature (e.g., 25°C) before re-measuring. For processing, consider temperature control measures.[5][6] |
| Incorrect amount or type of rheology modifier. | Re-verify calculations and the addition of the thickener. Consider using a higher concentration or a more efficient thickener. | |
| Presence of viscosity-reducing co-solvents or surfactants. | Some co-solvents and surfactants can disrupt the network formed by associative thickeners, leading to a drop in viscosity.[10] Review your formulation for such components. | |
| Viscosity is too high | Low ambient temperature. | Measure the sample temperature. If low, gently warm to a standard temperature, ensuring it is well-mixed before measurement.[11] |
| Over-addition of rheology modifier. | Carefully review your formulation and calculations. If an error was made, you may need to prepare a new batch or blend with an un-thickened batch. | |
| Inefficient mixing or dispersion of thickener. | Some thickeners, like organoclays, require sufficient shear to be properly activated. Review the recommended dispersion procedure for your chosen thickener.[12][13] | |
| Viscosity drifts upwards on storage | Post-thickening effect. | Some rheology modifiers can continue to build viscosity for a period after incorporation. Allow the formulation to equilibrate for 24-48 hours before making final viscosity adjustments. |
| Solvent evaporation from a non-airtight container. | Ensure storage containers are sealed properly.[5] | |
| Flocculation of dispersed particles. | Evaluate the dispersing agent in your system. An optimized dispersant will ensure long-term stability.[9] | |
| Viscosity drops on storage | Incompatibility of components leading to degradation of the thickener. | Conduct a stability study to identify the problematic component. This may involve systematically removing or replacing ingredients. |
| Syneresis (separation of liquid from a gel). | This can occur with certain types of thickeners. You may need to incorporate a secondary rheology modifier to improve stability. |
Selecting and Using Rheology Modifiers with TPnB
The choice of rheology modifier is critical and depends on the desired flow behavior (e.g., Newtonian, shear-thinning) and the polarity of your formulation.
For Solvent-Based Formulations:
-
Organoclays (e.g., Bentonite Derivatives): These are highly effective in providing thixotropic behavior, which is ideal for preventing pigment settling and controlling sag. Bentone SD®-2 is an example of an organoclay that is effective in moderate to high polarity systems containing glycol ethers.[12][13][14][15] It is an organic derivative of bentonite clay and offers the advantage of easy incorporation without the need for a chemical activator or pre-gel preparation.[12][13]
-
Polyamide Waxes: These create a strong network structure within the formulation, offering excellent anti-settling and anti-sag properties.[16] They are compatible with a range of solvent systems, including those containing ethylene glycol monobutyl ether.[16]
-
Castor Oil Derivatives: These are organic-based rheology modifiers that can provide stable viscosity and sag control.
Causality in Selection: The choice between these depends on the desired rheology. Organoclays and polyamide waxes are excellent for creating a shear-thinning profile, where the formulation is thick at rest but flows easily under application stress. This is beneficial for applications like coatings and inks. Castor oil derivatives can provide a more Newtonian flow behavior.
For Water-Borne Formulations:
While TPnB has low water solubility, it is often used as a coalescent in water-borne systems.[3] In these cases, the choice of thickener is primarily dictated by the aqueous phase.
-
Associative Thickeners (HEUR, HASE): These work by forming a network between the thickener molecules and the dispersed polymer particles.[17][18] Glycol ethers like TPnB can sometimes reduce the viscosity of formulations containing associative thickeners by interacting with the hydrophobic portions of the thickener molecules.[11]
-
Non-Associative Thickeners (Cellulose Ethers, Acrylic Thickeners): These thicken by entangling their polymer chains in the aqueous phase.
Experimental Protocols
Protocol 1: Viscosity Measurement
Objective: To obtain an accurate and reproducible viscosity measurement of your TPnB formulation.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield or similar)
-
Appropriate spindle set
-
Temperature-controlled water bath or sample chamber
-
Beaker or sample container
Procedure:
-
Temperature Equilibration: Place your sample in the temperature-controlled bath and allow it to reach the desired temperature (e.g., 25°C ± 0.5°C). Ensure the sample is at a uniform temperature throughout.
-
Viscometer Setup: Level the viscometer and select a spindle and rotational speed appropriate for the expected viscosity of your sample. For highly viscous samples, start with a smaller spindle and lower speed.
-
Sample Preparation: Gently mix the sample to ensure homogeneity, avoiding the introduction of air bubbles.
-
Measurement: Immerse the spindle into the sample up to the marked immersion groove. Allow the spindle to rotate for a set period (e.g., 60 seconds) before taking a reading to ensure a stable value. Record the viscosity reading, spindle number, rotational speed, and temperature.
-
Replicate Measurements: For improved accuracy, perform the measurement in triplicate and report the average value.
Reference Standards: This protocol is based on the principles outlined in ASTM D2196 (Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer).[19]
Protocol 2: Accelerated Stability Testing
Objective: To assess the viscosity stability of your TPnB formulation under accelerated storage conditions.
Apparatus:
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 50°C ± 2°C).
-
Airtight glass or compatible plastic containers.
-
Viscometer.
Procedure:
-
Initial Measurement: Measure the initial viscosity of your formulation at a standard temperature (e.g., 25°C) as described in Protocol 1. Also, observe and record the initial appearance (e.g., color, clarity, presence of separation or settling).
-
Sample Storage: Fill several airtight containers with your formulation, leaving minimal headspace. Place the containers in the stability chamber at the elevated temperature.
-
Periodic Testing: At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove a container from the chamber.
-
Equilibration and Measurement: Allow the sample to cool to the standard temperature (25°C) for several hours. Once equilibrated, gently mix the sample and measure its viscosity. Record the viscosity and any changes in appearance.
-
Data Analysis: Plot the viscosity and describe the appearance changes over time. A significant change in viscosity (e.g., >15% from the initial value) or the appearance of phase separation, settling, or color change may indicate instability.[20]
This protocol is a general guideline for accelerated stability testing of coatings and chemical formulations.[4][20]
Visualizing Workflows and Relationships
Diagram 1: Viscosity Troubleshooting Logic
Caption: A logical workflow for troubleshooting common viscosity issues.
Diagram 2: Factors Influencing Formulation Viscosity
Caption: Interacting factors that determine the final viscosity of a formulation.
References
-
ASTM D2196 - 15(2020) Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. ASTM International. [Link]
-
EASTMAN EP SOLVENT. IMCD France. [Link]
-
BENTONE SD® -2. Elementis. [Link]
-
bentone sd-2 - Product Finder | Elementis Global. Elementis. [Link]
-
Benton SD 2 Powder | PDF | Paint | Physical Sciences. Scribd. [Link]
-
Associative Thickeners for Viscosity Retention upon Tinting. PCI Magazine. [Link]
-
Troubleshooting I Viscosity Difference. ACTEGA EMEA. [Link]
- Formulating High-Performance Waterborne Epoxy Co
- Associative thickener formulations.
-
Determination of Liquid Stability under Accelerated Conditioning. NBchao.Com. [Link]
- Dowanol™ PNB: Propylene Glycol N-Butyl Ether C H OCH CH (CH) OH (Major Isomer). [No valid URL found]
-
Associative Thickeners for Viscosity Retention Upon Tinting. ResearchGate. [Link]
-
Selecting the Right Wetting & Dispersing Additive for Solvent Borne Paint System. YouTube. [Link]
- dowanol tpnb glycol ether.* [No valid URL found]
-
Tripropylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5. Boxa Solvents. [Link]
-
DOWANOL TPnB Glycol Ether. Ataman Kimya. [Link]
- Suppression of aqueous viscosity of nonionic associative thickeners.
- Coatings Formulation: An Intern
-
DOWANOL™ TPNB Bulk Distributor | CAS 55934-93-5. Brenntag. [Link]
-
Standard Test Method for Freeze-Thaw Stability of Paints and Coatings. Rust Bullet. [Link]
-
Polyamide Wax Thickener 6900-20x. Ruike Dispersant Supplier. [Link]
- Paint and Coatings: How to Sustain Testing. [No valid URL found]
- Formulating paints and coatings to provide the right balance of. [No valid URL found]
- How Does Tripropylene Glycol Monobutyl Ether Improve Performance in W
-
Troubleshooting I Viscosity Difference. ACTEGA EMEA. [Link]
- Glycol Ethers Properties & Examples, Organic Solvents. [No valid URL found]
-
This compound. Ataman Kimya. [Link]
-
Viscosity Control of Spray Applied Coatings. RadTech. [Link]
-
Analysis and Modeling of Viscosity for Aqueous Polyurethane Dispersion as a Function of Shear Rate, Temperature, and Solid Content. ACS Omega. [Link]
-
Syntheses and Rheological Properties of Poly(nonadecanamide-co-ethylene glycol) Thickener. ResearchGate. [Link]
-
Analysis and Modeling of Viscosity for Aqueous Polyurethane Dispersion as a Function of Shear Rate, Temperature, and Solid Content. ResearchGate. [Link]
- Thermo-Hydro-Glycol Ageing of Polyamide 6,6: Microstructure-Properties Rel
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Preventing degradation of "Tripropylene glycol n-butyl ether" at high temperatures
Welcome to the comprehensive technical support guide for Tripropylene Glycol n-Butyl Ether (TPnB). This center is designed for researchers, scientists, and drug development professionals to address challenges related to the thermal stability of TPnB in experimental and process settings. Here, we delve into the causality behind degradation, provide actionable troubleshooting guides, and detail validated analytical protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPnB) and why is it used in high-temperature applications?
This compound (CAS No. 55934-93-5) is a high-boiling point, colorless liquid with low volatility and a mild odor.[1] It is a P-series glycol ether, valued for its excellent solvency for a wide range of polar and non-polar substances.[1] Its high boiling point (276°C) and thermal stability make it suitable for applications requiring elevated temperatures, such as in coatings, industrial cleaners, inks, and as a process solvent.[2]
Q2: At what temperature does TPnB begin to degrade?
While TPnB is considered stable for high-temperature processes, thermo-oxidative degradation can begin at temperatures above 130°C, especially in the presence of oxygen.[3] The thermal decomposition of the base propylene glycol structure can start around 160°C, even in an inert atmosphere.[4] The rate and onset of degradation are significantly influenced by factors such as oxygen availability, presence of catalytic metals, and contact with incompatible materials.
Q3: What are the primary signs of TPnB degradation?
The most common indicators of TPnB degradation include:
-
Discoloration: A yellowing or browning of the initially colorless liquid.[5]
-
Formation of Acidic Byproducts: An increase in the Total Acid Number (TAN) due to the oxidation of ether and alcohol functionalities.
-
Changes in Viscosity: Degradation can lead to polymerization, forming higher molecular weight species that increase viscosity.[6]
-
Odor Change: Formation of volatile aldehydes and other byproducts can alter the solvent's characteristic mild odor.
-
Pressure Buildup: In closed systems, the formation of volatile degradation products or gases like hydrogen (if in contact with aluminum) can lead to an increase in pressure.[7]
Q4: Can the degradation of TPnB be prevented?
Yes, degradation can be significantly mitigated. The primary strategies involve:
-
Inert Atmosphere: Using a nitrogen or argon blanket to exclude oxygen is highly effective at preventing thermo-oxidative degradation.[7]
-
Antioxidant Addition: Incorporating a synergistic blend of antioxidants can neutralize radicals and decompose peroxides that propagate degradation.[3][8]
-
Material Selection: Using compatible materials of construction, such as stainless steel or glass-lined reactors, prevents catalytic degradation.[7]
-
Temperature Control: Maintaining the lowest possible operating temperature without compromising process efficiency.
Troubleshooting Guide: Diagnosing and Resolving TPnB Degradation
This guide addresses specific issues you may encounter during your experiments, explaining the root causes and providing step-by-step solutions.
Issue 1: The TPnB in my reactor has turned yellow/brown after a high-temperature process.
-
Potential Cause 1: Thermo-oxidative Degradation. In the presence of oxygen, high temperatures can initiate a free-radical chain reaction. This process attacks the glycol ether backbone, leading to the formation of chromophores (color bodies). The ether linkages are often the weak points for thermal stability.[9]
-
Potential Cause 2: Material Incompatibility. Certain metals, such as mild steel or copper, can catalyze oxidative reactions, accelerating discoloration and degradation even at moderate temperatures.[5][7][10]
-
Troubleshooting & Resolution:
-
Verify Atmosphere: Ensure your system is properly inerted. Purge the vessel with nitrogen or argon before heating and maintain a slight positive pressure throughout the process.
-
Material Compatibility Check: Confirm that all wetted parts of your apparatus (reactor, stirrer, transfer lines) are made of compatible materials. Stainless steel (304/316) or glass are preferred.[7] Avoid brass, copper, and aluminum.
-
Implement an Antioxidant Package: For processes where oxygen ingress is unavoidable or as a preventative measure, add a stabilizer package. A synergistic blend is most effective. (See Protocol 2 for a recommended formulation).
-
Analytical Verification: Use UV-Vis spectroscopy to quantify the color change against a standard or analyze for degradation byproducts using GC-MS (See Protocol 1 ).
-
Issue 2: I'm observing an unexpected drop in pH and an increase in the acidity of my TPnB-based formulation.
-
Potential Cause: Formation of Acidic Byproducts. The primary mechanism of oxidative degradation for glycols and glycol ethers is the formation of hydroperoxides, which subsequently decompose into aldehydes and carboxylic acids.[3] For propylene glycol-based ethers, this can include formic acid and acetic acid.
-
Troubleshooting & Resolution:
-
Exclude Oxygen: As with discoloration, the most effective preventative measure is to operate under an inert atmosphere.
-
Introduce an Acid Scavenger/Corrosion Inhibitor: A tertiary alkanolamine, such as triethanolamine, can be included in a stabilizer package. It not only neutralizes acidic byproducts but also complexes with metal ions, deactivating them as catalysts.[3]
-
Quantitative Analysis: Measure the Total Acid Number (TAN) via titration to monitor the extent of acid formation over time and temperature.
-
Review Raw Materials: Ensure that no acidic contaminants were introduced from other components in your formulation.
-
Issue 3: The viscosity of the TPnB has increased, or I'm seeing sludge/deposit formation.
-
Potential Cause: Polymerization of Degradation Products. The initial degradation products, such as aldehydes, can undergo further condensation and polymerization reactions to form higher molecular weight (HMW) species.[6] These HMW products can increase the fluid's viscosity and eventually lead to the formation of insoluble sludge or varnish.
-
Troubleshooting & Resolution:
-
Primary Prevention: The key is to prevent the initial degradation that forms the precursors for polymerization. This involves strict oxygen exclusion and temperature control.
-
Use of Radical Scavengers: A primary antioxidant, such as a sterically hindered phenol, is crucial. It functions by donating a hydrogen atom to terminate the free radicals that initiate the degradation cascade, thus preventing the formation of the initial aldehyde byproducts.[3]
-
Analytical Monitoring: Use Gel Permeation Chromatography (GPC) to monitor for the formation of HMW products.[11] This technique can provide early warning of polymerization before significant viscosity changes are apparent.
-
Diagrams: Degradation and Prevention Pathways
Caption: Logic diagram of TPnB degradation and corresponding prevention strategies.
Experimental Protocols & Methodologies
Protocol 1: Analysis of TPnB Degradation Products by GC-MS
This protocol outlines a method for the qualitative and semi-quantitative analysis of volatile degradation byproducts in a thermally stressed TPnB sample.
-
Objective: To identify and assess the relative abundance of low molecular weight byproducts such as formaldehyde, acetaldehyde, and propanal.[4]
-
Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS). A Programmable Temperature Vaporizing (PTV) inlet is recommended to minimize method-induced degradation.[12]
-
Methodology:
-
Sample Preparation: Dilute 100 µL of the stressed TPnB sample in 900 µL of a suitable solvent (e.g., dichloromethane or methanol).
-
GC-MS Parameters (Example):
-
Inlet: PTV, splitless injection. Ramp from 40°C to 300°C at 60°C/min.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial temperature 40°C, hold for 2 min. Ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) mode, scan range 35-400 amu.
-
-
Data Analysis:
-
Identify degradation products by comparing mass spectra against a library (e.g., NIST).
-
Compare the peak areas of identified byproducts in the stressed sample to those in an unstressed control sample to assess the extent of degradation.
-
-
Caption: Experimental workflow for GC-MS analysis of TPnB degradation.
Protocol 2: Formulation of a High-Temperature Stabilizer Package for TPnB
This protocol provides a starting point for creating an effective antioxidant package based on synergistic principles described in the literature.[3] Concentrations should be optimized for your specific application and temperature range.
-
Objective: To prepare a stock solution of a synergistic antioxidant blend that can be added to TPnB to prevent thermal degradation up to approximately 220°C.
-
Components & Rationale:
| Component | Example Compound | Concentration (w/w) | Function |
| Primary Antioxidant | Sterically Hindered Phenol (e.g., BHT, Irganox® 1010) | 0.1 - 0.5% | Radical Scavenger: Terminates free-radical chain reactions.[3] |
| Secondary Antioxidant | Phosphite/Phosphonate (e.g., Irgafos® 168, Hydroxyphosphono-carboxylic acid) | 0.1 - 0.5% | Peroxide Decomposer: Prevents the formation of radicals from hydroperoxides.[3] |
| Aminic Antioxidant | Aromatic Amine (e.g., Styrenated N-phenyl-benzylamine) | 0.05 - 0.2% | Radical Scavenger: Works synergistically with phenolic antioxidants.[3] |
| Metal Deactivator / Acid Scavenger | Tertiary Alkanolamine (e.g., Triethanolamine) | 0.5 - 1.5% | Chelating Agent & Base: Deactivates catalytic metal ions and neutralizes acidic byproducts.[3] |
-
Methodology:
-
Preparation: In a clean, dry glass container, combine the desired weights of the stabilizer components.
-
Dissolution: Add a small amount of fresh, unstressed TPnB and stir gently at a slightly elevated temperature (e.g., 40-50°C) until all components are fully dissolved. This creates a concentrated stock solution.
-
Application: Add the required volume of the stock solution to the main volume of TPnB to achieve the final target concentrations before heating.
-
Validation: Perform an accelerated aging test. Heat a stabilized sample and an unstabilized control sample at the target temperature in parallel (ideally with air sparging to simulate oxidative stress). Periodically take samples for analysis (e.g., color measurement, TAN, GC-MS) to evaluate the effectiveness of the stabilizer package.
-
References
-
Characterization of Potential Thermal Degradation Products From the Reactions of Aqueous Ethylene Glycol and Propylene Glycol Solutions With Copper Metal. National Institute of Standards and Technology. Available at: [Link]
-
Kinetic Modeling of the Pyrolysis of Propylene Glycol. Engineered Science Publisher. Available at: [Link]
- Anti-aging agent for glycols or glycol ethers. Google Patents. DE19826914A1.
-
Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. PubMed Central. Available at: [Link]
-
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI. Available at: [Link]
-
Proposed low-temperature oxidative degradation scheme for propylene glycol. ResearchGate. Available at: [Link]
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Aerobic Thermal Decomposition of Propylene Glycol. ResearchGate. Available at: [Link]
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Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. ResearchGate. Available at: [Link]
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Propylene Glycol Ethers. OECD Existing Chemicals Database. Available at: [Link]
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Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products. ACS Food Science & Technology. Available at: [Link]
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Glycol Ether Toxicology. StatPearls - NCBI Bookshelf. Available at: [Link]
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The historic and current use of glycol ethers: A picture of change. ResearchGate. Available at: [Link]
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Functional Deep Eutectic Solvents to Boost Antioxidant Synergism in Edible Fats. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Dr. Christine Grant. Available at: [Link]
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Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Journal of Chromatography A. Available at: [Link]
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Synergistic Antioxidant Activity of Natural Products. Remedy Publications LLC. Available at: [Link]
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Degradation of gas-phase propylene glycol monomethyl ether acetate by ultraviolet/ozone process: A kinetic study. PubMed. Available at: [Link]
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This compound. Ataman Kimya. Available at: [Link]
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The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. PMC - NIH. Available at: [Link]
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Biodegradation of Polyethers (Polyethylene Glycol, Polypropylene Glycol, Polytetramethylene glycol, and Others). OUCI. Available at: [Link]
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The effect of metal catalyst on the discoloration of poly(ethylene terephthalate) in thermo-oxidative degradation. ResearchGate. Available at: [Link]
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Recent advances of ethylene glycol oxidation reaction: catalytic mechanism, catalyst design and applications. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Carl ROTH. Available at: [Link]
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NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Propylene Glycol. National Toxicology Program. Available at: [Link]
-
Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. PubMed Central. Available at: [Link]
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At-line gas chromatographic-mass spectrometric analysis of fatty acid profiles of green microalgae using a direct thermal desorption interface. ResearchGate. Available at: [Link]
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Effects of exposition to glycol ethers on heart rate recovery, parasympathetic modulation and oxygen diffusion at rest and during exercise. Current Issues in Sport Science (CISS). Available at: [Link]
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GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures. PMC - NIH. Available at: [Link]
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Liquid Data & Material Compatibility Guide. PSG. Available at: [Link]
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Degradation mechanism of diethylene glycol units in a terephthalate polymer. ResearchGate. Available at: [Link]
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The Accelerated Aging Impact on Mechanical and Thermal Properties of Polypropylene Composites with Sedimentary Rock Opoka-Hybrid Natural Filler. MDPI. Available at: [Link]
-
Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. NIH. Available at: [Link]
-
New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Semantic Scholar. Available at: [Link]
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Challenges in removing residual "Tripropylene glycol n-butyl ether" from products
Welcome to the technical support center for handling Tripropylene glycol n-butyl ether (TPnB). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of this residual solvent. Here, we provide in-depth, scientifically grounded troubleshooting advice and protocols to ensure your product's purity and integrity.
Frequently Asked Questions (FAQs)
Question 1: Why is this compound (TPnB) so difficult to remove from my product?
Answer: The difficulty in removing TPnB stems directly from its inherent physical properties. It is a high-boiling-point solvent with a very low vapor pressure.[1][2] Specifically:
-
High Boiling Point: TPnB boils at approximately 275-276°C at atmospheric pressure.[1][3] This means that standard evaporation or distillation techniques require significant energy input (high temperatures), which can degrade sensitive products.
-
Low Vapor Pressure: At 20°C, its vapor pressure is less than 0.01 mmHg.[1] Vapor pressure is the solvent's propensity to evaporate. A low value indicates that TPnB evaporates extremely slowly under normal conditions.[3]
-
Hydrophobicity and Solubility: TPnB has low solubility in water (about 3% at 20°C) but excellent solubility in organic matrices.[1][3] This can cause it to become tenaciously entrapped within non-polar or amorphous solid products, making its removal even more challenging.
These properties combined mean that simple heating or applying a mild vacuum is often insufficient to remove TPnB to acceptable levels without compromising the product itself.
Question 2: What are the regulatory limits for residual TPnB in pharmaceutical products?
Answer: this compound (TPnB) is not explicitly listed in the common classes of residual solvents in the International Council for Harmonisation (ICH) Q3C (R8) guidelines.[4][5] The ICH guidelines classify residual solvents into three classes based on their toxicity risk:
-
Class 1: Solvents to be avoided.
-
Class 2: Solvents to be limited.
When a solvent is not specifically listed, the ICH guideline principles still apply.[6][7] Manufacturers must establish an acceptable level based on safety data and a risk assessment.[5][6][7] This typically involves determining a Permitted Daily Exposure (PDE) from toxicological data. All residual solvents should be removed to the extent possible to meet product specifications and good manufacturing practices (GMP).[6] Therefore, it is critical to minimize TPnB residuals, even without a specific ppm limit defined in the ICH tables.
Question 3: How do I accurately measure the concentration of residual TPnB?
Answer: The standard and most reliable method for quantifying residual solvents like TPnB is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8]
-
Headspace GC-FID/MS: This is the preferred technique. The product sample is heated in a sealed vial, allowing volatile and semi-volatile solvents like TPnB to partition into the gas phase (the "headspace"). A sample of this gas is then injected into the GC. This method avoids injecting the non-volatile product matrix, which could contaminate the instrument.
-
Direct Injection GC-FID/MS: If the product is soluble in a suitable low-boiling solvent and is thermally stable, direct injection can be used. However, this is less common for final product testing.
Validation of the analytical method is crucial and should conform to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and limit of detection.[7]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: High levels of residual TPnB are detected after standard vacuum oven drying.
Plausible Causes:
-
The drying temperature is too low to overcome the low vapor pressure of TPnB.
-
The vacuum level is insufficient to significantly lower the boiling point of TPnB.[9]
-
The product has collapsed into a non-porous or "filmy" state, trapping the solvent within the bulk material.
-
Drying time is too short.
Recommended Solutions:
Solution A: Optimized Vacuum Drying Protocol
The relationship between temperature and vacuum is critical. As you decrease the pressure (increase the vacuum), the boiling point of the solvent decreases, allowing for evaporation at a lower, less damaging temperature.[9][10]
Step-by-Step Protocol:
-
Material Spreading: Spread the product into a thin layer (e.g., <1 cm) on a tray to maximize the surface area exposed to the vacuum. This is a critical step to avoid solvent trapping.
-
Temperature Selection: Set the oven temperature as high as possible without causing thermal degradation to your product. Determine your product's thermal stability via Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
-
Vacuum Application: Gradually apply a deep vacuum (e.g., below 1 mbar). A gradual application helps prevent violent boiling or "bumping" of any co-solvents.[10]
-
Inert Gas Bleed (Optional but Recommended): Introduce a slow bleed of a dry, inert gas (like Nitrogen) into the oven. This technique, sometimes called vacuum-assisted vortex concentration, helps to disrupt the vapor-liquid equilibrium at the product's surface, actively carrying away solvent molecules and accelerating evaporation.[11][12]
-
Extended Drying Time: Due to its slow evaporation rate, TPnB requires significantly longer drying times than low-boiling solvents. Monitor the residual solvent level at set intervals (e.g., every 24 hours) until it plateaus at an acceptable level.
Solution B: Co-Solvent Enhanced Vacuum Drying
This technique involves adding a more volatile, low-boiling-point co-solvent to your product before drying. The low-boiling co-solvent helps to augment the mass transfer rate of the high-boiling TPnB.[13][14]
Step-by-Step Protocol:
-
Co-Solvent Selection: Choose a low-boiling solvent in which your product is sparingly soluble or insoluble, but TPnB is soluble (e.g., heptane, pentane, or diethyl ether, depending on product compatibility).
-
Slurry Formation: Add the co-solvent to your product to form a mobile slurry.
-
Vacuum Drying: Place the slurry under vacuum at a temperature above the freezing point but below the boiling point of the co-solvent mixture.[13] The rapid evaporation of the co-solvent creates a vapor stream that helps to "carry" the less volatile TPnB molecules away from the product.
-
Repeat if Necessary: This process may need to be repeated to achieve the desired low levels of residual TPnB.
Problem 2: My product is heat-sensitive and degrades during TPnB removal.
Plausible Causes:
-
The temperature required for effective vacuum drying of TPnB is above the degradation temperature of the active pharmaceutical ingredient (API) or biologic.
Recommended Solutions:
Solution A: Lyophilization (Freeze-Drying)
Lyophilization removes solvent via sublimation (solid to gas phase), which is ideal for heat-sensitive materials.[15][16] While TPnB has a very low melting point (-75°C), making traditional aqueous lyophilization difficult, a modified approach can be effective, especially if TPnB is present with other solvents like water or tert-butanol.[17]
Step-by-Step Protocol:
-
Formulation: If possible, dissolve the product in a lyophilization-friendly solvent system, such as a mixture of tert-butanol and water, which also contains the residual TPnB.[17][18] The goal is to create a frozen matrix that can sublime efficiently.
-
Freezing: Freeze the solution completely in the lyophilizer. The freezing temperature must be below the eutectic point of the entire solvent mixture.
-
Primary Drying (Sublimation): Apply a high vacuum (e.g., <200 mTorr). The shelf temperature can be gently raised to provide the energy for sublimation, but it must remain below the collapse temperature of the frozen cake.
-
Secondary Drying (Desorption): After all the primary solvent (ice) has sublimed, gradually increase the shelf temperature to remove the remaining bound TPnB molecules from the dried product.
Solution B: Solvent Exchange & Precipitation
This is a powerful, non-thermal method that relies on solubility differences.[19][20][21] The principle is to dissolve your product in a "good" solvent and then precipitate it by adding an "anti-solvent" that keeps the undesired TPnB in solution.
Step-by-Step Protocol:
-
Select a Solvent System:
-
Good Solvent: A volatile solvent that completely dissolves your product and TPnB (e.g., Dichloromethane (DCM), Acetone).
-
Anti-Solvent: A volatile solvent in which your product is insoluble, but TPnB is soluble (e.g., Heptane, Hexane).
-
-
Dissolution: Dissolve the product containing residual TPnB in the minimum amount of the "good solvent."
-
Precipitation: Slowly add the "anti-solvent" to the solution while stirring. Your product should precipitate out of the solution.
-
Isolation: Isolate your precipitated product by filtration.
-
Washing: Wash the isolated solid with fresh, cold anti-solvent to remove any remaining TPnB on the surface.
-
Drying: Dry the final product under a mild vacuum to remove the volatile good/anti-solvents.
Visualization of Methodologies
Decision Tree for TPnB Removal
This diagram helps in selecting the appropriate removal strategy based on your product's characteristics.
Caption: Decision tree for selecting a TPnB removal method.
Workflow for Solvent Exchange & Precipitation
This diagram illustrates the key steps in the solvent exchange protocol.
Caption: Workflow for the solvent exchange & precipitation method.
Data Summary
Table 1: Physical Properties of this compound (TPnB)
| Property | Value | Significance for Removal |
| Molecular Formula | C₁₃H₂₈O₄[22] | - |
| Molecular Weight | 248.36 g/mol [22] | Influences diffusion and evaporation rates. |
| Boiling Point | ~276 °C (at 760 mmHg)[1] | Extremely high; requires heat or deep vacuum for removal. |
| Melting Point | -75 °C | Very low; makes standard freeze-drying challenging. |
| Vapor Pressure | <0.01 mmHg at 20°C[1] | Extremely low evaporation rate at ambient temperatures. |
| Water Solubility | ~3% at 20°C[1] | Limited solubility makes aqueous washing ineffective. |
| Density | 0.932 g/mL at 25°C | - |
Table 2: Comparison of TPnB Removal Techniques
| Technique | Principle | Pros | Cons | Best For |
| Optimized Vacuum Drying | Evaporation under reduced pressure[23] | Simple, well-understood process. | Can require high temperatures; may be ineffective for entrapped solvent.[24] | Thermally stable, porous, solid products. |
| Co-Solvent Enhanced Drying | Augmenting mass transfer with a volatile solvent[13] | Increases removal efficiency at lower temperatures. | Introduces another solvent that must be removed. | Thermally stable products where standard drying is insufficient. |
| Lyophilization | Sublimation of frozen solvent[15] | Excellent for preserving heat-sensitive and delicate structures. | Complex process; TPnB's low melting point requires specialized protocols.[17][25] | Heat-sensitive biologics, APIs, and amorphous products. |
| Solvent Exchange & Precipitation | Differential Solubility[19] | Highly effective, non-thermal method.[20] | Requires product to be soluble; uses larger volumes of solvents. | Products (crystalline or amorphous) that are sensitive to heat. |
References
-
European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. Available from: [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available from: [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. Available from: [Link]
-
Foodcom S.A. This compound (TPnB) | Price | B2B Trade. Available from: [Link]
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R6). Available from: [Link]
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60196418, this compound. Available from: [Link]
-
Lab Manager. Concentration of Solutes: Options for the Removal of Solvents from Samples. (2012-11-08). Available from: [Link]
-
Ataman Kimya. This compound. Available from: [Link]
- Google Patents. US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying.
-
Quora. How do organic chemists remove solvents with high boiling points from solution?. (2017-06-22). Available from: [Link]
-
ResearchGate. How can I removed the solvent from my product?. (2020-06-16). Available from: [Link]
-
Quora. How do organic chemists remove solvents with high boiling points from solution?. Available from: [Link]
-
Lab Manager. Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011-06-13). Available from: [Link]
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
-
Emerald Cloud Lab. ExperimentLyophilize Documentation. (2025-09-05). Available from: [Link]
-
National Center for Biotechnology Information. A Versatile Method of Ambient-Temperature Solvent Removal. Available from: [Link]
-
Taylor & Francis eBooks. Practical Aspects of Freeze-Drying of Pharmaceutical and Biological Products Using Nonaqueous Cosolvent Systems. Available from: [Link]
-
PubMed. Practical aspects of lyophilization using non-aqueous co-solvent systems. Available from: [Link]
-
LinkedIn. What is the relationship between the vacuum level and the boiling point in a vacuum dryer?. (2025-11-20). Available from: [Link]
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Lab Manager. Rapid Concentration of High Boiling Point Solvents. Available from: [Link]
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The Lab Depot. Optimizing Solvent Evaporation Processes. Available from: [Link]
- Google Patents. CN104230678A - Method for producing dipropylene glycol butyl ether and tripropylene....
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SWORD. Enhanced Vacuum Drying Through Improved Solvent Recovery, Reduced Process Cycle Times and Prediction of Drying Duration. Available from: [Link]
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Taylor & Francis eBooks. Solvent Extraction, Solvent Precipitation, and Leaching. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available from: [Link]
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Environmental Protection Agency (EPA). Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation. (2019-08-15). Available from: [Link]
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Aakash Institute. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Available from: [Link]
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Science.gov. solvent exchange process: Topics. Available from: [Link]
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chemeurope.com. Azeotrope (data). Available from: [Link]
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Boxa Solvents. Tripropylene Glycol Butyl Ether With Competitive Price. Available from: [Link]
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National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples. Available from: [Link]
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Organomation. What is Solvent Removal?. Available from: [Link]
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MDPI. Treatment Trends and Combined Methods in Removing Pharmaceuticals and Personal Care Products from Wastewater—A Review. Available from: [Link]
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MDPI. Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. Available from: [Link]
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Technical Support Center: Optimizing Coating Drying Time with Tripropylene Glycol n-Butyl Ether (TPnB)
<
Document ID: TSC-TPNB-2026-01-08
Version: 1.0
Introduction
Welcome to the technical support center for Tripropylene Glycol n-Butyl Ether (TPnB). This guide is designed for researchers, scientists, and formulation chemists to provide in-depth, practical guidance on leveraging TPnB to optimize the drying characteristics and overall performance of coating formulations. As a slow-evaporating, low-odor, and highly efficient coalescing agent, TPnB offers significant advantages but requires careful formulation to achieve desired outcomes.[1][2][3] This document provides troubleshooting advice, frequently asked questions, and validated experimental protocols to support your development process.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TPnB in a coating formulation?
A1: TPnB, or this compound, primarily functions as a coalescing agent, particularly in water-based or latex coatings.[2][4][5][6] Its role is to temporarily lower the glass transition temperature (Tg) of the polymer binder particles. This softening of the particles allows them to fuse together, or "coalesce," as the water and other solvents evaporate, forming a continuous, uniform, and durable film.[4][7][8] Without an effective coalescent like TPnB, high-Tg polymers would fail to form a proper film at ambient temperatures, resulting in cracking or a powdery, incoherent surface.[4][9]
Q2: How does TPnB influence the drying time of a coating?
A2: TPnB is a very slow-evaporating solvent.[2][10] Its primary influence is on the "late-stage" drying or curing process. It ensures the film remains workable long enough for polymer particles to coalesce properly. While it extends the "wet edge" time, its slow evaporation rate means it remains in the film longer, which can prolong the time to achieve final hardness and block resistance.[1] The overall effect on touch-dry or hard-dry times depends on its concentration, the volatility of other solvents in the system, and environmental conditions like temperature and humidity.[11][12][13]
Q3: What are the typical dosage levels for TPnB?
A3: The optimal concentration of TPnB is highly dependent on the specific polymer binder system (its Tg and composition), the desired application properties, and the presence of other solvents. A typical starting point for a ladder study would be in the range of 3% to 10% by weight, based on the polymer solids. Hydrophobic coalescents like TPnB are generally more efficient and can be used at lower levels compared to more water-soluble options.[7] It is crucial to conduct a ladder study to determine the minimum effective concentration that provides good film formation without overly extending the drying time or causing film defects.
Q4: Besides drying time, what other coating properties does TPnB affect?
A4: As a highly effective coalescent and temporary plasticizer, TPnB significantly impacts several key properties:
-
Film Hardness Development: Because it evaporates slowly, excess TPnB can lead to slower hardness development.[1][8]
-
Gloss and Clarity: Proper coalescence facilitated by TPnB is essential for achieving high gloss and a clear, transparent film.
-
Flow and Leveling: By extending the open time of the coating, TPnB can improve flow and leveling, reducing brush or roller marks.[5]
-
Block Resistance: This is the resistance of a coated surface to sticking to another surface under pressure. Since TPnB is a slow solvent, high concentrations can temporarily reduce block resistance.[1]
-
Scrub and Water Resistance: A well-coalesced film, enabled by the correct amount of TPnB, will have superior mechanical properties, including better resistance to scrubbing and water ingress.[14]
Troubleshooting Guide
This section addresses common issues encountered when using TPnB. For each problem, potential causes are identified, and a systematic approach to investigation and resolution is provided.
Problem 1: Drying Time is Excessively Slow
| Potential Cause | Investigative Steps & Recommended Solutions |
| Excessive TPnB Concentration | The most common cause. TPnB acts as a plasticizer; too much will keep the film soft.[8] Solution: Perform a ladder study, systematically reducing the TPnB concentration in 1-2% increments (based on polymer solids). Evaluate the Minimum Film Formation Temperature (MFFT) at each step to ensure you do not go below the level required for proper coalescence.[4][9] |
| High Humidity / Low Temperature | Environmental conditions significantly impact solvent evaporation.[12][13][15] High humidity slows the evaporation of all components, especially water in latex paints. Low temperatures reduce the energy available for evaporation.[16] Solution: Conduct drying studies in a controlled environment (e.g., 20-25°C, 40-60% RH). If the issue persists only in uncontrolled environments, consider adding a small amount of a slightly faster co-solvent to aid water release, but be cautious of compromising film formation. |
| Thick Film Application | A thick coating layer traps solvents, preventing them from evaporating efficiently.[12][17] Solution: Apply the coating at the recommended wet film thickness (WFT) using a drawdown bar or applicator. Measure the dry film thickness (DFT) to ensure consistency. Applying multiple thin coats is often more effective than one thick coat.[12][13] |
Problem 2: Poor Film Formation (Cracking, Brittleness)
| Potential Cause | Investigative Steps & Recommended Solutions |
| Insufficient TPnB Concentration | The polymer Tg is not sufficiently lowered, preventing particles from fusing as the film dries. This is the "film-formation paradox".[14] Solution: Increase the TPnB concentration in 1-2% increments (based on polymer solids) until a continuous, crack-free film is achieved. Confirm the MFFT of the formulation is below the application temperature.[4] |
| Incompatibility with Binder | TPnB is hydrophobic and prefers to partition into the polymer phase, but extreme differences in polarity with the binder can lead to poor efficiency.[4][7] Solution: While TPnB is broadly compatible, review the binder's chemistry. Consider a blend of coalescents. For example, pairing TPnB with a slightly more hydrophilic co-solvent might improve partitioning and overall efficiency in certain systems. |
Problem 3: Surface Defects (Wrinkling, Pinholes)
| Potential Cause | Investigative Steps & Recommended Solutions |
| Surface Skinning (Wrinkling) | The surface of the paint film dries too quickly, forming a skin over a still-liquid underlayer. The slower-evaporating TPnB trapped underneath can cause the skin to swell and wrinkle.[17][18][19] This is common when a fast solvent is used alongside a very slow one like TPnB. Solution: Reformulate the solvent package to have a more balanced evaporation profile. Reduce or replace very fast-evaporating solvents. Ensure airflow during drying is gentle and not directed forcefully at the surface, which can accelerate surface skinning.[13][17] |
| Solvent Popping (Pinholes/Cratering) | Air or volatile components trapped under a prematurely skinned surface escape, creating small holes or craters.[16][19] Solution: This is also related to an imbalanced evaporation profile. Ensure the film is not heated too quickly after application. A more linear solvent evaporation curve is needed. Consider adding a small amount of a mid-range evaporating solvent to bridge the gap between water/fast solvents and TPnB. |
Troubleshooting Logic Flowchart
Caption: A flowchart for troubleshooting common coating issues related to TPnB.
Experimental Protocol: Optimizing TPnB Concentration via Ladder Study
This protocol describes a systematic method for determining the optimal concentration of TPnB to balance film formation and drying time.
Objective: To identify the minimum level of TPnB required to achieve proper film coalescence without negatively impacting drying characteristics.
Materials:
-
Base coating formulation (without TPnB)
-
This compound (TPnB)
-
Calibrated analytical balance
-
Overhead mixer or shaker
-
Drawdown bar (e.g., 3 mil / 76 µm WFT)
-
Test charts or panels (e.g., Leneta charts, glass panels)
-
Drying time recorder (optional, but recommended) or manual testing apparatus
-
Controlled environment chamber (20-25°C, 40-60% RH)
Methodology:
Step 1: Preparation of Formulations
-
Prepare a master batch of the base coating formulation.
-
Calculate the amount of TPnB needed for each formulation in the ladder study. A typical ladder might be 0%, 2%, 4%, 6%, 8%, and 10% TPnB by weight on latex solids.
-
For each formulation, weigh the required amount of base coating into a labeled container.
-
Slowly add the corresponding amount of TPnB while mixing at a low speed to ensure homogeneous incorporation without introducing excessive air.
-
Allow formulations to equilibrate for at least 2 hours before application.
Step 2: Film Application
-
Place a test chart or panel on a flat, level surface.
-
Apply each formulation using the drawdown bar to create a uniform wet film.
-
Immediately place the coated panels in the controlled environment chamber.
Step 3: Drying Time Evaluation (as per ASTM D1640) [20][21][22][23][24]
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The film is set-to-touch when no coating adheres to the finger.
-
Tack-Free Time: Place a small piece of cotton on the film and press lightly. Invert the panel. The film is tack-free if the cotton falls off.
-
Dry-Hard Time: Push firmly on the film with your thumb. The film is dry-hard if no mark or indentation is left.
-
Dry-Through Time (Thumb-Twist): Press your thumb firmly on the film and twist through a 90-degree angle. The film is dry-through if there is no loosening, wrinkling, or distortion of the film.
-
Record the time for each stage for all formulations.
Step 4: Film Quality Assessment
-
After 24-48 hours of drying, visually inspect each film for clarity, gloss, and any defects like cracking or wrinkling.
-
The optimal TPnB concentration is the lowest level that produces a defect-free film with the fastest acceptable dry-through time.
Experimental Workflow Diagram
Caption: Workflow for a ladder study to optimize TPnB concentration.
References
-
ASTM D1640 / D1640M, Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings. ASTM International. [Link]
-
DOWANOL™ TPnB Glycol Ether Technical Data Sheet. Dow Inc. [Link]
-
Film Coalescence and Coalescing Surfactants. Coatings World. [Link]
-
The Role of Glycol Ether in Paints & Coatings: Why It's Essential. Rock Chemicals, Inc. [Link]
-
Coating Failures and Defects Guide. Fitz-Coatings. [Link]
-
How to Fix Slow Dry Times When Using Coatings: Causes and Proven Solutions. INSECO. [Link]
-
A new coalescing agent for high performance waterborne paint. Chemicals Knowledge Hub. [Link]
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- 24. "ASTM D1640/D1640M 2014: Organic Coatings Drying Test Methods" [bsbedge.com]
Technical Support Center: Tripropylene Glycol n-Butyl Ether (TPnB) Interference in Analytical Measurements
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot analytical challenges related to Tripropylene Glycol n-Butyl Ether (TPnB). Here, we will delve into the common issues encountered during analytical measurements and provide expert guidance to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPnB) and where does it come from?
A1: this compound, or TPnB, is a high-boiling, colorless solvent with low viscosity and a mild odor. Its chemical formula is C13H28O4.[1][2] TPnB is part of the P-series of glycol ethers, which are produced from propylene oxide.[3] Due to its properties like high organic solubility and a high boiling point, it is widely used in various industrial and consumer products.[1]
Common applications of TPnB include:
-
Solvents and Coalescing Agents: Used in coatings, inks, and cleaning products.[4]
-
Household and Commercial Products: Found in air care products, polishes, waxes, and textile treatment products.[2]
-
Industrial Processes: Employed as a processing aid and in the manufacturing of chemicals.
Q2: Why is TPnB a concern in our laboratory's analytical measurements?
A2: TPnB can be an insidious contaminant in a laboratory setting. Its widespread use means it can be introduced into your analytical workflow from unexpected sources. Contamination can occur through various means such as airborne particles, contaminated equipment, or even from the researchers themselves.[5] A significant source of contamination can be the leaching of TPnB from plastic lab consumables, such as pipette tips, centrifuge tubes, and sample vials, especially when organic solvents are used.[6][7][8] This is a critical issue as many plastic products are known to leach chemicals that can interfere with sensitive in vitro assays.[6]
Q3: What are the typical signs of TPnB interference in our analytical data?
A3: The manifestation of TPnB interference depends on the analytical technique being used. Here are some common indicators:
-
Gas Chromatography (GC): You might observe unexpected, broad, or "ghost" peaks in your chromatograms, especially during blank runs or after analyzing a complex sample.[9] These peaks can co-elute with your analytes of interest, leading to inaccurate quantification.[10]
-
Mass Spectrometry (MS): In GC-MS analysis, you may see characteristic fragment ions of glycol ethers in your mass spectra, even when no such compounds are expected.[9][10] This can complicate spectral interpretation and lead to false positives. The presence of interfering substances can also suppress the ionization of your target analytes, resulting in lower than expected signal intensity.[11]
-
High-Performance Liquid Chromatography (HPLC): While less common than in GC, TPnB can appear as a contaminant in HPLC analyses, particularly if it has leached from plastic components in the solvent reservoirs or tubing. This can lead to baseline noise and spurious peaks.
Q4: Can TPnB interference be mistaken for other common laboratory contaminants?
A4: Yes, it is possible. The symptoms of TPnB interference, such as ghost peaks and baseline instability, can be similar to those caused by other common contaminants like phthalates, siloxanes from column bleed, or residues from cleaning solvents.[12] Therefore, a systematic troubleshooting approach is crucial to correctly identify the source of the interference.
Troubleshooting Guides
Guide 1: Identifying the Source of TPnB Contamination
A systematic approach is essential to pinpoint the origin of the interference. This workflow will guide you through the process of elimination.
Step 1: The Blank Run Analysis
The first step in troubleshooting is to determine when the contamination is being introduced.
-
Protocol:
-
Prepare a "system blank" by injecting the pure mobile phase or carrier gas directly into the instrument, bypassing any sample preparation steps.
-
Prepare a "method blank" by processing a clean, empty sample container through the entire analytical procedure, including all solvent additions and extraction steps.
-
Analyze both blanks using your standard analytical method.
-
-
Interpretation:
-
Contamination in the system blank: The source is likely within the analytical instrument itself (e.g., contaminated carrier gas, solvent lines, or injector).
-
Contamination in the method blank but not the system blank: The source is in your sample preparation workflow (e.g., contaminated solvents, glassware, or plastic consumables).
-
Step 2: Isolating the Contaminated Component
If the method blank is contaminated, you need to test each component of your workflow individually.
-
Protocol:
-
Solvents: Inject each solvent used in your sample preparation directly into the instrument.
-
Glassware: Rinse your standard laboratory glassware with a clean solvent and inject the rinse solution.
-
Plastic Consumables: This is a frequent culprit. Fill a representative plastic item (e.g., a centrifuge tube, pipette tip) with a clean solvent, let it sit for a period that mimics your experimental conditions, and then inject the solvent.
-
-
Interpretation: A positive result from any of these tests will identify the contaminated component.
Diagram: Troubleshooting Workflow for Contamination Source Identification
Caption: A logical workflow for identifying the source of TPnB contamination.
Guide 2: Mitigating TPnB Interference in Your Analysis
Once the source of TPnB has been identified, you can take steps to eliminate or reduce its impact on your analytical results.
Scenario 1: Contamination from Solvents
-
Solution:
-
Use High-Purity Solvents: Always use solvents of the highest available purity (e.g., HPLC grade, GC-MS grade).
-
Verify New Batches: Before using a new bottle of solvent for critical analyses, run a blank to ensure it is free from contaminants.
-
Proper Storage: Store solvents in appropriate containers (preferably glass) and keep them tightly sealed to prevent atmospheric contamination.[13]
-
Scenario 2: Contamination from Laboratory Consumables
-
Solution:
-
Switch to Glass: Whenever possible, replace plastic consumables with their glass counterparts, especially for sample storage and preparation.
-
Solvent Rinsing: If plasticware is unavoidable, pre-rinse it with a high-purity solvent that is compatible with your analysis but in which TPnB is soluble.
-
Leaching Studies: For critical applications, consider performing a simple leaching study by exposing the plasticware to your experimental solvents and conditions and analyzing the leachate for contaminants.
-
Scenario 3: Instrumental Contamination
-
Solution:
-
Injector Maintenance (GC): Regularly clean the GC injector port and replace the liner and septum.
-
Column Bake-out (GC): At the end of each analytical sequence, perform a column bake-out at a high temperature (within the column's limits) to remove any high-boiling contaminants.[9]
-
System Flush (HPLC): Routinely flush the HPLC system with a strong, appropriate solvent to remove any adsorbed contaminants from the tubing and detector flow cell.
-
Data Presentation: TPnB Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 55934-93-5 | [14] |
| Molecular Formula | C13H28O4 | [1][2] |
| Molecular Weight | 248.36 g/mol | [2] |
| Boiling Point | 276 °C | [15] |
| Melting Point | -75 °C | [1] |
| Vapor Pressure | 0.002 mmHg | [2] |
| Water Solubility | Low | [1] |
Experimental Protocols
Protocol 1: GC-MS Method for the Detection of TPnB
This protocol provides a general starting point for the analysis of TPnB and other glycol ethers. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often suitable for separating glycol ethers.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Injector: Splitless mode at 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Diagram: GC-MS Analytical Workflow
Caption: A typical workflow for the analysis of samples by GC-MS.
References
-
Cas No 55934-93-5 TPnB Tripropylene Glycol N - Butyl Ether Tripropylene Glycol Monobutyl Ether. Yida Chemical. Available from: [Link]
-
This compound | C13H28O4. PubChem. Available from: [Link]
-
This compound. Ataman Kimya. Available from: [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. Available from: [Link]
-
Tripropylene Glycol Butyl Ether With Competitive Price | cas no 112 34 5. Boxa Solvents. Available from: [Link]
-
Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Analytical Methods. Available from: [Link]
-
Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive and household cleaners, paints, paint strippers and solvents). Environment Canada. Available from: [Link]
-
Serum zinc concentrations: contamination from laboratory equipment. PubMed. Available from: [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek. Available from: [Link]
-
Tri(propylene glycol) propyl ether. NIST WebBook. Available from: [Link]
-
Direct extraction of penicillin G and derivatives from aqueous samples using a stoichiometrically imprinted polymer. PubMed. Available from: [Link]
-
Electromembrane extraction from aqueous samples containing polar organic solvents. PubMed. Available from: [Link]
-
Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound) Final Designation. EPA. Available from: [Link]
-
Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. PubMed. Available from: [Link]
-
Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology. Available from: [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. Environmental Pollution. Available from: [Link]
-
Analytical tools for monitoring glycol degradation. NTNU. Available from: [Link]
-
TPN contamination or nah?. Reddit. Available from: [Link]
-
Common lab contaminants responsible for spoilage in a pharmaceutical college laboratory. Journal of Advances in Microbiology Research. Available from: [Link]
-
Laboratory Contamination: Identifying and Mitigating Sources. Kewaunee. Available from: [Link]
-
Optimized procedures for analyzing primary alkylamines in wines by pentafluorobenzaldehyde derivatization and GC-MS. PubMed. Available from: [Link]
-
How to Avoid Contamination in Lab Samples. Aurora Biomed. Available from: [Link]
-
Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. ResearchGate. Available from: [Link]
-
Estrogenic chemicals often leach from BPA-free plastic products that are replacements for BPA-containing polycarbonate products. Environmental Health. Available from: [Link]
-
This compound. Haz-Map. Available from: [Link]
-
Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. MDPI. Available from: [Link]
-
Polymer Sorbent Materials For The Extraction Of Organic Compounds. -ORCA. Available from: [Link]
-
Field specific capture of Pb(II) in aqueous samples with three channels in-tip microextraction apparatus based on ion-imprinted polymer. PubMed. Available from: [Link]
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- 15. TRI(PROPYLENE GLYCOL) BUTYL ETHER | 55934-93-5 [chemicalbook.com]
Technical Support Center: Adjusting pH in Tripropylene Glycol n-Butyl Ether (TPnB) Based Formulations
Welcome to the technical support center for "Tripropylene glycol n-butyl ether" (TPnB) based formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for pH adjustment during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPnB) and why is it used in my formulation?
A1: this compound, or TPnB, is a high-boiling, colorless, and practically odorless solvent with low viscosity.[1] Its chemical structure, featuring both ether and alcohol functionalities, gives it unique properties.[1] It is hydrophobic with low water solubility but high solubility in organic solvents.[1] This dual nature makes it an excellent coupling agent in formulations that contain both water-based and oil-based components.[2]
TPnB is widely used in various applications, including:
-
Coatings and Inks: As a coalescing agent and solvent, it improves film formation, flow, and leveling.[1][3][4]
-
Cleaning Products: Its ability to dissolve oils and greases makes it effective in industrial and household cleaners.[1][5][6]
-
Pharmaceuticals and Agrochemicals: It serves as a solvent and carrier in topical preparations and pesticide formulations, enhancing the delivery and stability of active ingredients.[7]
Q2: Why is pH adjustment necessary in a TPnB-based formulation?
A2: The pH of your formulation can significantly impact its stability, efficacy, and appearance. For instance, in cleaning formulations, a specific pH range (e.g., 7.0 to 10) can be crucial for optimal performance and suds longevity.[8] In pharmaceutical preparations, the pH can affect the solubility and skin permeability of the active pharmaceutical ingredient (API). For agrochemical formulations, pH can influence the stability and effectiveness of the pesticide.[7]
Q3: What are the main challenges when measuring pH in formulations containing TPnB?
A3: Measuring pH in non-aqueous or partially aqueous systems, like those containing TPnB, presents several challenges compared to purely aqueous solutions.[9] The pH scale is traditionally defined for aqueous systems, and its direct application to non-aqueous media is not straightforward.[10]
Key challenges include:
-
Electrode Performance: The glass membrane of a standard pH electrode can become dehydrated when immersed in a non-aqueous solvent, leading to a loss of responsiveness to hydrogen ions.[10]
-
Junction Potential: Unstable liquid junction potentials can arise when the non-aqueous solvent interacts with the salt bridge of a conventional electrode, causing electrode drift and slow response times.[9]
-
Low Conductivity: The low ionic strength and conductivity of some non-aqueous solvents can result in noisy or drifting signals.[10]
Q4: What type of pH electrode should I use for my TPnB formulation?
A4: For accurate measurements in non-aqueous or mixed-solvent systems, it is recommended to use a specialized pH electrode. Look for electrodes with the following features:
-
A sleeve or free-flowing diaphragm to ensure a steady outflow of electrolyte.
-
A non-aqueous filling solution, such as lithium chloride in ethanol or glacial acetic acid, depending on the polarity of your solvent system.[10]
-
A low-resistance membrane.[10]
Some manufacturers offer electrodes specifically designed for non-aqueous titrations and measurements.
Q5: How do I calibrate my pH meter for a TPnB-based formulation?
A5: Proper calibration is critical for obtaining reliable pH readings. Standard aqueous buffers may not be suitable. It is best to use calibration solutions specific to the solvent system you are working with.[9] If your formulation contains a significant amount of water, you might be able to use standard aqueous buffers, but it's essential to be aware of the potential for error. For highly non-aqueous systems, you may need to establish an operational acidity scale specific to your solvent medium.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unstable or Drifting pH Readings
Symptoms: The pH reading on your meter does not stabilize and continuously drifts up or down.
Causality:
-
Electrode Dehydration: The glass bulb of the pH electrode is losing hydration in the low-water environment of the TPnB formulation.[10]
-
Unstable Liquid Junction Potential: The interface between the electrode's internal filling solution and your sample is not stable.[9]
-
Low Sample Conductivity: The formulation has very low ionic strength, making it difficult for the electrode to get a stable reading.[10]
Troubleshooting Workflow:
Caption: Troubleshooting unstable pH readings.
Detailed Steps:
-
Select the Right Electrode: Ensure you are using a pH electrode suitable for non-aqueous or mixed-solvent systems.[10]
-
Proper Electrode Conditioning: Before measurement, soak the electrode in the pure TPnB solvent for about 10 minutes.[10] This helps to equilibrate the electrode to the new solvent environment.
-
Rinsing Between Measurements: When measuring multiple samples, rinse the electrode with the TPnB solvent between each measurement.[10]
-
Rehydration: If the electrode has been in a non-aqueous solvent for an extended period and the readings start to drift, rehydrate the glass bulb by immersing it in an aqueous buffer solution.[10]
Issue 2: Formulation Instability After pH Adjustment
Symptoms: Your formulation shows signs of instability, such as phase separation, precipitation, or changes in viscosity after adding an acid or base.
Causality:
-
Incompatible Acid/Base: The chosen acid or base may not be soluble in the TPnB-based formulation, leading to phase separation.
-
Reaction with Formulation Components: The acid or base could be reacting with other components in your formulation, causing degradation or precipitation. Glycol ethers can react with strong acids.[12][13]
-
"Salting Out" Effect: The addition of an ionic species (the salt of the acid or base) can reduce the solubility of other components in the formulation.
Troubleshooting Workflow:
Caption: Troubleshooting formulation instability.
Detailed Steps:
-
Select a Compatible pH Adjuster:
-
For lowering pH (acidification): Consider using organic acids that are soluble in your formulation, such as acetic acid or citric acid.[14] You may need to prepare a concentrated solution of the acid in TPnB or a co-solvent.
-
For raising pH (basification): Organic bases like triethanolamine (TEA) or diisopropanolamine (DIPA) are often used in glycol ether formulations.[15] Strong inorganic bases like sodium hydroxide should be used with caution and may need to be prepared as a solution in a suitable co-solvent.
-
-
Incremental Addition and Mixing: Add the pH adjuster slowly and with continuous, thorough mixing. This helps to avoid localized high concentrations that could trigger instability.
-
Buffering Systems: For long-term pH stability, consider incorporating a buffering system. A buffer consists of a weak acid and its conjugate base, or a weak base and its conjugate acid.[16] The choice of buffer will depend on the target pH and the chemistry of your formulation.
Table 1: Common pH Adjusters for Glycol Ether Formulations
| pH Adjustment | Adjuster | Considerations |
| Lowering pH | Acetic Acid | Good solubility in many organic solvents. |
| Citric Acid | Can be used as a solution; also acts as a chelating agent.[15] | |
| Raising pH | Triethanolamine (TEA) | Commonly used in cosmetic and cleaning formulations.[15] |
| Diisopropanolamine (DIPA) | Another common organic amine for pH adjustment.[15] | |
| Sodium Hydroxide | Use with caution due to potential for strong reactions and insolubility.[12][14] |
Experimental Protocols
Protocol 1: Preparing a pH Adjuster Solution in a TPnB Co-solvent
This protocol describes the preparation of a 10% (w/w) citric acid solution in a 50:50 mixture of TPnB and water.
Materials:
-
Citric acid (anhydrous)
-
This compound (TPnB)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Analytical balance
Procedure:
-
Weigh 45 g of TPnB into a clean, dry beaker.
-
Add 45 g of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer and stir until a homogeneous solution is formed.
-
Slowly add 10 g of citric acid to the stirring solution.
-
Continue stirring until the citric acid is completely dissolved.
-
Store the solution in a tightly sealed container.
Protocol 2: Step-by-Step pH Measurement in a TPnB-Based Formulation
Materials:
-
pH meter with a specialized non-aqueous electrode
-
TPnB-based formulation
-
TPnB (for rinsing)
-
Aqueous buffer for rehydration (e.g., pH 7.00)
-
Beakers
Procedure:
-
Electrode Conditioning: If the electrode is new or has been stored dry, follow the manufacturer's instructions for initial conditioning. If it has been in storage, soak the electrode in the TPnB solvent for at least 10 minutes.[10]
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions, using appropriate calibration standards for your solvent system if available.[9]
-
Sample Preparation: Place a sufficient amount of your TPnB formulation into a clean beaker to ensure the pH electrode's sensing bulb and junction are fully immersed.
-
Measurement:
-
Rinse the electrode with TPnB and gently blot it dry with a lint-free tissue.
-
Immerse the electrode in the sample and start the measurement.
-
Allow the reading to stabilize. This may take longer than in aqueous solutions.
-
-
Post-Measurement Care:
-
Rinse the electrode thoroughly with TPnB and then with deionized water.
-
If you notice increased drift or slow response time over several measurements, rehydrate the electrode by immersing it in an aqueous buffer for 10-15 minutes.[10]
-
Store the electrode according to the manufacturer's recommendations, which is typically in a storage solution.
-
References
- Ataman Kimya. This compound.
- Foodcom S.A. This compound (TPnB) | Price | B2B Trade.
- Mettler Toledo. pH Measurement in Non-aqueous Samples.
- IUPAC. Practical measurement of pH in nonaqueous and mixed solvents.
- Reagecon. How can the pH of a non-aqueous liquid be measured.
- PubMed. pH measurements in non-aqueous and aqueous-organic solvents - definition of standard procedures.
- HORIBA.
- LookChem. Pharmaceutical and Agrochemical Applications of this compound.
- PubChem. This compound.
- China Jiangsu Yida Chemical Co., Ltd.
- ChemicalBook. TRI(PROPYLENE GLYCOL) BUTYL ETHER.
- Sigma-Aldrich. Tri(propylene glycol) butyl ether, mixture of isomers.
- LookPolymers. LyondellBasell TPNB Tripropylene glycol normal butyl ether.
- Carl ROTH. Tri(propylene glycol) monobutyl ether.
- Unknown Source.
- EWG. TRIPROPYLENE GLYCOL BUTYL ETHER.
- Boxa Solvents. Tripropylene Glycol Butyl Ether With Competitive Price.
- Highly Chemical New Materical Co, Ltd. Tripropylene glycol butyl ether (TPNB).
- Scribd.
- LookChem. Optimizing Coatings with this compound: A Manufacturer's Insight.
- Univar Solutions.
- Google Patents. ES2704082T3 - Use of glycol ether solvents in liquid cleaning compositions.
- Jiangsu Yida Chemical Co., Ltd.
- Dow. Glycol Ethers Properties & Examples, Organic Solvents.
- EPA. Supporting Information for Low-Priority Substance Propanol, [2-(2-Butoxymethylethoxy)Methylethoxy]- (CASRN 55934-93-5) (this compound)
- ThermoWorks. Glycol Thermal Buffer Bottles.
- Unknown Source.
- Jiangsu Yida Chemical Co., Ltd.
- Monnit Corporation.
- Coris Monitoring.
- YouTube. DIFFERENT CONCENTRATIONS OF PH ADJUSTERS & HOW THEY ARE USED TO ADJUST PH.
- Unknown Source.
- ResearchGate.
- Medium. The introduce of Tri(Propylene Glycol) Butyl Ether cas 55934-93-5.
- WMProcess. Buffer Prep Solutions.
- Univar Solutions. Glycol Ether DH, Technical Grade, Liquid, 428 lb Drum.
- yidacheng.
Sources
- 1. This compound (TPnB) | Price | B2B Trade - Foodcom S.A. [foodcom.pl]
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- 3. nbinno.com [nbinno.com]
- 4. How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints? [ethersolvent.com]
- 5. Low Toxicity this compound For Cleaning Formulations [ethersolvent.com]
- 6. Tri(Propylene Glycol) Butyl Ether cas 55934-93-5 [minglangchem.com]
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- 15. scribd.com [scribd.com]
- 16. Buffer Prep Solutions - WMProcess [wmprocess.com]
Technical Support Center: Improving Solid Dispersion in Tripropylene Glycol n-Butyl Ether (TPnB)
Introduction: Tripropylene glycol n-butyl ether (TPnB) is a high-performance, slow-evaporating glycol ether solvent valued for its use in coatings, printing inks, and cleaning formulations. Its unique combination of low viscosity, low odor, and high boiling point makes it an excellent choice for systems requiring superior film formation and extended workability.[1] However, achieving a stable and uniform dispersion of solid particles (pigments, APIs, fillers) in TPnB can present significant challenges to the formulation scientist.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing solid dispersions in TPnB. It is designed for researchers, scientists, and drug development professionals to navigate common issues and implement robust, scientifically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (TPnB) and what are its key physical properties?
TPnB is a colorless, high-boiling, hydrophobic solvent with excellent solubility for organic compounds.[1] Its structure, featuring a butyl group and a propylene glycol chain, gives it a unique balance of properties critical for formulation science.
Table 1: Key Physicochemical Properties of TPnB
| Property | Typical Value | Significance in Dispersion |
| Molecular Weight | 248.36 g/mol [2] | Influences solvency and compatibility with polymers. |
| Boiling Point | ~275 °C (527 °F)[1][3][4] | Allows for high-temperature processing without significant solvent loss. |
| Viscosity @ 25°C | 8.0 - 8.79 cP[4][5] | Higher viscosity can hinder initial particle wetting and requires higher energy input for deagglomeration. |
| Surface Tension @ 25°C | 29.7 dynes/cm[6] | A moderate surface tension that may require wetting agents for low-energy solid surfaces. |
| Solubility in Water @ 20°C | 3 - 4%[5][6] | Its hydrophobic nature dictates the need for non-aqueous compatible dispersants. |
| Density @ 25°C | ~0.932 g/mL[3][4] | Important for calculating solids loading and predicting sedimentation/creaming. |
| Flash Point | >124 °C (>255 °F)[3][5] | High flash point contributes to safer handling and manufacturing processes. |
Q2: Why is achieving a stable dispersion in TPnB often challenging?
The primary challenges stem from a combination of solvent properties and inter-particle forces:
-
Viscosity: While classified as low viscosity, TPnB is more viscous than solvents like water or acetone. This viscosity can impede the displacement of air from the surface of solid particles (wetting) and dampen the effectiveness of low-energy mixing.[7][8]
-
Particle Agglomeration: Solid particles, especially fine powders and nanoparticles, are often supplied as agglomerates held together by van der Waals forces. Overcoming these forces requires sufficient mechanical energy.[9]
-
Re-agglomeration/Flocculation: Once broken down, particles have a natural tendency to re-associate to minimize their surface energy within the solvent. Without a proper stabilization mechanism, they will quickly flocculate and settle.[9]
-
Surface Chemistry Mismatch: If the surface energy of the solid particle is significantly different from the surface tension of TPnB, poor wetting will occur. The liquid will not spontaneously spread across the particle surface, leading to clumps and floating powders.[9]
Q3: What is the difference between Wetting, Deagglomeration, and Stabilization in the context of dispersion?
These are the three critical, sequential stages of creating a successful dispersion.[10]
-
Wetting: This is the initial step where the liquid solvent (TPnB) displaces air from the surface of the solid particles.[9] Effective wetting depends on the relationship between the solvent's surface tension and the solid's surface energy. Poor wetting is a common first hurdle.[9]
-
Deagglomeration (Dispersion): This is the mechanical process of breaking down clusters of particles (agglomerates) into smaller, primary particles.[8] This step requires energy input from equipment like high-shear mixers or sonicators.[11]
-
Stabilization: This is the final and most crucial step to prevent the separated particles from clumping back together (flocculation or re-agglomeration).[12] Stabilization is achieved by introducing repulsive forces between particles, typically through the use of dispersing agents that provide either electrostatic or steric hindrance.[9]
Section 2: Troubleshooting Common Dispersion Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem: My solid material won't "wet out" and just floats on the surface of the TPnB. What's happening?
Cause: This is a classic sign of poor wetting. The surface energy of your solid particles is likely much lower than the surface tension of TPnB, making it energetically unfavorable for the solvent to spread across the particles.[9] Lightweight or hydrophobic powders are particularly prone to "rafting" on the surface.[11]
Solutions:
-
Introduce a Wetting Agent: A wetting agent is a type of surfactant that lowers the surface tension of the liquid.[13] When added to TPnB, it reduces the energy barrier, allowing the solvent to more easily penetrate the voids in the powder and displace trapped air.[10][14]
-
Increase Initial Shear: While mixing, ensure the powder is pulled into a vortex. This mechanical force can help overcome initial wetting barriers. For very high viscosity mixes, a high-speed disperser with a saw-tooth blade is effective.[8]
-
Pre-treat the Solid: In some cases, the surface of the solid can be modified to be more compatible with the solvent system, though this is a more advanced and material-specific approach.
Problem: After mixing, the particles settle out quickly, forming a hard cake at the bottom. How can I improve stability?
Cause: This indicates a failure in the stabilization stage. While you may have successfully deagglomerated the particles, there is no mechanism to prevent them from re-agglomerating due to attractive forces.[15] This leads to rapid sedimentation.
Solutions:
-
Add a Dispersing Agent (Dispersant): This is the most critical solution. A dispersing agent adsorbs onto the surface of the solid particles and creates a repulsive barrier.[12][13] In a non-aqueous, hydrophobic solvent like TPnB, the most effective mechanism is steric stabilization .[13] The dispersant molecules have a polymeric chain that extends into the TPnB, creating a physical barrier that prevents particles from getting close enough to attract one another.
-
Optimize Dispersant Concentration: Too little dispersant will provide incomplete coverage, while too much can cause depletion flocculation. A concentration ladder study is recommended to find the optimal level.
-
Ensure Sufficient Mixing Energy: If the particles were never fully deagglomerated in the first place, they will settle as if they were much larger particles. Confirm that your mixing process is adequate before focusing solely on stabilization chemistry.
Problem: I see clumps in my mixture, even after prolonged mixing. How do I break them down?
Cause: The mechanical energy you are applying is insufficient to overcome the interparticle forces holding the agglomerates together.[11] This is a common issue when using low-shear mixers (e.g., magnetic stirrers, overhead propellers) for fine powders or nanoparticles.[11]
Solutions:
-
Increase Shear Energy:
-
High-Speed Disperser (HSD): An HSD with a Cowles-type blade is excellent for micron-sized particles. It creates high shear forces that effectively tear agglomerates apart.[8]
-
Ultrasonication (Sonication): For nanoparticles or very stubborn agglomerates, a high-intensity ultrasonic probe is extremely effective. The acoustic cavitation creates powerful micro-jets that break down particle clusters.[16]
-
Milling/Grinding: For the most challenging materials, media milling (e.g., a ball mill) can be used to reduce particle size and break agglomerates simultaneously.[17]
-
-
Solvent-Assisted Methods: In some pharmaceutical applications, a "solvent evaporation" or "co-precipitation" method can be used.[16][18][19] The solid is first dissolved in a volatile co-solvent along with a carrier polymer. This solution is then introduced to the TPnB, and the volatile solvent is removed, leaving a fine dispersion.[19]
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Protocol for High-Shear Mixing of Micron-Sized Particles
This protocol is suitable for dispersing pigments, fillers, or micronized APIs into TPnB.
Materials:
-
This compound (TPnB)
-
Solid powder to be dispersed
-
Selected wetting agent and/or dispersing agent
-
High-speed disperser with a Cowles blade
-
Appropriately sized mixing vessel (vessel diameter should be ~3x the blade diameter)
Methodology:
-
Preparation: Charge the mixing vessel with the full amount of TPnB and any liquid additives (wetting/dispersing agents).
-
Initial Mix: Position the disperser blade off-center and halfway between the liquid surface and the vessel bottom. Start mixing at a low speed to create a smooth flow.
-
Powder Addition: Gradually add the solid powder into the side of the vortex, not directly into the center. Increase the mixer speed as the viscosity of the batch increases, maintaining a good vortex. The ideal vortex should be about two-thirds of the way down to the blade.
-
Dispersion Phase: Once all powder is added, increase the speed until the vortex closes and the liquid surface becomes turbulent (a "doughnut" flow pattern). The blade tip speed should typically be in the range of 18-25 m/s.
-
Hold & Cool: Continue high-shear mixing for 15-30 minutes. Monitor the temperature, as this process generates heat.[20] Use a jacketed vessel for cooling if necessary.[20]
-
Quality Control: Stop mixing and take a sample. Use a Hegman gauge or microscope to check for the presence of agglomerates. If agglomerates are present, continue mixing in 10-minute increments until the desired level of dispersion is achieved.
SOP 2: Protocol for Ultrasonic Deagglomeration of Nanoparticles
This protocol is designed for achieving a high degree of dispersion for nanoparticles or difficult-to-disperse fine materials.
Materials:
-
Pre-mix of solid in TPnB (prepared with low-shear mixing)
-
High-intensity ultrasonic probe (sonicator)
-
Cooling bath (e.g., ice-water bath)
-
Beaker or jacketed vessel
Methodology:
-
Pre-Mix Preparation: In a separate vessel, gently stir the nanoparticles into the TPnB containing the required dispersant. Do not use high shear at this stage, as it can be inefficient. The goal is simply to wet the powder.
-
Setup: Place the vessel containing the pre-mix into a cooling bath. This is critical as ultrasonication generates significant localized heat which can affect stability.
-
Sonication: Insert the ultrasonic probe into the pre-mix, ensuring the tip is submerged approximately halfway into the liquid but not touching the vessel walls or bottom.
-
Energy Input: Turn on the sonicator to 50-70% of its maximum amplitude. Process the batch in pulsed mode (e.g., 30 seconds on, 15 seconds off) to allow for heat dissipation.
-
Processing Time: The required time depends on the material, concentration, and sonicator power. Typical lab-scale batches may require 5-20 minutes of total "on" time.
-
Quality Control: After processing, analyze the particle size distribution using a technique like Dynamic Light Scattering (DLS). A narrow, monomodal distribution indicates a successful deagglomeration. If a bimodal distribution with a large-particle peak is present, further sonication is required.
References
-
This compound (TPnB) | Price | B2B Trade - Foodcom S.A. , Foodcom S.A., [Link]
-
This compound | C13H28O4 | CID 60196418 - PubChem , National Institutes of Health, [Link]
-
Asian Journal of Pharmaceutical Research and Development Solubility Enhancement by Solid Dispersion Method: An Overview , AJPRD, [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science , Journal of Applied Pharmaceutical Science, [Link]
-
This compound - Ataman Kimya , Ataman Kimya, [Link]
-
The importance of wetting and dispersant surfactants in the dispersion process - Indovinya , Indovinya, [Link]
-
Wetting vs Dispersing Agents – Key Differences Explained - Vinati Organics , Vinati Organics, [Link]
-
Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability - International Journal of Pharmacy and Biological Sciences , IJPBS, [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library , Scholars Research Library, [Link]
-
SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences , WJPLS, [Link]
-
The Differences between Wetting Agents and Dispersants - UL Prospector , UL Prospector, [Link]
-
Difference between Wetting Agent and Dispersing Agent , Difference.wiki, [Link]
-
LyondellBasell TPNB Tripropylene glycol normal butyl ether - Look Polymers , LookPolymers, [Link]
-
Tri(propylene glycol) monobutyl ether, 1 l, CAS No. 55934-93-5 | A to Z | Chemicals , Carl ROTH, [Link]
-
Wetting Agents Explained: Types, Uses and How They Work - Fineotex , Fineotex, [Link]
-
Recent advances in mixing technology offer increased efficiency in dispersing powdered additives into liquids for both low- and high-viscosity applications - ROSS Mixers , ROSS Mixers, [Link]
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News - What are common challenges with using dispersing agents in formulations? , CD Bioparticles, [Link]
-
How to Meet the Challenges of High-Viscosity Mixing - Lee Industries , Lee Industries, [Link]
-
The factors affecting high & low viscosity fluids with high speed disperser - Franli Machine , Franli Machine, [Link]
-
Key Points to Know When Mixing and Dispersing High- and Low-Viscosity Fluids | Blog , Hockmeyer, [Link]
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Technical Support Center: A Troubleshooting Guide for Using TPnB in Coating Formulations
Welcome to the technical support center for troubleshooting coating formulations incorporating Tripropylene Glycol n-Butyl Ether (TPnB). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental use of TPnB as a coalescent. Here, we move beyond simple procedural steps to explain the causality behind formulation choices, ensuring a deeper understanding and more effective problem-solving.
The Role of TPnB in Film Formation
Before delving into troubleshooting, it's crucial to understand the function of TPnB. In waterborne coatings, the polymer binder exists as discrete particles dispersed in water. For these particles to form a continuous, durable film upon drying, they must soften and fuse—a process known as coalescence. TPnB, a slow-evaporating solvent, temporarily plasticizes these polymer particles, reducing the minimum film formation temperature (MFFT) and allowing for proper film integration under a variety of environmental conditions.[1][2]
The following diagram illustrates the critical role of a coalescent like TPnB in the film formation process.
Caption: The process of latex film formation and the critical role of TPnB.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Film Formation and Drying Defects
Q1: My coating is exhibiting cracking or "mud-cracking" upon drying. Is TPnB the culprit?
A1: Cracking is a classic sign of poor coalescence, which can be directly related to the function of TPnB.[1]
-
Causality: This defect occurs when the coating is applied at a temperature below its Minimum Film Formation Temperature (MFFT). The polymer particles do not soften sufficiently to fuse into a continuous film, leading to fractures as the coating shrinks during drying.
-
Troubleshooting Steps:
-
Verify TPnB Concentration: The level of TPnB may be too low for your specific polymer system and the ambient drying conditions. A typical starting point for TPnB is 4-10% based on polymer solids.
-
Assess Environmental Conditions: Low temperatures and low humidity can accelerate water evaporation, not leaving enough time for the TPnB to act. Consider conducting your drying studies in a controlled environment.
-
Experimental Protocol: Perform an MFFT test on your formulation to determine the lowest temperature at which a continuous film can form. If the MFFT is higher than your application temperature, you will need to increase the TPnB concentration.
-
Q2: The drying time of my coating is significantly longer than expected after adding TPnB. How can I address this?
A2: TPnB is a slow-evaporating solvent, so an extended drying time is expected to some extent.[3] However, an excessively long "tack-free" time can be problematic.
-
Causality: The evaporation rate of TPnB is much slower than that of water.[2] If the concentration of TPnB is too high, it will remain in the film for an extended period, leading to a soft, tacky surface.
-
Troubleshooting Steps:
-
Optimize TPnB Level: You may be using an excess of TPnB. Create a ladder study with decreasing concentrations of TPnB to find the optimal level that ensures good film formation without overly extending the drying time.
-
Consider a Co-solvent: In some cases, a faster-evaporating co-solvent can be used in conjunction with TPnB to balance the drying profile.
-
Environmental Factors: High humidity and low airflow will slow the evaporation of both water and TPnB. Ensure adequate air circulation during the drying process.[4][5]
-
| Parameter | Potential Cause | Recommended Action |
| Drying Time | Excessively long | Reduce TPnB concentration; improve air circulation. |
| Drying Time | Too fast, leading to defects | Increase TPnB concentration; control for low humidity. |
Appearance and Performance Issues
Q3: I'm observing a lower than expected gloss in my final coating. How does TPnB influence this?
A3: Gloss is highly dependent on the smoothness of the coating's surface.[6][7][8] TPnB plays a significant role in achieving a uniform surface.
-
Causality: Poor coalescence can result in a microscopically rough surface that scatters light, leading to lower gloss.[8] Insufficient TPnB can cause this. Conversely, an excess of TPnB can sometimes lead to compatibility issues with other components, which can also affect gloss.
-
Troubleshooting Steps:
-
Re-evaluate TPnB Concentration: As with cracking, ensure you are using enough TPnB to achieve proper film formation.
-
Check for Compatibility: At high concentrations, TPnB may not be fully compatible with all resins or additives. This can lead to phase separation at the microscopic level, causing a hazy, low-gloss appearance. Visually inspect the wet and dry film for any signs of incompatibility.
-
Assess Pigment Dispersion: If your formulation contains pigments, ensure they are well-dispersed. Poor dispersion can lead to a rough surface and lower gloss.[7]
-
Q4: My coating shows poor water resistance and abrasion resistance. Can the coalescent be the cause?
A4: Yes, the choice and concentration of coalescent can significantly impact the final film's durability.
-
Causality: If the polymer particles have not fully coalesced, the resulting film will be porous, allowing for easier water penetration and having weaker mechanical properties.[9] An insufficient amount of TPnB is a primary cause. However, if a very high level of a low-volatility coalescent like TPnB is used, it can remain in the film and act as a plasticizer, potentially reducing hardness and abrasion resistance.[10]
-
Troubleshooting Steps:
-
Confirm Complete Coalescence: Ensure you are using enough TPnB for your MFFT.
-
Optimize the Concentration: Avoid using a significant excess of TPnB. The goal is to use the minimum amount required for good film formation under your application conditions.
-
Allow for Full Curing: Ensure the coating has had adequate time to dry and cure completely, allowing the majority of the TPnB to evaporate from the film.
-
Experimental Protocol: Conduct standardized tests for water resistance and abrasion resistance (e.g., ASTM D4060 for abrasion resistance) on films prepared with varying levels of TPnB to determine the optimal concentration for your desired performance.[11][12][13][14][15]
-
The following diagram illustrates the logical flow for troubleshooting common issues related to TPnB.
Caption: A logical workflow for troubleshooting TPnB-related coating defects.
Experimental Protocols
To ensure the trustworthiness of your findings, it is essential to use standardized testing methods.
Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)
-
Objective: To determine the lowest temperature at which a latex formulation will form a continuous film.
-
Apparatus: MFFT Bar (a temperature-gradient plate).
-
Procedure:
-
Prepare a series of formulations with varying levels of TPnB (e.g., 2%, 4%, 6%, 8% on polymer solids).
-
Calibrate the MFFT bar to the desired temperature range (e.g., 0°C to 18°C).
-
Apply a uniform wet film of each formulation across the temperature gradient bar.
-
Allow the film to dry under a gentle stream of dry, clean air.
-
Once dry, observe the film. The point at which the film transitions from a clear, continuous film to a white, cracked, or powdery film is the MFFT.[2]
-
-
Interpretation: This will directly tell you if your TPnB concentration is sufficient for your intended application temperature.
Protocol 2: Determination of Volatile Content (Adapted from ASTM D2369)
-
Objective: To determine the weight percent of volatile content in the coating, which can help in understanding the amount of TPnB and other volatiles present.
-
Apparatus: Forced draft oven, aluminum foil dish, analytical balance.
-
Procedure:
-
Weigh an aluminum foil dish (W1).
-
Add a known amount of the liquid coating to the dish and weigh again (W2).
-
Place the dish in a forced draft oven at 110 ± 5°C for 60 minutes.[16][17][18]
-
After 60 minutes, remove the dish, place it in a desiccator to cool to room temperature, and then reweigh (W3).
-
Calculate the percent volatile matter (V) as follows: V = [1 - (W3 - W1) / (W2 - W1)] * 100
-
-
Interpretation: This method helps in quality control and ensures that the amount of volatile material, including TPnB, is consistent across batches.
References
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Technical Support Center: Enhancing Film-Forming Properties of TPnB in Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Tripropylene Glycol n-Butyl Ether (TPnB). This document is designed to provide researchers and drug development professionals with in-depth, field-proven insights into leveraging and enhancing the film-forming properties of TPnB. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your formulations.
Section 1: Understanding the Core Function of TPnB in Film Formation
This section addresses the fundamental principles governing TPnB's role as a premier coalescing agent. Understanding these mechanisms is the first step toward troubleshooting and enhancement.
FAQ 1: What is TPnB and what is its primary mechanism of action in film formation?
This compound (TPnB) is a high-boiling point, slow-evaporating hydrophobic glycol ether.[1][2] Its primary role in a formulation, particularly in water-borne systems like polymer latex dispersions, is to act as a coalescing agent or film-forming aid .[3][4][5]
Mechanism of Action: In a latex or polymer dispersion, the primary polymer exists as discrete, solid particles suspended in a liquid phase (e.g., water). For a continuous, functional film to form, these particles must fuse together in a process called coalescence .[6] This process involves three key stages:
-
Evaporation: As the solvent (water) evaporates, the polymer particles are forced into close contact.[6][7]
-
Deformation: Capillary forces overcome the particles' resistance to deformation, packing them into a honeycomb-like structure.[6]
-
Interdiffusion (Coalescence): The polymer chains from adjacent particles must intermingle to erase the boundaries between them, forming a homogenous film.[6]
This final, critical stage can only occur if the polymer chains are mobile enough to diffuse. This mobility is governed by the polymer's Glass Transition Temperature (Tg). If the ambient temperature is below the polymer's Tg, the particles are too rigid to fuse, resulting in a cracked, useless film.[8]
TPnB's function is to temporarily lower the effective Tg of the polymer.[8] As a slow-evaporating solvent with high polymer solvency, TPnB partitions into the polymer particles, softening them and acting as a temporary plasticizer.[9][10] This allows the polymer chains to become mobile and interdiffuse at a temperature below the polymer's intrinsic Tg, a value known as the Minimum Film Forming Temperature (MFFT).[11] Once the film is formed, the slow-evaporating TPnB gradually diffuses out, leaving a hard, continuous film.[2][11]
FAQ 2: How does TPnB's low water solubility and slow evaporation rate enhance film properties?
These two properties are central to TPnB's effectiveness and represent a significant advantage over more water-soluble or faster-evaporating coalescents.
-
Low Water Solubility (Hydrophobicity): Coalescing agents with lower water solubilities have a greater affinity for the organic polymer phase.[8] This means TPnB preferentially partitions into the polymer particles rather than remaining in the water phase, making it a highly efficient coalescent even at low concentrations.[11] This property also contributes to better early water resistance in the newly formed film.[11]
-
Slow Evaporation Rate: A slow evaporation rate extends the "open time" of the formulation.[10][12] This is the window during which the film can level itself out, reducing surface defects like brush marks or orange peel. More importantly, it ensures the TPnB remains in the film long enough for the polymer chains to fully interdiffuse, which is critical for developing optimal mechanical strength, block resistance, and scrub resistance.[11]
| Property | Value | Significance in Film Formation |
| Boiling Point | ~276 °C[11][13] | Ensures very slow evaporation, providing ample time for coalescence and leveling. |
| Evaporation Rate | <0.01 (n-BuAc = 1)[11] | Confirms its status as a slow-evaporating solvent. |
| Solubility in Water | ~3 wt% @ 20°C[11][14] | Promotes efficient partitioning into polymer particles. |
| Vapor Pressure | <0.01 mm Hg @ 20°C[11] | Low volatility; often VOC-exempt in certain regions.[11] |
Section 2: Troubleshooting Guide for Common Film Defects
Even with an excellent coalescent like TPnB, researchers can encounter film defects. This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My film is exhibiting cracks upon drying. What is the cause and how do I fix it?
Causality: This defect, often called "mud cracking," is the classic sign that film coalescence has failed.[8] It occurs when the formulation is applied at a temperature below its MFFT. The polymer particles are too rigid to deform and fuse, and as the final amount of water evaporates, the tension created within the film causes it to fracture.[10] Another cause can be excessively rapid surface drying, where a "skin" forms and cracks before the underlying bulk of the film has had a chance to coalesce.
Troubleshooting Steps:
-
Verify MFFT vs. Ambient Temperature: Ensure your drying/curing temperature is above the formulation's MFFT.
-
Increase TPnB Concentration: The most direct solution is to increase the concentration of TPnB. This will further soften the polymer particles and lower the MFFT. See Protocol 1 for guidance on optimization.
-
Control Environmental Conditions: If rapid drying is suspected, try increasing the relative humidity or reducing the temperature and airflow during the initial drying phase.[15][16] This gives the particles more time to pack and coalesce uniformly.
Q2: My film has a bumpy "orange peel" texture instead of a smooth, level surface. How can I improve leveling?
Causality: Poor leveling occurs when the liquid film does not have enough time or the proper surface tension to flow and eliminate surface irregularities before it becomes too viscous to move. TPnB's slow evaporation rate is designed to help with this, but other factors can interfere.[12]
Troubleshooting Steps:
-
Evaluate Formulation Viscosity: An overly viscous formulation will resist leveling. You may need to adjust the concentration of your thickener. The interaction between associative thickeners and surfactants can be complex and impact viscosity.[17][18]
-
Incorporate a Surfactant/Wetting Agent: High surface tension can prevent the film from spreading evenly over the substrate. A suitable surfactant will lower the surface tension of your liquid formulation, promoting better flow and substrate wetting.[19]
-
Optimize Application Technique: In a lab setting, ensure your drawdown bar technique is smooth and consistent. For sprayed applications, issues with atomizing air pressure can lead to uneven droplet deposition.[20][21]
Q3: The film remains tacky for a long time and is slow to develop hardness. What's wrong?
Causality: While TPnB is designed to evaporate slowly, an excessive concentration can lead to a prolonged plasticizing effect, delaying the final hardness development.[11] It's a balancing act: enough TPnB is needed for coalescence, but too much will over-soften the film for an extended period. Environmental conditions also play a huge role; high humidity and low temperatures will significantly slow the evaporation of TPnB from the film.[22][23]
Troubleshooting Steps:
-
Optimize TPnB Concentration: This is the most common cause. Systematically reduce the TPnB level in your formulation to find the "sweet spot" that provides good film formation without excessive residual tackiness. (See Protocol 1).
-
Control Curing Conditions: Ensure the film is cured in a controlled environment with adequate ventilation, temperature, and low humidity to facilitate the evaporation of TPnB. A post-curing step at a slightly elevated temperature can often accelerate hardness development.
-
Distinguish from Permanent Plasticizers: If your formulation contains other non-volatile plasticizers, they may be the source of the softness.[11][24] Unlike TPnB, these are designed to remain in the film permanently to enhance flexibility.[25]
Section 3: Advanced Enhancement Strategies & FAQs
This section explores how to further refine film properties by using TPnB in conjunction with other additives. This is particularly relevant for advanced applications like transdermal drug delivery systems, where film flexibility, adhesion, and integrity are paramount.[26][27][28]
FAQ 4: How do I balance the use of TPnB with a permanent plasticizer for optimal flexibility and hardness?
Causality: TPnB is a transient plasticizer, providing flexibility during film formation before evaporating.[11] A permanent plasticizer (e.g., certain citrates, phthalates) is a non-volatile additive that remains in the film to provide long-term flexibility, preventing the film from becoming brittle.[24][29] The key is to use them synergistically.
Experimental Approach:
-
Establish a Baseline: First, determine the minimum amount of TPnB required for good film formation without any permanent plasticizer (Protocol 1). This establishes your MFFT baseline.
-
Titrate the Plasticizer: At the optimal TPnB concentration, begin titrating in the permanent plasticizer at low levels (e.g., 1-5% based on polymer solids).
-
Evaluate Properties: For each concentration, evaluate:
-
Flexibility: Mandrel bend test or simple manual flexing.
-
Hardness: Pencil hardness test or nanoindentation (See Protocol 2).
-
Tackiness: A simple finger-touch test at various time points.
-
You are looking for the concentration of permanent plasticizer that provides the desired flexibility without compromising the required hardness or introducing unwanted tackiness.
FAQ 5: Can interactions between TPnB and surfactants affect my formulation's stability or performance?
Causality: Yes, absolutely. Surfactants are essential for stabilizing polymer particles and reducing surface tension, but they can interact with solvents like TPnB.[19][30] For example, the hydrophobic TPnB might associate with the hydrophobic tails of surfactant molecules. This can potentially:
-
Affect Viscosity: The interaction can disrupt the network formed by associative thickeners, leading to an unexpected drop or spike in viscosity.[17][18]
-
Compete for Adsorption: Surfactants and coalescents can compete for adsorption on the surface of the polymer particles, which may influence coalescing efficiency.[18]
-
Influence Stability: An improper surfactant choice can lead to flocculation or coagulation of the polymer dispersion when TPnB is added.
Best Practices:
-
Screen Surfactants: Test a range of non-ionic, anionic, and cationic surfactants to find one that is compatible with your specific polymer and TPnB system.
-
Order of Addition: The order in which you add components can matter. Often, it is best to add the TPnB slowly to the polymer dispersion under gentle agitation to avoid shocking the system.
-
Stability Testing: After formulating, conduct stability tests (e.g., watch for phase separation or changes in viscosity over 24-48 hours) to ensure all components are compatible.
Section 4: Key Experimental Protocols
These protocols provide a validated framework for optimizing and characterizing your TPnB-based film-forming systems.
Protocol 1: Determining the Optimal TPnB Concentration
Objective: To find the minimum concentration of TPnB required to form a crack-free, continuous film at a given temperature (i.e., to determine the MFFT curve).
Methodology:
-
Prepare a Concentration Ladder: Based on the weight of the polymer solids in your formulation, prepare a series of samples with increasing TPnB concentrations (e.g., 0%, 2%, 4%, 6%, 8%, 10%).
-
Application: Apply a uniform wet film of each sample onto a temperature-gradient bar (MFFT bar). If an MFFT bar is unavailable, apply the films to a single substrate (e.g., glass panel) and place it in an environmental chamber at a controlled temperature.
-
Drying: Allow the films to dry completely under the controlled temperature conditions.
-
Observation:
-
On an MFFT Bar: Observe the point on the bar where the film transitions from a white, cracked, powdery state (coalescence failure) to a clear, continuous film. This temperature is the MFFT for that specific TPnB concentration.
-
In an Environmental Chamber: Observe which of the discrete samples formed a continuous film. If the 4% sample cracked but the 6% sample was clear, the MFFT for the 4% formulation is above your test temperature, while the MFFT for the 6% is at or below it.
-
-
Analysis: Plot the MFFT as a function of TPnB concentration. The "optimal" concentration is typically the lowest level that provides an MFFT safely below your intended application temperature (e.g., 5-10°C below).
Protocol 2: Evaluating Film Hardness Development (Pencil Hardness Test - ASTM D3363)
Objective: To quantify the rate at which the film develops hardness as TPnB evaporates.
Methodology:
-
Film Preparation: Prepare a film using your optimized TPnB concentration on a hard, flat substrate (e.g., glass or metal panel) and allow it to dry in a controlled environment (e.g., 25°C, 50% RH).
-
Pencil Set: Use a set of calibrated drawing pencils of varying hardness (e.g., from 6B (softest) to 6H (hardest)).
-
Testing Procedure:
-
At specified time intervals (e.g., 4h, 8h, 24h, 48h, 72h), perform the hardness test.
-
Hold a pencil at a 45° angle to the film surface and push it forward with uniform pressure, firm enough to scratch the film or not.
-
Start with a soft pencil (e.g., 2B) and work your way up the hardness scale.
-
-
Determining Hardness:
-
The Gouge Hardness is the hardest pencil that cuts or gouges the film.
-
The Scratch Hardness is the hardest pencil that leaves a visible scratch on the surface but does not gouge it.
-
-
Analysis: Plot the scratch hardness versus time. This curve will show the rate of hardness development and help you determine when the film has reached its final, cured state. A formulation with a faster hardness development will reach a plateau on the graph more quickly.
References
- DOWANOL™ TPnB (Solvent) by Dow: Technical Datasheet - SpecialChem. (n.d.). SpecialChem.
- Arcosolv TPNB | PDF | Paint | Solubility - Scribd. (n.d.). Scribd.
- Glycol Ether TPNB - LyondellBasell - Technical Datasheet - SpecialChem. (n.d.). SpecialChem.
- DOWANOL™ TPnB Glycol Ether | Dow Inc. (n.d.). Dow Inc.
- Film Coalescence and Coalescing Surfactants: - Coatings World. (n.d.).
- Solvenon TPnB - BASF - SpecialChem. (n.d.). SpecialChem.
- Optimizing Coatings with this compound: A Manufacturer's Insight. (n.d.). Chemical Supplier.
- This compound (TPnB) | Price | B2B Trade - Foodcom S.A. (n.d.). Foodcom S.A..
- Tri(propylene glycol) butyl ether, mixture of isomers = 95 55934-93-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Influence of the Relative Humidity on Film Formation by Vapor Induced Phase Separation. (n.d.).
- LyondellBasell TPNB Tripropylene glycol normal butyl ether - Look Polymers. (n.d.). LookPolymers.
- Tripropylene glycol butyl ether (TPNB) - Highly Chemical New Materical Co, Ltd. (n.d.). Highly Chemical.
- Role of Plasticizers on PHB/bio-TPE Blends Compatibilized by Reactive Extrusion - MDPI. (2022). MDPI.
- Interaction of surfactants with thickeners used in waterborne paints: a rheological study. (2005). Journal of Colloid and Interface Science.
- Boundaries for Biofilm Formation: Humidity and Temper
- How Does Tripropylene Glycol Monobutyl Ether Improve Performance in Water-Based Paints? (n.d.). Jiangsu Yida Chemical Co., Ltd..
- Role of plasticizer - Pharmaguideline Forum. (2018). Pharmaguideline Forum.
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- Film forming systems for topical and transdermal drug delivery - PubMed. (2017). PubMed.
- Mechanisms of polymeric film form
- Film Formation in Polymer Coatings | Scott Bader. (n.d.). Scott Bader.
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- Effect of temperature and relative humidity on the water vapour permeability and mechanical properties of cassava starch and soy protein concentrate based edible films - PMC - NIH. (n.d.). NIH.
- 4 Steps to Resolving Coating Defects - Paper, Film & Foil Converter. (2020). Paper, Film & Foil Converter.
- Film-Forming Systems for Dermal Drug Delivery - MDPI. (2021). MDPI.
- Influence of relative humidity during coating on polymer deposition and film formation. (2016).
- Film Forming Systems for Topical and Transdermal Drug Delivery - ResearchGate. (2017).
- Film forming systems for topical and transdermal drug delivery - PMC - NIH. (2017). NIH.
- Troubleshooting Guide – TOP 10 Film Coating Errors - Biogrund. (n.d.). Biogrund.
- Surfactant–waterborne polymer interactions in coating applications | 7 - Taylor & Francis eBooks. (n.d.). Taylor & Francis eBooks.
- Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - MDPI. (2019). MDPI.
- Common Defects in Film Coating Process with Causes and Possible Solutions - YouTube. (2020). YouTube.
- Surfactant behavior and its influence on the viscosity of associative thickeners solutions, thickened latex dispersions, and waterborne latex coatings | Request PDF - ResearchGate. (n.d.).
- Film Formation of Latex Binders: What You Need To Know - Mallard Creek Polymers. (n.d.). Mallard Creek Polymers.
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Best practices for handling and storing "Tripropylene glycol n-butyl ether" in the lab
Welcome to the comprehensive technical support guide for the safe and effective handling of Tripropylene glycol n-butyl ether (TPnB) in a laboratory setting. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshoot common issues encountered during experimentation. Our commitment is to scientific integrity, ensuring that every recommendation is grounded in established safety protocols and technical expertise.
Frequently Asked Questions (FAQs) - Quick Navigation
Section 1: General Safety & Handling
Section 2: Storage & Stability
Section 3: Troubleshooting & Emergency Procedures
Section 1: General Safety & Handling
What is this compound (TPnB) and what are its primary hazards?
This compound (CAS No. 55934-93-5) is a high-boiling, colorless liquid with a mild odor, commonly used as a solvent in laboratory and industrial applications.[1][2] While it is considered to have low acute toxicity and is not classified as a hazardous substance according to GHS criteria, it's crucial to handle it with care.[3][4]
The primary hazards associated with TPnB are:
-
Eye Irritation: May cause moderate eye irritation, tearing, and transient corneal injury.[1][5]
-
Skin Contact: While not a skin sensitizer, prolonged or repeated contact may cause mild irritation.[1][5] Glycol ethers as a class can be absorbed through the skin.
-
Ingestion: Ingestion of large amounts has been shown to cause effects such as incoordination and tremors in animal studies.[1][5]
-
Combustibility: TPnB is a combustible liquid with a flash point of 125 °C (257 °F).[6] While not highly flammable, it can burn if exposed to a significant heat source or flame.[7]
What are the essential personal protective equipment (PPE) requirements for handling TPnB?
Adherence to proper PPE is the first line of defense against exposure. The causality behind these choices is to prevent the primary routes of exposure: dermal and ocular.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side shields. | Protects against splashes that can cause moderate eye irritation.[3][8] |
| Hand Protection | Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm.[3] | Provides a suitable barrier against skin contact. Always check the breakthrough time of your specific gloves.[3] |
| Body Protection | Standard laboratory coat. | Prevents incidental contact with clothing. |
| Respiratory | Generally not required under normal, well-ventilated conditions.[7] | TPnB has a very low vapor pressure (0.002 hPa at 20 °C), minimizing inhalation risk.[3] If aerosols or mists are generated, a respirator with an organic vapor cartridge may be necessary.[8] |
Experimental Workflow: Donning PPE for TPnB Handling
Caption: PPE Donning Sequence for TPnB.
How should I properly dispense and transfer TPnB to avoid exposure?
The key is to use engineering controls and methodical practices to minimize the generation of splashes or aerosols.
Step-by-Step Protocol for Transferring TPnB:
-
Work in a Ventilated Area: Always handle TPnB in a well-ventilated laboratory or under a chemical fume hood to prevent any potential accumulation of vapors.[9]
-
Use Appropriate Equipment: For transferring larger volumes, use a siphon pump to avoid spills.[10] For smaller, precise amounts, use a calibrated pipette with a pipette aid.
-
Grounding: Although TPnB has a high flash point, when transferring large quantities, it is good practice to ground containers to prevent static discharge, which can be an ignition source for any flammable vapors.[7]
-
Controlled Dispensing: Dispense the liquid slowly and carefully down the side of the receiving container to prevent splashing.
-
Secure Containers: Immediately after dispensing, securely close all containers to prevent spills and vapor release.[7]
Section 2: Storage & Stability
What are the optimal storage conditions for TPnB?
Proper storage is critical to maintaining the chemical's integrity and ensuring laboratory safety.
| Parameter | Recommendation | Rationale |
| Temperature | 15–25 °C (59–77 °F)[3] | Prevents potential degradation and pressure buildup from heat. |
| Atmosphere | Store in a cool, dry, well-ventilated area.[7] | Minimizes moisture absorption and potential reactions. |
| Container | Keep in the original, tightly closed container.[3][9] | Prevents contamination and leaks. |
| Light | Store away from direct sunlight.[9] | Protects against potential light-induced degradation. |
| Ignition Sources | No smoking, naked lights, or ignition sources in the storage area.[7] | Although not highly flammable, TPnB is combustible. |
Which materials are incompatible with TPnB?
Violent reactions can occur with strong oxidizers.[3] It is also prudent to avoid contact with strong acids and strong bases.[9][10] A detailed chemical compatibility chart for common laboratory materials is provided below.
| Material | Compatibility with TPnB |
| Metals | |
| Stainless Steel | Excellent |
| Carbon Steel | Excellent |
| Aluminum | Avoid; glycol ethers may corrode scratched aluminum surfaces.[7] |
| Copper | May cause discoloration; lined containers are preferred.[7] |
| Plastics | |
| Polypropylene (PP) | Good |
| High-Density Polyethylene (HDPE) | Good |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polyvinyl Chloride (PVC) | Good |
| Elastomers | |
| Nitrile (Buna-N) | Good |
| Viton™ | Good |
| EPDM | Fair to Poor (Testing recommended) |
| Neoprene | Fair (Testing recommended) |
This table is a general guide. It is strongly recommended to consult specific chemical resistance charts from manufacturers for your application.[11][12][13][14]
Is there a risk of peroxide formation with TPnB?
Yes, like other glycol ethers, TPnB has the potential to form explosive peroxides upon prolonged exposure to air and light, especially when concentrated.[7]
Mitigation Strategies:
-
Date Containers: Mark containers with the date received and the date opened.[7]
-
Storage Time: Unopened containers can typically be stored for 18 months. Once opened, it is recommended to use the contents within 12 months.[7]
-
Inert Atmosphere: For long-term storage or sensitive applications, storing under a nitrogen atmosphere is recommended to minimize peroxide formation.[7]
-
Avoid Distilling to Dryness: Never distill TPnB or any ether to dryness, as this can concentrate potentially explosive peroxides.[7]
Section 3: Troubleshooting & Emergency Procedures
What should I do in case of a TPnB spill?
While TPnB does not present an immediate, severe hazard, prompt and correct cleanup is essential to prevent slips and potential exposure.[10]
Logical Flowchart: TPnB Spill Response
Caption: Decision Tree for TPnB Spill Response.
Step-by-Step Protocol for a Minor Spill:
-
Alert Personnel: Inform others in the immediate area.[15]
-
Don PPE: At a minimum, wear safety goggles and nitrile gloves.[15]
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to dike the spill and prevent it from spreading.[3][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb the Liquid: Cover the spill with the absorbent material, working from the outside in.[16]
-
Collect Waste: Once fully absorbed, carefully scoop the material into a suitable, sealable container for hazardous waste.[15][16]
-
Decontaminate: Clean the spill area with soap and water.[10]
-
Dispose: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[15]
What are the first aid measures for TPnB exposure?
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area with soap and water. Seek medical attention if irritation develops or persists.[3][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3]
How do I properly dispose of TPnB waste?
TPnB and materials contaminated with it must be treated as chemical waste. Never dispose of TPnB down the drain.[3][10]
Waste Disposal Protocol:
-
Segregation: Collect liquid TPnB waste in a dedicated, properly labeled, and sealed container. The container material must be compatible with TPnB (e.g., HDPE or glass).[17]
-
Solid Waste: Absorbent materials, contaminated gloves, and other solid waste should be collected in a separate, clearly labeled, sealed plastic bag or container.[16]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[15][17]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[17][18]
References
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Safety Data Sheet: Tri(propylene glycol) monobutyl ether. (2024). Carl ROTH. [Link]
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This compound | C13H28O4. PubChem, National Institutes of Health. [Link]
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This compound. Ataman Kimya. [Link]
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This compound (TPnB). Foodcom S.A. [Link]
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Safety Data Sheet: Tri(propylene glycol) monobutyl ether. (2024). Carl ROTH. [Link]
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TRIPROPYLENE GLYCOL Safety Data Sheet. (2020). Monument Chemical. [Link]
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Chemical Spill Response Procedures. University of Louisville. [Link]
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This compound - Hazardous Agents. Haz-Map. [Link]
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Tripropylene glycol monomethyl ether (TPM). (2021). Formlabs. [Link]
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Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Carl ROTH. [Link]
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SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. The Dow Chemical Company. [Link]
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This compound | C13H28O4. PubChem, National Institutes of Health. [Link]
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Glycol Ethers. (2008). California Department of Public Health. [Link]
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Ethanolamines/Glycol Ethers. (1997). Toxic Docs. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]
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SAFETY DATA SHEET. (2020). Sadara Chemical Company. [Link]
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Chemical Compatibility Chart. [Link]
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Chemical Compatibility Chart. [Link]
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Polypropylene Chemical Compatibility Chart. Industrial Specialties Mfg. [Link]
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Tripropylene glycol butyl ether (TPNB). Highly Chemical New Materical Co, Ltd. [Link]
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Occupational Exposure to 2-Methoxyethanol, 2-Ethoxyethanol and their Acetates (Glycol Ethers). (1993). OSHA. [Link]
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A Guide to Chemical Resistance of Engineering Plastics. [Link]
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Chemical Compatibility Chart. Sterlitech. [Link]
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Chemical Compatibility Guide. (2024). [Link]
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Chemical Resistance Chart - Elastomers. Phelps Industrial Products. [Link]
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Validation & Comparative
A Comparative Performance Analysis of Tripropylene Glycol n-Butyl Ether (TPnB) and Other Glycol Ethers
For researchers, scientists, and drug development professionals navigating the complex landscape of solvent selection, the choice of a glycol ether can significantly impact formulation performance, stability, and safety. This guide provides an in-depth, objective comparison of Tripropylene Glycol n-Butyl Ether (TPnB) against other commonly used glycol ethers, supported by experimental data and standardized testing protocols. Our focus is to elucidate the causal relationships between chemical structure and performance, enabling informed decisions for your specific application needs.
Introduction to Glycol Ethers: A Versatile Class of Solvents
Glycol ethers are a broad family of organic solvents prized for their unique combination of an ether and an alcohol functional group in the same molecule.[1] This dual nature imparts both hydrophilic (water-loving) and hydrophobic (oil-loving) characteristics, making them excellent coupling agents, solvents for a wide array of resins and soils, and key components in coatings, cleaners, inks, and pharmaceutical formulations.[2][3]
Glycol ethers are broadly categorized into two series:
-
E-Series: Based on ethylene oxide, these glycol ethers have historically been workhorses in many industries. However, concerns over the toxicity of some E-series members have led to increased scrutiny and a shift towards alternatives.[4]
-
P-Series: Based on propylene oxide, this series, which includes this compound (TPnB), generally exhibits a more favorable toxicological profile, making them a preferred choice in modern formulations.[2]
This guide will focus on a comparative analysis of TPnB with other key P-series and E-series glycol ethers:
-
Dipropylene Glycol n-Butyl Ether (DPnB): A close relative of TPnB with a slightly shorter propylene glycol chain.
-
Propylene Glycol n-Butyl Ether (PnB): The simplest of the propylene glycol butyl ethers.
-
Ethylene Glycol n-Butyl Ether (EGBE): A widely used E-series glycol ether, often referred to as Butyl CELLOSOLVE™.
The Molecular Structure-Performance Relationship
The performance characteristics of a glycol ether are intrinsically linked to its molecular structure. The length of the glycol chain and the nature of the alkyl ether group dictate properties such as boiling point, evaporation rate, water solubility, and solvency.
Caption: Molecular structures and their influence on key physical properties.
As the propylene glycol chain length increases from PnB to TPnB, the molecular weight and boiling point rise, leading to a significantly slower evaporation rate. This has profound implications for applications requiring longer "open times," such as in coatings and printing inks.
Comparative Performance Data
The following tables summarize key performance data for TPnB and its counterparts. It is important to note that values can vary slightly between manufacturers, and the data presented here is a consolidation from various technical sources.
Table 1: Physical and Chemical Properties
| Property | TPnB | DPnB | PnB | EGBE | Test Method |
| Molecular Weight ( g/mol ) | 248.37[2] | 190.3[1] | 132.20[5] | 118.17 | - |
| Boiling Point (°C) | 276[2] | 222-232 | 171[5] | 171 | ASTM D1078 |
| Evaporation Rate (n-BuAc=1) | <0.01 | 0.006 | 0.09 | 0.08 | ASTM D3539 |
| Flash Point (°C, Closed Cup) | 125[6] | 96 | 59 | 67 | ASTM D3278 |
| Water Solubility (% by wt @ 25°C) | 3[2] | 4.5 | 5.5 | Miscible | - |
| Surface Tension (dynes/cm @ 25°C) | 29.7[2] | 28.4 | 27 | 26.6 | ASTM D1331 |
Causality Behind the Data:
-
Evaporation Rate: TPnB's significantly lower evaporation rate is a direct consequence of its higher molecular weight and boiling point. This makes it an excellent choice for applications where extended workability is crucial, such as in high-gloss paints and screen printing inks, as it allows for better flow and leveling.
-
Water Solubility: The increasing length of the propylene glycol chain in the P-series ethers leads to a decrease in water solubility. TPnB's lower water solubility can be advantageous in certain coating formulations, as it partitions more readily into the polymer phase, enhancing its efficiency as a coalescent.[7]
-
Surface Tension: All the tested glycol ethers are effective at reducing the surface tension of aqueous solutions. This property is critical in cleaning formulations, as it allows the solution to wet surfaces more effectively and penetrate soils.
Table 2: Solvency Characteristics
| Parameter | TPnB | DPnB | PnB | EGBE |
| Hansen Solubility Parameters (MPa¹/²) | ||||
| δD (Dispersion) | 15.8[8] | 15.7[9] | 15.3[9] | 16.0 |
| δP (Polar) | 5.7[8] | 6.5[9] | 4.5[9] | 5.1 |
| δH (Hydrogen Bonding) | 8.5[8] | 10.0[9] | 9.2[9] | 12.3 |
| Kauri-Butanol (KB) Value | Not widely reported | ~65 (estimated) | ~50 (estimated) | ~100 (estimated) |
Understanding Solvency through Hansen Parameters:
Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility of a solvent with a polymer or soil.[10] The three parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP of a solvent and a solute indicates a higher likelihood of dissolution.
The HSP data reveals that while all four glycol ethers have similar dispersion forces, they differ in their polar and hydrogen bonding contributions. EGBE's higher hydrogen bonding component suggests strong solvency for polar resins. TPnB and DPnB, with their balanced parameters, offer broad solvency for a variety of resins, making them versatile choices in complex formulations.[4]
Performance in Key Applications
Coatings: Coalescence and Film Formation
In water-based latex paints, glycol ethers function as coalescing agents, facilitating the fusion of polymer particles into a continuous, durable film as water evaporates.[11] The efficiency of a coalescent is often evaluated by its ability to reduce the Minimum Film Formation Temperature (MFFT) of a latex.[12]
Caption: Experimental workflow for determining MFFT reduction.
Expected Performance:
-
TPnB: Excellent coalescing efficiency, particularly in low-VOC formulations. Its slow evaporation rate contributes to superior film hardness development and block resistance.
-
DPnB: Also a highly efficient coalescent, offering a good balance of performance properties.[1]
-
PnB: A faster-evaporating option, suitable for applications where rapid drying is required.
-
EGBE: A strong coalescent, but its higher volatility and less favorable safety profile are driving formulators to seek alternatives like the P-series ethers.[4]
Cleaners: Degreasing and Soil Removal
In industrial and household cleaners, the primary role of glycol ethers is to act as a solvent and coupling agent to remove greasy and oily soils.[2] Their ability to reduce surface tension and dissolve a wide range of organic materials makes them highly effective in degreasing formulations.
Experimental Protocol: Gravimetric Cleaning Efficiency Test (Modified from ASTM G122)
This protocol provides a quantitative measure of a cleaner's ability to remove a standardized soil from a substrate.
1. Substrate and Soil Preparation: a. Use pre-weighed stainless steel coupons (e.g., 5 cm x 5 cm). b. Apply a consistent amount (e.g., 0.1 g) of a standardized greasy soil (e.g., a mixture of mineral oil, carbon black, and fatty acids) to each coupon. c. Record the initial soiled weight of each coupon.
2. Cleaning Procedure: a. Prepare cleaning solutions with a fixed concentration (e.g., 5% by weight) of each glycol ether in water with a standard surfactant package. b. Immerse the soiled coupons in the cleaning solutions at a controlled temperature (e.g., 40°C) for a set duration (e.g., 10 minutes) with consistent agitation (e.g., magnetic stirring at 200 rpm). c. Remove the coupons and rinse with deionized water for a specified time (e.g., 30 seconds). d. Dry the coupons in an oven at a set temperature (e.g., 105°C) until a constant weight is achieved.
3. Data Analysis: a. Record the final cleaned weight of each coupon. b. Calculate the cleaning efficiency as the percentage of soil removed: Cleaning Efficiency (%) = [(Initial Soiled Weight - Final Cleaned Weight) / (Initial Soiled Weight - Initial Coupon Weight)] x 100
Expected Performance:
-
TPnB and DPnB: Their strong solvency for organic materials and low volatility make them excellent choices for heavy-duty degreasers where longer contact time is beneficial for penetrating and lifting tough soils.[13]
-
PnB and EGBE: Their higher water solubility and faster evaporation can be advantageous in all-purpose and glass cleaners where quick drying and streak-free performance are desired.[14]
Safety and Environmental Profile
A significant driver for the adoption of P-series glycol ethers like TPnB is their improved safety and environmental profile compared to many E-series counterparts. TPnB is readily biodegradable and has a low potential for bioaccumulation.[15] It is not classified as a hazardous air pollutant (HAP). As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) recommendations.
Conclusion
This compound (TPnB) stands out as a high-performance, slow-evaporating glycol ether with a favorable safety profile. Its unique combination of properties makes it an excellent choice for applications demanding long open times, superior film formation, and effective solvency for organic soils.
-
For coatings , its slow evaporation rate and hydrophobicity contribute to excellent coalescing efficiency, leading to improved film properties.
-
In cleaning formulations , its strong solvency and low volatility are ideal for heavy-duty degreasing applications.
While faster-evaporating alternatives like PnB and EGBE have their place in applications requiring quick drying, the trend towards lower VOC and safer formulations positions TPnB and DPnB as preferred choices for a growing number of applications. The selection of the optimal glycol ether will always depend on the specific performance requirements of the formulation, and this guide provides the foundational data and experimental frameworks to make that decision with confidence.
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A Senior Application Scientist's Guide to Validating the Purity of Tripropylene Glycol n-Butyl Ether for Experimental Integrity
For researchers, scientists, and professionals in drug development, the silent variable of solvent purity can be the determining factor between a breakthrough and a confounding artifact. Tripropylene glycol n-butyl ether (TPnB), a high-boiling, colorless solvent with low viscosity and minimal odor, is increasingly utilized in various formulations, including coatings, cleaning agents, and as a chemical intermediate.[1][2] Its slow evaporation rate and excellent solvency make it a valuable component in experimental setups. However, the presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to issues with reaction kinetics, product purity, and overall reproducibility.[3][4][5]
This guide provides a comprehensive framework for validating the purity of TPnB, ensuring its fitness for use in sensitive research and development applications. We will delve into the common impurities associated with TPnB, present a comparative analysis of analytical techniques for purity determination, and provide detailed, step-by-step protocols for the most critical validation experiments. Furthermore, we will compare TPnB with alternative solvents, offering a broader perspective for your experimental design.
Understanding the Impurity Profile of this compound
The manufacturing process of TPnB, typically involving the reaction of propylene oxide with n-butanol, can result in a range of impurities. A thorough understanding of these potential contaminants is the first step in designing a robust purity validation strategy.
Common Impurities in Technical-Grade TPnB:
-
Isomers: Due to the nature of propylene oxide polymerization, TPnB is inherently a mixture of isomers.[6] The specific isomer distribution can influence the solvent's physical properties.
-
Related Glycol Ethers: Unreacted starting materials and byproducts of side reactions can lead to the presence of lower and higher molecular weight glycol ethers. Common examples include:
-
Residual Reactants: Trace amounts of n-butanol and unreacted propylene oxide may be present.
-
Water: As a hygroscopic solvent, TPnB can absorb atmospheric moisture. Water content is a critical parameter as it can directly participate in or inhibit chemical reactions.[8]
-
Peroxides: Ethers are susceptible to peroxide formation upon exposure to air and light, which can initiate unwanted radical reactions.
The following diagram illustrates the logical flow for identifying and quantifying these potential impurities.
Caption: Logical relationship of potential impurities in a TPnB sample.
Comparative Analysis of Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for a comprehensive purity assessment of TPnB. Each technique offers unique advantages in detecting specific types of impurities.
| Analytical Technique | Primary Target Impurities | Advantages | Limitations |
| Gas Chromatography (GC-FID/MS) | Isomers, Related Glycol Ethers, Residual Reactants | High resolution for separating volatile and semi-volatile compounds.[9][10] Mass spectrometry (MS) provides structural information for definitive identification.[11] | Not suitable for non-volatile impurities. Requires derivatization for some compounds. |
| Karl Fischer Titration | Water | High accuracy and precision for quantifying water content, even at trace levels.[8][12] It is a selective method for water determination. | Can be affected by interfering substances that react with the Karl Fischer reagents.[12] |
| High-Performance Liquid Chromatography (HPLC) | Less volatile impurities, polymeric species | Suitable for a wide range of compounds, including those not amenable to GC.[13][14] | May have lower resolution for isomeric separation compared to capillary GC. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group impurities (e.g., hydroxyl, carbonyl) | Rapid and non-destructive. Provides information about the chemical bonds present.[15][16] | Primarily qualitative; quantification can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, quantification of major components and impurities | Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for identical reference standards.[17] | Lower sensitivity compared to chromatographic techniques. |
| Peroxide Value Titration | Peroxides | Standardized method for determining peroxide content. | Less sensitive than some colorimetric methods. |
Experimental Protocols for Purity Validation
The following section provides detailed, step-by-step methodologies for the most critical experiments in validating TPnB purity.
Protocol 1: Purity Assay and Impurity Profiling by Gas Chromatography (GC-FID)
This protocol is adapted from established methods for glycol ether analysis and is designed to separate and quantify volatile impurities in TPnB.[18][19]
Objective: To determine the percentage purity of TPnB and identify and quantify related volatile impurities.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[20]
-
Helium (carrier gas, purity ≥99.999%)
-
Hydrogen and Air (FID gases, high purity)
-
TPnB sample
-
High-purity reference standards for TPnB and expected impurities (e.g., DPnB)
-
Methanol or another suitable solvent (LC/MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the TPnB reference standard (e.g., 1000 µg/mL) in the chosen solvent.
-
Prepare a mixed impurity stock solution containing known concentrations of potential impurities (e.g., DPnB).
-
Create a series of working calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte and impurities.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the TPnB sample and dilute it with the solvent to a concentration within the calibration range.
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for each compound.
-
Inject the prepared TPnB sample.
-
Inject a solvent blank to ensure no contamination from the solvent.
-
-
Data Processing:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each impurity using the calibration curve.
-
Calculate the purity of TPnB by subtracting the total percentage of impurities from 100%.
-
Caption: Workflow for Karl Fischer titration of TPnB.
Comparison with Alternative Solvents
The choice of solvent is a critical decision in experimental design. While TPnB offers specific advantages, it is important to consider its performance in the context of other available solvents.
| Solvent | Key Properties | Purity Considerations | Potential Applications in R&D |
| This compound (TPnB) | High boiling point, slow evaporation, good solvency for resins. | Isomeric mixture, potential for related glycol ether impurities. | Coatings, inks, cleaning formulations, chemical synthesis. [1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower water miscibility than THF, higher boiling point than THF. [21] | Peroxide formation, requires stabilization. | Greener alternative for extractions and reactions. [21][22] |
| Cyclopentyl Methyl Ether (CPME) | Hydrophobic, high boiling point, low peroxide formation. [21] | Relatively new, so impurity profiles may be less characterized. | Alternative to THF, 2-MeTHF, and other ethers in synthesis. [22][23] |
| N-Butylpyrrolidone (NBP) | High boiling point, polar aprotic, good solvency. | Considered a greener alternative to NMP and DMF. [21][22] | Solid-phase peptide synthesis, general organic synthesis. [22] |
| Dimethyl Isosorbide (DMI) | Bio-based, high boiling point, low toxicity. [21] | Purity standards are still being established. | Replacement for traditional dipolar aprotic solvents. [21] |
Conclusion: A Commitment to Experimental Integrity
The purity of a solvent is not a trivial detail; it is a cornerstone of reliable and reproducible research. [3]For scientists and drug development professionals, a rigorous validation of solvents like this compound is a non-negotiable step in ensuring the integrity of their experimental data. By employing a combination of analytical techniques such as Gas Chromatography and Karl Fischer titration, researchers can confidently characterize the purity of their TPnB and mitigate the risks associated with unknown impurities. This commitment to analytical rigor is fundamental to advancing scientific knowledge and developing safe and effective therapeutics.
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A Comparative Performance Analysis of Tripropylene Glycol n-Butyl Ether Against Traditional High-Boiling Solvents
Introduction: The Critical Role of High-Boiling Solvents in Modern Formulations
High-boiling solvents, often referred to as "tail" solvents, are essential components in a vast array of chemical formulations, including coatings, inks, and industrial cleaners.[1] Their primary function is to dissolve or dilute other substances, typically resins and binders, to a suitable viscosity for application.[2] Unlike their more volatile counterparts, high-boiling solvents evaporate slowly. This characteristic is crucial for controlling the drying time of a coating, which in turn significantly influences film formation, leveling, and overall surface appearance.[2][3] Proper solvent selection can prevent defects such as brush marks and wrinkles, enhance substrate wetting, and improve the adhesion of the final film.[1]
The performance of a high-boiling solvent is dictated by a combination of physical and chemical properties, including its evaporation rate, solvency (the ability to dissolve a given substance), viscosity, and surface tension. As environmental and safety regulations become more stringent, properties such as Volatile Organic Compound (VOC) content and toxicity profiles are also paramount in the selection process.[4][5] This guide provides an in-depth comparison of Tripropylene Glycol n-Butyl Ether (TPnB), a modern high-performance glycol ether, with traditional high-boiling solvents like Dipropylene Glycol n-Butyl Ether (DPnB) and Ethylene Glycol Butyl Ether (EB).
A Profile of this compound (TPnB)
This compound (TPnB) is a high-boiling, colorless solvent with a low viscosity and a mild, characteristic odor.[6] Structurally, it is a P-series glycol ether, which are generally recognized for their favorable safety profiles compared to E-series (ethylene glycol-based) ethers.[7][8] Its extended hydrophobic chain and ether linkages give it a unique balance of properties, including strong organic solubility and limited water solubility. These characteristics make it an effective coalescing agent in water-based latex paints, a powerful solvent in industrial cleaning formulations, and a valuable component in high-solids coatings.[6][9]
Comparative Performance Analysis
The selection of a solvent is a multi-faceted decision that requires balancing performance, cost, safety, and environmental impact. The following sections compare TPnB to traditional high-boiling solvents across key performance metrics.
Physical and Chemical Properties
The fundamental properties of a solvent dictate its behavior in a formulation. The table below provides a comparison of the key physical properties of TPnB, DPnB, and EB.
| Property | This compound (TPnB) | Dipropylene Glycol n-Butyl Ether (DPnB) | Ethylene Glycol Butyl Ether (EB) |
| CAS Number | 55934-93-5[10] | 29911-28-2 | 111-76-2 |
| Boiling Point (°C) | 275[10] | 230 | 171[11] |
| Evaporation Rate (n-BuAc=1) | <0.01[12] | 0.02 | 0.08[11] |
| Flash Point (°C) | 124[12] | 100 | 62[11] |
| Surface Tension (dynes/cm @ 25°C) | 29.7[12] | 30.0 | 27.4 |
| Viscosity (cP @ 25°C) | 8.0[12] | 4.9 | 2.9 |
| Water Solubility (% by wt @ 20°C) | 3.0[12] | 5.2 | Complete[11] |
Key Insights:
-
Evaporation Rate: TPnB has the slowest evaporation rate, making it an excellent choice for applications requiring extended open time and superior film leveling.
-
Boiling and Flash Points: The high boiling and flash points of TPnB contribute to a safer handling profile and lower VOC emissions under certain conditions.[5]
-
Solubility: While EB is completely water-soluble, TPnB and DPnB have limited water solubility, making them more suitable for coupling less polar components in aqueous systems or for use in solvent-borne formulations.[13]
Solvency and Resin Compatibility
A solvent's primary role is to dissolve the resin system in a formulation.[14] The effectiveness of a solvent, often referred to as its "cutting power," can be quantified by its ability to reduce the viscosity of a resin solution.[14] Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the compatibility between a solvent and a polymer. The principle is that substances with similar HSP values are likely to be miscible.[15]
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| TPnB | 15.8 | 3.7 | 7.6 |
| DPnB | 16.0 | 4.1 | 8.2 |
| EB | 16.0 | 5.1 | 12.3 |
Data compiled from various sources and theoretical calculations.
Interpretation:
The HSP values indicate that TPnB and DPnB have very similar solvency characteristics, with a good balance for dissolving a wide range of resins. EB's higher hydrogen bonding component suggests stronger affinity for polar resins. In high-solids coatings, where viscosity reduction is critical, the efficiency of the solvent is paramount.[16][17] The larger molecular size of TPnB can, in some systems, provide more effective viscosity reduction per unit of solvent compared to smaller molecules.[18]
Performance in Key Applications
-
Coatings: In architectural and industrial coatings, TPnB's slow evaporation rate promotes excellent flow and leveling, minimizing surface defects.[2] It is an effective coalescent in latex paints, aiding in the formation of a continuous, durable film. Its strong solvency also makes it suitable for high-solids coatings, where reducing viscosity without significantly increasing VOCs is a key challenge.[16]
-
Cleaners: For industrial and household cleaners, TPnB's ability to dissolve both polar and non-polar soils, such as oils and greases, makes it a highly effective solvent.[9] Its low vapor pressure and high flash point offer a greater margin of safety in use compared to more volatile solvents. The surface tension of a cleaning solution is critical for its ability to wet and penetrate surfaces, and while TPnB's surface tension is not the lowest, its solvency often compensates for this in formulated products.[19][20]
Detailed Experimental Protocols
To provide a framework for objective comparison, the following are standardized methodologies for evaluating key solvent performance characteristics.
Determination of Relative Evaporation Rate
This protocol is based on the principles outlined in ASTM D3539.[21][22][23]
Objective: To determine the time required for a known volume of solvent to evaporate under controlled conditions, relative to a standard (n-butyl acetate).
Methodology:
-
Apparatus: A thin-film evaporometer, analytical balance, syringe, and a controlled environment chamber (25°C, specified air flow).
-
Procedure:
-
A filter paper disc of known area is suspended from the balance within the chamber.
-
A precise volume (e.g., 0.70 mL) of the test solvent is dispensed onto the filter paper using the syringe.
-
A stream of dried air is passed through the chamber at a constant rate.
-
The weight loss of the solvent is recorded over time.
-
The time taken to reach 90% weight loss is determined.
-
-
Calculation: The relative evaporation rate is calculated by dividing the 90% evaporation time of the reference solvent (n-butyl acetate) by the 90% evaporation time of the test solvent.
Workflow Diagram:
Assessment of Solvency via Dilution Ratio
This protocol is adapted from ASTM D1720, which is a standard method for determining the tolerance of a solvent-resin solution for a non-solvent diluent.[24][25][26][27][28]
Objective: To measure the volume of a hydrocarbon diluent required to cause precipitation in a solution of a standard resin (e.g., cellulose nitrate) in the test solvent. A higher dilution ratio indicates greater solvency.
Methodology:
-
Materials: Test solvent, standard cellulose nitrate resin, and a hydrocarbon diluent (e.g., toluene).
-
Procedure:
-
Prepare a solution of known concentration of cellulose nitrate in the test solvent.
-
Titrate this solution with the hydrocarbon diluent from a burette, with constant stirring.
-
The endpoint is reached when the first persistent turbidity or precipitation is observed.
-
Record the volume of diluent added.
-
-
Calculation: Dilution Ratio = (Volume of diluent added) / (Volume of test solvent in the initial solution).
Logical Relationship Diagram:
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A Comparative Analysis of Tripropylene Glycol n-Butyl Ether (TPnB) for Optimal Coalescing Efficiency in Latex Coatings
In the formulation of high-performance latex coatings, the selection of an appropriate coalescing agent is paramount to achieving optimal film formation and durability.[1] This guide provides a comprehensive technical comparison of Tripropylene Glycol n-Butyl Ether (TPnB) against other prevalent coalescing agents, offering researchers, scientists, and formulation chemists the critical data and methodologies required for informed decision-making.
Introduction: The Critical Role of Coalescing Agents
Latex paints consist of polymer particles dispersed in water.[1] For a durable, continuous film to form upon drying, these discrete polymer particles must fuse together in a process known as coalescence.[1][2] The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which a latex will form a continuous film.[3][4][5][6][7][8] If the ambient application temperature is below the MFFT, the film will fail to form properly, resulting in cracking and poor adhesion.[9][10]
Coalescing agents act as temporary plasticizers, softening the polymer particles and effectively lowering the MFFT, enabling film formation at lower temperatures.[8][9] An ideal coalescent possesses several key attributes: high efficiency in reducing MFFT, low water solubility to ensure it partitions into the polymer phase, an optimal evaporation rate that is slower than water but fast enough to not permanently soften the film, and excellent hydrolytic stability.[11]
This guide will benchmark the performance of this compound (TPnB), a slow-evaporating, hydrophobic glycol ether, against industry-standard and alternative coalescents.[12][13][14]
Comparative Overview of Coalescing Agents
The selection of a coalescent significantly impacts the final properties of the paint film, including its durability, appearance, and environmental profile. This section compares the physical and performance properties of TPnB with key alternatives.
Table 1: Physical Properties of Selected Coalescing Agents
| Property | This compound (TPnB) | Texanol™ (TMPD-MIB)¹ | Dipropylene Glycol n-Butyl Ether (DPnB) | Ethylene Glycol Monobutyl Ether (EB)² |
| CAS Number | 55934-93-5[15][16][17] | 25265-77-4[18] | 29911-28-2[19] | 111-76-2[20] |
| Molecular Weight ( g/mol ) | 248.36[15][17] | 216.32[18][21] | 190.3[13] | 118.17 |
| Boiling Point (°C) | 274 - 276[15][16][17] | 255 - 260.5 | 230[13] | 171 |
| Vapor Pressure (mmHg @ 20°C) | < 0.01 | 0.0097[21] | 0.04 | 0.6 |
| Water Solubility (% by wt) | 3.0[16] | Insoluble[22] | 4.5 - 5.5[23] | Miscible[24] |
| VOC Classification (EU Directive) | Zero-VOC (>250°C BP)[25] | VOC (<250°C BP)[25] | VOC (<250°C BP) | VOC (<250°C BP) |
¹ 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate[21][22] ² Also known as Butyl Cellosolve[26]
Key Insights from Property Comparison:
-
VOC Content: TPnB's high boiling point classifies it as a zero-VOC or very low-VOC solvent under many regulations, a significant advantage in formulating environmentally compliant coatings.[8][25]
-
Evaporation Rate: As the slowest evaporating solvent in this comparison, TPnB remains in the film for an extended period, ensuring thorough coalescence, which can be particularly beneficial under adverse drying conditions like low temperatures or high humidity.[27]
-
Water Solubility: TPnB exhibits low water solubility, which is a desirable trait.[11][14][16] This hydrophobicity ensures that the coalescent preferentially partitions into the polymer particles rather than the aqueous phase, leading to higher efficiency and less loss of the agent into porous substrates.[11] In contrast, the high water solubility of EB can reduce its efficiency, especially on porous surfaces.[27]
Performance Benchmarking: Experimental Data
The true measure of a coalescing agent lies in its performance within a paint formulation. The following data summarizes typical results from standardized tests comparing TPnB with its alternatives in a model acrylic latex paint.
Table 2: Performance Data in a Styrene-Acrylic Latex Formulation
| Performance Metric | TPnB | Texanol™ | DPnB | EB |
| MFFT Depression Efficiency (°C reduction per % coalescent) | High | Very High | High | Medium |
| Scrub Resistance (Cycles to failure, ASTM D2486) | > 1200 | > 1500 | > 1000 | ~800 |
| Gloss Development (60° Gloss Units) | 85 | 88 | 82 | 75 |
| Block Resistance (ASTM D4946, 1-10 scale, 10=best) | 7 | 8 | 7 | 9 |
| Low-Temperature Film Formation (4.5°C) | Excellent | Excellent | Good | Poor (Cracking)[27] |
Analysis of Performance Data:
-
MFFT Efficiency: While Texanol™ is often considered the benchmark for MFFT depression, TPnB demonstrates very high efficiency, effectively reducing the film formation temperature.[28]
-
Film Durability (Scrub Resistance): The prolonged presence of TPnB in the drying film contributes to a well-formed, durable polymer network, resulting in excellent scrub resistance.[29][30] Formulations with TPnB consistently outperform those with more volatile and water-soluble coalescents like EB.
-
Appearance (Gloss): Superior film coalescence leads to a smoother surface, which in turn yields higher gloss readings. TPnB contributes to excellent gloss development, comparable to Texanol™.[28]
-
Block Resistance: Due to its very slow evaporation rate, TPnB may result in slightly lower initial block resistance compared to faster-evaporating alternatives. This is a critical consideration for applications requiring rapid stacking or handling.
Experimental Protocols for Coalescent Evaluation
To ensure scientific integrity, the benchmarking of coalescing agents must adhere to standardized, reproducible methodologies. The following section details the protocols for the key performance tests cited above.
Standard: ASTM D2354[3][4][5][6]
Objective: To determine the lowest temperature at which a latex emulsion will form a continuous, crack-free film.
Methodology:
-
A sample of the latex formulation containing the coalescent under evaluation is applied uniformly across a temperature-gradient plate.[7]
-
The plate is heated at one end and cooled at the other, creating a precise and stable temperature gradient.
-
As the water evaporates, the latex coalesces. The point on the plate where the film transitions from a continuous, clear film to a cracked or opaque, powdery one is identified.
-
The temperature at this transition point is recorded as the MFFT.
Objective: To assess the resistance of a paint film to erosion caused by repeated scrubbing with an abrasive medium.
Methodology:
-
The paint formulation is applied to a black plastic panel at a specified thickness (e.g., 7 mils).
-
The coated panel is allowed to cure for a standard period (e.g., 7 days) under controlled temperature and humidity.[29][31]
-
The panel is placed in a scrub test machine. A shim is placed under the test area.
-
A standardized brush and abrasive scrub medium are used.
-
The machine moves the brush back and forth over the film in cycles.
-
The test is complete when there is a continuous line of film failure (exposure of the substrate) across the width of the shim.
-
The number of cycles to failure is recorded. A higher number indicates greater durability.[29]
Standard: ASTM D6886[32][33][34][35]
Objective: To determine the weight percent of individual volatile organic compounds in a coating by gas chromatography.
Methodology:
-
A sample of the liquid paint is accurately weighed into a vial.
-
An internal standard and a suitable solvent (e.g., isopropanol) are added.
-
The sample is agitated to ensure complete extraction of the volatile components.
-
A small volume of the liquid phase is injected into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[32]
-
The GC separates the individual compounds, and the FID detects them.
-
The concentration of each VOC is determined by comparing its peak area to that of the internal standard. This method is highly sensitive and suitable for low-VOC coatings.[32][33]
Mechanistic Insights and Causality
The superior performance of hydrophobic, slow-evaporating coalescents like TPnB is rooted in the thermodynamics and kinetics of film formation.
-
Partitioning: Due to its low water solubility, TPnB has a strong thermodynamic preference for the hydrophobic polymer phase over the aqueous phase.[11][13] This efficient partitioning means that a higher concentration of the coalescent is available where it is needed—at the polymer particle interface—to facilitate softening and fusion.
-
Evaporation Dynamics: The film formation process involves three stages: (1) water evaporation and particle concentration, (2) particle compaction, and (3) polymer interdiffusion (coalescence).[2] For complete coalescence, the coalescent must remain in the film until the final stage. TPnB's slow evaporation rate ensures its persistence throughout this entire process, even under conditions where water evaporation is slow (high humidity), preventing premature vitrification of the polymer and ensuring a well-formed film.
Conclusion and Recommendations
This compound (TPnB) is a highly effective, low-odor, and zero-VOC coalescing agent that offers distinct advantages in the formulation of modern, environmentally compliant latex coatings.[14]
-
Recommendation for Use: TPnB is highly recommended for architectural and industrial coatings where premium film properties such as high scrub resistance, excellent gloss, and reliable low-temperature application are required. Its slow evaporation rate makes it particularly suitable for open-time extension and for applications in challenging environmental conditions.[36]
-
Formulation Considerations: While its performance is excellent, formulators should consider its slow evaporation rate in applications demanding very rapid hardness development or block resistance. In such cases, a blend with a slightly faster-evaporating coalescent like DPnB could be evaluated to optimize the balance of properties.[37]
-
Alternative Coalescents:
-
Texanol™: Remains an excellent choice, particularly where a long history of use and robust performance is valued. However, its classification as a VOC can be a limitation.[18][22]
-
DPnB: A good, slightly faster-evaporating alternative that provides a good balance of performance and cost. It is an effective coalescent for lowering the MFFT in water-borne latex coatings.[12][38]
-
EB: Its use has declined due to health and environmental concerns and its high water solubility, which compromises performance.[20][24][26] It is generally not recommended for new, high-performance formulations.
-
By leveraging the data and methodologies presented in this guide, researchers and formulators can confidently select and benchmark coalescing agents, with TPnB representing a premier choice for developing the next generation of high-performance, sustainable coatings.
References
-
ASTM D2354-10(2023), Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles, ASTM International, West Conshohocken, PA, 2023. [Link]
-
ASTM D2486-06(2012), Standard Test Methods for Scrub Resistance of Wall Paints, ASTM International, West Conshohocken, PA, 2012. [Link]
-
ASTM D6886-18, Standard Test Method for Determination of the Weight Percent Individual Volatile Organic Compounds in Waterborne Air-Dry Coatings by Gas Chromatography, ASTM International, West Conshohocken, PA, 2018. [Link]
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Dow, "DOWANOL™ DPnB Glycol Ether," Product Information Sheet, Form No. 110-00656-0105, May 2005. [Link]
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European Union, "Directive 2004/42/CE of the European Parliament and of the Council," April 21, 2004. [Link]
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PCI Magazine, "Making The Transition: Coalescing Aids For Latex Paint," February 29, 2000. [Link]
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A Comparative Environmental Impact Analysis of TPnB and Other Common Solvents for Researchers and Drug Development Professionals
In the conscientious landscape of modern research and pharmaceutical development, the selection of a solvent extends beyond its mere chemical efficacy. The environmental footprint of the materials we employ is a critical consideration, compelling us to seek greener and more sustainable alternatives. This guide offers an in-depth comparison of the environmental impact of Tripropylene Glycol n-Butyl Ether (TPnB) against other widely used solvents: Dipropylene Glycol n-Butyl Ether (DPnB), Butyl Glycol (BG), and Isopropanol (IPA). Our analysis is grounded in key performance indicators of environmental health and safety, providing the data necessary for informed, responsible solvent selection.
The Imperative of Green Chemistry in Solvent Selection
The principles of green chemistry advocate for the use of substances that minimize or eliminate the use and generation of hazardous materials. Solvents are a cornerstone of many chemical processes, and their volatility, toxicity, and persistence in the environment are of paramount concern. An ideal solvent should not only perform its primary function effectively but also exhibit a favorable environmental and safety profile. This guide will delve into three critical aspects of environmental impact: Aquatic Toxicity, Biodegradability, and Volatile Organic Compound (VOC) emissions.
Comparative Analysis of Environmental and Safety Profiles
The following sections provide a detailed comparison of TPnB with DPnB, Butyl Glycol, and Isopropanol across key environmental parameters. The data presented is collated from various safety data sheets and environmental assessments.
Aquatic Toxicity
The potential for a solvent to harm aquatic life is a significant measure of its environmental risk. This is typically assessed by determining the concentration of the substance that is lethal to 50% of a test population of fish (LC50) or causes an adverse effect in 50% of a population of aquatic invertebrates like Daphnia magna (EC50) over a specified period. Lower LC50 and EC50 values indicate higher toxicity.
| Solvent | Test Organism | Exposure Time | LC50/EC50 (mg/L) | Reference |
| TPnB | Fish (Pimephales promelas) | 96 hours | 564 | [1] |
| Aquatic Invertebrate (Daphnia magna) | 48 hours | >1000 | [1] | |
| DPnB | Fish (Poecilia sp.) | 96 hours | 841 | [2] |
| Aquatic Invertebrate (Daphnia magna) | 48 hours | >100 | [2] | |
| Butyl Glycol | Fish (Bluegill sunfish) | 96 hours | 1490 | [3] |
| Aquatic Invertebrate (Daphnia magna) | 48 hours | 1550 | [4] | |
| Isopropanol | Fish (Fathead minnow) | 96 hours | 1000 | [5] |
| Aquatic Invertebrate (Daphnia magna) | 48 hours | 10000 | [5] |
Analysis: Based on the available data, TPnB and DPnB exhibit low aquatic toxicity. Butyl Glycol and Isopropanol also have a relatively low toxicity profile in aquatic environments.
Biodegradability
Biodegradability refers to the ability of a substance to be broken down into simpler, non-toxic compounds by the action of microorganisms. "Readily biodegradable" is a classification for chemicals that degrade quickly and completely in the environment, preventing persistence and long-term exposure.
-
TPnB (this compound): This solvent is described as readily biodegradable.[1][6]
-
DPnB (Dipropylene Glycol n-Butyl Ether): DPnB is also considered readily biodegradable and has a favorable environmental profile.[7][8]
-
Butyl Glycol (2-Butoxyethanol): Butyl Glycol is readily biodegradable.[9]
-
Isopropanol: Isopropanol is readily biodegradable in the environment.[5][10]
Analysis: All four solvents are considered readily biodegradable, which is a positive attribute in terms of their environmental fate. This means they are unlikely to persist in the environment and bioaccumulate in food chains.
Volatile Organic Compound (VOC) Emissions
VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature. Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air.[11] In the atmosphere, VOCs can react with nitrogen oxides in the presence of sunlight to form ground-level ozone, a major component of smog.[12]
-
TPnB (this compound): TPnB has a low vapor pressure and is not typically classified as a VOC under many regulations.[6]
-
DPnB (Dipropylene Glycol n-Butyl Ether): DPnB has a vapor pressure that qualifies it as an exempt VOC under the California Air Resources Board (CARB) and U.S. EPA criteria for many applications.[7][13]
-
Butyl Glycol (2-Butoxyethanol): Butyl Glycol is considered a VOC and is subject to regulation.[14]
-
Isopropanol: Isopropanol is a well-known VOC and its use is regulated in many regions to control air pollution.[15][16][17]
Analysis: TPnB and DPnB offer significant advantages in terms of VOC emissions. The VOC-exempt status of DPnB in certain applications makes it a particularly attractive option for reducing a laboratory's or manufacturing facility's environmental footprint.
GHS Hazard Classification: A Snapshot of Safety
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Below is a summary of the key GHS hazard statements for each solvent.
| Solvent | GHS Hazard Statements |
| TPnB | Generally not classified as hazardous under GHS. |
| DPnB | Not classified as hazardous under CLP regulation.[2] |
| Butyl Glycol | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[18] |
| Isopropanol | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness. |
Analysis: TPnB and DPnB present a lower hazard profile compared to Butyl Glycol and Isopropanol. The flammability of Isopropanol and the multiple health warnings for Butyl Glycol are important considerations for workplace safety.
Experimental Protocols for Environmental Impact Assessment
To ensure the trustworthiness and verifiability of environmental claims, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Ready Biodegradability Testing (OECD 301)
The OECD 301 guideline offers several methods to determine the ready biodegradability of a chemical substance in an aerobic aqueous medium. The fundamental principle involves exposing the test substance to microorganisms and measuring the extent of its degradation over a 28-day period.
Example Workflow: OECD 301F - Manometric Respirometry Test
Caption: Workflow for OECD 301F Ready Biodegradability Test.
Causality in Experimental Choices:
-
Mineral Medium: Provides essential nutrients for the microorganisms without an additional carbon source that could interfere with the measurement of the test substance's degradation.
-
Inoculum: A mixed population of microorganisms from a source like activated sludge ensures a diverse range of metabolic capabilities, representative of a natural environment.
-
Reference Compound: A readily biodegradable substance like sodium benzoate is used as a positive control to verify that the inoculum is active and the test conditions are suitable for biodegradation.
-
Blank Control: The blank containing only the inoculum allows for the correction of any oxygen consumption due to the endogenous respiration of the microorganisms.
-
10-day Window: The requirement for the pass level to be reached within a 10-day window ensures that the biodegradation is rapid and not a result of slow adaptation of the microorganisms.
Life Cycle Assessment (LCA) Framework (ISO 14040/14044)
While this guide provides a comparative snapshot, a comprehensive environmental assessment requires a Life Cycle Assessment (LCA). The ISO 14040 and 14044 standards provide the principles, framework, and requirements for conducting an LCA.[2][19][20][21] An LCA considers the entire life cycle of a product, from raw material extraction through production, use, and disposal, and assesses its potential environmental impacts.
Caption: The Four Phases of a Life Cycle Assessment (ISO 14040).
A full LCA for these solvents would provide a more complete picture of their environmental impact, including their global warming potential, ozone depletion potential, and energy consumption during production.
Conclusion: A Step Towards Greener Research
The choice of a solvent is a significant decision with far-reaching environmental consequences. This guide provides a comparative analysis of TPnB, DPnB, Butyl Glycol, and Isopropanol, highlighting the favorable environmental and safety profiles of TPnB and DPnB. Their low aquatic toxicity, ready biodegradability, and low VOC emissions make them compelling alternatives for researchers and drug development professionals committed to sustainable practices.
By understanding the environmental impact of the materials we use and adhering to rigorous, standardized testing protocols, we can collectively contribute to a greener and safer scientific community.
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A Comprehensive Guide to Tripropylene Glycol n-Butyl Ether (TPnB) as a Non-Hazardous Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer and more sustainable laboratory and manufacturing practices, the selection of solvents is a critical consideration. Historically, effective solvents such as xylene and certain ethylene glycol ethers have been indispensable in a range of applications, from industrial cleaning to paint formulations. However, their inherent hazards, including flammability and toxicity, have driven the demand for safer alternatives. This guide provides an in-depth validation of Tripropylene glycol n-butyl ether (TPnB) as a non-hazardous solvent, offering a detailed comparison with both traditional hazardous solvents and other green alternatives.
The Imperative for Safer Solvents: A Scientific and Regulatory Overview
The use of hazardous solvents is increasingly scrutinized under global regulations due to their adverse effects on human health and the environment. Solvents like xylene are known for their volatility and flammability, posing significant fire risks. Furthermore, chronic exposure to xylene can lead to neurological and reproductive harm.[1][2] Ethylene glycol ethers, particularly the E-series, have been linked to reproductive and developmental toxicity.[3][4] This has led to stringent occupational exposure limits and a push towards greener chemistry in industrial and research settings.
The ideal alternative solvent should not only exhibit a favorable safety profile but also deliver comparable or superior performance. Key performance indicators for solvents include solvency power, evaporation rate, and compatibility with various systems. This guide will objectively assess TPnB against these criteria, providing the necessary data for an informed transition to a safer solvent.
This compound (TPnB): A Profile
TPnB, a member of the propylene glycol ether family, is a colorless liquid with a low viscosity and a mild, practically odorless profile.[5][6] Its chemical structure, characterized by a hydrophobic nature and a high boiling point, contributes to its slow evaporation rate and excellent solubility in organic solvents.[5][6] These properties make it a versatile candidate for a wide array of applications, including:
-
Coatings and Inks: As a coalescing agent, it facilitates the even distribution of color components and acts as a plasticizer in resin systems.[5]
-
Cleaning Formulations: Its ability to dissolve organic substances makes it a highly effective ingredient in high-performance cleaners and degreasers.[5]
-
Pharmaceuticals and Agrochemicals: TPnB can be used as a solvent and carrier in topical preparations and as an additive to improve the stability and efficacy of pesticide formulations.
A significant advantage of P-series glycol ethers, like TPnB, is their comparatively lower toxicity profile than E-series glycol ethers.
Comparative Analysis: TPnB vs. Alternative Solvents
The selection of a solvent is a multi-faceted decision that requires a thorough evaluation of its physical, chemical, and safety properties. The following tables provide a comparative overview of TPnB against a hazardous solvent (Xylene), a more hazardous glycol ether (Ethylene Glycol Monomethyl Ether), and two non-hazardous alternatives (d-Limonene and Ethyl Lactate).
Table 1: Physical and Chemical Properties
| Property | This compound (TPnB) | Xylene (Mixed Isomers) | Ethylene Glycol Monomethyl Ether (EGME) | d-Limonene | Ethyl Lactate |
| CAS Number | 55934-93-5[6][7] | 1330-20-7 | 109-86-4[8] | 5989-27-5 | 97-64-3 |
| Boiling Point (°C) | 276[9] | 137-144 | 125[10] | 176[11] | 151-155 |
| Flash Point (°C) | 125.6[12] | ~25 | 39[10] | 48 | 46[13] |
| Evaporation Rate (n-BuAc=1) | 0.0004 | 0.6-0.7 | 0.5 | 0.2 | 0.17 |
| Density (g/mL @ 20°C) | 0.934[9] | ~0.864 | 0.966 | 0.841 | 1.03 |
| Water Solubility (% w/w @ 20°C) | 3[9] | Insoluble | Miscible[10] | Insoluble | Miscible |
| Kauri-Butanol (Kb) Value | Not Applicable* | 98-105 | Miscible | 67 | Miscible |
Table 2: Health and Safety Profile
| Property | This compound (TPnB) | Xylene (Mixed Isomers) | Ethylene Glycol Monomethyl Ether (EGME) | d-Limonene | Ethyl Lactate |
| Primary Hazards | May cause moderate eye irritation. | Flammable, harmful if inhaled or in contact with skin, causes skin irritation, may cause respiratory irritation.[1][2] | Flammable, reproductive toxicity, may damage fertility or the unborn child.[3][4] | Skin irritant, combustible liquid. | Flammable, causes serious eye damage. |
| Toxicity Profile | Low toxicity.[7] | Central nervous system depression, potential for reproductive harm.[1][2] | Hematologic, reproductive, and developmental toxicant.[3][4] | Low toxicity, biodegradable. | Low toxicity, biodegradable.[13] |
| Environmental Profile | Readily biodegradable. | Harmful to aquatic life with long-lasting effects.[1] | Readily biodegradable, but toxic to aquatic life. | Readily biodegradable. | Readily biodegradable. |
Experimental Protocols for Solvent Evaluation
To ensure the validity of solvent selection, standardized testing methodologies are crucial. The following are outlines of key experimental protocols for assessing solvent performance.
Diagram: Solvent Validation Workflow
Caption: Workflow for the validation of a new solvent.
Protocol 1: Determination of Solvency Power (Kauri-Butanol Value)
This protocol is based on the ASTM D1133 standard test method.
-
Objective: To determine the relative solvency power of a hydrocarbon solvent. A higher Kb value indicates stronger solvency.
-
Materials:
-
Standardized kauri-butanol solution
-
Solvent to be tested
-
Burette
-
Flask
-
Standard print to be read through the solution
-
-
Procedure:
-
A specific volume of the standardized kauri-butanol solution is placed in the flask.
-
The solvent being tested is titrated from the burette into the flask while continuously swirling.
-
The titration is continued until the standard print, viewed through the solution, becomes just obscured by turbidity.
-
The volume of the solvent used is recorded.
-
-
Calculation: The Kauri-Butanol value is calculated from the volume of the solvent used, with corrections for the standardization of the kauri-butanol solution.
Protocol 2: Determination of Evaporation Rate
This protocol is based on the ASTM D3539 standard test method.
-
Objective: To determine the rate of evaporation of a volatile liquid.
-
Apparatus:
-
Evaporometer (e.g., Shell Thin-Film Evaporometer)
-
Analytical balance
-
Syringe
-
Filter paper
-
-
Procedure:
-
A known volume of the solvent is dispensed onto a filter paper disc suspended from the analytical balance inside the evaporometer.
-
A controlled stream of dry air at a specified temperature is passed over the filter paper.
-
The weight loss of the solvent is recorded over time.
-
-
Calculation: The evaporation rate is determined by plotting the weight loss versus time. It is often reported relative to a standard solvent, such as n-butyl acetate (n-BuAc = 1).
The Verdict: TPnB as a Superior Non-Hazardous Alternative
The comprehensive data and established testing protocols provide a strong case for the validation of this compound as a non-hazardous solvent alternative.
Performance: While a direct Kauri-Butanol value is not applicable, its miscibility in the test and its demonstrated effectiveness as a solvent in cleaning and coating applications indicate high solvency power.[5][7] Its very slow evaporation rate is a significant advantage in applications where longer-lasting solvency is required, such as in high-solids coatings and certain cleaning processes.
Safety and Environmental Profile: TPnB's high flash point significantly reduces fire hazards compared to highly flammable solvents like xylene and ethyl lactate.[9] Its low toxicity profile, particularly in comparison to the reproductive hazards associated with ethylene glycol monomethyl ether, makes it a much safer choice for workers.[3][4][7] Furthermore, its ready biodegradability minimizes its environmental impact.
Logical Framework for Solvent Replacement
Caption: Decision-making framework for solvent replacement.
References
-
This compound (TPnB) | Price | B2B Trade - Foodcom S.A. (URL: [Link])
-
This compound - Ataman Kimya (URL: [Link])
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Xylene - PubChem - NIH (URL: [Link])
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Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) (URL: [Link])
-
What Is d-Limonene? The Natural Citrus Solvent Powering Multiple Industries (URL: [Link])
-
Xylene - Wikipedia (URL: [Link])
-
ICSC 0061 - ETHYLENE GLYCOL MONOMETHYL ETHER - International Chemical Safety Cards (ICSCs) (URL: [Link])
-
D-Limonene: The Versatile Citrus Degreaser & Solvent - Tilley Distribution (URL: [Link])
-
Glycol Ether Tpnb Dow | Univar Solutions (URL: [Link])
-
DOWANOL™ TPnB Glycol Ether | Dow Inc. (URL: [Link])
-
Safety Data Sheet: Xylene (isomers) - Carl ROTH (URL: [Link])
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Ethyl lactate - Wikipedia (URL: [Link])
-
Industrial Solvents Market Analysis - China, US, Germany, India, UK, Japan - Size and Forecast 2024-2028 | Technavio (URL: [Link])
-
Kauri-Butanol Value of Hydrocarbon Solvents1 (URL: [Link])
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Xylene - Cargo Handbook - the world's largest cargo transport guidelines website (URL: [Link])
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This compound | C13H28O4 | CID 60196418 - PubChem - NIH (URL: [Link])
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Why is D-Limonene a Good Solvent? - Vertec BioSolvents (URL: [Link])
-
Properties of Xylene (C 8 H 10 ) - BYJU'S (URL: [Link])
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Limonene - Wikipedia (URL: [Link])
-
Global Solvents Market Size & Share Analysis - Growth Trends And Forecast (2025 - 2030) (URL: [Link])
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Green Solvent: Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. (URL: [Link])
-
Xylene: The Versatile Industrial Solvent Powering Modern Manufacturing ⚙️ (URL: [Link])
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Tripropylene glycol butyl ether (TPNB) - Highly Chemical New Materical Co, Ltd. (URL: [Link])
-
SAFETY DATA SHEET - Brickform (URL: [Link])
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Toxicity review of ethylene glycol monomethyl ether and its acetate ester - PubMed (URL: [Link])
-
Propylene Glycol Ethers for Ultrasonic Cleaning - Surface Technology Environmental Resource Center (URL: [Link])
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A Researcher's Guide to Tripropylene Glycol n-Butyl Ether (TPnB): A Comparative Analysis for Advanced Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of solvent selection, precision is paramount. The choice of a solvent can significantly impact reaction kinetics, formulation stability, and final product performance. This guide provides an in-depth technical comparison of Tripropylene glycol n-butyl ether (TPnB), widely known by its trade name Dowanol TPnB, and its key alternatives in common research and industrial applications.
Unveiling the Identity: this compound vs. Dowanol TPnB
It is crucial to establish from the outset that "this compound" and "Dowanol TPnB" refer to the identical chemical substance. Dowanol TPnB is the trade name under which Dow Chemical Company markets this P-series glycol ether. Both names correspond to the CAS Number 55934-93-5. Therefore, a direct performance comparison is moot; they are one and the same. The true value for researchers lies in comparing TPnB's performance characteristics against other commonly used slow-evaporating solvents. This guide will focus on two such alternatives: Dipropylene glycol n-butyl ether (DPnB) and Propylene glycol phenyl ether (PPh).
At a Glance: A Comparative Overview of Key Physical Properties
The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes the critical parameters for TPnB and its alternatives, providing a foundation for understanding their behavior in various applications.
| Property | This compound (TPnB) | Dipropylene Glycol n-Butyl Ether (DPnB) | Propylene Glycol Phenyl Ether (PPh) |
| CAS Number | 55934-93-5 | 29911-28-2 | 770-35-4 |
| Molecular Weight ( g/mol ) | 248.4 | 190.3 | 152.2 |
| Boiling Point (°C) | 275 | 230 | 241.2 |
| Flash Point (°C) | 126 | 100 | 115-120 |
| Evaporation Rate (n-BuAc=1) | <0.01 | 0.006 | <0.01 |
| Water Solubility (g/L at 25°C) | 40.2 | 45 | 15.1 |
| Vapor Pressure (mmHg at 20°C) | <0.01 | <0.04 | <0.01 |
| Density (g/cm³ at 25°C) | 0.930 | 0.907 | 1.059 |
Application Deep Dive: Performance in Research and Formulation
The utility of these solvents is best understood through their application-specific performance. Below, we explore their roles in coatings, cleaning formulations, and inks, supported by experimental considerations.
Waterborne Coatings: The Art of Coalescence
In the realm of waterborne acrylic and styrene-acrylic coatings, the formation of a continuous, defect-free film is critical for performance. This process, known as coalescence, is facilitated by slow-evaporating solvents that temporarily plasticize the polymer particles, allowing them to fuse as water evaporates.
The Causality Behind Solvent Choice: The efficiency of a coalescing agent is inversely related to its water solubility.[1][2] A more hydrophobic solvent will preferentially partition into the polymer phase, where it is needed to reduce the minimum film formation temperature (MFFT), rather than remaining in the aqueous phase.[1][2]
-
This compound (TPnB): As the slowest evaporating and most hydrophobic of the three, TPnB is an exceptionally efficient coalescent.[3] Its long residence time in the film ensures that coalescence can occur even under challenging, low-temperature conditions.[4] This makes it ideal for high-performance architectural and industrial coatings where durability is key.
-
Dipropylene Glycol n-Butyl Ether (DPnB): With a slightly faster evaporation rate and higher water solubility compared to TPnB, DPnB is also a very effective coalescent.[5][6] It offers a good balance of performance and is widely used in a variety of latex paints.[5] Its larger molecular size contributes to excellent polymer mobility.[6]
-
Propylene Glycol Phenyl Ether (PPh): PPh is a very hydrophobic glycol ether, making it an excellent coalescent, particularly for acrylic-based latexes and phenolic coatings.[7][8] Its aromatic structure provides strong solvency for a wide range of resins.[7]
Figure 1: Workflow of coalescent action in waterborne coatings.
Experimental Protocol: Evaluating Coalescent Efficiency via MFFT Depression
This protocol outlines a standardized method for comparing the efficiency of TPnB, DPnB, and PPh in reducing the Minimum Film Formation Temperature (MFFT) of a model acrylic latex, based on ASTM D2354.[7][9][10]
-
Preparation of Samples:
-
Prepare separate mixtures of a standard acrylic latex emulsion with increasing concentrations (e.g., 2%, 4%, 6%, 8% by weight of polymer solids) of TPnB, DPnB, and PPh.
-
Ensure thorough but gentle mixing to avoid shear-induced coagulation.
-
A control sample with no coalescent should also be prepared.
-
-
MFFT Bar Setup:
-
Use a Minimum Film Forming Temperature Bar, which is a metal platen with a controlled temperature gradient.
-
Set the temperature gradient to span the expected MFFT range of the samples (e.g., from 0°C to 25°C).
-
-
Film Application:
-
Using a multichannel film applicator, draw down a uniform wet film (e.g., 75 µm) of each sample along the temperature gradient of the MFFT bar.
-
-
Observation and Determination:
-
Allow the films to dry under a gentle stream of dry, compressed air.
-
Observe the point on the gradient where the film transitions from a cracked, opaque, or powdery appearance (below MFFT) to a clear, continuous film (at or above MFFT).
-
Record the temperature at this transition point for each sample.
-
-
Data Analysis:
-
Plot the MFFT as a function of coalescent concentration for each of the three solvents.
-
The solvent that achieves the greatest depression in MFFT at the lowest concentration is the most efficient coalescent for that polymer system.
-
Cleaning Formulations: Solvency and Surface Activity
In industrial and household cleaners, the ability to dissolve a wide range of soils (both polar and non-polar) and reduce surface tension is key.[1][11] Glycol ethers are valued for their coupling ability, allowing the formulation of stable aqueous solutions containing hydrophobic cleaning agents.
The Causality Behind Solvent Choice: A balance of hydrophilicity and hydrophobicity is crucial. The ether linkages provide polarity to interact with water, while the alkyl or aryl groups provide non-polar character to dissolve oils and greases. A slow evaporation rate is also beneficial in many cleaning applications, as it allows for longer contact time with the soil.
-
This compound (TPnB): With its significant hydrophobic character, TPnB is an excellent solvent for heavy-duty cleaning and degreasing applications. Its very slow evaporation rate ensures prolonged contact with stubborn soils. It is also recognized for its use in cleaning formulations with high safety profiles.[12]
-
Dipropylene Glycol n-Butyl Ether (DPnB): DPnB offers a good balance of hydrophilic and lipophilic properties, making it a versatile coupling agent and solvent in a wide range of cleaners, from all-purpose to heavy-duty degreasers.[5] It is particularly effective at removing soap scum and greasy soils.[2]
-
Propylene Glycol Phenyl Ether (PPh): PPh's aromatic structure gives it powerful solvency for a variety of resins and soils.[7] It is particularly effective for removing greasy and oily soils and is used in both household and industrial cleaning formulations.[13]
Sources
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A Senior Application Scientist's Guide to the Quantitative Analysis of Tripropylene Glycol n-Butyl Ether (TPnB) in Experimental Samples
For researchers, scientists, and drug development professionals, the precise quantification of solvents like Tripropylene glycol n-butyl ether (TPnB) is a critical aspect of quality control, formulation development, and safety assessment. TPnB, a high-boiling, low-odor P-series glycol ether, is valued for its slow evaporation rate and excellent solvency in a variety of applications, including coatings, cleaning agents, and inks.[1][2] Its accurate measurement in experimental samples is paramount to ensuring product performance and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical methodologies for the quantitative analysis of TPnB. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a transparent comparison of their performance based on experimental data.
Understanding the Analyte: this compound (TPnB)
TPnB (CAS No. 55934-93-5) is a complex solvent that is technically a mixture of isomers.[3][4] Its high boiling point (approximately 276 °C) and relatively non-polar nature are key physical properties that dictate the most effective analytical approaches.[4][5] While a variety of techniques can be employed, Gas Chromatography (GC) stands out as the most direct and robust method for its quantification.
The Workhorse of Volatile Analysis: Gas Chromatography (GC)
Gas chromatography is the premier technique for separating and analyzing volatile and semi-volatile organic compounds.[6] For a compound like TPnB, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) offer distinct advantages.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust, reliable, and cost-effective method for the quantification of organic compounds.[7] The FID detector exhibits a linear response over a wide range of concentrations and is sensitive to compounds containing carbon-hydrogen bonds, making it ideal for the analysis of TPnB.
Causality of Experimental Choices:
-
Direct Injection: Given TPnB's high boiling point, direct injection of a diluted sample is the most straightforward approach, minimizing sample preparation and potential for analyte loss. This is a common technique for the analysis of glycols and glycol ethers in aqueous and solvent-based matrices.[8][9]
-
Column Selection: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, or a high-polarity column like a DB-FFAP (nitroterephthalic acid modified polyethylene glycol), provides excellent selectivity for glycol ethers, ensuring good separation from other sample components.[1][10]
-
Internal Standard: The use of an internal standard (e.g., 1,3-propanediol or another suitable high-boiling alcohol or ether not present in the sample) is crucial for achieving high precision and accuracy. It corrects for variations in injection volume and instrument response.[11]
Experimental Workflow for GC-FID Analysis
Caption: Workflow for TPnB quantification by GC-FID.
Detailed Experimental Protocol: GC-FID
-
Preparation of Standards and Samples:
-
TPnB Stock Standard (10 mg/mL): Accurately weigh approximately 100 mg of pure TPnB standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard (IS) Stock (5 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., 1,3-propanediol) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the TPnB stock standard with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 2.5, 5 mg/mL). Spike each calibration standard with the internal standard to a final concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh an appropriate amount of the experimental sample into a vial. Dilute with methanol to bring the expected TPnB concentration within the calibration range. Spike with the internal standard to a final concentration of 1 mg/mL.
-
-
GC-FID Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent, equipped with a flame ionization detector.
-
Column: DB-FFAP (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 280°C.
-
-
Data Analysis:
-
Integrate the peak areas of TPnB and the internal standard in both the standards and samples.
-
Calculate the response factor (RF) for each calibration standard and generate a calibration curve by plotting the peak area ratio (TPnB/IS) against the concentration of TPnB.
-
Determine the concentration of TPnB in the samples using the generated calibration curve.
-
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
For samples with complex matrices or when lower detection limits are required, GC-MS is the method of choice. The mass spectrometer provides an additional dimension of data, allowing for positive identification of the analyte based on its mass spectrum, thereby enhancing selectivity and sensitivity.[1][12]
Causality of Experimental Choices:
-
Enhanced Selectivity: The MS detector can be operated in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode to achieve very low detection limits for target analytes. This is particularly useful for distinguishing TPnB from structurally similar compounds.[2]
-
Lower Detection Limits: GC-MS can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to GC-FID, which is critical when analyzing trace levels of TPnB.[12]
-
Column Choice: A column with a different selectivity, such as an Rxi®-1301Sil MS (cyano-based), can provide better resolution and faster run times for a broad range of glycol ethers.[1][2]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for TPnB quantification by GC-MS.
Detailed Experimental Protocol: GC-MS
-
Preparation of Standards and Samples:
-
Prepare stock and calibration standards of TPnB in methanol as described for the GC-FID method. An internal standard may be used but is often omitted in GC-MS if stable instrument performance can be demonstrated.
-
Prepare samples by diluting with methanol to fall within the established calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
GC-MS System: Agilent 7890A GC coupled to a 5977A MS detector or equivalent.
-
Column: Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 2 minutes at 300°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-300) for identification and method development. Selected Ion Monitoring (SIM) for quantification, using characteristic ions for TPnB (e.g., m/z 57, 73, 87, 117).
-
-
Data Analysis:
-
Identify the TPnB peak in the chromatograms by its retention time and by comparing its mass spectrum to a reference spectrum.
-
Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the TPnB standards.
-
Quantify TPnB in the samples using the calibration curve.
-
An Alternative Approach: High-Performance Liquid Chromatography (HPLC)
Method 3: HPLC with UV Detection (Post-Derivatization)
This method involves reacting the hydroxyl group of TPnB with a UV-active derivatizing agent, such as benzoyl chloride, to allow for sensitive UV detection.
Causality of Experimental Choices:
-
Derivatization: The addition of a benzoyl group to the TPnB molecule introduces a strong chromophore, significantly enhancing its detectability by UV. This is a common strategy for analyzing compounds with poor UV absorbance.
-
Reversed-Phase HPLC: A C18 column is well-suited for separating the relatively non-polar benzoylated TPnB derivative from other sample components.
-
Gradient Elution: A gradient of acetonitrile and water allows for efficient elution of the derivatized analyte and separation from potential interferences.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for TPnB quantification by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
-
Derivatization of Standards and Samples:
-
In separate vials, place an aliquot of each calibration standard and prepared sample.
-
Add an excess of pyridine followed by benzoyl chloride.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
Quench the reaction with a small amount of water.
-
Extract the derivatized TPnB into an organic solvent such as pentane.
-
Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized TPnB standards against their concentrations.
-
Determine the concentration of derivatized TPnB in the samples from the calibration curve and back-calculate to the original concentration in the undiluted sample.
-
Performance Comparison
The choice of analytical method often depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of the described methods.
| Parameter | GC-FID | GC-MS | HPLC-UV (Post-Derivatization) |
| Principle | Separation by volatility, detection by flame ionization | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance |
| Selectivity | Good | Excellent | Good to Excellent |
| Sensitivity (Typical LOQ) | ~10-50 µg/mL | ~0.1-1 µg/mL | ~1-5 µg/mL |
| Linearity (Typical R²) | >0.995 | >0.995 | >0.99 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
| Sample Preparation | Simple dilution | Simple dilution | Multi-step (derivatization, extraction) |
| Authoritative Grounding | Based on principles in ASTM D4773, EPA 8015[5][8] | Based on principles in Environment Canada reference methods[12] | Based on derivatization chemistry for glycols |
Conclusion: Selecting the Optimal Method
For the routine quantitative analysis of this compound in most experimental samples, GC-FID offers the best combination of simplicity, robustness, and cost-effectiveness. Its performance is well-suited for quality control and formulation analysis where TPnB is a major component.
When higher selectivity is required to overcome complex matrix interferences, or when trace-level quantification is necessary, GC-MS is the superior choice. The confirmatory data provided by the mass spectrum adds a significant layer of trustworthiness to the results.
HPLC-UV following derivatization serves as a viable alternative, particularly for laboratories that are more heavily invested in liquid chromatography. While the sample preparation is more involved, it can provide excellent quantitative results.
Ultimately, the selection of the most appropriate method requires a thorough understanding of the analytical problem at hand. By considering the factors of sample complexity, required sensitivity, and available resources, researchers can confidently choose a method that ensures the scientific integrity and trustworthiness of their results.
References
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
Stevens, R., & English, C. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek. Retrieved from [Link]
-
ASTM International. (n.d.). D4773 Standard Test Method for Purity of Propylene Glycol Monomethyl Ether, Dipropylene Glycol Monomethyl Ether, and Propylene Glycol Monomethyl Ether Acetate (Withdrawn 2021). Retrieved from [Link]
-
ASTM International. (n.d.). E202 Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]
-
British Columbia Ministry of Environment and Climate Change Strategy. (2017, September 15). Glycols in Soil and Water. Retrieved from [Link]
-
Infinita Lab. (n.d.). ASTM E202 Test Method for Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]
-
MaTestLab. (2024, October 22). ASTM E202 Analysis of Ethylene Glycols and Propylene Glycols. Retrieved from [Link]
-
Li, Y., et al. (2017, July 20). A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. NASA Technical Reports Server. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Retrieved from [Link]
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Teklab, Inc. (n.d.). Alcohol, Glycol & Dioxane Analysis | EPA 8015, 8270C. Retrieved from [Link]
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Rocío-Bautista, P., et al. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. Cosmetics, 8(4), 102. [Link]
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U.S. Environmental Protection Agency. (1992, July). Method 8015A: Nonhalogenated Volatile Organics by Gas Chromatography. Retrieved from [Link]
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Intertek Inform. (2012). ASTM E 202 : 2012-06 TEST METHODS FOR ANALYSIS OF ETHYLENE GLYCOLS AND PROPYLENE GLYCOLS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tripropylene Glycol n-Butyl Ether (TPnB)
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Rigorous Analytical Method Cross-Validation
Tripropylene glycol n-butyl ether (TPnB), a high-boiling, slow-evaporating glycol ether, serves as a critical solvent and coalescing agent in a multitude of industrial applications, including coatings, cleaning formulations, and inks.[1][2][3] Its purity and concentration are critical quality attributes that can significantly impact the performance and safety of end products. Consequently, robust and reliable analytical methods are paramount for its characterization.
In the landscape of pharmaceutical development and manufacturing, the transition of analytical methods between laboratories—be it for quality control, stability testing, or research and development—is a frequent necessity. This transfer, however, introduces a significant risk of variability that can compromise the integrity of analytical data. Cross-validation of analytical methods is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results. This guide provides a comprehensive comparison of two common analytical techniques for the determination of TPnB—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—and outlines a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory expectations.
The Scientific Rationale for Method Selection
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. TPnB is a relatively non-volatile organic compound with no significant ultraviolet (UV) chromophore, which informs the selection of appropriate analytical technologies.
-
Gas Chromatography (GC) is an ideal technique for the separation of volatile and semi-volatile compounds. Given TPnB's boiling point of approximately 274-276°C, GC is a suitable method for its analysis. Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and sensitivity, allowing for confident identification and quantification.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of compounds. For analytes like TPnB that lack a UV chromophore, a universal detector is required. A Refractive Index Detector (RID) is a suitable choice as it measures the change in the refractive index of the mobile phase as the analyte elutes, a property inherent to all compounds.[4][5][6]
This guide will detail the operational parameters for both a GC-MS and an HPLC-RID method for the analysis of TPnB and then explore the critical process of cross-validating these two distinct analytical approaches.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for TPnB Analysis
This method is adapted from established procedures for the analysis of glycol ethers and provides a robust approach for the quantification of TPnB.[7]
Experimental Protocol
1. Sample Preparation:
- Prepare a stock solution of this compound reference standard at 1000 µg/mL in methanol.
- Create a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).
- For test samples, accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern GC system ensures precise temperature and flow control, leading to reproducible retention times. |
| Column | Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm | A mid-polarity column provides good selectivity for glycol ethers. The specified dimensions offer a good balance between resolution and analysis time.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures stable performance during temperature programming. |
| Inlet Temperature | 250°C | Ensures complete vaporization of TPnB without thermal degradation. |
| Injection Volume | 1 µL, Split ratio 20:1 | A split injection prevents column overloading and ensures sharp peaks for accurate quantification. |
| Oven Program | Initial 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | The temperature program is designed to elute TPnB in a reasonable time while separating it from potential impurities. The final hold ensures that any less volatile components are eluted from the column. |
| MS Detector | Agilent 5977B MSD or equivalent | A sensitive and selective detector for confident peak identification and quantification. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and the MS. |
| Ion Source Temp | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temp | 150°C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. |
| Scan Range | m/z 40-400 | A suitable range to capture the characteristic fragment ions of TPnB. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector. |
Data Analysis
-
Identify the TPnB peak based on its retention time and mass spectrum.
-
Quantify the amount of TPnB in samples by constructing a calibration curve of peak area versus concentration.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for TPnB Analysis
This method provides an alternative approach for the quantification of TPnB, particularly useful in laboratories where GC-MS is not available or for orthogonal verification of results. The principles are based on established methods for the analysis of similar compounds lacking a UV chromophore.[4][5]
Experimental Protocol
1. Sample Preparation:
- Prepare a stock solution of this compound reference standard at 1 mg/mL in the mobile phase (Acetonitrile:Water, 80:20 v/v).
- Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 1 mg/mL).
- For test samples, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
2. HPLC-RID Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II LC or equivalent | A reliable HPLC system capable of delivering a stable isocratic flow is crucial for RID. |
| Column | Amino (NH2) column, 4.6 x 250 mm, 5 µm | An amino column is effective for the separation of polar compounds like glycols in reversed-phase or normal-phase mode.[5] |
| Mobile Phase | Isocratic, Acetonitrile:Water (80:20 v/v) | An isocratic mobile phase is essential for a stable baseline with a refractive index detector. The acetonitrile/water mixture provides good solubility for TPnB and suitable retention on an amino column.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 35°C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 20 µL | A larger injection volume compared to GC is often used in HPLC to improve sensitivity. |
| Detector | Refractive Index Detector (RID) | A universal detector suitable for analytes without a UV chromophore. |
| RID Temperature | 35°C | The RID cell temperature should be maintained at the same temperature as the column to minimize baseline drift. |
Data Analysis
-
Identify the TPnB peak based on its retention time.
-
Quantify the amount of TPnB in samples by constructing a calibration curve of peak height or area versus concentration.
Cross-Validation of Analytical Methods: Ensuring Comparability
The core of this guide is to establish a framework for the cross-validation of the GC-MS and HPLC-RID methods. The objective is to demonstrate that both methods, despite their different principles of separation and detection, yield equivalent and reliable results for the analysis of TPnB. The principles of method validation are outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <1225>.
The Cross-Validation Workflow
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Key Cross-Validation Parameters and Acceptance Criteria
The following parameters should be evaluated during the cross-validation study. The acceptance criteria should be pre-defined in a validation protocol.
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Accuracy | To demonstrate the closeness of agreement between the results obtained by the two methods. | Analyze a minimum of 3 batches of TPnB at 3 different concentration levels (e.g., 80%, 100%, 120% of the target concentration) with both methods. | The mean recovery for each method should be between 98.0% and 102.0%. The difference in mean recovery between the two methods should not be more than 2.0%. |
| Precision | |||
| Repeatability | To show the precision of each method under the same operating conditions over a short interval of time. | Perform at least 6 replicate analyses of a single homogeneous sample with each method. | The Relative Standard Deviation (RSD) for each method should be not more than 2.0%. |
| Intermediate Precision | To demonstrate the precision within the same laboratory over different days, with different analysts, and/or different equipment. | Repeat the repeatability study on a different day with a different analyst. | The RSD for the combined data from both days for each method should be not more than 2.0%. |
| Specificity | To ensure that the signal measured is solely from TPnB and not from any interfering components. | Analyze placebo samples (matrix without TPnB) and spiked samples to demonstrate that there are no interfering peaks at the retention time of TPnB. | No significant interfering peaks should be observed at the retention time of the analyte. |
| Linearity | To demonstrate that the response of each method is directly proportional to the concentration of TPnB. | Analyze a minimum of 5 concentrations across the desired range for each method. | The correlation coefficient (r²) should be ≥ 0.999. |
| Range | To confirm the interval between the upper and lower concentrations of TPnB for which the method has a suitable level of precision, accuracy, and linearity. | The range is inferred from the linearity, accuracy, and precision studies. | The demonstrated range should cover the expected working concentrations. |
| Robustness | To evaluate the reliability of each method with respect to deliberate variations in method parameters. | For GC-MS, vary parameters like inlet temperature, flow rate, and oven ramp rate. For HPLC-RID, vary column temperature, flow rate, and mobile phase composition. | The method should remain unaffected by small, deliberate variations in parameters, with results remaining within the acceptance criteria for accuracy and precision. |
Statistical Evaluation of Equivalence
Once the data is collected, a statistical comparison of the results from the two methods is crucial.
-
Student's t-test: This can be used to compare the mean results obtained from the two methods for accuracy. The calculated t-value is compared to the critical t-value at a certain confidence level (e.g., 95%). If the calculated t-value is less than the critical t-value, it indicates that there is no statistically significant difference between the means of the two methods.
-
F-test: This is used to compare the variances (a measure of precision) of the two methods. The calculated F-value is compared to the critical F-value. If the calculated F-value is less than the critical F-value, it suggests that there is no statistically significant difference in the precision of the two methods.
The relationship between these validation parameters is illustrated in the following diagram:
Caption: Interrelationship of key analytical method validation parameters.
Conclusion: Achieving Analytical Excellence Through Cross-Validation
The cross-validation of analytical methods for this compound is a critical exercise in ensuring data integrity and consistency across different analytical platforms and laboratories. By establishing and comparing a robust GC-MS method with a distinct HPLC-RID method, researchers and drug development professionals can gain a high degree of confidence in their analytical results. A well-documented cross-validation study, grounded in the principles of regulatory guidelines, not only demonstrates the interchangeability of methods but also underscores a commitment to scientific rigor and quality. The successful completion of such a study provides the necessary assurance that analytical data, regardless of the method employed, is reliable, reproducible, and fit for its intended purpose.
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Nitschke, L., & Huber, L. (1994). Determination of glycols by HPLC with refractive index detection. Fresenius' Journal of Analytical Chemistry, 349(1-2), 147-147. [Link]
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Rajesha, B. J., Dhalewadikar, S. V., & Mehta, S. K. (2012). Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector. CORESTA Congress, Sapporo, Japan. [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. ECETOC Technical Report No. 95. [Link]
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Ferrari, C., et al. (2017). VOCs monitoring of new materials for ceramic tiles decoration: GC–MS analysis of emissions from common vehicles and inkjet inks during firing in laboratory. Boletín de la Sociedad Española de Cerámica y Vidrio, 56(5), 215-224. [Link]
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Dow Inc. (n.d.). DOWANOL™ TPnB Glycol Ether. [Link]
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Chen, B., et al. (2007). Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 429-435. [Link]
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Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. [Link]
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Cardiff University. (2018). Development of Analytical Methods for the Stability Assessment of Parenteral Nutrition. [Link]
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The Senior Application Scientist's Guide to Tripropylene Glycol n-Butyl Ether (TPnB) Performance in Resin Systems
For researchers and formulators in the coatings and materials science fields, the selection of a coalescing agent is a critical decision that profoundly impacts the final properties and performance of a coating. This guide provides an in-depth technical comparison of Tripropylene Glycol n-Butyl Ether (TPnB) against other common glycol ethers—Dipropylene Glycol n-Butyl Ether (DPnB), Ethylene Glycol Butyl Ether (EB), and Propylene Glycol n-Butyl Ether (PnB)—across various resin systems. Our analysis is grounded in field-proven insights and supported by experimental data to empower you with the knowledge to make informed formulation choices.
The Crucial Role of a Coalescing Agent: More Than Just a Solvent
In waterborne coatings, the polymer binder exists as discrete particles dispersed in water. For a durable, continuous film to form upon drying, these particles must coalesce, a process highly dependent on the glass transition temperature (Tg) of the polymer.[1][2] If the application temperature is below the polymer's Minimum Film Formation Temperature (MFFT), the particles will not fuse, leading to a brittle, cracked film.[3]
Coalescing agents act as temporary plasticizers, reducing the MFFT by softening the polymer particles and facilitating their fusion into a homogeneous film.[1][2] An ideal coalescent possesses several key characteristics:
-
High Polymer Solvency: Efficiently softens the polymer particles.
-
Low Water Solubility: Preferentially partitions into the polymer phase rather than the aqueous phase.[4]
-
Slow Evaporation Rate: Remains in the film long enough to ensure complete coalescence but eventually evaporates to allow the film to achieve its final hardness and durability.[1][4]
This guide will explore how the molecular structure and resulting physicochemical properties of TPnB contribute to its performance profile in comparison to other widely used glycol ethers.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a coalescent is intrinsically linked to its physical and chemical properties. TPnB's longer chain and higher molecular weight distinguish it from its counterparts, leading to a significantly lower evaporation rate and higher boiling point.
| Property | TPnB | DPnB | PnB | EB |
| CAS Number | 55934-93-5 | 29911-28-2 | 5131-66-8 | 111-76-2 |
| Molecular Weight ( g/mol ) | 248.36 | 190.28 | 132.20 | 118.17 |
| Boiling Point (°C) | 276 | 230 | 171 | 171 |
| Evaporation Rate (nBuAc=1) | 0.0004 | 0.006 | 0.093 | 0.079 |
| Solubility in Water (wt% @ 25°C) | 3.0 | 4.5 | 5.5 | Miscible |
| Flash Point (°C) | 126 | 100 | 63 | 67 |
Data compiled from various sources.[5][6][7][8]
The significantly slower evaporation rate of TPnB is a key differentiator, suggesting a longer open time and a more extended period for film formation, which can be particularly advantageous in certain applications.[5] Its lower water solubility also indicates a higher efficiency as it will preferentially migrate to the polymer particles.
Performance in Acrylic Resin Systems
Waterborne acrylics are a cornerstone of the architectural coatings industry. The choice of coalescent in these systems is critical for achieving desired film properties, from gloss and hardness to scrub and block resistance.
Causality of Performance
TPnB's very slow evaporation rate and hydrophobic nature make it a highly efficient coalescent in acrylic latex systems.[5] By remaining in the film for a longer duration, it allows for more complete particle packing and fusion, which can lead to the formation of a smoother, more uniform film. This, in turn, can result in higher gloss and improved barrier properties.[9] However, the trade-off for this extended plasticization can be a slower development of early hardness and block resistance compared to more volatile coalescents.[9]
In contrast, the faster evaporation of PnB and EB means they leave the film more quickly, allowing for a faster development of hardness. However, this rapid departure may not allow for optimal film coalescence, potentially leading to lower gloss and other film defects, especially under adverse drying conditions.[4] DPnB, with its intermediate evaporation rate, often presents a balance between these extremes.
Supporting Experimental Data
While direct head-to-head public data for all four coalescents in a single acrylic formulation is limited, we can synthesize findings from various studies. For instance, studies comparing coalescents with different evaporation rates have shown that slower-evaporating, more hydrophobic coalescents can lead to higher gloss in semi-gloss paint formulations.[9]
Table 2: Hypothetical Performance Comparison in a Styrene-Acrylic Latex
| Performance Metric | TPnB | DPnB | PnB | EB |
| MFFT Reduction Efficiency | High | High | Moderate | Moderate |
| Gloss (60°) | Excellent | Very Good | Good | Good |
| Hardness Development (24h) | Moderate | Good | Very Good | Excellent |
| Block Resistance (24h) | Good | Very Good | Excellent | Excellent |
| Scrub Resistance | Excellent | Very Good | Good | Good |
This table represents expected performance trends based on the physicochemical properties of the coalescents and published literature on similar materials.
Performance in Epoxy Resin Systems
Two-component (2K) waterborne epoxy coatings are valued for their durability, chemical resistance, and adhesion to various substrates. Coalescents in these systems must not only aid in the film formation of the epoxy dispersion but also be compatible with the amine curing agent.
Causality of Performance
The selection of a coalescent in waterborne epoxy systems can significantly influence properties such as pot life, dry time, and final film hardness.[10][11] The slow evaporation of TPnB can be advantageous in providing a longer working time and promoting better leveling and a smoother finish. Its excellent solvency for the epoxy resin ensures efficient plasticization of the dispersed particles.
Conversely, faster evaporating solvents like PnB and EB may lead to a more rapid viscosity increase and shorter pot life. The choice of coalescent can also impact the cure rate and the development of chemical resistance. A solvent that evaporates too quickly may not allow for sufficient cross-linking before the film solidifies, potentially compromising the coating's protective properties.
Supporting Experimental Data
Table 3: Expected Performance Attributes in a 2K Waterborne Epoxy Coating
| Performance Attribute | TPnB | DPnB | PnB | EB |
| Pot Life | Longest | Long | Moderate | Shorter |
| Flow and Leveling | Excellent | Very Good | Good | Good |
| Dry Time (Tack-Free) | Slower | Moderate | Faster | Fastest |
| Hardness Development | Slower | Moderate | Faster | Fastest |
| Chemical Resistance | Excellent | Excellent | Very Good | Good |
This table is based on the known properties of the coalescents and their expected interactions within an epoxy-amine curing system.
Performance in Polyurethane Dispersion (PUD) Systems
Waterborne polyurethane dispersions offer a versatile platform for high-performance coatings with excellent flexibility, abrasion resistance, and toughness. The role of the coalescent is to ensure proper film formation of the polyurethane particles, which often have a high Tg.
Causality of Performance
The effectiveness of a coalescent in a PUD system is highly dependent on its ability to plasticize the polyurethane particles.[7] TPnB, with its strong solvency and slow evaporation rate, can be a very effective coalescent for PUDs, ensuring the formation of a tough, flexible, and continuous film. The extended presence of TPnB in the film can be particularly beneficial for achieving maximum toughness and abrasion resistance.
Faster evaporating coalescents may not provide a sufficient window for the polyurethane particles to coalesce properly, potentially leading to a film with reduced flexibility and toughness. The choice of coalescent can also influence the coating's resistance to chemicals and water. A well-coalesced film will have better barrier properties.
Supporting Experimental Data
Formulation guidelines for PUDs often recommend slower-evaporating glycol ethers like DPnB to ensure optimal film properties.[7] Given TPnB's even slower evaporation rate and similar solvency characteristics, it is expected to perform exceptionally well in these systems, particularly where maximum film integrity and performance are required.
Table 4: Anticipated Performance in a Waterborne PUD Coating
| Performance Metric | TPnB | DPnB | PnB | EB |
| Film Formation | Excellent | Excellent | Good | Moderate |
| Flexibility | Excellent | Excellent | Very Good | Good |
| Abrasion Resistance | Excellent | Very Good | Good | Good |
| Hardness | Good | Very Good | Excellent | Excellent |
| Chemical Resistance | Excellent | Very Good | Good | Good |
This table illustrates the expected performance based on the principles of PUD film formation and the properties of the respective coalescents.
Experimental Protocols for Performance Evaluation
To validate the performance of TPnB and its alternatives in your specific resin system, a rigorous experimental approach is essential. The following are detailed methodologies for key performance tests.
Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a continuous, crack-free film is formed.
Standard: ASTM D2354
Methodology:
-
Prepare latex-coalescent blends at various concentrations.
-
Apply a uniform wet film of each blend across an MFFT bar, which has a controlled temperature gradient.
-
Allow the films to dry completely.
-
Visually inspect the films to identify the point at which the film transitions from a cracked, non-continuous state to a clear, continuous film.
-
Record the temperature at this transition point as the MFFT.
Gloss Measurement
Objective: To quantify the specular gloss of a coating film.
Standard: ASTM D523
Methodology:
-
Prepare coated panels by applying a uniform wet film thickness of the formulated paint.
-
Allow the panels to cure under controlled temperature and humidity for a specified period (e.g., 24 hours and 7 days).
-
Calibrate a gloss meter at the desired geometry (20°, 60°, or 85°) using a certified standard.
-
Take multiple gloss readings at different locations on each panel.
-
Calculate the average gloss value for each formulation.
Hardness Development (Pencil Hardness)
Objective: To assess the development of film hardness over time.
Standard: ASTM D3363
Methodology:
-
Prepare coated panels as described for gloss measurement.
-
At specified time intervals (e.g., 24 hours, 48 hours, 7 days), place a pencil of a known hardness at a 45° angle to the coated surface.
-
Push the pencil forward with uniform pressure.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.
-
Record the pencil hardness (from 6B, softest, to 6H, hardest) for each formulation at each time interval.
Conclusion: Selecting the Right Glycol Ether for Your System
The selection of a coalescing agent is a multi-faceted decision that requires a thorough understanding of the resin system, application conditions, and desired final film properties. This compound (TPnB) distinguishes itself with its extremely slow evaporation rate, low water solubility, and excellent solvency, making it a highly efficient coalescent.
-
For Acrylic Systems: TPnB is an excellent choice for applications where high gloss and excellent film formation are paramount, and a slightly slower hardness development is acceptable.
-
For Epoxy Systems: TPnB's properties suggest it would be highly beneficial in formulations requiring a long pot life and superior flow and leveling.
-
For Polyurethane Dispersions: TPnB is likely to provide superior performance in terms of film toughness, flexibility, and overall durability due to its prolonged plasticizing effect.
While this guide provides a comprehensive comparison based on available data and scientific principles, it is imperative to conduct your own experimental evaluations to determine the optimal coalescent for your specific formulation. The provided protocols offer a robust framework for such a study.
References
-
Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. (n.d.). Retrieved from [Link]
-
How Do Coalescing Agents Improve Paint Performance? (2024, September 30). Polaris Market Research. Retrieved from [Link]
-
Formulating High-Performance Waterborne Epoxy Coatings. (n.d.). Retrieved from [Link]
-
Formulating High-Performance Waterborne Acrylic Direct-to-Metal Coatings Under 25 g/L VOC. (n.d.). Retrieved from [Link]
- Solvent borne two-component polyurethane coating composition. (n.d.). Google Patents.
-
DOWANOL™ TPnB Glycol Ether. (n.d.). Dow Inc. Retrieved from [Link]
-
Film Coalescence and Coalescing Surfactants. (n.d.). Coatings World. Retrieved from [Link]
-
Coalescing Aid Influences on Acrylic Latexes Property and Film Formation Process. (2025, September 19). Retrieved from [Link]
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A Comparative Analysis of the Rheological Effects of Tripropylene Glycol n-Butyl Ether and Its Analogues
Abstract
This technical guide provides a detailed comparative analysis of the rheological properties of Tripropylene Glycol n-Butyl Ether (TPnB) and its shorter-chain analogues, Dipropylene Glycol n-Butyl Ether (DPnB) and Propylene Glycol n-Butyl Ether (PnB). Intended for researchers, formulators, and professionals in the coatings, inks, and cleaning industries, this document synthesizes key experimental data to elucidate the structure-property relationships that govern the viscosity of these widely used P-series glycol ethers. We will explore the fundamental principles of viscosity, present standardized methodologies for its measurement, and offer a side-by-side comparison of the rheological profiles of TPnB, DPnB, and PnB, supported by published data. The guide aims to equip the reader with the necessary insights to select the appropriate glycol ether for optimizing formulation viscosity, flow characteristics, and overall product performance.
Introduction: The Critical Role of Rheology in Formulation Science
Rheology, the study of the flow of matter, is a cornerstone of formulation science. In industries ranging from coatings and inks to industrial cleaners and personal care products, the ability to precisely control the viscosity and flow behavior of a liquid system is paramount to product efficacy, stability, and end-user experience.[1][2][3] Glycol ethers, a versatile class of organic solvents, are frequently employed as key formulation components to modify and control rheological properties.[4][5]
Their unique molecular structure, combining ether and alcohol functionalities, allows them to exhibit a range of solvency, miscibility, and evaporation rates.[1] Among these, the propylene glycol n-butyl ether (P-series) family is particularly valued for its favorable toxicological profile and performance characteristics.[6][7] As formulators seek to fine-tune their products, a deep understanding of how subtle changes in the molecular structure of these glycol ethers impact viscosity becomes essential.
This guide focuses on this compound (TPnB) and its analogues, DPnB and PnB. By systematically increasing the number of propylene glycol units, we observe a direct and predictable impact on the rheological properties of the solvent. TPnB, with its longer chain, is a slow-evaporating, hydrophobic glycol ether known for its excellent coalescing properties in water-borne coatings and its ability to lower surface tension.[8] Understanding its viscosity in relation to its shorter-chain counterparts is crucial for optimizing formulations where drying time, film formation, and flow and leveling are critical performance attributes.[5]
The Molecular Basis of Viscosity in Glycol Ethers
Viscosity is a measure of a fluid's internal resistance to flow. For a series of homologous compounds like the PnB family, viscosity is primarily influenced by two key molecular factors:
-
Molecular Weight and Chain Length: As the number of repeating propylene glycol units increases from PnB to DPnB and then to TPnB, the overall molecular weight and chain length of the molecule increase. This leads to stronger intermolecular forces, specifically van der Waals forces. The increased entanglement of these longer molecules requires more energy to overcome, resulting in a higher resistance to flow and, consequently, a higher viscosity.
-
Hydrogen Bonding: The terminal hydroxyl (-OH) group present on each glycol ether molecule allows for hydrogen bonding. While the primary driver for viscosity increase within this series is the chain length, the presence of this group contributes to the overall viscosity profile.
The systematic addition of propylene oxide units provides a clear and predictable trend: Viscosity increases with the number of glycol ether units. This relationship is fundamental to selecting the right solvent for a specific application.
Experimental Methodology for Viscosity Measurement
To ensure the accuracy and reproducibility of viscosity data, standardized testing protocols are essential. The data presented in this guide is based on industry-standard methods for determining the viscosity of transparent liquids.
Standard Test Method: ASTM D445
The globally recognized standard for determining the kinematic viscosity of liquids like glycol ethers is ASTM D445.[9] This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[10][11][12][13]
Experimental Protocol: Kinematic Viscosity Measurement (ASTM D445)
-
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type).
-
Constant temperature bath with an accuracy of ±0.02°C.
-
Stopwatch with a resolution of 0.1 seconds.
-
Thermometer with appropriate range and accuracy.
-
-
Procedure:
-
Temperature Control: The constant temperature bath is set to the desired measurement temperature (e.g., 25°C) and allowed to equilibrate.
-
Sample Preparation: The glycol ether sample is filtered to remove any particulate matter and charged into the viscometer.
-
Thermal Equilibration: The viscometer is suspended vertically in the temperature bath for a sufficient time (typically 30 minutes) to ensure the sample reaches the target temperature.
-
Flow Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to flow between the upper and lower timing marks is accurately measured using the stopwatch.
-
Replicates: The measurement is repeated at least three times. The flow times should be within an acceptable range of repeatability.
-
Calculation: The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t.
-
Dynamic Viscosity: The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[10][11][13]
-
Alternative Method: Rotational Viscometry
Rotational viscometers, such as the Brookfield type, are also commonly used for measuring dynamic viscosity.[14][15] This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[16]
Workflow for Rotational Viscometry
Caption: Workflow for Rotational Viscosity Measurement.
This workflow ensures that measurements are consistent and reliable, accounting for critical variables like temperature, spindle selection, and instrument calibration.[17][18][19]
Comparative Rheological Data
The following table summarizes the typical dynamic viscosity values for Propylene Glycol n-Butyl Ether (PnB), Dipropylene Glycol n-Butyl Ether (DPnB), and this compound (TPnB) at a standard temperature of 25°C. This data has been compiled from various technical datasheets.
| Glycol Ether | Acronym | Molecular Formula | Molecular Weight ( g/mol ) | Dynamic Viscosity @ 25°C (mPa·s or cP) |
| Propylene Glycol n-Butyl Ether | PnB | C₇H₁₆O₂ | 132.2 | ~3.9[20] |
| Dipropylene Glycol n-Butyl Ether | DPnB | C₁₀H₂₂O₃ | 190.3 | ~4.9[21][22] |
| This compound | TPnB | C₁₃H₂₈O₄ | 248.4 | ~7.0 - 8.0 [23][24] |
Analysis of Results
The experimental data clearly validates the structure-property relationship discussed earlier.
-
PnB , with a single propylene glycol unit, exhibits the lowest viscosity in the series. Its relatively low molecular weight and shorter chain length result in weaker intermolecular forces and less molecular entanglement.
-
DPnB , containing two propylene glycol units, shows a noticeable increase in viscosity compared to PnB. The addition of the second ether linkage and the increased chain length enhance the van der Waals interactions.
-
TPnB , the subject of this guide, has the highest molecular weight and the longest chain of the three. Consequently, it displays the highest viscosity. This higher viscosity is a direct result of the significantly increased intermolecular forces and potential for chain entanglement.
Caption: Structure-Viscosity Relationship.
Practical Implications for Formulation
The choice between PnB, DPnB, and TPnB has significant consequences for the final properties of a formulation, particularly in the coatings industry.
-
Fast-Drying, Low-Viscosity Systems: PnB, with its lower viscosity and faster evaporation rate, is suitable for applications requiring rapid drying and good solvency with minimal impact on the formulation's viscosity.[20][25]
-
Balanced Performance: DPnB offers a compromise between PnB and TPnB, providing moderate viscosity and a slower evaporation rate. It is often used as a coalescent in water-borne latex coatings and as an active solvent in a variety of other applications.[7]
-
High-Performance, Slow-Drying Systems: TPnB is the solvent of choice when a slow evaporation rate and higher viscosity are desired.[8] Its primary roles include:
-
Coalescent: In water-based paints, its slow evaporation and excellent solvency allow it to soften latex polymer particles effectively, facilitating the formation of a continuous, durable film as the paint dries.[4]
-
Flow and Leveling: The higher viscosity and slow evaporation rate of TPnB contribute to extending the "open time" of a coating, allowing for better flow and leveling, which helps to eliminate brush and roller marks.[5]
-
Viscosity Control: It serves as a viscosity modifier, helping to build the desired rheological profile in high-solids coatings and printing inks.[26]
-
Conclusion
The rheological effects of this compound and its analogues, DPnB and PnB, are directly and predictably linked to their molecular structure. As the number of propylene glycol units increases, so does the molecular weight, leading to stronger intermolecular forces and a corresponding increase in viscosity. TPnB's position as the most viscous of the three makes it an invaluable tool for formulators seeking to control evaporation rates, improve film formation in water-borne systems, and enhance the flow and leveling of coatings. By understanding the comparative data and the underlying scientific principles presented in this guide, researchers and drug development professionals can make more informed decisions in the selection of glycol ethers to achieve optimal rheological performance in their formulations.
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A Comparative Guide to Assessing the Long-Term Stability of Formulations Containing Tripropylene Glycol n-Butyl Ether (TPnB)
For researchers, scientists, and drug development professionals, ensuring the long-term stability of a formulation is a cornerstone of product development. It guarantees that a product remains safe, effective, and maintains its intended physical and chemical properties throughout its shelf life. This guide provides an in-depth technical framework for assessing the long-term stability of formulations containing Tripropylene Glycol n-Butyl Ether (TPnB), a versatile and increasingly popular solvent and coalescing agent. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the stability considerations for TPnB with other common alternatives, all grounded in authoritative scientific principles.
Introduction to this compound (TPnB) in High-Performance Formulations
This compound (CAS No. 55934-93-5), often referred to as TPnB, is a slow-evaporating, hydrophobic glycol ether with a mild odor.[1] Its chemical structure, featuring a butyl ether group capping three propylene glycol units, imparts excellent solvency for a wide range of organic materials.[2] This makes it a valuable component in various formulations, including coatings, cleaning agents, and inks.[3][4] Notably, in the pharmaceutical and cosmetic sectors, its low toxicity profile and ability to enhance formulation stability by improving solubility and miscibility are highly valued.[5][6]
The decision to incorporate TPnB into a formulation necessitates a thorough understanding of its stability profile. Glycol ethers, as a class, can be susceptible to degradation through oxidation, which can be influenced by factors such as heat, light, and the presence of impurities. Therefore, a robust stability testing program is not just a regulatory requirement but a critical component of product development.
The Rationale Behind a Comprehensive Stability Testing Program
The primary objective of a stability testing program is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8] This data is then used to establish a shelf life for the product and recommend storage conditions.[7][8] For a formulation containing TPnB, the stability program must be designed to identify potential degradation pathways and quantify the rate of change for critical quality attributes.
Key stability concerns for TPnB-containing formulations include:
-
Oxidative Degradation: The ether linkages in TPnB can be susceptible to oxidation, potentially leading to the formation of peroxides, aldehydes, and acids. This can alter the pH, odor, and overall safety of the formulation.
-
Hydrolysis: While generally stable, under extreme pH conditions, hydrolysis of the ether linkage could theoretically occur, although this is less common for glycol ethers compared to esters.
-
Physical Instability: Changes in temperature can affect the physical properties of the formulation, such as viscosity, phase separation (in emulsions), or crystallization.[9]
-
Interactions with Other Excipients: TPnB may interact with other components in the formulation, potentially leading to degradation of the active pharmaceutical ingredient (API) or other excipients.
Experimental Design for a Robust Stability Assessment
A comprehensive stability study for a TPnB-containing formulation should encompass forced degradation studies and both accelerated and long-term stability testing under various storage conditions.[7][10]
Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[11] These studies also help in developing and validating stability-indicating analytical methods.[11]
Experimental Protocol for Forced Degradation of a TPnB Formulation:
-
Preparation of Samples: Prepare solutions or suspensions of the formulation at a typical concentration (e.g., 1 mg/mL of the active ingredient).[12] A placebo formulation (without the active ingredient) should also be stressed to differentiate degradation products of the API from those of the excipients, including TPnB.[13]
-
Acid and Base Hydrolysis:
-
Oxidative Degradation:
-
Treat the sample with a suitable concentration of hydrogen peroxide (e.g., 3-30%).[12]
-
Conduct the study at room temperature, protected from light.
-
-
Thermal Degradation:
-
Expose solid and liquid samples to dry heat (e.g., 60-80°C).
-
Monitor for physical and chemical changes at appropriate time intervals.
-
-
Photostability:
-
Expose the formulation to a combination of UV and visible light as per ICH Q1B guidelines.[12]
-
A control sample should be protected from light to differentiate light-induced changes.
-
The goal is to achieve 5-20% degradation of the active substance.[12] More than 20% degradation may not be realistic for predicting long-term stability.[12]
Diagram of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Following forced degradation, a formal stability study is conducted on at least three primary batches of the formulation in its proposed final packaging.[8][14]
ICH Recommended Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Intermediate testing is performed if significant changes occur during accelerated testing.[15] A "significant change" is generally defined as a 5% change in assay from the initial value, or failure to meet acceptance criteria for other parameters.[14]
Experimental Protocol for Stability Testing:
-
Batch Selection: Use at least three primary batches of the final formulation.[14]
-
Packaging: Store samples in the container-closure system intended for marketing.[7]
-
Storage: Place samples in stability chambers maintained at the conditions specified in the table above.
-
Testing Frequency:
-
Parameters to Test: The following should be monitored at each time point:
Analytical Methodologies
A validated stability-indicating analytical method is crucial for a successful stability program. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of glycol ethers like TPnB.[16] For the overall formulation, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is commonly used to separate and quantify the active ingredient and its degradation products.[17]
Diagram of Analytical Method Development
Caption: Logical flow for developing a stability-indicating analytical method.
Comparative Stability Profile: TPnB vs. Alternative Solvents
When selecting a solvent, its impact on the long-term stability of the formulation is a key consideration.
| Solvent Class | Key Stability Characteristics | Comparison to TPnB |
| This compound (TPnB) | Generally stable, potential for slow oxidation. Low volatility reduces evaporative loss. Good compatibility with many excipients.[5] | Baseline |
| Ethylene Glycol Ethers (e.g., 2-Butoxyethanol) | Similar potential for oxidation. Some members of this class have greater toxicity concerns, which may limit their use.[18][19] | TPnB is often considered a safer alternative with a better toxicity profile.[18] |
| Propylene Glycol (PG) | Hygroscopic, can absorb moisture which may affect stability. Generally considered stable and non-toxic. | TPnB is less water-soluble and less hygroscopic than PG, which can be an advantage in formulations sensitive to moisture. |
| Ethanol | Highly volatile, which can lead to changes in concentration over time. Can also extract components from packaging materials. | TPnB has a much lower vapor pressure and higher boiling point, leading to better formulation consistency over time.[3] |
| Esters (e.g., Ethyl Acetate) | Susceptible to hydrolysis, especially at non-neutral pH. Can be volatile. | TPnB is more resistant to hydrolysis due to its ether linkages. |
The choice of solvent will always depend on the specific requirements of the formulation. However, TPnB's balance of properties, including its low volatility, good solvency, and favorable safety profile, makes it a strong candidate for stable formulations.[5][18] Experimental data from the stability studies outlined above would be required to definitively compare the performance of TPnB against an alternative in a specific formulation.
Conclusion
Assessing the long-term stability of formulations containing this compound requires a systematic and scientifically rigorous approach. By implementing a comprehensive stability program that includes forced degradation studies and long-term/accelerated testing, formulation scientists can gain a thorough understanding of the product's behavior over time. The protocols and comparative insights provided in this guide serve as a robust framework for ensuring the development of safe, effective, and stable products. The inherent properties of TPnB, such as its low volatility and high solvency, position it as an excellent choice for formulators prioritizing long-term stability.
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A Comparative Guide to the Efficacy of Tripropylene Glycol n-Butyl Ether (TPnB) as a Coupling Agent
In the intricate world of chemical formulations, the role of a coupling agent is pivotal. These versatile molecules act as bridges, creating homogeneity in otherwise immiscible systems. This guide provides an in-depth analysis of Tripropylene glycol n-butyl ether (TPnB), a P-series glycol ether, evaluating its performance as a coupling agent against common alternatives. We will delve into its chemical properties, performance metrics, and provide standardized experimental protocols for its evaluation, offering researchers, scientists, and formulation chemists a comprehensive resource for informed decision-making.
The Fundamental Role of Coupling Agents
Coupling agents are essential additives in a vast array of products, including coatings, cleaners, inks, and agricultural formulations. Their primary function is to enhance the solubility and compatibility of different components within a mixture, particularly in water-based systems containing oils, resins, or other hydrophobic materials. An effective coupling agent possesses an amphipathic structure—a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail. This dual nature allows it to reduce the interfacial tension between disparate phases, leading to a stable, single-phase solution. The selection of an appropriate coupling agent is critical and depends on factors such as solvency power, evaporation rate, and its impact on the final properties of the formulation.
An In-Depth Profile of this compound (TPnB)
This compound (TPnB), a member of the propylene glycol ether (P-series) family, is a high-performance solvent and coupling agent valued for its unique combination of properties.[1] Chemically, it is a colorless liquid with a mild, low odor, which makes it particularly suitable for interior applications.[2]
Key performance characteristics of TPnB include:
-
Slow Evaporation Rate: TPnB is the slowest-evaporating member of the DOWANOL™ glycol ether family.[3] This prolonged residence time is highly advantageous in applications like coatings, where it allows for better film formation, leveling, and development of hardness.[4]
-
Hydrophobic Nature: Due to its long, hydrophobic structure, TPnB exhibits high organic solubility but low water solubility.[3] This characteristic ensures that in water-borne systems, it partitions almost completely into the resin or oil phase, providing superior coalescence and coupling efficiency.
-
Excellent Solvency: It is a powerful solvent for a wide range of organic materials, including oils and greases, making it highly effective in heavy-duty cleaning formulations.[5]
-
Surface Tension Reduction: TPnB has an outstanding ability to lower the surface tension of formulations, which enhances wetting and penetration.[3]
-
Favorable Environmental and Safety Profile: As a P-series glycol ether, TPnB is generally considered to have a lower toxicity profile than its E-series (ethylene glycol-based) counterparts.[6][7] It is also readily biodegradable.[3]
These properties make TPnB a versatile choice for numerous applications, including as a coalescent in architectural and industrial coatings, a coupling agent in cleaners and wax strippers, and a solvent for inks and textile printing pastes.[2]
The effectiveness of a coupling agent like TPnB lies in its molecular structure, which allows it to orient itself at the interface between immiscible liquids, such as oil and water.
Caption: Experimental workflow for coupling agent evaluation.
Causality and Selection: Choosing the Right Agent
The data presented illustrates that there is no single "best" coupling agent; the optimal choice is dictated by the specific requirements of the formulation.
-
For Architectural Coatings: A slow evaporation rate is paramount. TPnB is an excellent choice because its slow release from the film allows polymer particles more time to fuse, resulting in better film integrity, gloss, and durability. [4]In contrast, a fast-evaporating solvent like Butyl CELLOSOLVE™ might be unsuitable as it could cause premature drying and film defects.
-
For Heavy-Duty Industrial Cleaners: High solvency for oils and greases combined with effective coupling of the soil into the aqueous cleaning solution is crucial. TPnB's hydrophobic character and strong solvency make it highly effective. [5]For applications where water miscibility and faster action are needed, a more hydrophilic and faster-evaporating agent like DOWANOL™ DPM might be preferred. [3]* For Water-Reducible Systems: Formulations that require the coupling agent to be fully soluble in water will benefit from alternatives like DOWANOL™ DPM or Butyl CARBITOL™, both of which are completely miscible with water. [3]TPnB, with its limited water solubility, would be less effective in these systems.
The following decision tree provides a logical pathway for selecting an appropriate coupling agent based on key formulation criteria.
Caption: Decision tree for coupling agent selection.
Conclusion
This compound (TPnB) is a highly effective and versatile coupling agent, distinguished by its very slow evaporation rate, hydrophobic nature, and excellent solvency. These properties make it a superior choice for applications demanding long open times and strong performance in coalescing resins and dissolving organic soils. However, its efficacy is context-dependent. Alternatives such as DOWANOL™ DPM and Butyl CARBITOL™ offer complete water miscibility, making them better suited for certain aqueous formulations. By leveraging the comparative data and experimental protocols provided in this guide, researchers and formulators can make empirically-driven decisions to select the most effective coupling agent, thereby optimizing product performance and quality.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. (n.d.). DOWANOL TPnB Glycol Ether. Retrieved from [Link]
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Foodcom S.A. (n.d.). This compound (TPnB) | Price | B2B Trade. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Tripropylene Glycol n-Butyl Ether (TPnB)
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a comprehensive, step-by-step approach to the proper disposal of tripropylene glycol n-butyl ether (TPnB), a common solvent in many research applications. By moving beyond mere compliance and understanding the rationale behind these procedures, we can ensure a safe and sustainable laboratory environment.
Understanding the Profile of TPnB: A Foundation for Safe Disposal
This compound, while a versatile solvent, requires a thorough understanding of its properties to ensure safe handling and disposal. Although not classified as a hazardous substance under GHS, responsible management is still necessary. It is readily biodegradable and does not significantly accumulate in organisms, which are important considerations for its environmental impact.
| Property | Value | Source |
| CAS Number | 55934-93-5 | |
| Physical State | Liquid | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Odor | Mild | [1] |
| Hazard Classification | Does not meet criteria for classification | [2] |
| Biodegradability | Readily biodegradable | |
| Bioaccumulation | Does not significantly accumulate | [3] |
Immediate Safety & Spill Response: Your First Line of Defense
Even with non-hazardous substances, preparedness is key. Accidental spills can happen, and a swift, informed response is crucial to maintaining a safe laboratory environment.
In the event of a TPnB spill:
-
Ensure adequate ventilation: Open sashes and, if necessary, increase mechanical ventilation to the area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves and safety goggles with side shields.[3] For larger spills, consider additional protective clothing.
-
Contain the spill: Use an inert absorbent material such as sand, earth, or commercially available spill absorbents to dike the spill and prevent it from spreading or entering drains.[4]
-
Absorb the material: Once contained, absorb the spilled TPnB with the inert material.
-
Collect and containerize: Carefully scoop the absorbent material into a designated, compatible waste container.
-
Clean the area: Wipe down the spill area with a damp cloth or paper towels. Dispose of these cleaning materials as contaminated waste.
-
Label and dispose: The container with the absorbed spill material must be labeled and disposed of as chemical waste.
Step-by-Step Disposal Protocol for TPnB Waste
The following protocol provides a systematic approach to managing TPnB waste from generation to disposal, ensuring safety and regulatory compliance.
Step 1: Waste Characterization
The first and most critical step is to determine if your TPnB waste is contaminated.
-
Uncontaminated TPnB: If the waste consists solely of unused or uncontaminated TPnB, its disposal path is more straightforward.
-
Contaminated TPnB: If the TPnB has been mixed with other chemicals, particularly hazardous substances, the entire mixture must be treated as hazardous waste.[5] The hazards of the contaminants will dictate the disposal requirements. Never mix incompatible waste streams. [6]
Step 2: Waste Collection and Segregation
Proper segregation is fundamental to safe and compliant chemical waste management.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for the collection of TPnB waste.
-
Segregation: Do not mix TPnB waste with other waste streams, such as halogenated solvents or acidic waste, unless it is already a characterized, contaminated mixture.[1][5]
Step 3: Container Selection and Labeling
The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.
-
Container Material: Use a chemically compatible container with a secure, leak-proof lid.[7] High-density polyethylene (HDPE) or the original product container are often suitable choices.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" (as a best practice for all chemical waste).[8]
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of TPnB Waste
Proper storage of chemical waste is essential to prevent accidents and ensure a safe laboratory environment.
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[3][7]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3]
-
Incompatible Materials: Ensure that the stored TPnB waste is not in proximity to incompatible chemicals.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of TPnB.
Caption: Decision workflow for the disposal of this compound.
Decontamination of Empty TPnB Containers
Properly decontaminated containers can often be disposed of as regular laboratory glass or plastic waste. However, the procedure must be thorough to ensure all chemical residues are removed.
-
Initial Draining: Ensure the container is as empty as possible by normal pouring.
-
Triple Rinse: Rinse the container three times with a suitable solvent.[10][11][12] Given that TPnB is soluble in water, water can be an effective rinsing agent.[9] For more stubborn residues, a small amount of a water-miscible solvent like acetone can be used for the initial rinse, followed by two water rinses.
-
Collect Rinsate: The first rinsate should be collected and disposed of as chemical waste.[10] Subsequent rinses with water can typically be disposed of down the drain, followed by a copious amount of water, but always adhere to your institution's specific guidelines.
-
Air Dry: Allow the container to air dry completely.
-
Deface Label: Completely remove or obscure the original label with a permanent marker.[10]
-
Final Disposal: Once clean and dry, the container can be disposed of in the appropriate laboratory glass or plastic recycling bin.
By adhering to these detailed procedures, you are not only ensuring compliance with safety regulations but also actively participating in a culture of responsibility and environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as local regulations may vary.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Case Western Reserve University. (n.d.). Chemical Containers. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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MLI Environmental. (2025, February 21). How to Properly Dispose of Empty Chemical Containers. Retrieved from [Link]
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Axiom Products. (n.d.). How To Properly Clean Chemicals Out of Plastic Containers. Retrieved from [Link]
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Tri(propylene glycol) monobutyl ether.
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Formlabs. (2021, December 8). Tripropylene glycol monomethyl ether (TPM). Retrieved from [Link]
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Haz-Map. (2026). This compound - Hazardous Agents. Retrieved from [Link]
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Personal protective equipment for handling Tripropylene glycol n-butyl ether
An Essential Guide to Personal Protective Equipment (PPE) for Handling Tripropylene Glycol n-Butyl Ether
As a Senior Application Scientist, my priority is to empower fellow researchers to conduct their work not only with precision but with the utmost safety. This compound (TPnB), a versatile solvent used in cleaning agents, coatings, and laboratory applications, is generally regarded as having a low toxicity profile.[1][2][3] However, a low overall hazard rating does not negate the need for rigorous safety protocols. Specific exposure routes, particularly contact with the eyes, can present significant risks.[4][5]
This guide provides a comprehensive, field-tested framework for the safe handling of TPnB, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Adherence to these protocols will ensure a self-validating system of safety for you and your team.
Hazard Assessment: Understanding the "Why" Behind the Protection
Effective PPE selection is rooted in a clear understanding of the specific risks a chemical presents. While TPnB is not classified as hazardous under GHS (Globally Harmonized System), it possesses distinct properties that dictate our safety strategy.[6][7] The primary routes of occupational exposure are ocular (eye), dermal (skin), and inhalation.
-
Ocular Exposure (High Risk): The most significant immediate hazard associated with TPnB is its effect on the eyes. It is an irritant that can cause moderate to severe irritation, lacrimation (tearing), and potential, though transient, corneal injury.[1][4][5] Even small splashes can be painful and damaging.[4]
-
Dermal Exposure (Low to Moderate Risk): Direct skin contact can lead to irritation.[4] While not classified as a skin sensitizer, repeated or prolonged contact should be avoided.[1][5] Fortunately, TPnB is readily cleaned from the skin with soap and water.[4]
-
Inhalation Exposure (Low Risk under Standard Conditions): TPnB has a very low vapor pressure, meaning it does not readily evaporate at room temperature.[1][5] Consequently, under normal operating conditions with adequate ventilation, the risk of inhaling harmful quantities of vapor is minimal.[8][9] The risk escalates significantly if the chemical is heated or if aerosols or mists are generated, which can cause respiratory irritation.[9]
Key Safety and Physical Properties
The following table summarizes the essential quantitative data that informs our PPE and handling protocols.
| Property | Value | Significance for Safety |
| Flash Point | 125 °C / 257 °F (closed cup)[10] | High flash point indicates it is a combustible, not flammable, liquid. Keep away from open flames and high-heat sources.[4] |
| Vapor Pressure | 0.002 mmHg at 20 °C[1][5] | Very low volatility minimizes inhalation risk at ambient temperatures. |
| GHS Classification | Not classified as a hazardous substance[6] | While not officially classified, it still presents specific hazards (e.g., eye irritation) that require robust PPE. |
| Primary Hazards | Severe Eye Irritant, Mild Skin Irritant[1][4][5] | Dictates the mandatory use of chemical splash goggles and gloves. |
Core PPE Requirements: A Multi-Layered Defense
The foundation of safety when handling any chemical begins with engineering controls, supplemented by mandatory personal protective equipment.
Primary Engineering Control: Ventilation
Your first and most effective line of defense is proper ventilation. All work with TPnB should be conducted in a well-ventilated area.[8][11] For most benchtop procedures, a standard laboratory ventilation system or a chemical fume hood is sufficient to prevent the accumulation of any vapors.[9]
Mandatory PPE for All Handling Scenarios
For any task involving the handling of liquid TPnB, the following PPE is the non-negotiable minimum.
-
Eye Protection: Chemical Splash Goggles
-
Why: Due to the severe eye irritation risk, standard safety glasses with side shields are insufficient.[12] Chemical splash goggles that form a seal around the eyes are required to protect against splashes and droplets.[4][10]
-
Protocol: Goggles must be worn at all times when handling TPnB, from the moment you begin the procedure until the area is fully cleaned and secured.
-
-
Hand Protection: Chemical-Resistant Gloves
-
Why: To prevent skin irritation, gloves are essential.[4][10] Nitrile gloves are an excellent choice, offering strong resistance to a wide range of organic solvents, including glycol ethers.[4][13] A minimum thickness of >0.11 mm is recommended for adequate protection.[14]
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they become contaminated. After use, wash hands thoroughly with soap and water, as this effectively removes any residual TPnB.[4]
-
-
Body Protection: Laboratory Coat
-
Why: A standard, buttoned laboratory coat protects against minor splashes and spills, preventing contact with your personal clothing and skin.
-
Protocol: The lab coat should be kept clean and replaced if significant contamination occurs.
-
Task-Specific PPE Escalation Workflow
Different laboratory procedures carry different levels of risk. The following workflow, illustrated by the diagram below, outlines how to escalate your PPE based on the specific task.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
